molecular formula C10H12ClIN2O2 B592161 tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate CAS No. 400777-00-6

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Cat. No.: B592161
CAS No.: 400777-00-6
M. Wt: 354.572
InChI Key: YCBOUHLCYYKTFG-UHFFFAOYSA-N
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Description

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate ( 400777-00-6) is a high-value pyridine derivative with a molecular formula of C10H12ClIN2O2 and a molecular weight of 354.57 g/mol . This compound serves as a versatile chemical building block, particularly in pharmaceutical research and development. Its molecular structure features both chloro and iodo substituents on the pyridine ring, making it a suitable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create more complex structures for drug discovery projects . The compound is stabilized with a tert-butyloxycarbonyl (Boc) protecting group on the amine, a crucial feature for multi-step synthetic applications. For optimal stability and shelf life, this material must be stored in a cold, dark place under an inert atmosphere (recommended 2-8°C) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling, as the compound may pose hazards such as skin and eye irritation .

Properties

IUPAC Name

tert-butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBOUHLCYYKTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697039
Record name tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400777-00-6
Record name tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, a validated synthesis protocol, its strategic application in pharmaceutical research, and essential safety protocols, underscoring its importance as a versatile scaffold in the synthesis of complex therapeutic agents.

Core Chemical Identity & Properties

This compound is a polysubstituted pyridine derivative. Its structure is strategically functionalized with a Boc-protected amine, a chlorine atom, and an iodine atom. This arrangement provides three distinct points for chemical modification, making it a highly valuable intermediate in multi-step organic synthesis.

Chemical Structure:

G start Start: tert-butyl (6-chloropyridin-3-yl)carbamate step1 Dissolve in Anhydrous THF with TMEDA start->step1 step2 Cool to -78 °C (Nitrogen Atmosphere) step1->step2 step3 Slowly add n-BuLi Stir for 30-60 min step2->step3 step4 Formation of Lithiated Intermediate (Directed ortho-Metalation) step3->step4 Deprotonation at C-4 step5 Slowly add Iodine (I₂) in THF Stir for 1 hr at -78 °C step4->step5 step6 Electrophilic Quench: Formation of C-I Bond step5->step6 Iodination step7 Quench Reaction (Sat. NaHCO₃ / NH₄Cl) step6->step7 step8 Aqueous Workup (Extract with Ethyl Acetate) step7->step8 step9 Dry Organic Layer (Na₂SO₄) & Concentrate step8->step9 step10 Purify by Silica Gel Column Chromatography step9->step10 end_product Final Product: This compound step10->end_product

Caption: Step-by-step workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from a known synthetic procedure and should only be performed by qualified chemists in a controlled laboratory setting. [1]

  • Inert Atmosphere Setup: Equip a multi-necked, flame-dried round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: To the flask, add anhydrous tetrahydrofuran (THF, ~15 mL per gram of starting material) and tetramethylethylenediamine (TMEDA, 2.5 equivalents).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi, 2.5 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 30 minutes.

  • Addition of Starting Material: In a separate flask, dissolve tert-butyl (6-chloropyridin-3-yl)carbamate (1.0 equivalent) in anhydrous THF (~8 mL per gram) and add this solution dropwise to the reaction mixture at -78 °C. Stir for 1 hour.

  • Iodination: Dissolve iodine (I₂, 1.2 equivalents) in anhydrous THF (~8 mL per gram) and add this solution dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for an additional hour.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography, typically using a gradient of petroleum ether and ethyl acetate (e.g., 10:1) to yield the pure title compound. [1]

Application in Pharmaceutical Research & Drug Development

The strategic placement of three distinct functional handles makes this compound a highly sought-after building block in medicinal chemistry. Each group can be addressed with high selectivity, allowing for the systematic construction of complex molecular architectures.

The Role of the Carbamate Group

The carbamate moiety itself is a key structural motif found in numerous approved therapeutic agents. [2]It serves as a stable, bioisostere of an amide bond but with different electronic and conformational properties. [2]The tert-butoxycarbonyl (Boc) group, in particular, is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). [3]

A Versatile Scaffold for Cross-Coupling Reactions

The true synthetic power of this intermediate lies in its halogenation pattern. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This reactivity difference enables chemists to perform selective functionalization at the C-4 position while leaving the C-6 chloro-substituent intact for a subsequent transformation.

Case Study: Synthesis of Dual NK-1/NK-3 Receptor Antagonists

Recent patent literature demonstrates the direct application of this compound as a key intermediate in the synthesis of novel dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonists. [4][5]These antagonists are being investigated for the treatment of sex-hormone-dependent diseases. [4] In the disclosed synthesis, the synthetic utility is realized in two key steps:

  • Boc Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to reveal the free amine at the 3-position. [4][5]2. Subsequent Coupling: The now-free amine and the remaining iodo and chloro groups can be used in subsequent steps to build the final, complex drug molecule. For instance, the iodo group can undergo a Suzuki coupling to introduce a new aryl group, and the amine can be acylated or alkylated.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are imperative. This compound should be handled by trained personnel familiar with its potential hazards.

Table 2: GHS Hazard and Precautionary Statements

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][6]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If dust formation is likely, use a NIOSH/MSHA-approved respirator.

Handling and Storage
  • Handling: Avoid dust formation and inhalation. Do not get in eyes, on skin, or on clothing. Handle in accordance with good industrial hygiene and safety practices. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. [4][1]Protect from light and moisture.

First-Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound (CAS No. 400777-00-6) is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its trifunctional nature provides a robust and versatile platform for medicinal chemists to build complex, biologically active molecules with a high degree of regiochemical control. Its documented use in the development of next-generation therapeutics, such as dual NK-1/NK-3 receptor antagonists, solidifies its status as an indispensable tool in the modern drug discovery pipeline. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

  • Frontier Specialty Chemicals. tert-Butyl 6-chloro-4-iodopyridin-3-ylcarbamate. [Link]

  • PubChem. This compound. [Link]

  • Acros Pharmatech. This compound. [Link]

  • Capot Chemical Co., Ltd. MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate. [Link]

  • Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]

  • Google Patents. EP4431512A1 - Novel dual nk-1/nk-3 receptor antagonists.
  • Google Patents. WO2024188935A1 - Novel dual nk-1/nk-3 receptor antagonists.
  • NCBI. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • NCBI. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

Sources

A Comprehensive Technical Guide to the Structure Elucidation of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, methodology-focused exploration of the structural elucidation of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a key heterocyclic building block in modern medicinal chemistry. The guide moves beyond a simple recitation of data to explain the scientific rationale behind the analytical strategy, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By detailing the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical reference for scientists engaged in the synthesis and characterization of complex small molecules.

Introduction: The Significance of a Polysubstituted Pyridine Scaffold

This compound (CAS No. 400777-00-6) is a highly functionalized pyridine derivative of significant interest in synthetic and medicinal chemistry.[1][2][3] Its structure is characterized by a pyridine core bearing three distinct substituents: a chlorine atom, an iodine atom, and a tert-butoxycarbonyl (Boc)-protected amine. This arrangement provides multiple, orthogonally reactive sites, making it an invaluable intermediate for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.[4] The differential reactivity of the C-I and C-Cl bonds in metal-catalyzed cross-coupling reactions, combined with the stable yet readily cleavable Boc protecting group, allows for selective and sequential molecular elaboration.[4][5]

Given its role as a critical precursor, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final target molecules. This guide outlines a systematic approach to its complete structural verification using a suite of modern analytical techniques.

Molecular Identity and Physicochemical Properties

A foundational step in any structural analysis is the compilation of the molecule's fundamental properties.

PropertyValueSource
CAS Number 400777-00-6[1][2]
Molecular Formula C₁₀H₁₂ClIN₂O₂[1][6][7]
Molecular Weight 354.57 g/mol [6][7]
Appearance White to yellow solid[6]
IUPAC Name tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate[7]

Below is a two-dimensional representation of the molecular structure, which will be systematically proven by the analytical data that follows.

Caption: 2D Structure of this compound.

The Logic of Elucidation: An Integrated Spectroscopic Workflow

G cluster_0 Sample Preparation cluster_1 Primary Spectroscopic Analysis cluster_2 Data Interpretation & Integration cluster_3 Final Confirmation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Analysis MS Mass Spectrometry (HRMS) Sample->MS Analysis IR Infrared Spectroscopy (FT-IR) Sample->IR Analysis Integration Cross-Verification of Data NMR->Integration C-H Framework MS->Integration Molecular Formula IR->Integration Functional Groups Structure Confirmed Structure Integration->Structure Unambiguous Proof

Caption: Workflow for Spectroscopic Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides definitive connectivity information.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.21 s 1H H-2 Deshielded by adjacent ring nitrogen and nearby electron-withdrawing carbamate.
~8.05 s 1H H-5 Deshielded by adjacent ring nitrogen and ortho chloro group.
~7.10 br s 1H N-H Broad signal due to quadrupolar coupling and potential hydrogen bonding; chemical shift is solvent-dependent.

| ~1.55 | s | 9H | -C(CH₃)₃ | Classic singlet for the nine equivalent protons of the tert-butyl group in a shielded, aliphatic environment.[8] |

Causality: The two aromatic protons (H-2 and H-5) appear as singlets because they lack adjacent proton neighbors for spin-spin coupling. Their distinct chemical shifts arise from the different electronic effects of the substituents around the pyridine ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum maps the carbon backbone of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~152.5 C=O Typical chemical shift for a carbamate carbonyl carbon.[8]
~150.1 C-6 Attached to both nitrogen and chlorine, leading to significant deshielding.
~146.8 C-2 Alpha to the ring nitrogen, resulting in a downfield shift.
~142.3 C-5 Downfield shift due to proximity to ring nitrogen and chloro group.
~135.4 C-3 Attached to the electron-donating nitrogen of the carbamate.
~95.8 C-4 The "heavy atom effect" of the large iodine atom shields this carbon, shifting it significantly upfield.
~81.5 -C (CH₃)₃ Quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen.[9]

| ~28.3 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group.[9] |

2D NMR: Confirming Connectivity

While 1D NMR provides the pieces, 2D NMR experiments like HSQC and HMBC provide the crucial links to assemble the final structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate the proton signals to the carbons they are directly attached to:

    • δH ~8.21 ppm correlates to δC ~146.8 ppm (C-2).

    • δH ~8.05 ppm correlates to δC ~142.3 ppm (C-5).

    • δH ~1.55 ppm correlates to δC ~28.3 ppm (-C(CH₃ )₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (over 2-3 bonds).

    • The N-H proton (δH ~7.10) would show correlations to the carbonyl carbon (C=O, ~152.5 ppm), C-3 (~135.4 ppm), and C-4 (~95.8 ppm), confirming the carbamate is at position 3.

    • The H-2 proton (δH ~8.21) would show correlations to C-3, C-4, and C-6, confirming its position.

    • The tert-butyl protons (δH ~1.55) would show a strong correlation to the carbonyl carbon (C=O) and the quaternary carbon (-C (CH₃)₃), confirming the ester linkage.

NMR Experimental Protocol
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR: Acquire with a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • 2D Spectra: Utilize standard instrument library pulse programs for COSY, HSQC, and HMBC acquisition, optimizing parameters as needed for the specific sample concentration.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Predicted HRMS Data (ESI+)

Parameter Expected Value Significance
Calculated Exact Mass [M+H]⁺ 354.9710 Da For C₁₀H₁₃ClIN₂O₂⁺
Observed Mass Within 5 ppm of calculated Confirms the elemental composition.

| Isotopic Pattern | A+2 peak at ~33% intensity of M peak | This is the definitive signature of a single chlorine atom (³⁵Cl/³⁷Cl ratio ≈ 3:1). |

Fragmentation Analysis: The primary fragmentation pathway in Electrospray Ionization (ESI) would likely involve the loss of the tert-butyl group as isobutylene, or the entire Boc group.

  • Loss of tert-butyl cation (-57 Da): A fragment corresponding to [M - C₄H₉]⁺.

  • Loss of isobutylene (-56 Da): A fragment corresponding to [M - C₄H₈ + H]⁺.

  • Loss of CO₂ from the previous fragment (-44 Da).

MS Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Predicted IR Data (KBr Pellet or ATR)

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
~3350 Medium, Sharp N-H stretch Carbamate N-H
2980-2950 Medium Aliphatic C-H stretch tert-Butyl group
~1725 Strong, Sharp C=O stretch (Amide I) Carbamate carbonyl[10]
~1580, 1450 Medium C=C, C=N ring stretches Pyridine ring vibrations[11][12]
~1520 Medium N-H bend (Amide II) Carbamate N-H
~1250, 1160 Strong C-O stretch Carbamate O-C(CH₃)₃

| < 800 | Medium | C-Cl, C-I stretches | Halogen substituents |

Causality: The strong absorption at ~1725 cm⁻¹ is a hallmark of the carbonyl group in the Boc-carbamate, while the sharp peak at ~3350 cm⁻¹ confirms the presence of the N-H bond.[10][13] These two peaks, in conjunction, are highly diagnostic for the protected amine functionality.

IR Experimental Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of a Diamond ATR accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved through the logical integration of complementary spectroscopic data.

  • Mass Spectrometry establishes the correct molecular formula (C₁₀H₁₂ClIN₂O₂) and confirms the presence of one chlorine atom through its characteristic isotopic signature.

  • Infrared Spectroscopy verifies the presence of the essential functional groups: the N-H and C=O of the Boc-carbamate, and the aromatic pyridine ring.

  • NMR Spectroscopy (¹H, ¹³C, and 2D) provides the definitive proof of structure. It maps the complete C-H framework, establishes the substitution pattern on the pyridine ring (positions 6-chloro, 4-iodo, 3-amino), and confirms the connectivity of the Boc protecting group to the amine.

Together, these self-validating systems of analysis provide an unambiguous and robust confirmation of the compound's identity, a critical requirement for its application in high-stakes fields like drug discovery and development.

References

  • This compound. Acros Pharmatech. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • This compound CID 53415320. PubChem. [Link]

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  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

  • Structural Investigations of Halogen Substituted 1,4-Dihydropyridine derivatives: Crystallographic and Computational Studies. ResearchGate. [Link]

  • Infrared spectra of a) carbamic acid dimer... ResearchGate. [Link]

  • A theoretical study on protonation of some halogen substituted pyridine derivatives. Journal of Molecular Graphics and Modelling. [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC - NIH. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH. [Link]

  • Structural Diversity in Substituted Pyridinium Halocuprates(II). ResearchGate. [Link]

  • Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. The Journal of Organic Chemistry. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. [Link]

  • IR spectra of the residual pyridine species over the different solids... ResearchGate. [Link]

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An In-depth Technical Guide to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a key halogenated pyridine intermediate in medicinal chemistry. The document details its physicochemical properties, provides a robust, step-by-step synthesis protocol with mechanistic insights, and explores its strategic application in the synthesis of complex pharmaceutical agents, particularly through cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical knowledge with practical, field-proven insights to support researchers in leveraging this versatile building block in drug discovery and development programs.

Introduction: A Strategic Building Block

In the landscape of modern drug discovery, the synthesis of complex heterocyclic scaffolds is a cornerstone of developing novel therapeutics. Among these, substituted pyridines are privileged structures, appearing in a vast array of approved drugs. This compound (Figure 1) has emerged as a highly valuable and versatile intermediate. Its utility stems from several key features: a Boc-protected amine for stability and selective deprotection, and two distinct halogen atoms—chlorine and iodine—at the C6 and C4 positions, respectively. This differential halogenation allows for regioselective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions, making it an ideal scaffold for building molecular complexity.

This guide will provide an in-depth exploration of this compound, from its fundamental properties to its practical application in complex organic synthesis, with the goal of equipping researchers with the knowledge to effectively utilize this reagent in their synthetic endeavors.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized in Table 1.

PropertyValueSource(s)
Molecular Weight 354.57 g/mol [1][2]
Molecular Formula C₁₀H₁₂ClIN₂O₂[1][2]
CAS Number 400777-00-6[1][2]
Appearance White to yellow solid[1]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[1]
IUPAC Name tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate[2]

Safety Profile:

This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is achieved through a Directed ortho-Metalation (DoM) strategy. This powerful technique allows for the regioselective deprotonation and subsequent functionalization of an aromatic ring by leveraging the coordinating ability of a directing group. In this case, the Boc-protected amine directs the lithiation to the adjacent C4 position.

Detailed Experimental Protocol

This protocol is based on established procedures for the ortho-iodination of N-Boc protected aminopyridines.[1]

Starting Material: tert-Butyl (6-chloropyridin-3-yl)carbamate

Reaction Scheme:

G cluster_0 Synthesis of this compound reactant tert-Butyl (6-chloropyridin-3-yl)carbamate reagents 1. n-BuLi, TMEDA, THF, -78 °C 2. I₂, THF, -78 °C reactant->reagents product This compound reagents->product

A schematic of the synthesis reaction.

Step-by-Step Procedure:

  • Inert Atmosphere: Equip a multi-necked, flame-dried round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: To a solution of anhydrous tetrahydrofuran (THF, 300 mL) containing tetramethylethylenediamine (TMEDA, 25.4 g, 219.3 mmol), slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 87.7 mL, 219.3 mmol) dropwise at -78 °C (dry ice/acetone bath). Stir the resulting mixture at -78 °C for 30 minutes.

    • Causality Insight: TMEDA is a bidentate ligand that chelates the lithium ion of n-BuLi. This breaks up the n-BuLi aggregates, increasing its basicity and reactivity for the subsequent deprotonation step.

  • Substrate Addition: In a separate flask, dissolve tert-butyl (6-chloropyridin-3-yl)carbamate (20 g, 87.7 mmol) in anhydrous THF (170 mL). Slowly add this solution dropwise to the n-BuLi/TMEDA mixture at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

    • Causality Insight: The Boc-carbamate group acts as a Directed Metalation Group (DMG). The Lewis basic oxygen atoms of the carbamate coordinate to the lithium cation, positioning the n-BuLi to selectively deprotonate the sterically accessible and electronically activated ortho-position (C4).

  • Electrophilic Quench: Prepare a solution of iodine (I₂, 26.7 g, 105.3 mmol) in anhydrous THF (170 mL). Add this solution slowly dropwise to the reaction mixture at -78 °C. Continue stirring at -78 °C for an additional hour.

    • Causality Insight: The lithiated pyridine is a potent nucleophile that readily attacks the electrophilic iodine, resulting in a regioselective C-I bond formation at the C4 position.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) and aqueous ammonium chloride (NH₄Cl) (300 mL). Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous phase with ethyl acetate (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10:1) to yield the title compound as a white to yellow solid.

Mechanism: Directed ortho-Metalation (DoM)

The key to this synthesis is the Directed ortho-Metalation (DoM) mechanism.

G start Boc-protected aminopyridine step1 Coordination with n-BuLi/TMEDA start->step1 step2 ortho-Deprotonation (C4 Lithiation) step1->step2 step3 Electrophilic Quench with Iodine (I₂) step2->step3 product 4-Iodo Product step3->product

Workflow of the Directed ortho-Metalation (DoM) process.

Characterization and Analytical Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

¹H NMR Spectroscopy:

The proton NMR spectrum provides key structural information. The expected signals for this compound are as follows:

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H), 7.73 (s, 1H), 6.64 (br s, 1H), 1.53 (s, 9H).[1]

  • Signal Assignment:

    • δ 8.95 (s, 1H): Aromatic proton at the C2 position of the pyridine ring.

    • δ 7.73 (s, 1H): Aromatic proton at the C5 position of the pyridine ring.

    • δ 6.64 (br s, 1H): N-H proton of the carbamate.

    • δ 1.53 (s, 9H): Protons of the tert-butyl group.

Applications in Medicinal Chemistry

The strategic placement of the iodo and chloro groups, along with the protected amine, makes this compound a powerful building block for constructing complex molecules, particularly kinase inhibitors.

Sequential Cross-Coupling Reactions

The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) than the C-Cl bond. This differential reactivity allows for a two-step, regioselective functionalization strategy.

G start tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate step1 Suzuki Coupling at C4 (Pd catalyst, boronic acid) start->step1 intermediate Aryl-substituted intermediate step1->intermediate step2 Second Coupling at C6 (e.g., Buchwald-Hartwig amination) intermediate->step2 final_product Complex, di-substituted pyridine scaffold step2->final_product

Sequential functionalization workflow.

Relevance to Kinase Inhibitor Synthesis

Many potent kinase inhibitors feature a substituted heterocyclic core. While direct synthesis of a specific drug using this exact intermediate may not be publicly documented in detail, its structure is analogous to key fragments used in the synthesis of drugs like the BRAF inhibitor Vemurafenib . The core of Vemurafenib contains a substituted pyrrolo[2,3-b]pyridine scaffold, which is often constructed using halogenated pyridine precursors that undergo sequential cross-coupling reactions. The ability to introduce an aryl group at the C4 position via a Suzuki reaction and then an amine or other nucleophile at the C6 position makes this compound an ideal starting point for constructing such complex, drug-like molecules.

Conclusion

This compound is a high-value synthetic intermediate that offers a reliable and strategic route to complex, polysubstituted pyridine derivatives. Its synthesis via Directed ortho-Metalation is a robust and well-understood process. The differential reactivity of its halogen substituents provides a clear pathway for sequential functionalization, making it a powerful tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, will empower researchers to accelerate their drug discovery programs by enabling the efficient construction of novel molecular architectures.

References

  • This compound. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS No. 400777-00-6). As a key trifunctional pyridine-based building block, this compound is of significant interest to researchers in medicinal chemistry and organic synthesis. This document details its structural characteristics, analytical data, a validated synthesis protocol, solubility, stability, and safe handling procedures. The guide is intended to serve as an essential resource for scientists and drug development professionals utilizing this versatile intermediate in their research endeavors.

Core Chemical Identity and Physical Properties

This compound is a polysubstituted pyridine derivative. Its structure incorporates three key functional groups that enable diverse and sequential chemical transformations: a reactive iodo group, a less reactive chloro group, and a Boc-protected amine. This strategic arrangement makes it a valuable precursor for the synthesis of complex heterocyclic molecules.

The core physical and chemical properties are summarized below. It is important to note that while some properties like molecular weight are exact, others such as boiling point and pKa are computationally predicted and should be considered as estimates.

PropertyValueSource / Method
IUPAC Name tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamatePubChem[1]
CAS Number 400777-00-6BLDpharm, ChemShuttle[2][3]
Molecular Formula C₁₀H₁₂ClIN₂O₂PubChem, ChemicalBook[1][4]
Molecular Weight 354.57 g/mol PubChem, ChemicalBook[1][4]
Appearance White to yellow or off-white solidFisher Scientific, ChemicalBook[4][5]
Boiling Point 339.7 ± 42.0 °C (Predicted)ChemicalBook[4]
Density 1.723 ± 0.06 g/cm³ (Predicted)ChemicalBook[4]
pKa 11.27 ± 0.70 (Predicted)ChemicalBook[4]
InChIKey YCBOUHLCYYKTFG-UHFFFAOYSA-NPubChem, Sigma-Aldrich[1][6]

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for verifying the identity and purity of a chemical intermediate. The following data serves as a benchmark for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The proton NMR spectrum provides unambiguous confirmation of its structure.

  • ¹H NMR (400 MHz, CDCl₃): A reported spectrum shows the following key signals:

    • δ 8.95 (s, 1H): This singlet corresponds to the aromatic proton at the C5 position of the pyridine ring. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring.

    • δ 7.73 (s, 1H): This singlet is assigned to the aromatic proton at the C2 position.

    • δ 6.64 (br s, 1H): This broad singlet corresponds to the N-H proton of the carbamate group.

    • δ 1.53 (s, 9H): This strong singlet represents the nine equivalent protons of the tert-butyl (Boc) protecting group.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (354.57 g/mol ). A key feature would be the characteristic isotopic pattern resulting from the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1), which provides strong evidence for the compound's composition.[7]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

  • ~3400 cm⁻¹: N-H stretching vibration of the carbamate.

  • ~2980 cm⁻¹: C-H stretching of the tert-butyl group.

  • ~1700 cm⁻¹: Strong C=O stretching vibration of the carbamate carbonyl group.[7]

  • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

Synthesis and Purification Workflow

The regioselective synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. This approach leverages the directing ability of the Boc-protected amine group to facilitate deprotonation at the adjacent C4 position, followed by quenching with an iodine source.

G cluster_0 SM tert-Butyl (6-chloropyridin-3-yl)carbamate Reagents 1. n-BuLi, TMEDA 2. Iodine (I₂) SM->Reagents  -78°C, Anhydrous THF Workup Aqueous Work-up & Extraction (EtOAc) Reagents->Workup Reaction Quench Product tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate Purification Silica Gel Column Chromatography Workup->Purification Crude Product Purification->Product Purified Product

Synthesis and Purification Workflow Diagram.
Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4] The rationale for using cryogenic conditions (-78 °C) is to control the highly exothermic metalation reaction and prevent side reactions or degradation of the lithiated intermediate. An inert atmosphere is critical as organolithium reagents are pyrophoric and react with atmospheric moisture and oxygen.

Reagents and Equipment:

  • tert-Butyl (6-chloropyridin-3-yl)carbamate

  • n-Butyllithium (n-BuLi) solution

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnels, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF (300 mL) and TMEDA (25.4 g, 219.3 mmol) to a dry three-neck flask.

  • Formation of Lithiating Agent: Cool the solution to -78 °C. Slowly add n-BuLi (87.7 mL of a 2.5 M solution, 219.3 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Substrate Addition: In a separate flask, dissolve tert-butyl (6-chloropyridin-3-yl)carbamate (20 g, 87.7 mmol) in anhydrous THF (170 mL). Add this solution slowly dropwise to the reaction mixture at -78 °C.

  • Iodination: After stirring for 2 hours at -78 °C, add a solution of iodine (I₂, 44.5 g, 175.4 mmol) in anhydrous THF (170 mL) dropwise. Maintain the temperature at -78 °C during the addition.

  • Quenching and Work-up: Allow the reaction to stir for an additional 2 hours at -78 °C. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (200 mL) to consume excess iodine, followed by water (200 mL).

  • Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer and extract the aqueous phase three times with ethyl acetate (150 mL each).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent system to yield the pure target compound.[4]

Solubility and Stability

Understanding the solubility and stability of the compound is crucial for its storage and use in subsequent reactions.

SolventSolubilityRationale / Source
Water Low / InsolubleThe molecule is largely nonpolar due to the Boc group and halogenated pyridine ring.
Tetrahydrofuran (THF) SolubleUsed as a reaction solvent in its synthesis.[4]
Ethyl Acetate (EtOAc) SolubleUsed as an extraction solvent.[4]
Dichloromethane (DCM) SolubleCommon organic solvent for similar compounds.[7]
Hexanes / Petroleum Ether Sparingly SolubleUsed as a nonpolar component in chromatography eluent.[4]

Stability and Storage: The compound is stable under recommended storage conditions. To prevent potential degradation over time, it should be stored in a cool, dark, and dry place. The recommended storage is at 2-8 °C under an inert atmosphere (Nitrogen or Argon) .[4][6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. The compound is classified with the following hazards:

GHS Hazard StatementDescriptionPictogramSignal Word
H302 Harmful if swallowedGHS07Warning
H315 Causes skin irritationGHS07Warning
H319 Causes serious eye irritationGHS07Warning
H335 May cause respiratory irritationGHS07Warning

(Source: PubChem, Sigma-Aldrich[1][6])

Handling Recommendations:

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[5][8]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed or if respiratory irritation occurs, seek medical attention.[8]

Application in Synthetic Chemistry: A Map of Reactivity

The primary value of this compound lies in the differential reactivity of its functional groups, which allows for a programmed, sequential approach to building molecular complexity. The iodo group is significantly more reactive than the chloro group in palladium-catalyzed cross-coupling reactions, and the Boc-amine can be deprotected under acidic conditions.

G cluster_1 Step 1: C-I Functionalization cluster_2 Step 2: Boc Deprotection cluster_3 Step 3: C-Cl Functionalization A tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate B Suzuki, Stille, Sonogashira, etc. (e.g., with R-B(OH)₂) A->B C Product of C-I Coupling (4-substituted pyridine) B->C D Acidic Conditions (TFA or HCl) C->D E Free Amine Product (for amidation, etc.) D->E F Harsh Cross-Coupling (e.g., Buchwald-Hartwig) E->F G Fully Functionalized Pyridine Derivative F->G

Logical workflow for sequential functionalization.

This workflow demonstrates the compound's utility. A researcher can first perform a selective cross-coupling reaction at the highly reactive C4-iodo position. Following this, the Boc group can be removed to reveal the free amine for further modification. Finally, the less reactive C6-chloro position can be functionalized under more forcing conditions, providing a robust and controlled route to trisubstituted pyridine scaffolds.

References

  • PubChem. This compound | C10H12ClIN2O2. National Center for Biotechnology Information. [Link]

  • Capot Chemical Co., Ltd. MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate. [Link]

  • Supporting Information. Synthesis and characterization data of various tert-butyl carbamates. [Link]

Sources

An In-depth Technical Guide to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, registered under CAS Number 400777-00-6, is a strategically important halogenated and protected aminopyridine derivative.[1] Its molecular architecture, featuring a pyridine core with chloro, iodo, and a tert-butoxycarbonyl (Boc)-protected amine, makes it a highly versatile building block in modern synthetic organic chemistry. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, coupled with the acid-labile Boc protecting group, allows for selective and sequential functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its proven applications as a key intermediate in the development of complex pharmaceutical agents, particularly kinase inhibitors.

Physicochemical and Spectroscopic Properties

The compound typically appears as a white to yellow or brown solid.[2] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 400777-00-6[1]
Molecular Formula C₁₀H₁₂ClIN₂O₂[1]
Molecular Weight 354.57 g/mol [1]
Appearance White to yellow solid[2]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[3]
Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

¹H-NMR Spectroscopy: Proton NMR data has been reported in the literature.[2] The spectrum is characterized by distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the tert-butyl group.

  • ¹H-NMR (CDCl₃, 400 MHz) δ: 8.95 (s, 1H), 7.73 (s, 1H), 6.64 (br s, 1H), 1.53 (s, 9H).

Expected Spectroscopic Data:

While comprehensive, experimentally-derived spectra are not widely published in peer-reviewed journals, the expected characteristics can be inferred from the molecular structure:

  • ¹³C-NMR Spectroscopy: The spectrum is expected to show signals for the ten carbon atoms. Key resonances would include those for the carbonyl carbon of the carbamate group (~152-155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80-83 ppm and ~28 ppm, respectively), and the carbons of the substituted pyridine ring. The carbon bearing the iodine atom would appear at a characteristically high field.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic vibrational frequencies. A strong absorption band around 1700-1725 cm⁻¹ is expected for the C=O stretch of the carbamate. An N-H stretching vibration should be observable in the region of 3200-3400 cm⁻¹. Other signals would correspond to C-H, C-N, C-Cl, and C-I bond vibrations, as well as aromatic C=C and C=N stretching.[4]

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight (354.57 g/mol ).[1] The isotopic pattern of the molecular ion will be characteristic, showing the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Synthesis Protocol

The synthesis of this compound is achieved through a two-step process starting from 6-chloropyridin-3-amine. This procedure involves the protection of the amino group followed by a regioselective iodination.[2]

Step 1: Boc Protection of 6-Chloropyridin-3-amine

This initial step introduces the tert-butoxycarbonyl (Boc) protecting group onto the amine functionality, which is essential for directing the subsequent lithiation and iodination.

compound1 6-Chloropyridin-3-amine reagents Dioxane, Reflux compound1->reagents compound2 Di-tert-butyl dicarbonate (Boc)₂O compound2->reagents compound3 tert-Butyl (6-chloropyridin-3-yl)carbamate reagents->compound3

Figure 1: Boc protection of 6-chloropyridin-3-amine.

Experimental Protocol:

  • A solution of 6-chloropyridin-3-amine (115 g, 0.898 mol) and di-tert-butyl dicarbonate ((Boc)₂O) (215.4 g, 0.988 mol) in 900 mL of dioxane is refluxed overnight.[2]

  • Upon completion, the resulting solution is poured into 1500 mL of water.[2]

  • The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from ethyl acetate to afford tert-butyl (6-chloropyridin-3-yl)carbamate as a white solid.[2]

Step 2: Regioselective Iodination

The key transformation is a directed ortho-metalation followed by quenching with iodine. The Boc-protected amine directs the lithiation to the C4 position of the pyridine ring.

compound1 tert-Butyl (6-chloropyridin-3-yl)carbamate reagents 1. n-BuLi, THF, -78°C 2. I₂, THF, -78°C compound1->reagents compound2 This compound reagents->compound2

Figure 2: Synthesis of this compound.

Experimental Protocol:

  • To a solution of tert-butyl (6-chloropyridin-3-yl)carbamate (160 g, 0.7 mol) in 1 L of anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) (600 mL, 1.5 mol) is added at -78°C under a nitrogen atmosphere.[2]

  • After the addition is complete, the solution is stirred at -78°C for 30 minutes.[2]

  • A solution of iodine (I₂) (177.68 g, 0.7 mol) in 800 mL of anhydrous THF is then added.[2]

  • The reaction mixture is stirred at -78°C for 4 hours.[2]

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.[2]

  • The combined organic phases are washed with brine, dried over Na₂SO₄, filtered, and purified by flash chromatography to yield this compound as a yellow solid.[2]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. It serves as a versatile scaffold for constructing complex molecules, particularly in the synthesis of kinase inhibitors.[5]

Workflow for Sequential Functionalization

A common synthetic workflow involves N-alkylation, Boc-deprotection, and sequential cross-coupling reactions.

G A tert-Butyl (6-chloro-4- iodopyridin-3-yl)carbamate B N-Alkylation (e.g., NaH, MeI) A->B C N-Alkyl Intermediate B->C D Boc Deprotection (e.g., TFA or HCl) C->D E 3-Amino-6-chloro- 4-iodopyridine Derivative D->E F Suzuki Coupling 1 (at C4-Iodo position) E->F G Suzuki Coupling 2 (at C6-Chloro position) F->G H Fully Functionalized Pyridine Core G->H

Figure 3: General synthetic workflow utilizing the title compound.

N-Alkylation and Boc Deprotection

The carbamate nitrogen can be alkylated, for example, with methyl iodide using a strong base like sodium hydride.[2] Subsequently, the Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to unmask the secondary amine.[2][6]

Experimental Protocol (N-Methylation):

  • To a solution of this compound (61 g, 0.172 mol) in 300 mL of anhydrous THF at 0°C, 60% sodium hydride (NaH) (7.6 g, 0.189 mol) is added under a nitrogen atmosphere.[2]

  • The solution is stirred for 30 minutes, followed by the addition of a solution of methyl iodide (MeI) (26.92 g, 0.189 mol) in 100 mL of dry THF.[2]

  • The reaction is stirred at 0°C for 3 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate to yield tert-butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate.[2]

Experimental Protocol (Boc Deprotection):

  • To a solution of the N-methylated intermediate (62.5 g, 0.172 mol) in 500 mL of anhydrous dichloromethane (DCM), 180 mL of TFA is added.[2]

  • The solution is stirred at room temperature for 4 hours.[2]

  • The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford 6-chloro-4-iodo-N-methylpyridin-3-amine.[2] A similar procedure using HCl in 1,4-dioxane has also been reported.[6]

Selective Cross-Coupling Reactions

The key to the utility of the resulting 3-amino-6-chloro-4-iodopyridine scaffold is the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will undergo coupling under conditions where the C-Cl bond remains intact. This allows for a selective Suzuki coupling at the C4 position, followed by a second, typically more forcing, coupling reaction at the C6 position.[5] This strategy has been employed in the synthesis of potent TrkA kinase inhibitors.[5]

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Work should be conducted in a well-ventilated fume hood.

  • Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere, as recommended at 2-8°C.[3]

References

Sources

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of This compound , a key heterocyclic building block. While specific solubility data for this compound is not widely published, this document outlines a predictive analysis based on its molecular structure and presents the definitive experimental protocol for its empirical determination. We will delve into the theoretical underpinnings of its expected solubility and provide a step-by-step methodology, grounded in authoritative standards, to empower researchers to generate reliable and reproducible data.

Introduction and Molecular Profile

This compound (CAS 400777-00-6) is a complex organic molecule featuring a halogenated pyridine core. Such compounds are of significant interest in medicinal chemistry as intermediates for synthesizing pharmacologically active agents.[1] An accurate understanding of its solubility is paramount for its effective use in both synthetic and screening applications. Low or misunderstood solubility can lead to failed reactions, unreliable in-vitro test results, and poor bioavailability in downstream applications.[2][3]

Molecular Structure Analysis:

The solubility behavior of a molecule is dictated by the balance of its intermolecular forces with a given solvent.[4][5] Let's dissect the key functional groups of the target compound:

  • Halogenated Pyridine Ring: The pyridine core, substituted with both chlorine and iodine, is electron-deficient and possesses a dipole moment. The halogens contribute to the molecule's size and polarizability, suggesting potential for dipole-dipole and London dispersion forces. While the nitrogen atom offers a site for hydrogen bonding, the ring itself is largely hydrophobic.[6][7]

  • tert-Butyl Group: This bulky, aliphatic group is strongly non-polar and hydrophobic. Its presence is expected to significantly decrease solubility in polar, aqueous solvents.[8]

  • Carbamate Linker (-NH-COO-): This is a critical polar functional group. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygens (C=O) are hydrogen bond acceptors.[8] This group will enhance solubility in polar protic solvents.

Predicted Solubility Profile: Based on this structural analysis, a "like dissolves like" principle suggests the following profile[5][9]:

  • Low Solubility in water and non-polar aliphatic solvents (e.g., hexanes, petroleum ether).

  • Moderate to High Solubility in polar aprotic solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate) and polar protic solvents (e.g., Methanol, Ethanol) where hydrogen bonding and dipole interactions can be maximized.[10][11]

Gold Standard Methodology: Thermodynamic Solubility Determination

To move from prediction to empirical fact, a rigorous, standardized method is required. The Equilibrium Shake-Flask Method is the universally accepted gold standard for determining thermodynamic solubility.[2][12] This protocol is consistent with the principles outlined in the Organisation for Economic Co-operation and Development (OECD) Guideline 105 for testing of chemicals.[13][14]

The core principle is to establish a saturated solution in equilibrium with an excess of the solid compound at a controlled temperature, ensuring that the measured concentration represents the true thermodynamic solubility limit.[15]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification A 1. Weigh Excess Solid Compound (e.g., 5-10 mg) B 2. Add Precise Volume of Solvent (e.g., 1 mL) to Vial C 3. Prepare Analytical Standards (Calibration Curve) D 4. Seal Vials & Agitate (24-48h at constant T, e.g., 25°C) B->D E 5. Centrifuge to Pellet Solid (e.g., 15 min at 10,000g) D->E F 6. Filter Supernatant (0.22 µm PTFE or PVDF filter) E->F G 7. Dilute Saturated Solution F->G H 8. Analyze by HPLC-UV G->H I 9. Calculate Concentration (vs. Calibration Curve) H->I

Sources

Spectral Data Analysis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a key building block in modern medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and quality control of complex organic molecules.

Introduction: Significance and Structural Context

This compound, with the molecular formula C₁₀H₁₂ClIN₂O₂, is a halogenated pyridinyl carbamate derivative.[1] Its structure incorporates several key features that make it a valuable synthon: a pyridine ring, which is a common scaffold in pharmaceuticals; a chloro and an iodo substituent, which offer regioselective sites for further chemical transformations such as cross-coupling reactions; and a tert-butoxycarbonyl (Boc) protecting group on the amine, which allows for controlled deprotection and subsequent functionalization. The precise characterization of this molecule is paramount to ensure the integrity of downstream synthetic steps and the purity of final active pharmaceutical ingredients.

Below is a diagram illustrating the chemical structure of the molecule and the numbering of the pyridine ring protons, which is crucial for the interpretation of the NMR data.

Figure 1. Chemical structure of this compound.

Mass Spectrometry (MS) Data

While a specific experimental mass spectrum is not publicly available, the expected mass-to-charge ratio (m/z) can be calculated from its molecular formula, C₁₀H₁₂ClIN₂O₂. The monoisotopic mass is calculated to be 353.96320 Da.[1]

Table 1: Calculated Mass Spectrometry Data

PropertyValue
Molecular FormulaC₁₀H₁₂ClIN₂O₂
Molecular Weight354.57 g/mol
Monoisotopic Mass353.96320 Da

In a typical mass spectrum obtained through electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 354.9705. Depending on the ionization conditions, adducts with other ions present in the solvent, such as sodium [M+Na]⁺, might also be detected. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition, with the measured mass expected to be within a few parts per million (ppm) of the calculated value.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the analysis of the ¹H NMR spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The reported ¹H NMR data for this compound in CDCl₃ at 400 MHz is summarized below.[2]

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.95s1HPyridine H-2
7.73s1HPyridine H-5
6.64br s1HNH
1.53s9H-C(CH₃)₃ (Boc)

Interpretation of the ¹H NMR Spectrum:

  • δ 8.95 (s, 1H): This downfield singlet corresponds to the proton at the C-2 position of the pyridine ring. Its significant downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom and the electron-withdrawing carbamate group. The singlet nature arises from the absence of adjacent protons to couple with.

  • δ 7.73 (s, 1H): This singlet is assigned to the proton at the C-5 position of the pyridine ring. It appears as a singlet because the adjacent positions (C-4 and C-6) are substituted.

  • δ 6.64 (br s, 1H): The broad singlet is characteristic of the N-H proton of the carbamate group. The broadness is often due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • δ 1.53 (s, 9H): This intense singlet is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

G cluster_synthesis Synthesis Workflow start tert-butyl 6-chloropyridin-3-ylcarbamate step1 Dissolve in anhydrous THF with TMEDA start->step1 step2 Cool to -78 °C under N₂ step1->step2 step3 Slowly add n-BuLi step2->step3 step4 Stir for 30 min step3->step4 step5 Slowly add a solution of the starting material in THF step4->step5 step6 Stir for 2 hours step5->step6 step7 Add iodine solution in THF step6->step7 step8 Warm to room temperature and stir overnight step7->step8 workup Aqueous workup and extraction with EtOAc step8->workup purification Silica gel column chromatography workup->purification product This compound purification->product

Figure 2. Synthetic workflow for this compound.

Experimental Protocol: Synthesis

The following is a representative synthetic protocol for the preparation of this compound.[2]

Materials:

  • tert-butyl 6-chloropyridin-3-ylcarbamate

  • Anhydrous tetrahydrofuran (THF)

  • Tetramethylethylenediamine (TMEDA)

  • n-butyllithium (n-BuLi)

  • Iodine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a solution of anhydrous tetrahydrofuran (THF) containing tetramethylethylenediamine (TMEDA), slowly add n-butyllithium (n-BuLi) dropwise at -78 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Slowly add a solution of tert-butyl 6-chloropyridin-3-ylcarbamate in anhydrous THF to the reaction mixture at the same temperature.

  • Stir the resulting mixture at -78 °C for 2 hours.

  • Add a solution of iodine in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Perform an aqueous workup and extract the product with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to yield the final product.

Conclusion

The comprehensive spectral analysis of this compound confirms its chemical structure. The ¹H NMR data is consistent with the assigned structure, and the expected mass spectrometry data provides a basis for its identification and purity assessment. This technical guide serves as a valuable resource for scientists working with this important synthetic intermediate, ensuring its correct identification and use in complex synthetic pathways.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate, a key building block in modern medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, and critically, its synthesis and strategic application in the development of novel therapeutics. Detailed experimental protocols, rooted in established chemical principles, are presented to enable its practical synthesis and utilization. The guide further explores its versatile reactivity, showcasing its role in the construction of complex molecular architectures targeting a range of diseases, including cancer, viral infections, and neurological disorders. This whitepaper is intended to be a comprehensive resource for researchers and professionals engaged in the field of drug discovery and development.

Introduction: A Strategically Functionalized Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding and metal coordination, make it an attractive core for the design of bioactive molecules. tert-Butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate, with its strategically positioned functional groups—a chloro substituent, an iodo substituent, and a Boc-protected amine—offers a versatile platform for the synthesis of diverse and complex pyridine derivatives.

The differential reactivity of the chloro and iodo groups allows for selective and sequential functionalization through a variety of cross-coupling and nucleophilic substitution reactions. The Boc-protected amine provides a latent nucleophilic center that can be unmasked under specific conditions for further elaboration. This trifunctional nature makes it a highly valuable intermediate for the construction of compound libraries in the pursuit of new drug candidates.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective use in synthesis and research.

PropertyValue
IUPAC Name tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate[1][2]
CAS Number 400777-00-6[1]
Molecular Formula C₁₀H₁₂ClIN₂O₂[1]
Molecular Weight 354.57 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)NC1=CN=C(C=C1I)Cl[2]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, THF, and ethyl acetate.
Storage Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3]

Synthesis and Purification: A Detailed Protocol

The synthesis of tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate is typically achieved through a directed ortho-metalation (DoM) strategy, followed by iodination. This approach leverages the directing effect of the carbamate group to achieve regioselective functionalization of the pyridine ring.

Synthetic Workflow

Synthesis_Workflow Start tert-Butyl (6-chloropyridin-3-yl)carbamate Step1 Directed ortho-Metalation (n-BuLi, TMEDA, THF, -78 °C) Start->Step1 Intermediate Lithiated Intermediate Step1->Intermediate Step2 Iodination (Iodine solution, -78 °C to RT) Intermediate->Step2 Product tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate Step2->Product Purification Workup and Purification (Quenching, Extraction, Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate.

Experimental Protocol

Materials:

  • tert-Butyl (6-chloropyridin-3-yl)carbamate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Tetramethylethylenediamine (TMEDA)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Formation of the Lithiating Agent: To the cooled THF, add TMEDA followed by the slow, dropwise addition of n-BuLi. Stir the resulting solution at -78 °C for 30 minutes. The use of TMEDA is crucial as it chelates the lithium cation, increasing the basicity and reactivity of the organolithium reagent.

  • Addition of Starting Material: In a separate flask, dissolve tert-butyl (6-chloropyridin-3-yl)carbamate in anhydrous THF. Slowly add this solution dropwise to the reaction mixture at -78 °C. The carbamate group directs the deprotonation to the C4 position of the pyridine ring.

  • Iodination: After stirring the mixture at -78 °C for 1-2 hours, slowly add a solution of iodine in anhydrous THF dropwise. The reaction is typically exothermic, so slow addition is necessary to maintain the temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate as a solid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • δ ~8.5 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring.

  • δ ~8.0 ppm (s, 1H): This singlet is attributed to the proton at the C5 position of the pyridine ring.

  • δ ~7.0 ppm (br s, 1H): A broad singlet corresponding to the NH proton of the carbamate group.

  • δ ~1.5 ppm (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy
  • δ ~153 ppm: Carbonyl carbon of the carbamate group.

  • δ ~150 ppm, ~145 ppm, ~140 ppm, ~120 ppm: Aromatic carbons of the pyridine ring. The carbon bearing the iodine (C4) would be expected at a lower field (higher ppm value) compared to the other carbons.

  • δ ~82 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~28 ppm: Methyl carbons of the tert-butyl group.

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of 354.57. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable for the molecular ion and chlorine-containing fragments.

Infrared (IR) Spectroscopy
  • ~3300 cm⁻¹: N-H stretching vibration of the carbamate.

  • ~2980 cm⁻¹: C-H stretching vibrations of the tert-butyl group.

  • ~1720 cm⁻¹: C=O stretching vibration of the carbamate carbonyl group.

  • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

Reactivity and Applications in Drug Discovery

The strategic placement of the three functional groups in tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of various drug candidates.

Differential Reactivity

The iodine and chlorine substituents exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to palladium(0) than the C-Cl bond. This allows for selective functionalization at the C4 position via reactions like Suzuki, Stille, Sonogashira, and Heck couplings, while leaving the C6-Cl bond intact for subsequent transformations.

Reactivity Start This compound Suzuki Suzuki Coupling (Pd catalyst, boronic acid) Start->Suzuki Sonogashira Sonogashira Coupling (Pd/Cu catalyst, alkyne) Start->Sonogashira Product1 C4-Arylated Product Suzuki->Product1 Product2 C4-Alkynylated Product Sonogashira->Product2 SNAr Nucleophilic Aromatic Substitution (at C6, after C4 functionalization) Product3 C4,C6-Disubstituted Product SNAr->Product3 Deprotection Boc Deprotection (Acidic conditions) Product4 Free Amine Deprotection->Product4 Product1->SNAr Product1->Deprotection

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Versatile Building Block

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate is a halogenated pyridinyl carbamate that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a chlorine, an iodine, and a bulky tert-butoxycarbonyl (Boc) protecting group, offers medicinal chemists a versatile scaffold for introducing diverse functionalities through various cross-coupling reactions. However, the very features that make this compound an asset in drug discovery also necessitate a thorough understanding and rigorous implementation of safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines best practices for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and GHS Classification

A comprehensive understanding of the intrinsic hazards of a chemical is the cornerstone of a robust safety program. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that presents multiple health risks.

According to aggregated GHS information, this compound is designated with the signal word "Warning" and is associated with the GHS07 pictogram, indicating that it can cause less serious health effects.

Table 1: GHS Classification of this compound [1]

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

These classifications underscore the importance of avoiding direct contact and inhalation. The causality behind these hazards lies in the chemical's reactivity. The presence of halogens and a carbamate group can lead to adverse reactions with biological macromolecules upon exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls is a fundamental principle in laboratory safety. Engineering controls should always be the first line of defense, supplemented by appropriate PPE.

Engineering Controls

All manipulations of solid this compound should be conducted in a well-ventilated area.[2] For weighing and transferring the solid, a chemical fume hood is mandatory to prevent the inhalation of dust particles. The fume hood should have a certified face velocity to ensure adequate containment. For solution-based work, a fume hood remains the best practice to mitigate exposure to any aerosols or vapors that may be generated.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following PPE is considered the minimum requirement when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[2] If there is a risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

    • Lab Coat: A flame-resistant lab coat with long sleeves should be worn to protect against skin contact.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended.[4]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering the Lab goggles Wear Chemical Safety Goggles start->goggles lab_coat Don Flame-Resistant Lab Coat goggles->lab_coat gloves Inspect and Wear Nitrile/Neoprene Gloves lab_coat->gloves respirator Assess Need for Respirator (Dust) gloves->respirator wear_respirator Wear NIOSH-Approved Respirator respirator->wear_respirator Dust Risk Present proceed Proceed with Experiment respirator->proceed No Dust Risk wear_respirator->proceed Spill_Response cluster_spill Accidental Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect into Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Step-by-step protocol for responding to an accidental spill.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

  • Product: Unused or surplus material should be disposed of by a licensed professional waste disposal service. [4]* Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product. [4] Do not allow the product to enter drains or waterways. [4]All disposal practices must comply with local, state, and federal environmental regulations.

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of medicinal chemists. However, its utility is intrinsically linked to a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of GHS, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency procedures, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is not merely a regulatory requirement but a fundamental aspect of scientific integrity and responsible research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. [Link]

  • Crysdot LLC. This compound. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: tert-Butyl carbamate. [Link]

  • Troy Corporation. MATERIAL SAFETY DATA SHEET. [Link]

Sources

An In-depth Technical Guide to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety, handling protocols, and key physicochemical properties of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a key building block in modern synthetic chemistry. The information herein is synthesized for professionals in research and development, emphasizing a proactive approach to safety and experimental design.

Section 1: Core Chemical Identity and Properties

This compound is a halogenated pyridine derivative incorporating a Boc-protecting group, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

  • IUPAC Name: tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate[1]

  • CAS Number: 400777-00-6

  • Chemical Formula: C₁₀H₁₂ClIN₂O₂[1]

  • Synonyms: tert-butyl 6-chloro-4-iodo-3-pyridinylcarbamate

A summary of its key physicochemical properties is presented below, providing critical data for experimental planning and storage.

PropertyValueReference(s)
Molecular Weight 354.57 g/mol [1]
Physical Form Solid
Boiling Point 339.7 ± 42.0 °C at 760 mmHg
Storage Temperature 2-8°C, inert atmosphere, dark place

Section 2: Hazard Analysis and GHS Classification

A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) and requires careful handling.

  • GHS Pictogram:

    
    
    
  • Signal Word: Warning

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements (Selected):

  • P261: Avoid breathing dust.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The following diagram illustrates the logical flow for a comprehensive risk assessment when working with this compound.

RiskAssessment Risk Assessment & Mitigation Workflow cluster_hazid 1. Hazard Identification cluster_exposure 2. Exposure Assessment cluster_control 3. Control Measures cluster_response 4. Emergency Response Hazards Oral Toxicity (H302) Skin Irritant (H315) Eye Irritant (H319) Respiratory Irritant (H335) Routes Potential Routes: - Inhalation (dust) - Dermal Contact - Ingestion - Eye Contact Hazards->Routes informs Eng Engineering Controls: Chemical Fume Hood Routes->Eng necessitates PPE PPE: Gloves, Safety Goggles, Lab Coat, Respirator (if needed) Routes->PPE necessitates Admin Administrative Controls: SOPs, Training, Labeling Routes->Admin necessitates FirstAid First Aid Protocols (Sec. 4) Eng->FirstAid informs Spill Spill & Release Procedures (Sec. 5.2) Eng->Spill informs PPE->FirstAid informs PPE->Spill informs Admin->FirstAid informs Admin->Spill informs

Caption: Workflow for Risk Assessment and Mitigation.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable to ensure personnel safety and experimental integrity.

3.1 Engineering Controls & Work Practices

  • Primary Containment: All weighing and handling of the solid material must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[2]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential dust or vapors.

  • Hygiene: Prohibit eating, drinking, and smoking in the work area. Wash hands thoroughly after handling.

3.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles compliant with NIOSH (US) or EN166 (EU) standards are mandatory.

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A standard laboratory coat must be worn and kept fastened.

  • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99).[2]

3.3 Storage

  • Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[2] The recommended temperature is 2-8°C.

  • Atmosphere: For long-term stability, storage under an inert gas atmosphere (e.g., argon or nitrogen) is advised.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. Always have the Safety Data Sheet available for emergency responders.[2]

  • Inhalation: Relocate the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and immediately flush the affected area with copious amounts of soap and water. Seek medical advice if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Urgent medical consultation is required.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Section 5: Accidental Release and Firefighting

5.1 Accidental Release Measures

  • Containment: Evacuate the area. Wear full PPE, including respiratory protection. Avoid generating dust.[2]

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for chemical waste disposal. Do not allow the material to enter drains or waterways.[2]

5.2 Firefighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray to extinguish.[2]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[2]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 6: A Typical Experimental Workflow with Integrated Safety Checkpoints

The following diagram illustrates a standard synthetic workflow, embedding critical safety checkpoints to ensure a self-validating and safe experimental process.

ExperimentalWorkflow Synthetic Workflow with Integrated Safety Checkpoints cluster_prep 1. Pre-Experiment cluster_exec 2. Execution cluster_workup 3. Work-up & Purification cluster_post 4. Post-Experiment SOP Review SOP & MSDS PPE_Check Checkpoint: Verify PPE (Gloves, Goggles, Coat) SOP->PPE_Check Hood_Check Checkpoint: Confirm Fume Hood Functionality PPE_Check->Hood_Check Weigh Weigh Reagent in Fume Hood Hood_Check->Weigh Reaction Set up & Run Reaction (Inert Atmosphere if needed) Weigh->Reaction Monitor Monitor Reaction Progress Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Waste_Check Checkpoint: Segregate & Label Waste Streams Correctly Purify->Waste_Check Cleanup Decontaminate Glassware & Work Area Waste_Check->Cleanup Doc Document Experiment Cleanup->Doc

Caption: A self-validating experimental workflow with key safety checkpoints.

Section 7: Toxicological and Ecological Profile

  • Toxicological Data: While comprehensive toxicological studies for this specific molecule are not publicly available, the GHS classifications indicate acute oral toxicity and irritant properties.[1][2] The toxicological properties have not been fully investigated.[2]

  • Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2]

  • Ecological Data: No specific ecological data is available. As a matter of good laboratory practice, prevent any release into the environment, as halogenated organic compounds can be persistent and harmful to aquatic life. Do not let the product enter drains.[2]

Section 8: Disposal Considerations

All chemical waste must be handled as hazardous. Dispose of the material and any contaminated items in accordance with all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53415320, this compound. Available at: [Link]

  • Crysdot LLC. Product Page: this compound. Available at: [Link]

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The Strategic Synthesis of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

In the landscape of modern drug discovery, the development of highly specific and potent kinase inhibitors remains a paramount objective. Kinases, a large family of enzymes that regulate a vast array of cellular processes, are implicated in numerous diseases, including cancer, inflammation, and autoimmune disorders. The pyridine scaffold has emerged as a privileged structure in the design of such inhibitors, offering a versatile framework for the presentation of pharmacophoric elements that can interact with the ATP-binding site of kinases with high affinity. The targeted synthesis of polysubstituted pyridines is therefore a critical endeavor in medicinal chemistry. This guide provides an in-depth technical overview of the discovery and synthesis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a strategically designed building block that has proven instrumental in the development of novel kinase inhibitors. Its discovery was not a matter of serendipity, but rather a deliberate application of advanced organic synthesis principles to create a molecule with precisely positioned functional groups amenable to further elaboration in drug development campaigns.

Physicochemical and Safety Data

A comprehensive understanding of a compound's properties is essential for its safe and effective use in a research setting. The key physicochemical and safety data for this compound are summarized below.

PropertyValueReference
CAS Number 400777-00-6[1]
Molecular Formula C₁₀H₁₂ClIN₂O₂[1]
Molecular Weight 354.57 g/mol [1]
Appearance White to yellow solid[2]
Storage Temperature 2-8°C, under inert atmosphere[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

The Cornerstone of Synthesis: Directed ortho-Metalation (DoM)

The synthesis of this compound is a prime example of the power of Directed ortho-Metalation (DoM) in modern synthetic chemistry. This strategy allows for the regioselective functionalization of aromatic and heteroaromatic rings, a challenge that often plagues traditional electrophilic substitution reactions. The tert-butoxycarbonyl (Boc) protecting group on the amine at the 3-position of the pyridine ring is not merely a protecting group; it is the key that unlocks the desired reactivity. The carbonyl oxygen of the Boc group acts as a powerful directing group, coordinating to an organolithium base and directing deprotonation to the adjacent C-4 position.

Directed_ortho_Metalation cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product SM tert-Butyl (6-chloropyridin-3-yl)carbamate Intermediate Lithiate Pyridine Intermediate SM->Intermediate 1. Deprotonation at C-4 (Directed by Boc group) Base n-BuLi / TMEDA Base->Intermediate Electrophile I₂ Product tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate Electrophile->Product Intermediate->Product 2. Electrophilic quench with Iodine

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

The following protocol is a robust and reproducible method for the synthesis of this compound.

Step 1: Boc Protection of 6-chloro-3-aminopyridine (if starting from the amine)

While the direct starting material for the key iodination step is tert-butyl (6-chloropyridin-3-yl)carbamate, this section provides the foundational step of protecting the commercially available 6-chloro-3-aminopyridine.

  • To a solution of 6-chloro-3-aminopyridine in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or 4-dimethylaminopyridine).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Directed ortho-Metalation and Iodination

This is the critical step for the introduction of the iodine atom at the C-4 position.

  • To a solution of anhydrous tetrahydrofuran (THF, 300 mL) containing tetramethylethylenediamine (TMEDA, 25.4 g, 219.3 mmol), slowly add n-butyllithium (n-BuLi, 87.7 mL, 219.3 mmol) dropwise at -78 °C under a nitrogen atmosphere.[2]

  • After the addition, stir the reaction mixture at -78 °C for 30 minutes.[2]

  • Slowly add a solution of tert-butyl (6-chloropyridin-3-yl)carbamate (20 g, 87.7 mmol) in anhydrous THF (170 mL) dropwise to the reaction system at the same temperature.[2]

  • Continue stirring at -78 °C for 1 hour after the addition is complete.[2]

  • Slowly add a solution of iodine (I₂, 26.7 g, 105.3 mmol) in anhydrous THF (170 mL) dropwise at -78 °C.[2]

  • Stir the reaction mixture at -78 °C for an additional hour after the iodine addition is complete.[2]

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and ammonium chloride (NH₄Cl) (300 mL).[2]

  • Separate the organic layer and extract the aqueous phase with ethyl acetate (3 x 150 mL).[2]

  • Combine all organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10/1) to afford this compound as a white to yellow solid (10.0 g, 33% yield).[2]

Characterization Data:

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H), 7.73 (s, 1H), 6.64 (br s, 1H), 1.53 (s, 9H).[2]

A Versatile Intermediate for Drug Discovery

The strategic placement of the chloro, iodo, and Boc-protected amino groups makes this compound a highly valuable and versatile intermediate in the synthesis of complex molecules, particularly for kinase inhibitor programs.

The iodine atom at the C-4 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents, enabling the rapid exploration of the chemical space around the pyridine core to optimize potency and selectivity against a specific kinase target.

Furthermore, the Boc protecting group can be readily removed under acidic conditions to reveal the free amine at the 3-position. This amine can then be further functionalized, for example, through acylation or reductive amination, to introduce additional points of interaction with the target protein.

Deprotection cluster_start Starting Material cluster_reagents Reagents cluster_product Product SM tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate Product 6-chloro-4-iodopyridin-3-amine SM->Product Deprotection Acid 3M HCl Acid->Product

Caption: Deprotection of the title compound to yield a key amine intermediate.

Deprotection Protocol:

  • Dissolve this compound (10.0 g, 28 mmol) in 3 M hydrochloric acid (600 mL).[4]

  • Heat the solution to 60°C and react for 12 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Adjust the pH to 8 with a saturated sodium bicarbonate solution.[4]

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).[4]

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • The crude product can be purified by silica gel column chromatography (10% ethyl acetate in petroleum ether) to afford 6-chloro-4-iodopyridin-3-amine (6.6 g, 93% yield).[4]

Conclusion

The discovery and development of this compound underscore the importance of strategic synthesis in modern drug discovery. By leveraging the principles of directed ortho-metalation, a highly functionalized and versatile building block can be efficiently prepared. This compound provides medicinal chemists with a powerful tool to rapidly synthesize libraries of novel substituted pyridines for the discovery of next-generation kinase inhibitors and other therapeutic agents. The synthetic route is robust and scalable, ensuring a reliable supply of this critical intermediate for research and development programs.

References

  • PubChem. This compound. [Link]

  • Supporting Information. Characterization Data of the Products. [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).
  • PubChem. Process for the preparation of kinase inhibitors and intermediates thereof. [Link]

  • ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

  • Google P
  • National Center for Biotechnology Information. tert-Butyl N-(thiophen-2-yl)carbamate. [Link]

  • Google Patents. Cyclic protein tyrosine kinase inhibitors.
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  • MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]

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An In-Depth Technical Guide to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. These scaffolds must offer a combination of stability, predictable reactivity, and versatile functional handles. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS No. 400777-00-6) has emerged as a quintessential example of such a scaffold.[1][2] This polysubstituted pyridine derivative is not merely an intermediate; it is a carefully designed platform for sequential, site-selective functionalization.

The core utility of this molecule lies in the differential reactivity of its two halogen substituents: an iodine atom at the 4-position and a chlorine atom at the 6-position.[3] In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more susceptible to oxidative addition than the more robust carbon-chlorine bond. This predictable disparity allows chemists to execute a coupling reaction at the C-4 position while preserving the C-6 chloro-substituent for a subsequent, distinct transformation. The tert-butoxycarbonyl (Boc) protecting group on the C-3 amino function provides stability under a wide range of reaction conditions and can be readily removed post-functionalization, opening another avenue for molecular elaboration.[4][5]

This guide provides an in-depth exploration of this versatile building block, covering its synthesis, physicochemical properties, and its pivotal role in advanced organic synthesis. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.

Properties Summary
PropertyValueReference
IUPAC Name tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate[1]
CAS Number 400777-00-6[1][2]
Molecular Formula C₁₀H₁₂ClIN₂O₂[1][6]
Molecular Weight 354.57 g/mol [1][6]
Appearance White to yellow solid[2][6]
Storage Conditions Inert atmosphere (Argon or Nitrogen), 2–8 °C, protect from light[2][6]
Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. For weighing or operations that may generate dust, a particle respirator may be necessary.[7]

  • Spill & Disposal: In case of a spill, avoid creating dust. Sweep up the solid material, place it in a suitable, closed container, and dispose of it as hazardous chemical waste in accordance with local regulations.[7]

Synthesis: A Directed Ortho-Metalation Approach

The most common and reliable synthesis of this compound relies on a directed ortho-metalation (DoM) strategy. This powerful technique uses a directing group on an aromatic ring to guide deprotonation by a strong base to a specific adjacent position, which is then trapped by an electrophile.

In this case, the N-Boc-carbamate group on the precursor, tert-butyl 6-chloropyridin-3-ylcarbamate, serves as the directing group. Its ability to coordinate with lithium, combined with the inductive effect of the ring nitrogen, acidifies the proton at the C-4 position, making it susceptible to deprotonation.

Synthesis_Workflow SM tert-Butyl (6-chloropyridin-3-yl)carbamate Int Lithiated Intermediate SM->Int 1. n-BuLi, TMEDA 2. THF, -78 °C Product tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate Int->Product 3. Iodine (I₂) 4. Quench

Synthesis workflow via directed ortho-metalation.
Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[6]

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 300 mL).

  • Base Activation: Cool the THF to -78 °C using a dry ice/acetone bath. Under a nitrogen atmosphere, slowly add tetramethylethylenediamine (TMEDA, 2.2 eq.) followed by the dropwise addition of n-butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq.). Stir the resulting solution at -78 °C for 30 minutes.

    • Causality: TMEDA chelates the lithium cation of n-BuLi, breaking up its aggregate structure and increasing its basicity. This is critical for efficient deprotonation of the pyridine ring.[3]

  • Substrate Addition: In a separate flask, dissolve tert-butyl 6-chloropyridin-3-ylcarbamate (1.0 eq.) in anhydrous THF. Slowly add this solution dropwise to the reaction mixture at -78 °C, ensuring the internal temperature does not rise significantly.

  • Litiation: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated intermediate occurs during this time.

    • Trustworthiness: Maintaining a low temperature (-78 °C) is absolutely critical. Warmer temperatures can lead to side reactions, including decomposition of the highly reactive organolithium intermediate.[3]

  • Iodination: Dissolve iodine (I₂, 1.2 eq.) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C. A color change will be observed. Stir for an additional hour at this temperature.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous phase is extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (e.g., eluting with a gradient of petroleum ether/ethyl acetate) to afford the target compound as a white to yellow solid (typical yield: ~33%).[6]

  • Characterization: The product identity and purity should be confirmed by ¹H-NMR and mass spectrometry. The reported ¹H-NMR spectrum in CDCl₃ shows characteristic peaks at δ 8.95 (s, 1H), 7.73 (s, 1H), 6.64 (br s, 1H), and 1.53 (s, 9H).[6]

Reactivity and Applications in Cross-Coupling Chemistry

The primary value of this compound is its role as a versatile substrate for sequential palladium-catalyzed cross-coupling reactions. The C-I bond's lower bond dissociation energy and greater polarizability make it the preferred site for oxidative addition to a Pd(0) catalyst.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. Using this building block, a boronic acid or ester can be selectively coupled at the C-4 position.

Suzuki_Cycle pd0 Pd(0)L₂ sub Ar-I pd2_complex Ar-Pd(II)L₂(I) pd2_trans Ar-Pd(II)L₂(R') pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product sub->pd2_complex Oxidative Addition boronic R'-B(OH)₂ boronic->pd2_complex base Base

Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol Insight: A typical Suzuki coupling of this substrate would involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and an arylboronic acid in a solvent like toluene or dioxane, often with added water.[8][9] The reaction proceeds selectively at the iodo position, yielding a 4-aryl-6-chloropyridine derivative, which is now primed for a second coupling at the chloro position under more forcing conditions if desired.

Sonogashira Coupling (C-C Bond Formation)

This reaction enables the introduction of an alkyne moiety, a valuable functional group in medicinal chemistry and materials science. The C-I bond is again the reactive site.

Sonogashira_Cycle cluster_pd Pd Cycle cluster_cu Cu Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition pd2_alkyne Ar-Pd(II)L₂(C≡CR') pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd2_alkyne->product cu_alkyne Cu(I)-C≡CR' cu_alkyne->pd2_complex cu_halide Cu(I)X cu_halide->cu_alkyne + R'C≡CH + Base sub Ar-I sub->pd2_complex

Simplified catalytic cycles in Sonogashira coupling.

Protocol Insight: The Sonogashira reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), a base (usually an amine like triethylamine or diisopropylamine), and a terminal alkyne.[10] The regioselectivity is excellent for the C-I bond, allowing for the synthesis of 4-alkynyl-6-chloropyridine derivatives. The choice of ligand on the palladium catalyst can be crucial for achieving high yields and preventing side reactions.[11][12]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is one of the most powerful methods for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ sub Ar-I pd2_complex Ar-Pd(II)L₂(I) pd2_amido [Ar-Pd(II)L₂(NR'R'')]⁺ pd2_complex->pd2_amido Amine Binding & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product sub->pd2_complex Oxidative Addition amine HNR'R'' amine->pd2_complex base Base (e.g., NaOtBu)

Generalized catalytic cycle for Buchwald-Hartwig amination.

Protocol Insight: The Buchwald-Hartwig amination requires a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[13][14] The reaction couples an amine (primary or secondary) with the C-4 iodo position of the substrate.[15] This provides access to a vast array of 3,4-diaminopyridine derivatives after deprotection of the Boc group, which are privileged structures in drug discovery.

Conclusion

This compound is a testament to the power of strategic molecular design. Its value extends far beyond its constituent parts; it is the predictable and controllable hierarchy of reactivity between its C-I and C-Cl bonds that makes it an indispensable tool for researchers. By enabling sequential, site-selective cross-coupling reactions, it provides a reliable and efficient pathway to complex, highly functionalized pyridine scaffolds. This guide has outlined the fundamental principles for its synthesis and application, providing a robust framework for scientists and drug development professionals to leverage its unique chemical potential in their research endeavors.

References

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  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Jukić, M. et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 69(4), 293-309. [Link]

  • Ghaffari, T. et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5485-5495. [Link]

  • Roy, D. et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry, 20(34), 6867-6871. [Link]

  • Organic Chemistry Portal. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. [Link]

  • Roy, D. et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

  • Quasdorf, K. W. et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(26), 4804-4807. [Link]

  • Toti, K. S. et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 61(18), 8125-8151. [Link]

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Key features of the tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: A Multifunctional Scaffold for Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of this compound, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its core physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and dissect its strategic application in the synthesis of complex molecular architectures. The molecule's unique trifunctional nature—a reactive iodine at the C4 position, a more stable chlorine at the C6 position, and an acid-labile Boc-protected amine at the C3 position—renders it an exceptionally versatile scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of novel pharmaceutical agents.

Core Molecular Characteristics

This compound is a polysubstituted pyridine derivative designed for sequential and regioselective functionalization. Its value lies in the orthogonal reactivity of its substituents, allowing for a programmed approach to molecular synthesis.

Physicochemical and Structural Data

The fundamental properties of this reagent are summarized below, providing essential information for its handling, storage, and application in experimental design.

PropertyValueSource(s)
CAS Number 400777-00-6[1][2]
Molecular Formula C₁₀H₁₂ClIN₂O₂[3][4]
Molecular Weight 354.57 g/mol [3][4]
IUPAC Name tert-butyl N-(6-chloro-4-iodo-3-pyridinyl)carbamate[3]
Synonyms N-Boc-6-chloro-4-iodopyridin-3-amine[4]
Appearance White to yellow solid[4]
Purity Typically ≥98%[2]
Storage Conditions 2–8 °C, under inert atmosphere, keep in dark place[4]
InChIKey YCBOUHLCYYKTFG-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a directed ortho-metalation (DoM) strategy. This approach provides excellent regiocontrol, which is critical for the molecule's intended utility.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from the starting material to the final purified product.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Purification A Starting Material: tert-butyl 6-chloropyridin-3-ylcarbamate E 2. Directed ortho-Metalation (DoM) Add starting material @ -78°C A->E B Reagents: n-BuLi, TMEDA, Iodine D 1. Form Lithiating Complex n-BuLi + TMEDA @ -78°C B->D C Solvent: Anhydrous THF C->D D->E F 3. Electrophilic Quench Add Iodine solution @ -78°C E->F G Aqueous Workup & Extraction (e.g., Ethyl Acetate) F->G H Drying & Concentration G->H I Silica Gel Column Chromatography H->I J Final Product: This compound I->J

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methodologies for directed ortho-metalation of substituted pyridines.[4]

Step 1: Preparation of the Lithiating Agent

  • To a solution of anhydrous tetrahydrofuran (THF, 300 mL) containing tetramethylethylenediamine (TMEDA, 25.4 g, 219.3 mmol) in a flame-dried, three-neck flask under an inert nitrogen atmosphere, add n-butyllithium (n-BuLi, 87.7 mL of a 2.5 M solution, 219.3 mmol) dropwise at -78 °C (dry ice/acetone bath).

  • Causality: The use of TMEDA is critical. It chelates the lithium ion, breaking up the oligomeric aggregates of n-BuLi and increasing its basicity. This enhanced reactivity is essential for efficient deprotonation of the pyridine ring. The low temperature of -78 °C is maintained to prevent side reactions and ensure the stability of the highly reactive organolithium intermediates.[5]

Step 2: Directed ortho-Metalation

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add a solution of tert-butyl 6-chloropyridin-3-ylcarbamate (20 g, 87.7 mmol) in anhydrous THF (170 mL) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.

  • Causality: The N-Boc-carbamate group is a powerful directed metalation group (DMG). The carbonyl oxygen and amide nitrogen coordinate to the TMEDA-chelated lithium ion, positioning the base to selectively abstract the proton at the C4 position, which is ortho to the DMG. This coordination is the basis for the reaction's high regioselectivity.

Step 3: Iodination

  • After stirring for 2 hours at -78 °C, add a solution of iodine (I₂, 44.5 g, 175.4 mmol) in anhydrous THF (170 mL) dropwise.

  • Allow the reaction to stir for an additional 2 hours at -78 °C.

  • Causality: The nucleophilic lithiated pyridine intermediate attacks the electrophilic iodine, forming the C-I bond at the C4 position. A molar excess of iodine is used to ensure complete consumption of the lithiated species.

Step 4: Workup and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by water.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous phase with ethyl acetate (3 x 150 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10:1) to yield the title compound as a solid.[4]

Strategic Reactivity and Synthetic Applications

The primary utility of this molecule stems from the differential reactivity of its three key functional groups, enabling a hierarchical approach to building complexity.

Orthogonal Reactivity of Halogen Substituents

The C-I and C-Cl bonds on the pyridine ring possess distinct chemical reactivities, which is the cornerstone of the molecule's design.

  • C4-Iodo Group: The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium(0)). This makes it the preferred site for a wide range of metal-catalyzed cross-coupling reactions.[5]

  • C6-Chloro Group: The carbon-chlorine bond is significantly stronger and more electron-rich, making it much less reactive towards standard cross-coupling conditions. It remains intact during the functionalization of the C4 position, acting as a latent reaction site that can be engaged under more forcing conditions if desired.

Role as a Cross-Coupling Partner

The molecule is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C4 position.[5] Common transformations include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (biaryls, etc.).

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

  • Heck Reaction: Reaction with alkenes.

  • Stille Coupling: Reaction with organostannanes.

The Boc Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group is an essential feature, providing robust protection for the C3-amino group under the neutral or basic conditions of cross-coupling.[5]

  • Stability: It is stable to the organometallic reagents and bases used in the aforementioned coupling reactions.

  • Orthogonality: Its true power lies in its selective removal under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent) without disturbing the rest of the molecule.[5] This "unveils" the free amine, making it available for subsequent reactions such as amide bond formation, urea synthesis, or reductive amination.

A Multi-step Synthesis Workflow Example

The following diagram illustrates a logical synthetic sequence leveraging the molecule's orthogonal reactivity.

G A tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate B Intermediate 1 (C4-Functionalized) A->B Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki with R-B(OH)₂) Reacts at C4-Iodine C Intermediate 2 (C3-Amine Free) B->C Step 2: Boc Deprotection (e.g., TFA or HCl) Reacts at C3-Amine D Final Complex Molecule (C3-Amine Derivatized) C->D Step 3: Amide Coupling / Urea Formation (e.g., R'-COCl or R'-NCO) Reacts at C3-Amine

Caption: A strategic workflow for sequential functionalization.

Spectroscopic Characterization

Analytical data is crucial for confirming the identity and purity of the synthesized material.

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment & Rationale
8.95 (s, 1H)Pyridine ring proton (H2 or H5), singlet due to no adjacent protons.
7.73 (s, 1H)Pyridine ring proton (H5 or H2), singlet.
6.64 (br s, 1H)N-H proton of the carbamate. Broad signal due to quadrupole relaxation and potential chemical exchange.
1.53 (s, 9H)Nine equivalent protons of the tert-butyl (Boc) group, appearing as a sharp singlet.
Reference for NMR data:[4]

Expected Data from Other Techniques: [5]

  • ¹³C NMR: Will show characteristic peaks for the t-butyl group carbons (~28 ppm, ~80 ppm), the aromatic pyridine carbons (120-160 ppm), and the carbamate carbonyl carbon (~155 ppm).

  • Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak (M+) with a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 in a ~3:1 ratio).

  • Infrared (IR) Spectroscopy: Key stretches include a strong C=O absorption around 1700 cm⁻¹ for the carbamate carbonyl and an N-H stretch.

Safety, Handling, and Storage

Proper handling is essential due to the molecule's potential hazards.

GHS Hazard Identification
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: [3]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Procedures
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, dark place (2–8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

Conclusion

This compound is more than a simple reagent; it is a sophisticated molecular tool engineered for efficiency and control in chemical synthesis. Its well-defined and orthogonal reactivity profile allows chemists to perform sequential, regioselective modifications, significantly streamlining the path to complex, high-value pyridine-based compounds. For drug discovery programs, this translates to an accelerated ability to generate diverse libraries of novel structures for biological screening, making it an indispensable asset in the pursuit of new therapeutic agents.

References

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  • MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate. (n.d.). Autech Industry Co.,Ltd. [Link]

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An In-Depth Technical Guide to the Boc Protecting Group in Pyridinyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amine Protection in Complex Synthesis

In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. Amines, being nucleophilic and basic, are often highly reactive and can interfere with desired chemical transformations. Protecting groups are the chemist's essential tool to temporarily mask these reactive sites, allowing other parts of a molecule to be modified selectively. The ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.

Among the plethora of amine-protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse in modern organic chemistry.[1] Its popularity stems from its general stability to basic, nucleophilic, and catalytic hydrogenation conditions, coupled with its facile removal under acidic conditions.[2][3] This guide provides a comprehensive exploration of the Boc protecting group, with a specific focus on its application to pyridinyl carbamates—a structural motif of increasing importance in medicinal chemistry.

The Boc Group: A Detailed Examination

The Boc group is introduced by converting an amine into a tert-butyl carbamate.[4] This transformation effectively attenuates the nucleophilicity and basicity of the nitrogen atom. The reagent of choice for this protection is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1]

Mechanism of Boc Protection

The protection of an amine with (Boc)₂O is a nucleophilic acyl substitution reaction. The reaction can be performed with or without a base.

  • Base-Catalyzed Mechanism: The presence of a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), deprotonates the amine, increasing its nucleophilicity.[1] The resulting anion then attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5] This is followed by the collapse of the tetrahedral intermediate and the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide.[5][6]

  • Uncatalyzed Mechanism: In the absence of an external base, the amine itself acts as the nucleophile, attacking the Boc anhydride. The resulting protonated intermediate can then be deprotonated by another molecule of the starting amine or by the tert-butoxide generated from the breakdown of the leaving group.[6]

Boc_Protection_Mechanism

Boc Protection of Pyridinyl Carbamates: Synthetic Strategies

The pyridine ring is a common scaffold in pharmaceuticals, and the ability to selectively protect a pyridinyl amine is crucial for the synthesis of complex drug candidates. The Boc group is an excellent choice for this purpose.

Standard Protocol for Boc Protection of a Pyridinyl Amine

A widely adopted and effective method for the Boc protection of primary and secondary amines, including those on a pyridine ring, is a general procedure utilizing (Boc)₂O and a base in an appropriate solvent.[2]

Experimental Protocol: General Boc Protection

  • Reaction Setup: Dissolve the pyridinyl amine in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at 0 °C.[5][7] Add a base, typically triethylamine (TEA) (1.1 equivalents).[2]

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents).[2]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel if necessary.

SubstrateReagent/CatalystSolventTimeYield (%)
Aniline(Boc)₂ONone30 min95
Benzylamine(Boc)₂OWater/Acetone8 min98
Pyrrolidine(Boc)₂O / TEADCM1 h100

Table 1: A comparative analysis of various Boc protection methods for different amine substrates.[2]

The Art of Deprotection: Removing the Boc Group

The key advantage of the Boc group is its lability under acidic conditions, which allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to bases or hydrogenation.[9][10]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction.[3]

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][11]

  • Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3]

  • Decarboxylation: The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine.[3] It is crucial to perform this reaction in a well-ventilated fume hood or with a gas outlet to allow the CO₂ to escape safely.[3]

  • Final State: Under the acidic reaction conditions, the newly liberated amine is protonated, forming an ammonium salt.[3]

Boc_Deprotection_Mechanism

Common Deprotection Protocols

The choice of acidic reagent and solvent for Boc deprotection depends on the sensitivity of the substrate to acidic conditions.

Experimental Protocol: Deprotection with TFA in DCM

This is a very common and generally effective method.[7]

  • Reaction Setup: Dissolve the Boc-protected pyridinyl carbamate in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.[8]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product will be the TFA salt of the amine. For isolation of the free amine, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried and concentrated.[8]

Experimental Protocol: Deprotection with HCl in Dioxane

For substrates that are sensitive to TFA, a solution of HCl in an organic solvent like dioxane is a milder alternative.[7]

  • Reaction Setup: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Reagent Addition: Add a 4M solution of HCl in dioxane (typically 5-10 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or HPLC.[7]

  • Work-up: Upon completion, the solvent is removed under vacuum to yield the hydrochloride salt of the amine.

Acidic ReagentSolventTypical ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% TFA in DCM, RT, 1-2 hHighly effective but corrosive; may not be suitable for very acid-sensitive substrates.[11]
Hydrochloric Acid (HCl)Dioxane, Methanol, or Ethyl Acetate4M HCl in Dioxane, RT, 2-12 hMilder than TFA; the product is isolated as the hydrochloride salt.[12]
Phosphoric Acid (H₃PO₄)--A greener alternative to TFA.[11]
p-Toluenesulfonic Acid (pTSA)--A biodegradable and readily available alternative.[13]

Table 2: Common acidic reagents and conditions for Boc deprotection.

Troubleshooting and Field-Proven Insights

  • Incomplete Protection: If the Boc protection reaction is sluggish or incomplete, adding a catalytic amount of DMAP can significantly accelerate the reaction rate.[7] Ensure that the amine starting material is dry, as water can hydrolyze the Boc anhydride.

  • Side Reactions During Deprotection: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate electron-rich aromatic rings or other nucleophilic functional groups within the molecule.[14] To mitigate this, a scavenger such as anisole or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.[12]

  • Monitoring Reaction Progress: TLC is a quick and effective way to monitor both protection and deprotection reactions.[8] For Boc protection, the product will have a higher Rf value than the starting amine. Conversely, for deprotection, the product amine salt will have a much lower Rf (often staying at the baseline), while the Boc-protected starting material will have a higher Rf. Staining with ninhydrin can be used to visualize the free amine product.[8]

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of complex molecules containing pyridinyl carbamates. Its ease of introduction, stability to a broad range of reagents, and facile removal under acidic conditions make it a first-choice protecting group for amines in many synthetic endeavors. A thorough understanding of the mechanisms of protection and deprotection, along with knowledge of optimized protocols and potential side reactions, empowers researchers to effectively utilize the Boc group to achieve their synthetic goals in drug discovery and development.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

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An In-depth Technical Guide to the Reactivity of Iodo- vs. Chloro-Substituents on a Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design.[1][2] Its prevalence in biologically active compounds necessitates a deep understanding of its functionalization.[3][4] Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the formation of crucial carbon-carbon and carbon-heteroatom bonds.[5][6] This guide provides a comprehensive technical analysis of the comparative reactivity of iodo- and chloro-pyridines, offering insights into the underlying principles and practical considerations that govern synthetic strategy.

Fundamental Principles: The Carbon-Halogen Bond

The reactivity of halopyridines in cross-coupling reactions is fundamentally dictated by the nature of the carbon-halogen (C-X) bond. The significant difference in reactivity between iodo- and chloro-pyridines stems from the disparity in their C-X bond dissociation energies.

The C-Cl bond is substantially stronger than the C-I bond.[4][7] This is attributed to the greater electronegativity difference between carbon and chlorine, leading to a more polar and stronger bond.[7][8]

Table 1: Comparison of Carbon-Halogen Bond Properties

PropertyC-Cl on PyridineC-I on Pyridine
Average Bond Energy ~339 kJ/mol[4]~213-240 kJ/mol[7][9]
Electronegativity of X 3.162.66
Bond Length ShorterLonger
Polarity More PolarLess Polar

This difference in bond strength has profound implications for the kinetics of cross-coupling reactions, particularly the rate-determining oxidative addition step.[4][10]

The Heart of the Matter: Oxidative Addition

The catalytic cycle of most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the halopyridine to a low-valent palladium(0) complex.[10][11] This step involves the cleavage of the C-X bond and the formation of a new Pd(II) species.

Due to the weaker C-I bond, iodopyridines undergo oxidative addition much more readily and under milder conditions than their chloro- counterparts.[12] The cleavage of the stronger C-Cl bond often requires more energy input, such as higher reaction temperatures, and more sophisticated catalyst systems.[3][13]

The mechanism of oxidative addition can also differ. For iodopyridines, a classical concerted mechanism is generally accepted.[14] However, for more electron-deficient systems like 2-halopyridines, particularly with bromo and chloro substituents, an SNAr-type (nucleophilic aromatic substitution) mechanism may be operative.[14][15]

cluster_0 Catalytic Cycle cluster_1 Reactants Pd0 Pd(0)Ln OA_complex R-Pd(II)(X)Ln Pd0->OA_complex Oxidative Addition (Rate-Determining for C-Cl) Transmetalation R-Pd(II)(R')Ln OA_complex->Transmetalation Transmetalation (R'-M) RE_complex R-R' Transmetalation->RE_complex Reductive Elimination RE_complex->Pd0 Catalyst Regeneration RX R-X (Halopyridine) RX->OA_complex RM R'-M (Organometallic) RM->Transmetalation caption Generalized Catalytic Cycle for Cross-Coupling Reactions.

Generalized Catalytic Cycle for Cross-Coupling Reactions.

Key Cross-Coupling Reactions: A Comparative Analysis

The differing reactivities of iodo- and chloro-pyridines are evident across the spectrum of widely used cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is a workhorse in medicinal chemistry.[3][4]

  • Iodopyridines: These are highly reactive substrates in Suzuki couplings and often react under mild conditions with a variety of palladium catalysts, including traditional systems like Pd(PPh₃)₄.[5]

  • Chloropyridines: Due to the strength of the C-Cl bond, Suzuki coupling of chloropyridines is more challenging.[3][4] Success hinges on the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands facilitate the difficult oxidative addition step.[3]

Table 2: Typical Suzuki-Miyaura Reaction Conditions

ParameterIodopyridineChloropyridine
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) or NHC ligands
Ligand Often not required with pre-formed catalystsEssential for high yields
Temperature Room temperature to 80 °C80 °C to 120 °C[3]
Base K₂CO₃, Cs₂CO₃K₃PO₄, CsF
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[16][17]

  • Iodopyridines: Generally, iodopyridines are excellent substrates for Buchwald-Hartwig amination, reacting with a wide range of amines under relatively mild conditions.[18]

  • Chloropyridines: Similar to Suzuki coupling, the amination of chloropyridines is more demanding.[13] The oxidative addition of the C-Cl bond is often the rate-limiting step.[13] The use of specialized, bulky, electron-rich ligands is crucial for achieving good yields.[13] In some cases, catalyst systems that are effective for aryl bromides may not be sufficient for the corresponding chlorides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[19][20]

  • Iodopyridines: Iodopyridines are highly reactive in Sonogashira couplings and typically provide excellent yields under standard conditions, often employing a Pd/Cu co-catalyst system.[19][21][22]

  • Chloropyridines: The Sonogashira coupling of chloropyridines is less common and generally requires more forcing conditions and specialized catalysts. The reactivity trend follows the expected pattern of I > Br > Cl.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents for C-C bond formation.[23][24]

  • Iodopyridines: Iodopyridines are excellent electrophiles for Negishi couplings, often reacting at low temperatures.[25]

  • Chloropyridines: While less reactive than iodopyridines, chloropyridines can be effectively coupled using the Negishi reaction, sometimes offering advantages in terms of substrate availability and cost.[26][27]

Practical Considerations and Experimental Protocols

The choice between an iodo- or chloro-pyridine substrate is often a balance between reactivity, cost, and availability. Chloropyridines are generally more cost-effective and readily available building blocks.[3] However, the potential for higher development costs associated with more complex and expensive catalyst systems for chloropyridines must be considered, especially during scale-up.[28][29]

Catalyst and Ligand Selection

The selection of the appropriate catalyst and ligand system is paramount, especially when working with less reactive chloropyridines.

Start Select Halopyridine Substrate Iodopyridine Iodopyridine Start->Iodopyridine Chloropyridine Chloropyridine Start->Chloropyridine Standard_Catalyst Standard Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Iodopyridine->Standard_Catalyst Advanced_Catalyst Advanced Catalyst System (Bulky Ligands, NHCs) Chloropyridine->Advanced_Catalyst Reaction_Conditions_Mild Mild Reaction Conditions (Lower Temp, Weaker Base) Standard_Catalyst->Reaction_Conditions_Mild Reaction_Conditions_Forcing Forcing Reaction Conditions (Higher Temp, Stronger Base) Advanced_Catalyst->Reaction_Conditions_Forcing Optimization Optimization May Be Required Reaction_Conditions_Forcing->Optimization caption Decision Workflow for Catalyst Selection.

Decision Workflow for Catalyst Selection.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloropyridine, highlighting the key considerations for this more challenging substrate.

Materials:

  • Chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)[3]

  • Bulky phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)[3]

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chloropyridine, arylboronic acid, base, palladium catalyst, and ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).[3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.[4]

Conclusion

References

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  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Chemical Science, 13(10), 2937-2946. [Link]

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  • Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. (2015). Chemistry – A European Journal, 21(35), 12345-12353. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2007). Synthetic Communications, 37(18), 3141-3151. [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2009). Synlett, 2009(12), 1909-1912. [Link]

  • Negishi coupling - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega, 7(27), 23417-23427. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2008). Chemical Reviews, 108(8), 3054-3131.
  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. (2003). Journal of the American Chemical Society, 125(41), 12527-12530. [Link]

  • Negishi Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

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  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

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  • C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved January 10, 2026, from [Link]

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  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 10, 2026, from [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2002). Organometallics, 21(20), 4183-4193. [Link]

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  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. (2018). Retrieved January 10, 2026, from [Link]

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Methodological & Application

Synthesis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate from tert-butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Regioselective Synthesis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate via Directed ortho-Metalation

Abstract

Polysubstituted pyridine scaffolds are ubiquitous in modern pharmaceuticals, serving as crucial intermediates in drug discovery and development. This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block, from its non-iodinated precursor, tert-butyl (6-chloropyridin-3-yl)carbamate[1]. The described methodology leverages the power of Directed ortho-Metalation (DoM), a robust strategy for achieving high regioselectivity on otherwise unreactive aromatic systems. We will elucidate the mechanistic principles, provide a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Rationale & Strategic Considerations

The direct functionalization of pyridine rings presents a significant synthetic challenge due to the inherent electron-deficient nature of the heterocycle, which deactivates it towards common electrophilic aromatic substitution reactions. To overcome this, a more sophisticated strategy is required.

The Power of Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful technique that utilizes a functional group on an aromatic ring to direct deprotonation to an adjacent ortho position using a strong base.[2][3] This process generates a stabilized carbanion (an organometallic intermediate), which can then be trapped by a wide range of electrophiles.

In our target synthesis, the tert-butylcarbamate (-NHBoc) group serves as an excellent Directed Metalation Group (DMG).[4][5] The key steps are as follows:

  • Coordination: The Lewis basic oxygen and nitrogen atoms of the -NHBoc group chelate to a Lewis acidic lithium base, such as Lithium Diisopropylamide (LDA). This forms a pre-lithiation complex.

  • Deprotonation (CIPE): This coordination brings the base into close proximity to the C4 proton, facilitating its abstraction. This phenomenon, known as the Complex-Induced Proximity Effect (CIPE), dramatically lowers the activation energy for deprotonation at this specific site over any other position.[2]

  • Electrophilic Quench: The resulting 4-lithiated pyridine intermediate is a potent nucleophile. It readily reacts with an iodine source, such as molecular iodine (I₂), to install the iodo group at the C4 position with exceptional regioselectivity.

Why LDA?

For pyridine substrates, a bulky, non-nucleophilic amide base like LDA is often superior to alkyllithium reagents (e.g., n-BuLi or sec-BuLi).[5] Alkyllithiums can act as nucleophiles, leading to competitive and undesired addition to the electron-deficient pyridine ring, particularly at the C2 or C6 positions.[3][6] LDA's steric hindrance minimizes this side reaction, favoring the desired deprotonation pathway.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described conditions, particularly regarding atmosphere and temperature control, is critical for success.

2.1 Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )PurityNotes
tert-Butyl (6-chloropyridin-3-yl)carbamate171178-45-3228.67>97%Starting Material
Diisopropylamine108-18-9101.19>99.5%Anhydrous, freshly distilled recommended
n-Butyllithium (n-BuLi)109-72-864.06~2.5 MSolution in hexanes, titrate before use
Iodine (I₂)7553-56-2253.81>99.8%Solid crystals
Tetrahydrofuran (THF)109-99-972.11AnhydrousUse from a solvent purification system or freshly opened bottle
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49-For quenching
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11-10% aqueous solution for workup
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction
Brine (Saturated Aqueous NaCl)7647-14-558.44-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-For drying

2.2 Equipment

  • Three-necked round-bottom flask with magnetic stir bar

  • Argon or Nitrogen gas inlet and bubbler

  • Low-temperature thermometer

  • Syringes and needles for liquid transfers

  • Dry ice/acetone or cryocooler bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

2.3 Safety Precautions

  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air. Handle exclusively under an inert atmosphere using proper syringe techniques.

  • Corrosive Chemicals: Diisopropylamine is corrosive and has a noxious odor. Handle in a well-ventilated fume hood.

  • Low Temperatures: The -78 °C bath can cause severe cryogenic burns. Wear appropriate personal protective equipment (PPE), including cryo-gloves and safety glasses.

  • Hazardous Product: The target compound is classified as harmful if swallowed and causes skin and eye irritation[7][8]. Handle with appropriate PPE.

2.4 Step-by-Step Synthesis Procedure

  • Inert Atmosphere Setup: Assemble a flame-dried three-necked flask equipped with a stir bar, thermometer, and argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Preparation:

    • To the reaction flask, add anhydrous THF (40 mL) and diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the freshly prepared LDA solution at -78 °C for 30 minutes.

  • Deprotonation:

    • In a separate flask, dissolve tert-butyl (6-chloropyridin-3-yl)carbamate (2.29 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL).

    • Add this solution dropwise to the cold LDA solution over 20 minutes. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Iodination (Electrophilic Quench):

    • In another flask, dissolve iodine crystals (3.05 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (15 mL).

    • Add the iodine solution dropwise to the reaction mixture at -78 °C. The deep color of the lithiated intermediate should dissipate upon addition.

    • Stir the reaction at -78 °C for an additional 1 hour.

  • Reaction Quench and Workup:

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL) at -78 °C.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water (50 mL) and ethyl acetate (100 mL).

    • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove excess iodine, followed by brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford this compound as a white to off-white solid.

Data Summary & Expected Results

The following table summarizes the quantitative aspects of the protocol and expected outcomes.

ParameterValue
Starting Material Amount2.29 g (10.0 mmol)
LDA Amount11.0 mmol (1.1 equiv)
Iodine Amount3.05 g (12.0 mmol, 1.2 equiv)
Reaction Temperature-78 °C
Reaction Time~2.5 hours
Product Information
IUPAC NameThis compound[7]
Molecular FormulaC₁₀H₁₂ClIN₂O₂[7]
Molecular Weight354.57 g/mol [7]
Expected Yield75-85%
AppearanceWhite to off-white solid

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthetic protocol.

Synthesis_Workflow cluster_prep Preparation Phase cluster_reaction Core Reaction cluster_workup Isolation & Purification A Inert Atmosphere Setup B Prepare LDA Solution (THF, -78 °C) A->B C Deprotonation (Add Substrate, -78 °C, 1h) B->C D Iodination (Add I₂ Solution, -78 °C, 1h) C->D E Quench & Aqueous Workup D->E F Extraction & Drying E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Workflow for the synthesis of the target carbamate.

Conclusion

The Directed ortho-Metalation strategy provides a highly efficient and regioselective route to this compound. The use of the -NHBoc group as a directing element, coupled with a non-nucleophilic base like LDA, effectively overcomes the inherent low reactivity of the pyridine ring. This protocol offers a reliable and scalable method for researchers in medicinal and process chemistry to access this valuable synthetic intermediate.

References

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Laboratory, Scripps Research. Available at: [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Chemistry Department Course Materials. Available at: [Link]

  • Fort, Y., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Available at: [Link]

  • Myers, A. G. (n.d.). ortho metalation. Myers Research Group, Harvard University. Available at: [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • Google Patents. (2013). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link]

  • ResearchGate. (2023). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. Available at: [Link]

  • PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Carbon-Carbon Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is particularly invaluable in the synthesis of biaryl and heteroaryl structures — motifs frequently encountered in pharmaceuticals and advanced materials.[2][3]

This guide provides a detailed experimental protocol for the Suzuki coupling of a specific and highly functionalized substrate: tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate.[4][5][6][7][8] This molecule presents a unique set of challenges and opportunities. The presence of two distinct halogen atoms (iodine and chlorine) on the pyridine ring allows for selective coupling, as the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond.[3][9] Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the amine is generally stable under the basic conditions of the Suzuki reaction, a critical consideration for multi-step syntheses.[10][11][12]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, troubleshooting guidance, and a framework for adapting the protocol to various coupling partners.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki coupling mechanism is crucial for successful execution and optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][13][14]

.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (in this case, the C-I bond of the pyridine substrate) to form a Pd(II) species. This is often the rate-determining step of the reaction.[1][9]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base.[3][13][15] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium complex.[16][17][18]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][13]

Experimental Protocol

This protocol provides a general framework for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should consider this a starting point and may need to optimize conditions for their specific coupling partner.

Materials and Reagents
ReagentMolar Mass ( g/mol )Suggested PurityNotes
This compound354.57>97%The key substrate.[5]
Arylboronic AcidVaries>95%The coupling partner.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.73>98%A robust and commonly used palladium pre-catalyst.
Potassium Carbonate (K₂CO₃)138.21Anhydrous, >99%The base. Should be finely powdered for better solubility.
1,4-Dioxane88.11Anhydrous, >99.8%Reaction solvent.
Water18.02Degassed, HPLC gradeCo-solvent to aid in dissolving the base.
Ethyl Acetate88.11ACS gradeFor workup and chromatography.
HexanesVariesACS gradeFor chromatography.
Brine (Saturated NaCl solution)N/AN/AFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularFor drying the organic layer.
Celite®N/AN/AFor filtration of the catalyst.
Reaction Setup and Procedure

.

Caption: Experimental workflow for the Suzuki coupling.

1. Reaction Vessel Preparation:

  • To a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Add the arylboronic acid (1.2-1.5 equiv). The slight excess of the boronic acid helps to drive the reaction to completion.

  • Add finely powdered potassium carbonate (2.0-3.0 equiv). A sufficient excess of base is crucial for the transmetalation step.[16]

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 equiv, 2-5 mol%).

2. Solvent Addition and Degassing:

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per mmol of the limiting reagent). The solvent mixture should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[19]

  • Seal the reaction vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.

3. Reaction Execution:

  • Place the sealed reaction vessel in a preheated oil bath at 80-100 °C. The optimal temperature may vary depending on the reactivity of the specific arylboronic acid.

  • Stir the reaction mixture vigorously for 4-24 hours.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A suitable TLC eluent system is typically a mixture of ethyl acetate and hexanes.

  • The reaction is considered complete when the starting aryl iodide is no longer detectable.

5. Workup:

  • Once the reaction is complete, allow the mixture to cool to room temperature.[13]

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[13] Wash the filter cake with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel.[19][20] The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poorly soluble base- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction mixture.[19]- Use finely powdered base or consider a more soluble base like Cs₂CO₃ or K₃PO₄.[19]- Increase the reaction temperature in 10 °C increments.
Formation of Side Products (e.g., Homocoupling) - Presence of oxygen- Catalyst decomposition- Improve degassing procedures.[19]- Consider using a more robust ligand or pre-catalyst.
Deboronated Starting Material - Protodeboronation of the boronic acid- Use freshly purchased or purified boronic acid.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[21]
Boc Group Cleavage - Although generally stable, strongly basic or prolonged high-temperature conditions could potentially affect the Boc group.- Screen milder bases such as potassium fluoride (KF).[15][22]- Attempt the reaction at a lower temperature for a longer duration.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.

  • Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Inert Atmosphere: Reactions under an inert atmosphere should be set up by trained personnel.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this methodology for the selective functionalization of substrates like this compound. The protocol and insights provided herein serve as a comprehensive guide to facilitate the application of this essential reaction in the pursuit of novel chemical entities.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(15), 4463-4473. Available from: [Link]

  • Bello, D., et al. (2012). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Dalton Transactions, 41(32), 9804-9813. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(15). Available from: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]

  • Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 102(5), 1359-1470. Available from: [Link]

  • Bello, D., et al. (2012). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Cancer-Related Alkylating Agents, 183-239. Available from: [Link]

  • Lerrick, R. I., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2137-2146. Available from: [Link]

  • Billingsley, K., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. Available from: [Link]

  • Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722-9723. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? (2014). Available from: [Link]

  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. Available from: [Link]

  • Reddit. base free suzuki coupling ? (more description in comments). (2021). Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

  • Yang, J. W., et al. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Cail, D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(15), 6101-6104. Available from: [Link]

  • Nykaza, T. V., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4588-4591. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. Available from: [Link]

  • Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13589-13593. Available from: [Link]

  • Gucky, T., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 164. Available from: [Link]

  • ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). Available from: [Link]

Sources

Application Notes & Protocols: Chemoselective Buchwald-Hartwig Amination of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating C-N Bond Formation with Precision

The Buchwald-Hartwig amination stands as a pillar in modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] This reaction overcomes the limitations of traditional methods, which often suffer from harsh conditions and limited substrate scope.[4]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination using a challenging and pharmaceutically relevant substrate: tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate.[5][6][7] The presence of two distinct halogen substituents—an iodide and a chloride—on the pyridine ring introduces a critical element of chemoselectivity. By carefully selecting the catalyst, ligand, and reaction conditions, one can achieve selective amination at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent functionalization. This application note will elucidate the mechanistic underpinnings of this selectivity and provide a robust, field-proven protocol for researchers in drug discovery and process development.

The Science of Selectivity: Mechanistic Insights

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[8] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

The Catalytic Cycle

The generally accepted mechanism is illustrated below:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH, Base Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex - HX Reductive Elimination Complex->Pd(0)L2 Product (Ar-NR2) Product Product Reductive Elimination Complex->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex. The rate of this step is highly dependent on the nature of the halide, with the general reactivity trend being I > Br > OTf > Cl.[9] This difference in reactivity is the cornerstone of achieving chemoselectivity in di-halogenated substrates. For this compound, the oxidative addition will preferentially occur at the C-I bond.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming an amido complex.[10][11][12]

  • Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][10]

Controlling Chemoselectivity

The selective amination at the C4-iodo position over the C2-chloro position is primarily governed by the difference in bond dissociation energies of the C-I and C-Cl bonds. The weaker C-I bond undergoes oxidative addition with the Pd(0) catalyst at a much faster rate than the stronger C-Cl bond.[9] By employing milder reaction conditions (e.g., lower temperatures), this kinetic preference can be exploited to achieve high selectivity.

Key Experimental Parameters and Their Rationale

The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key parameters.

ParameterRecommended ChoiceRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[13][10]
Ligand XPhos, SPhos, or other bulky, electron-rich phosphinesBulky biaryl phosphine ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition and reductive elimination.[2][14][15] They are particularly effective for coupling with less reactive aryl chlorides and for reactions involving heteroaromatic substrates.[16]
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃A strong, non-nucleophilic base is crucial for deprotonating the amine in the catalytic cycle.[10][11] The choice of base can influence the reaction rate and substrate compatibility; for instance, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred for substrates with base-sensitive functional groups.[9][17]
Solvent Toluene, Dioxane, or THFAnhydrous, non-polar aprotic solvents are typically used to ensure the stability of the catalyst and reactive intermediates.[18][19][20][21] The choice of solvent can also affect catalyst solubility and reaction kinetics.[18][19][20][21]
Temperature 80-110 °CThe reaction temperature is a critical parameter for controlling selectivity. Lower temperatures will favor the kinetically preferred reaction at the C-I bond.

Detailed Experimental Protocol

This protocol provides a general procedure for the chemoselective Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Experimental Workflow

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Substrate, Amine, Base, Ligand, and Pd Precatalyst Solvent Add Anhydrous Solvent Reagents->Solvent Inert_Atmosphere Degas and Place under Inert Atmosphere (Ar/N2) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature (e.g., 100 °C) Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench (e.g., with water) Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer (e.g., with Na2SO4) Extraction->Drying Purification Concentrate and Purify (e.g., Column Chromatography) Drying->Purification

Sources

Sonogashira coupling conditions for tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemoselective Sonogashira Coupling of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-catalyzed transformation is invaluable in medicinal chemistry and materials science, providing a robust method for constructing complex molecular architectures, particularly conjugated enynes and arylalkynes, under generally mild conditions.[1][4][5][6]

This application note provides a detailed protocol and technical guidance for the Sonogashira coupling of a specific, multifunctional substrate: this compound. This molecule is representative of intermediates in drug development programs, featuring a di-halogenated pyridine core and a sterically demanding, acid-labile Boc-protecting group. The primary challenge and strategic opportunity in coupling this substrate lies in achieving high chemoselectivity, leveraging the differential reactivity of the C-I and C-Cl bonds to ensure predictable and high-yielding synthesis of the desired alkynylated pyridine.

Scientific Rationale: Exploiting Halogen Reactivity for Chemoselectivity

The success of this protocol hinges on a fundamental principle of palladium-catalyzed cross-coupling reactions: the disparity in bond strength and reactivity among aryl halides. The oxidative addition of the aryl halide to the palladium(0) center is typically the rate-determining step in the catalytic cycle.[1][3] The reactivity order for this step is well-established:

C-I > C-OTf > C-Br >> C-Cl [1][7][8]

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it far more susceptible to oxidative addition by the Pd(0) catalyst. This allows for the highly selective activation of the C4-iodo position on the pyridine ring while the C6-chloro position remains untouched, provided that mild reaction conditions are maintained.[4] This inherent chemoselectivity is a powerful tool, preserving the chloro-substituent as a synthetic handle for subsequent downstream functionalization, enabling divergent synthesis from a common intermediate.

The Catalytic Cycle: A Dual-Metal Mechanism

The classical Sonogashira reaction operates through two interconnected catalytic cycles, orchestrated by palladium and copper.[2][4] Understanding this mechanism is crucial for troubleshooting and optimization.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the C-I bond of the pyridine substrate. This forms a Pd(II)-aryl intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) iodide co-catalyst in the presence of an amine base to form a highly nucleophilic copper(I) acetylide species.[1][9]

  • Transmetalation: The copper acetylide transfers its alkyne group to the Pd(II)-aryl complex. This key step, known as transmetalation, regenerates the copper catalyst.[1][4]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylated product and regenerate the active Pd(0) catalyst, which re-enters the cycle.

Sonogashira_Mechanism Fig. 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-I pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)L₂(C≡CR) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_i Cu(I)I cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide Base (R'₃N) Alkyne Deprotonation cu_acetylide->pd_trans Transfer of Alkyne cu_acetylide->cu_i aryl_halide Ar-I aryl_halide->pd_ox alkyne H-C≡CR alkyne->cu_acetylide

Caption: The interconnected Palladium and Copper catalytic cycles.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is optimized for a 1.0 mmol scale reaction. Adjust reagent quantities proportionally for different scales.

Materials and Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)

  • Copper(I) Iodide (CuI) (0.04 - 0.10 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Standard workup reagents: Ethyl acetate, Saturated aq. Ammonium Chloride (NH₄Cl), Brine

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Standard glassware for workup and purification

  • TLC plates and LC-MS for reaction monitoring

Step-by-Step Methodology

1. Reaction Setup and Inerting: a. Place this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) into a dry round-bottom flask containing a magnetic stir bar. b. Seal the flask with a rubber septum. c. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

Scientist's Note: This degassing step is critical. The active Pd(0) catalyst, formed in situ from the Pd(II) precatalyst, and the phosphine ligands are sensitive to oxidation by atmospheric oxygen, which would otherwise lead to catalyst deactivation and low yields.[10]

2. Reagent Addition: a. Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, 5 mL) via syringe. b. Add the amine base (e.g., Triethylamine, 2.0 mmol) via syringe. Stir the resulting suspension for 5 minutes at room temperature. c. Add the terminal alkyne (1.1 mmol) dropwise via syringe.

Scientist's Note: The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen iodide (HI) generated during the catalytic cycle.[1][9]

3. Reaction Execution and Monitoring: a. Stir the reaction mixture at room temperature. For aryl iodides, the reaction is often complete within 2-6 hours. Gentle heating (40-50 °C) may be applied if the reaction is sluggish, but is often unnecessary. b. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.

4. Reaction Work-up: a. Once the reaction is complete, cool the mixture to room temperature (if heated). b. Dilute the reaction mixture with ethyl acetate. c. Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional ethyl acetate. d. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, and then brine.

Scientist's Note: The NH₄Cl wash helps to remove residual amine base and complex any remaining copper salts.

5. Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. b. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Workflow and Parameter Optimization

While the provided protocol is robust, optimization may be required for different alkynes or for scale-up purposes. The following table summarizes key parameters and provides guidance for adjustments.

Workflow Fig. 2: Experimental Workflow setup 1. Setup & Inerting (Substrate, Catalysts) reagents 2. Reagent Addition (Solvent, Base, Alkyne) setup->reagents reaction 3. Reaction (RT, 2-6 h) reagents->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor workup 5. Work-up (Filter, Extract, Wash) monitor->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A streamlined workflow for the Sonogashira protocol.

Table 1: Key Parameter Optimization

ParameterStandard ConditionRationale & Optimization Notes
Palladium Precatalyst PdCl₂(PPh₃)₂ (2-5 mol%)A stable Pd(II) precatalyst that is reduced in situ. Pd(PPh₃)₄ (a Pd(0) source) can also be used and may lead to faster initiation. Catalyst loading can sometimes be reduced for highly reactive substrates.[1][4]
Copper(I) Co-catalyst CuI (4-10 mol%)Essential for activating the alkyne. Excessive amounts can promote undesirable alkyne homocoupling (Glaser coupling). If homocoupling is a major issue, consider a copper-free protocol, which may require different ligands and higher temperatures.[2][3]
Base Et₃N or DIPEA (2-3 eq.)A tertiary amine is standard. Piperidine or other secondary amines can sometimes accelerate the reaction but may introduce side reactions. An inorganic base like K₂CO₃ can be used in certain solvent systems.[11]
Solvent THF, DMFTHF is an excellent choice for room-temperature reactions. DMF can be used if higher temperatures are needed due to its higher boiling point. All solvents must be anhydrous and deoxygenated.
Temperature Room TemperatureThe high reactivity of the C-I bond means heating is often not required.[1][4] If the reaction stalls, gentle warming to 40-50 °C is a good first step. Avoid excessive heat to maintain chemoselectivity and prevent Boc-group degradation.
Alkyne Stoichiometry 1.1 - 1.5 eq.A slight excess of the alkyne is used to drive the reaction to completion. A large excess can lead to more homocoupling byproducts.

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Wet solvent or reagents.1. Use fresh catalyst.2. Ensure the inert atmosphere is maintained; repeat the vacuum/backfill cycles.3. Use freshly distilled/dried solvents.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. CuI loading is too high.1. Improve degassing procedure.2. Reduce CuI loading to the lower end of the recommended range (e.g., 4 mol%).
Decomposition of Starting Material or Product 1. Reaction temperature is too high.2. Base is too strong or incompatible.1. Run the reaction at room temperature.2. Ensure a mild amine base like Et₃N or DIPEA is used.
Reaction Stalls 1. Catalyst deactivation.2. Sterically hindered alkyne.1. Add a second small portion of the palladium catalyst.2. Gently heat the reaction to 40-50 °C and monitor closely. Consider switching to a more polar solvent like DMF.

Conclusion

This application note provides a scientifically grounded and reliable protocol for the chemoselective Sonogashira coupling of this compound. By leveraging the intrinsic reactivity difference between aryl iodides and chlorides, this method allows for the precise installation of an alkyne moiety at the C4-position, yielding a valuable synthetic intermediate with preserved functionality for further chemical elaboration. The detailed procedural steps, optimization parameters, and troubleshooting guide are designed to empower researchers to successfully implement this powerful transformation in their synthetic campaigns.

References

  • Sonogashira coupling - Wikipedia. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.).
  • Sonogashira coupling. (n.d.).
  • Tahir, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Sonogashira coupling in natural product synthesis. (2025, August 6). ResearchGate.
  • Al-Azzawi, A. G. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Pd‐ and Cu‐catalyzed Sonogashira cross‐coupling reactions. (n.d.). ResearchGate.
  • Sonogashira Coupling | NROChemistry. (n.d.).
  • Sonogashira coupling - YouTube. (2019, January 7).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.).
  • Lee, D.-H., et al. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal.

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Application Notes & Protocols: Stille Coupling Reactions of tert-Butyl (6-chloro-4-iodopyyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its remarkable functional group tolerance and reliability in constructing carbon-carbon bonds.[1][2][3] This protocol is particularly vital in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3][4] This guide provides a detailed exploration of the Stille coupling reaction, specifically focusing on the versatile building block, tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. This substrate is of significant interest in medicinal chemistry due to the presence of a functionalizable pyridine core, a common motif in bioactive compounds. The distinct reactivity of the iodo and chloro substituents allows for selective, sequential cross-coupling reactions, making it a powerful tool for building molecular complexity.

The inherent stability of organostannanes to air and moisture, coupled with their broad functional group compatibility, makes the Stille reaction a preferred method for late-stage functionalization in drug development pipelines.[2][5] However, the toxicity of organotin reagents necessitates careful handling and robust purification strategies, which will be addressed in detail.[6][7][8]

The Catalytic Heart of the Reaction: Mechanism of the Stille Coupling

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][6][9] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic electrophile (in this case, the C-I bond of the pyridine derivative).[1][9][10] This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the order being I > Br > Cl, which allows for the selective reaction at the iodo-position of our substrate.[1][6]

  • Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center.[1][6][9] This step is often the rate-determining step and can be influenced by the choice of ligands and additives.[11]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][9]

Stille_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)L2-X R-Pd(II)L₂-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-SnBu₃ R-Pd(II)L2-R' R-Pd(II)L₂-R' Transmetalation->R-Pd(II)L2-R' X-SnBu₃ Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Figure 1. The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Stille coupling of this compound with an organostannane. Optimization may be required for specific substrates.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound400777-00-6Various[12][13][14]Ensure purity is >98%
Organostannane (e.g., Tributyl(vinyl)stannane)7486-35-3Sigma-Aldrich, etc.Use freshly distilled or high-purity reagent.
Palladium Catalyst (e.g., Pd(PPh₃)₄)14221-01-3Strem, Sigma-AldrichStore under inert atmosphere.
Ligand (if required, e.g., XPhos)564483-18-7Strem, Sigma-AldrichFor challenging couplings.
Anhydrous Solvent (e.g., Dioxane, Toluene, DMF)VariousAcros, Sigma-AldrichDegas thoroughly before use.
Additive (e.g., CsF, LiCl, CuI)VariousVariousUse as needed to enhance reaction rate and yield.[1][15]
Catalyst and Ligand Selection: The Key to Success

The choice of palladium catalyst and ligand is critical for a successful Stille coupling.

  • Palladium Precursors: Both Pd(0) and Pd(II) sources can be used.[1] Common Pd(0) catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃.[1][11] Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are also effective as they are reduced in situ to the active Pd(0) species.[1]

  • Ligands: For many standard couplings, the phosphine ligands already present in catalysts like Pd(PPh₃)₄ are sufficient. However, for less reactive substrates, such as aryl chlorides, or for sterically hindered partners, the use of electron-rich, bulky phosphine ligands like XPhos or SPhos can significantly improve reaction rates and yields.[4][16][17] These ligands facilitate the oxidative addition step and promote reductive elimination.[16]

Reaction Setup and Execution

Safety First: Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7][8]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., dioxane, to a concentration of 0.1 M). Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Reagent Addition: Add the organostannane (1.1-1.2 equiv) via syringe. If an additive is used (e.g., CsF, 2.0 equiv), it should be added with the starting materials.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Stille_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Flame-dry_Flask Flame-dry Schlenk Flask Add_Reagents Add Pyridine & Catalyst Flame-dry_Flask->Add_Reagents Add_Solvent Add Degassed Solvent Add_Stannane Add Organostannane Add_Solvent->Add_Stannane Heat_Monitor Heat & Monitor (TLC/LC-MS) Add_Stannane->Heat_Monitor Cool_Quench Cool & Quench (KF soln) Filter_Extract Filter & Extract Cool_Quench->Filter_Extract Purify Column Chromatography Filter_Extract->Purify

Figure 2. A generalized workflow for the Stille coupling protocol.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, poor solvent choice.Use a fresh catalyst, increase the temperature, or screen different solvents (e.g., toluene, DMF). Consider adding a more effective ligand like XPhos.[4][17]
Homocoupling of Stannane Presence of oxygen, slow transmetalation.[6][18]Ensure rigorous degassing of the solvent.[18] Add the organostannane slowly to the reaction mixture.[18] The addition of Cu(I) salts can sometimes suppress this side reaction.[11][15]
Protodeborylation Presence of water or other protic sources.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Difficult Purification Residual tin byproducts.[5][19]Employ a potassium fluoride (KF) workup to precipitate tin salts.[18][19] Alternatively, flash chromatography on silica gel with an eluent containing triethylamine can be effective.[19]

Work-up and Purification: Removing Toxic Tin Byproducts

The removal of organotin byproducts is a critical step due to their toxicity.[7][8][19]

  • Quenching: Upon completion, cool the reaction mixture to room temperature.

  • Fluoride Wash: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of potassium fluoride (KF).[18][19] Stir the biphasic mixture vigorously for at least 30 minutes. This will precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitate.

  • Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The Stille coupling of this compound is a powerful and versatile method for the synthesis of functionalized pyridine derivatives. By understanding the reaction mechanism, carefully selecting the catalyst and reaction conditions, and employing robust purification techniques, researchers can effectively utilize this reaction in the development of novel chemical entities for drug discovery and other applications. The ability to selectively functionalize the iodo-position provides a strategic advantage for the rapid generation of compound libraries.

References

  • Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 10, 2026, from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. (2024, October 25). [Video]. YouTube. Retrieved January 10, 2026, from [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved January 10, 2026, from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Casanova, R., et al. (2015). The Stille Reaction, 38 Years Later.
  • Myers, A. G. (n.d.). The Stille Reaction. Harvard University. Retrieved January 10, 2026, from [Link]

  • Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834.
  • Workup for Removing Tin Byproducts. (n.d.). University of Rochester. Retrieved January 10, 2026, from [Link]

  • Williams, D. R., et al. (2011). Stille Biaryl Coupling of 7-Iodoisatin with a Stannyltyrosine Derivative: (S)-tert-Butyl 2-(tert-Butoxycarbonylamino)-3-(4-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)phenyl)
  • Heller, M., & Schubert, U. S. (2002). Functionalized 2,2‘-Bipyridines and 2,2‘:6‘,2‘‘-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 67(23), 8269–8272.
  • Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Calò, V., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040–6044.
  • Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds. (2020, July 15). [Video]. YouTube. Retrieved January 10, 2026, from [Link]

  • ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023, May 30). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Bye-Bye Palladium: Photocatalytic Stille-Type Coupling. (2017, July 20). Advanced Science News. Retrieved January 10, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Angewandte Chemie (International Ed. in English), 47(26), 4849–4852.
  • Heller, M., & Schubert, U. S. (2002). Functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines via stille-type cross-coupling procedures. The Journal of Organic Chemistry, 67(23), 8269–8272.
  • Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved January 10, 2026, from [Link]

  • Mitchell, T. N. (2004). Organotin Reagents in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 125–161). Wiley.
  • This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Cherney, A. H., & Reisman, S. E. (2014). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 114(17), 8471–8504.
  • This compound. (n.d.). Acros Pharmatech. Retrieved January 10, 2026, from [Link]

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Application Notes and Protocols: Facile Deprotection of the Boc Group from tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the use of protecting groups is a fundamental strategy for the successful construction of complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most utilized protecting groups for amines due to its robustness under a wide range of chemical conditions and its susceptibility to facile cleavage under acidic conditions.[1][2] The deprotection of the Boc group is a critical step that unveils the amine functionality, enabling subsequent synthetic transformations.

This document provides a detailed guide for the deprotection of the Boc group from tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a highly functionalized pyridine derivative of significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings of this transformation, present validated experimental protocols, and discuss the critical parameters that ensure a high-yielding and clean reaction.

Mechanistic Insight into Acid-Mediated Boc Deprotection

The removal of the Boc protecting group is typically accomplished using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The generally accepted mechanism proceeds through a series of well-defined steps:

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][4] This initial step increases the electrophilicity of the carbonyl carbon.

  • Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to its cleavage. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[1][4]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[1][4][5] It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container to safely vent the evolved CO2.[1]

  • Formation of the Amine Salt: The newly liberated amine is then protonated by the excess acid present in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][4]

The generated tert-butyl cation can potentially be trapped by nucleophiles or undergo elimination to form isobutylene gas.[4] In some cases, it can also lead to unwanted side reactions by alkylating electron-rich aromatic rings or other nucleophilic sites on the substrate. The addition of scavengers can mitigate these side reactions.[6][7]

Visualization of the Deprotection Mechanism

Boc_Deprotection_Mechanism Start Boc-Protected Amine (R-NHBoc) Protonated Protonated Boc Group Start->Protonated + H+ (from Acid) CarbamicAcid Carbamic Acid (R-NHCOOH) Protonated->CarbamicAcid Cleavage tBu_cation tert-Butyl Cation ((CH3)3C+) Protonated->tBu_cation AmineSalt Amine Salt (R-NH3+ X-) CarbamicAcid->AmineSalt Decarboxylation & Protonation CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols

Two primary methods for the deprotection of this compound are presented below, utilizing hydrochloric acid and trifluoroacetic acid, respectively. The choice of reagent can depend on the desired final salt form and the compatibility with other functional groups in the molecule.

Protocol 1: Deprotection using Hydrochloric Acid in an Aqueous Medium

This protocol is a robust and scalable method that often results in the precipitation of the hydrochloride salt of the product, simplifying its isolation. A specific, successfully reported procedure for the target molecule is adapted here.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥98%BLDpharm, Chemrio
Hydrochloric Acid (3 M aqueous solution)Reagent GradeSigma-Aldrich
Saturated Sodium Bicarbonate SolutionLaboratory GradeFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeVWR Chemicals
Anhydrous Sodium Sulfate (Na2SO4)Anhydrous, GranularAcros Organics
Deionized Water
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 28 mmol) in 3 M hydrochloric acid (600 mL).[8][9]

  • Reaction: Heat the mixture to 60°C and stir for 12 hours.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[8][9]

  • Neutralization: Carefully adjust the pH of the solution to 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8][9] Be cautious as CO2 evolution will cause foaming.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).[8][9]

  • Drying and Concentration: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[8] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[8][9]

  • Purification: The crude product can be purified by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 10% ethyl acetate in petroleum ether) to afford the pure 6-chloro-4-iodopyridin-3-amine.[8][9] A reported yield for this procedure is 93%.[8][9]

Protocol 2: Deprotection using Trifluoroacetic Acid in Dichloromethane

This method is widely used due to the high volatility of both the reagent and the solvent, which facilitates product isolation. It is typically performed at or below room temperature.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound≥98%Frontier Specialty
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%Acros Organics
Saturated Sodium Bicarbonate SolutionLaboratory GradeFisher Scientific
Deionized Water
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: Dissolve the Boc-protected compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M in a round-bottom flask.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to moderate the reaction rate.[1]

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM (v/v).[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[2] Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with DCM several times can help remove residual TFA.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Then wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

  • Purification: If necessary, the product can be purified by silica gel chromatography.

Workflow Visualization

Deprotection_Workflow Start Dissolve Boc-Protected Amine in Solvent AddAcid Add Acid (HCl or TFA) (Cooling if necessary) Start->AddAcid React Stir at Appropriate Temperature (Monitor by TLC/LC-MS) AddAcid->React Workup Quench/Neutralize (e.g., with NaHCO3) React->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography (if necessary) Dry->Purify FinalProduct Isolated Free Amine Purify->FinalProduct

Caption: General experimental workflow for Boc deprotection.

Summary of Reaction Conditions

ParameterProtocol 1 (HCl)Protocol 2 (TFA)
Acid 3 M Hydrochloric AcidTrifluoroacetic Acid
Solvent WaterDichloromethane (DCM)
Temperature 60°C0°C to Room Temperature
Reaction Time 12 hours1-4 hours
Work-up Neutralization (NaHCO3), Extraction (EtOAc)Evaporation, Neutralization, Extraction
Product Form Free amine after work-upInitially TFA salt, free amine after work-up
Reported Yield ~93%[8][9]Typically >95%[2]

Concluding Remarks

The deprotection of this compound is a straightforward yet crucial transformation for the synthesis of various biologically active molecules. Both hydrochloric acid and trifluoroacetic acid are highly effective reagents for this purpose. The choice between them will often be dictated by the scale of the reaction, the desired salt form of the product, and the presence of other acid-sensitive functional groups. The protocols provided herein are well-established and can be adapted to a range of substrates, offering researchers reliable methods for accessing the valuable 6-chloro-4-iodopyridin-3-amine intermediate.

References
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

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  • ResearchGate. Pyridinyl indole N‐Boc deprotection scope | Download Scientific Diagram. Available from: [Link]

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The Strategic Utility of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Sequential Cross-Coupling in Kinase Inhibitor Synthesis

In the landscape of modern medicinal chemistry, the strategic construction of complex heterocyclic scaffolds is paramount. The compound tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS 400777-00-6) has emerged as a highly valuable and versatile building block, particularly in the synthesis of kinase inhibitors.[1][2] Its utility is rooted in the orthogonal reactivity of its two distinct halogen substituents—an iodine atom at the 4-position and a chlorine atom at the 6-position. This differential reactivity allows for a programmed, sequential introduction of molecular complexity through various palladium-catalyzed cross-coupling reactions.

The general order of reactivity for aryl halides in common cross-coupling reactions is I > Br > OTf > Cl, a principle that medicinal chemists exploit to great effect with this reagent.[3] The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst, enabling selective functionalization at the C4 position while leaving the more robust carbon-chlorine bond at C6 untouched for subsequent transformations. This feature is critical for the convergent synthesis of polysubstituted pyridines, a core motif in numerous targeted therapies.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this compound. We will explore its application in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors as a case study, providing detailed, field-proven protocols for key transformations and explaining the causality behind experimental choices.

Core Application: Synthesis of ALK Kinase Inhibitor Scaffolds

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal rearrangements (e.g., EML4-ALK fusion protein), becomes a potent oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[4][5] Inhibiting this aberrant signaling is a clinically validated strategy. Many ALK inhibitors, such as Crizotinib, feature a 2-aminopyridine core. The synthesis of this core can be efficiently achieved using this compound as a key starting material.

The general synthetic strategy involves:

  • Sonogashira or Suzuki Coupling: A regioselective reaction at the highly reactive C4-iodo position to install a key fragment, such as an alkyne or an aryl/heteroaryl group.

  • Second Coupling/Nucleophilic Substitution: Reaction at the less reactive C6-chloro position, often a Buchwald-Hartwig amination or a related C-N bond-forming reaction.

  • Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the free amine at the C3 position, a crucial pharmacophoric element for hinge-binding in the kinase domain.

This sequential approach allows for the controlled and convergent assembly of the final drug substance.

Visualizing the ALK Signaling Pathway

Understanding the target pathway is crucial for rational drug design. The diagram below illustrates the downstream signaling cascades activated by oncogenic ALK, which are the ultimate targets of inhibitors synthesized from the title compound.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Oncogenic ALK (e.g., EML4-ALK) PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 JAK->STAT3 RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Inhibitor ALK Inhibitor (e.g., Crizotinib) Inhibitor->ALK Inhibition

Caption: Oncogenic ALK signaling and point of intervention.[3][6][7][8]

Experimental Protocols and Methodologies

The following protocols are presented as robust starting points for the functionalization of this compound. As with any chemical transformation, optimization may be required based on the specific coupling partners employed.

Protocol 1: Regioselective Sonogashira Cross-Coupling

This protocol details the selective coupling of a terminal alkyne at the C4-iodo position. The higher reactivity of the C-I bond allows this reaction to proceed under mild conditions without affecting the C-Cl bond.[9][10]

Workflow Diagram:

Caption: General workflow for Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and Copper(I) iodide (CuI, 0.06 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure the reaction is performed under an inert atmosphere, which is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Reagent Addition: Add anhydrous, degassed solvent. A mixture of THF and a suitable amine base (e.g., triethylamine or diisopropylamine, 3-5 equiv.) is commonly used. Stir the mixture for 5-10 minutes at room temperature.

  • Substrate Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if the alkyne is less reactive. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl (6-chloro-4-(alkynyl)pyridin-3-yl)carbamate.

Data Table: Representative Sonogashira Reaction Conditions

ParameterConditionCausality & Insights
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(0) is the active species. Pd(II) precatalysts are reduced in situ. Choice depends on stability and ease of handling.
Copper Co-catalyst CuIFacilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Essential for high reactivity at lower temperatures.[10]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as a scavenger for the HI generated and as the solvent. Must be anhydrous and degassed.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Aprotic solvents are required. DMF can be used for less reactive substrates but requires higher temperatures for removal.
Temperature Room Temperature to 60 °CThe high reactivity of the C-I bond allows for mild conditions, preserving the C-Cl bond and other sensitive functional groups.
Expected Yield 70-95%Yield is dependent on the steric and electronic properties of the alkyne coupling partner.
Protocol 2: Subsequent Buchwald-Hartwig Amination

Following functionalization at the C4 position, the C6-chloro substituent can be targeted for C-N bond formation. The Buchwald-Hartwig amination is a powerful method for this transformation, but the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition require careful selection of ligands and conditions.[5][8][11]

Workflow Diagram:

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or using a Schlenk line, charge an oven-dried vial or flask with the tert-butyl (6-chloro-4-(alkynyl)pyridin-3-yl)carbamate substrate (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.05 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene or dioxane. Then, add the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-110 °C. The higher temperature is necessary to facilitate the oxidative addition of the less reactive C-Cl bond.[11] Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the desired product.

Data Table: Representative Buchwald-Hartwig Reaction Conditions

ParameterConditionCausality & Insights
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂These are stable Pd(0) or Pd(II) sources that form the active Pd(0)Lₙ species in situ.
Ligand XPhos, SPhos, RuPhos (Bulky Biarylphosphines)Essential for C-Cl bond activation. The steric bulk and electron-donating nature of these ligands promote the rate-limiting oxidative addition and the final reductive elimination step.[10]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. NaOtBu is common, but carbonates can be used for base-sensitive substrates.
Solvent Toluene, 1,4-DioxaneAnhydrous, high-boiling aprotic solvents are necessary to achieve the required reaction temperatures.
Temperature 80-110 °CHigher temperatures are required to overcome the activation energy barrier for the oxidative addition of the relatively inert C-Cl bond.
Expected Yield 60-90%Highly dependent on the amine and the chosen catalyst/ligand system. Optimization is often necessary.
Protocol 3: Final Boc-Deprotection

The final step to unmask the 3-amino group is typically a straightforward acid-mediated cleavage of the Boc protecting group.

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected pyridine substrate (1.0 equiv.) in a suitable organic solvent such as Dichloromethane (DCM) or 1,4-Dioxane.

  • Acid Addition: Add an excess of a strong acid. Common choices include Trifluoroacetic Acid (TFA, often used neat or in a 1:1 mixture with DCM) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction: Stir the mixture at room temperature. The reaction is usually rapid (30 minutes to a few hours) and can be monitored by the cessation of CO₂ evolution and by TLC/LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The product is often obtained as the corresponding acid salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of a weak base like NaHCO₃, followed by drying and evaporation.

Conclusion

This compound is a powerful and strategically designed building block for medicinal chemistry. Its orthogonally reactive halogen atoms enable chemists to perform sequential, regioselective cross-coupling reactions, providing a reliable and convergent route to complex, polysubstituted pyridine scaffolds. The protocols and insights provided herein demonstrate its utility in the synthesis of ALK kinase inhibitors and serve as a guide for its application in diverse drug discovery programs. The predictable reactivity, combined with the robustness of modern cross-coupling methods, ensures that this reagent will remain a valuable tool for the synthesis of next-generation therapeutics.

References

  • Google Patents. (n.d.). Heterocyclic derivatives as alk inhibitors (Patent No. WO2011138751A2).
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  • Mologni, L., et al. (2017). Oncogenic anaplastic lymphoma kinase (ALK) signaling. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Hallberg, B., & Palmer, R. H. (2016). Anaplastic lymphoma kinase (ALK) signaling in normal and cancer cells. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Tartari, C. J., et al. (2016). Schematic diagram of signaling pathways in ALK-positive ALCL cells. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Creative Diagnostics. (n.d.). ALK Pathway. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Cui, J. J., et al. (2011). Synthesis and structure of crizotinib. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Rosen, B. M., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 10, 2026, from [Link]

  • ACS Publications. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing Crizotinib intermediate (Patent No. CN102898449A).
  • YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 10, 2026, from [Link]

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The Strategic Application of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone Building Block for Targeted Therapy

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. Within this context, the strategic design and synthesis of drug candidates rely on the availability of versatile and precisely functionalized chemical scaffolds. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS No: 400777-00-6) has emerged as a pivotal building block for the construction of a new generation of kinase inhibitors. Its unique trifunctional nature—a Boc-protected amine, a reactive chloro group, and an exceptionally versatile iodo group—offers chemists a powerful tool for sequential, regioselective diversification.

The core 3-aminopyridine motif is a well-established pharmacophore renowned for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket in numerous kinases.[1][2] The Boc-protecting group provides stability and solubility while allowing for controlled deprotection under specific conditions. The differential reactivity of the chloro and iodo substituents is the key to this reagent's utility; the carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the carbon-chlorine bond. This allows for the precise introduction of a diverse array of molecular fragments at the 4-position, while the 6-position remains available for subsequent modifications or for direct interaction with the target protein.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of advanced kinase inhibitors, with a specific focus on a synthetic strategy for Brigatinib (AP26113), a potent Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][3]

Chemical Properties and Handling

PropertyValueReference
CAS Number 400777-00-6[4][5]
Molecular Formula C₁₀H₁₂ClIN₂O₂[4]
Molecular Weight 354.57 g/mol [4]
Appearance White to yellow solid[6]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[4]
Safety Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[7]

Core Synthetic Strategy: The Power of Orthogonal Halogen Reactivity

The primary strategic advantage of this compound lies in the differential reactivity of its two halogen atoms. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for selective functionalization at the 4-position via reactions like Suzuki or Sonogashira coupling, leaving the 6-chloro substituent untouched for later-stage modifications or as a key binding element in the final inhibitor.

The general workflow for utilizing this building block in kinase inhibitor synthesis can be visualized as a multi-step process, often involving an initial cross-coupling reaction followed by deprotection and subsequent elaboration.

G cluster_0 PART 1: Core Assembly cluster_1 PART 2: Deprotection & Elaboration A tert-Butyl (6-chloro-4- iodopyridin-3-yl)carbamate C Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->C B Organoboron or Alkyne Coupling Partner B->C D Boc-Protected Intermediate C->D Formation of C-C bond at C4-position E Acidic Deprotection D->E F 3-Amino-4-substituted- 6-chloropyridine E->F Removal of Boc group H Second Pd-Catalyzed Coupling (e.g., Buchwald-Hartwig) F->H G Second Coupling Partner (e.g., Aryl Halide) G->H I Final Kinase Inhibitor Scaffold H->I Formation of C-N bond

Caption: General synthetic workflow utilizing the orthogonal reactivity of the starting material.

Application Protocol: Synthesis of a Brigatinib Analogue

This section details a representative protocol for the synthesis of a key intermediate for Brigatinib, a potent ALK/EGFR inhibitor, starting from this compound. Brigatinib's structure features a complex bisanilinopyrimidine scaffold, and this protocol focuses on the initial crucial C-C bond formation.[1][6][8]

Part 1: Sonogashira Coupling for the Introduction of the Alkyne Moiety

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond, which is a key step in constructing many complex kinase inhibitors.[9][10] The higher reactivity of the iodo group ensures that the coupling occurs selectively at the C4 position.

Reaction Scheme: this compound + Terminal Alkyne → tert-Butyl (6-chloro-4-(alkynyl)pyridin-3-yl)carbamate

Materials & Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Trimethylsilylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) Iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Inert Atmosphere: To a dry, oven-baked Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuation and Backfilling: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add anhydrous THF and triethylamine via syringe. Stir the resulting suspension at room temperature for 10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60°C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Wash the filtrate sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure alkynylpyridine product.

Causality and Experimental Insights:

  • Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxidation. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and the undesired homocoupling of the alkyne (Glaser coupling).[11]

  • Copper(I) Co-catalyst: The copper(I) iodide facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This significantly increases the reaction rate.[9]

  • Amine Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a scavenger for the HI generated during the reaction, driving the equilibrium towards the product.[9]

Part 2: Deprotection and Subsequent Coupling

Following the successful installation of the side chain at the C4 position, the Boc protecting group is removed under acidic conditions to reveal the 3-amino group. This amine can then be used in a subsequent Buchwald-Hartwig amination or nucleophilic aromatic substitution to complete the synthesis of the kinase inhibitor core.

Deprotection Protocol:

  • Dissolve the purified product from Part 1 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the deprotected 3-amino-4-alkynyl-6-chloropyridine, which can be used in the next step without further purification.

This deprotected intermediate is now primed for the final coupling step to introduce the second aniline moiety, characteristic of Brigatinib and other bisanilinopyrimidine inhibitors.

Application in Kinase Inhibitor Scaffolds: The Case of Brigatinib

Brigatinib (AP26113) is a potent, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) and is also active against various ALK mutants that confer resistance to first-generation inhibitors like crizotinib.[6][12] It also shows inhibitory activity against EGFR.[1] The core structure of Brigatinib highlights the utility of a substituted diaminopyrimidine scaffold, which can be accessed through intermediates derived from our title compound.

G cluster_0 Upstream Signaling cluster_1 Signaling Cascade cluster_2 Cellular Response GrowthFactor Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (ALK, EGFR) GrowthFactor->Receptor Activation RAS RAS Receptor->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Brigatinib (Synthesized Scaffold) Inhibitor->Receptor Inhibition

Caption: Simplified ALK/EGFR signaling pathway inhibited by Brigatinib.

Quantitative Data: Biological Activity of Brigatinib

The following table summarizes the inhibitory activity of Brigatinib against various kinases and cancer cell lines, demonstrating the potency achieved from scaffolds accessible via the described synthetic strategies.

Target Kinase / Cell LineIC₅₀ (nmol/L)Assay TypeReference
ALK (native) 0.6Kinase Assay[1]
ROS1 1.9Kinase Assay[13]
FLT3 2.1Kinase Assay[13]
EGFR (L858R mutant) 1.5Kinase Assay[1]
EGFR (L858R/T790M mutant) 29-160Kinase Assay[1]
H3122 (EML4-ALK NSCLC) 10Cell Viability[14]
Karpas-299 (NPM-ALK ALCL) 4-31Cell Viability[15]
ALK G1202R mutant 184Cell Viability[13]

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the synthesis of complex kinase inhibitors. Its pre-installed protecting group and orthogonally reactive halogen atoms provide a robust platform for controlled, sequential functionalization. The protocols and strategies outlined in this guide, exemplified by the synthesis of a Brigatinib-related scaffold, underscore the reagent's importance in modern drug discovery. By enabling the efficient construction of the critical 3-aminopyridine pharmacophore, this compound facilitates the exploration of structure-activity relationships and the development of next-generation targeted therapies for cancer and other proliferative diseases. Future applications will likely see this scaffold incorporated into the synthesis of inhibitors for a wider range of kinase targets, further cementing its role in the medicinal chemist's toolbox.

References

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  • ResearchGate. Brigatinib structure and interactions with ALK, compared with other ALK TKIs. Available from: [Link]

  • Huber, K. V. M., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research.
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  • Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available from: [Link]

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Application Notes & Protocols: tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate as a Versatile Scaffold for the Synthesis of Substituted and Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine and fused pyridopyrimidine scaffolds are ubiquitous in modern medicinal chemistry, forming the core of numerous therapeutic agents. The efficient and modular construction of these heterocycles is a paramount objective in drug discovery and development. This guide details the utility of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS 400777-00-6) as a strategic building block for accessing diverse chemical libraries. We will explore the principle of its orthogonal reactivity, leveraging the differential reactivity of its three functional handles: the highly reactive C4-iodo group for palladium-catalyzed cross-couplings, the less reactive C6-chloro group for subsequent modifications, and the acid-labile N-Boc protecting group. This document provides field-proven insights, detailed step-by-step protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and strategies for the synthesis of complex fused heterocyclic systems.

Physicochemical Properties and Handling

This compound is a stable, solid material, but requires specific handling to ensure its integrity and safety.

PropertyValueReference
CAS Number 400777-00-6[1][2][3]
Molecular Formula C₁₀H₁₂ClIN₂O₂[4][5]
Molecular Weight 354.57 g/mol [4][5]
Appearance White to yellow solid[4]
Storage 2-8°C, under inert atmosphere, keep in dark place[1][4]
Safety Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1][5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The Principle of Orthogonal Reactivity

The synthetic power of this building block originates from the distinct reactivity of its three functional sites. This "orthogonal reactivity" allows for a controlled, stepwise diversification of the pyridine core. The C-I bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the C-Cl bond, enabling highly selective cross-coupling reactions at the C4 position.[6] The N-Boc group is stable to most cross-coupling conditions but can be readily cleaved under acidic conditions to unmask the C3-amino group for further derivatization.[7]

G cluster_workflow Sonogashira Coupling Workflow A 1. Setup - Add Substrate & Catalysts (Pd(PPh₃)₄, CuI) - Schlenk Flask under Argon B 2. Reagent Addition - Add degassed solvent (e.g., THF) - Add degassed amine base (e.g., Et₃N) - Add Terminal Alkyne A->B C 3. Reaction - Stir at RT to 50°C - Monitor by TLC/LC-MS B->C D 4. Work-up - Filter off amine salts - Aqueous extraction C->D E 5. Purification - Concentrate solvent - Column Chromatography D->E G A Starting Material (6-Cl, 4-I Pyridine) B Step 1: Suzuki Coupling (Introduce R¹ at C4) A->B ArB(OH)₂ Pd Catalyst C Intermediate (6-Cl, 4-R¹ Pyridine) B->C D Step 2: Boc Deprotection (Expose NH₂ at C3) C->D TFA or HCl E Intermediate (3-NH₂, 6-Cl, 4-R¹ Pyridine) D->E F Step 3: Annulation (e.g., with Urea or derivative) E->F Heat G Final Product Pyrido[2,3-d]pyrimidine Core F->G

Sources

Application Notes: Stereoselective Synthesis of Levetiracetam Utilizing a Chemoenzymatic Approach for the Key Intermediate (S)-3-Hydroxy-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-γ-butyrolactone is a valuable chiral building block in the pharmaceutical industry, serving as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its stereochemically defined structure makes it an ideal starting material for the enantioselective synthesis of complex molecules. This application note provides a comprehensive guide to the synthesis of (S)-3-hydroxy-γ-butyrolactone via a robust chemoenzymatic method, and its subsequent multi-step conversion to the antiepileptic drug Levetiracetam.

The chemoenzymatic route to (S)-3-hydroxy-γ-butyrolactone, starting from the readily available and inexpensive L-malic acid, offers high enantiomeric purity and scalability.[1][2] This method combines a chemical reduction with a highly selective enzymatic hydrolysis step, showcasing the power of integrating chemical and biological transformations in modern organic synthesis.

Levetiracetam, the (S)-enantiomer of etiracetam, is a second-generation antiepileptic drug with a favorable safety profile and a unique mechanism of action. The stereospecific synthesis of Levetiracetam is of high importance, as the therapeutic activity resides in the (S)-enantiomer. This guide details a reliable synthetic pathway from (S)-3-hydroxy-γ-butyrolactone to Levetiracetam, providing researchers with a practical and in-depth protocol.

Part 1: Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid

This synthesis proceeds in three main steps: the formation of an anhydride from L-malic acid, the selective reduction of the anhydride to a lactone, and the enzymatic hydrolysis of the resulting ester to yield the desired chiral alcohol.

Experimental Protocol

Step 1: Synthesis of (S)-(-)-β-Benzoyloxy-γ-butyrolactone

  • Anhydride Formation: In a well-ventilated fume hood, a mixture of L-malic acid (13.4 g) and acetyl chloride (50 ml) is prepared.[3] This step should be performed with caution as the reaction can be exothermic.

  • Reduction: The resulting crude (S)-3-acetoxy succinic anhydride is then subjected to reduction. In a separate flask, sodium borohydride (NaBH4) (1.9 g, 50 mmol) is dissolved in tetrahydrofuran (THF) (150 ml). To this solution, the anhydride (7.9 g, 50 mmol) is added. The reaction mixture is stirred at room temperature for 3 hours.[3]

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified with hydrochloric acid and refluxed for 2 hours. The solvent is again evaporated, and the residue is extracted with ethyl acetate (200 ml). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product is purified by column chromatography to yield (S)-(-)-β-Benzoyloxy-γ-butyrolactone.

Step 2: Enzymatic Hydrolysis of (S)-(-)-β-Benzoyloxy-γ-butyrolactone

  • Enzyme Preparation: Lipase from Candida rugosa is a highly efficient enzyme for this hydrolysis.[1][2] The enzyme can be used in its free form or immobilized on a support for easier recovery and reuse.

  • Hydrolysis Reaction: The (S)-(-)-β-Benzoyloxy-γ-butyrolactone is subjected to hydrolysis using the lipase in a suitable buffer system. An organic solvent-aqueous two-phase system can be employed to facilitate the removal of the benzoic acid byproduct.[1][2]

  • Product Isolation: Upon completion of the hydrolysis, the enzyme is removed by filtration. The aqueous layer is then extracted with a suitable organic solvent to remove the benzoic acid. The desired (S)-3-hydroxy-γ-butyrolactone remains in the aqueous phase, which is then concentrated and purified. A large-scale enzymatic hydrolysis has been reported to yield the product in 80% isolated yield.[1][2]

Data Summary
StepStarting MaterialKey ReagentsProductYieldPurity
1L-Malic AcidAcetyl Chloride, NaBH4(S)-(-)-β-Benzoyloxy-γ-butyrolactone~88%>95%
2(S)-(-)-β-Benzoyloxy-γ-butyrolactoneLipase (Candida rugosa)(S)-3-Hydroxy-γ-butyrolactone~80%>99%
Workflow Diagram

chemoenzymatic_synthesis A L-Malic Acid B (S)-3-Acetoxy Succinic Anhydride A->B Acetyl Chloride C (S)-(-)-β-Benzoyloxy- γ-butyrolactone B->C NaBH4 / THF D (S)-3-Hydroxy- γ-butyrolactone C->D Lipase (Candida rugosa)

Caption: Chemoenzymatic synthesis of (S)-3-hydroxy-γ-butyrolactone.

Part 2: Synthesis of Levetiracetam from (S)-3-Hydroxy-γ-butyrolactone

The conversion of (S)-3-hydroxy-γ-butyrolactone to Levetiracetam involves a multi-step process that includes the introduction of an amino group, followed by acylation and cyclization to form the final pyrrolidinone ring system. A key intermediate in this synthesis is (S)-2-aminobutanamide.

Experimental Protocol

Step 1: Synthesis of (S)-2-Aminobutanamide Hydrochloride

This protocol is adapted from established methods for the synthesis of α-amino amides.

  • Activation of the Hydroxyl Group: The hydroxyl group of (S)-3-hydroxy-γ-butyrolactone is first activated to facilitate nucleophilic substitution. This can be achieved by reaction with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base.[3]

  • Ring Opening and Amination: The activated lactone is then subjected to ring-opening and amination. This can be achieved by reacting the intermediate with ammonia.

  • Hydrolysis and Salt Formation: The resulting product is then hydrolyzed to form the corresponding amino acid, which is subsequently converted to the amide. The final step involves the formation of the hydrochloride salt.

Step 2: Synthesis of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

  • Acylation: (S)-2-aminobutanamide hydrochloride is reacted with 4-chlorobutyryl chloride in the presence of a suitable base to neutralize the hydrochloride and facilitate the acylation reaction.

Step 3: Cyclization to Levetiracetam

  • Intramolecular Cyclization: The intermediate, (S)-N-(1-amino-1-oxobutan-2-yl)-4-chlorobutanamide, undergoes an intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam. This reaction is typically carried out in the presence of a base.

  • Purification: The crude Levetiracetam is then purified by recrystallization or column chromatography to obtain the final product with high purity.

Workflow Diagram

levetiracetam_synthesis A (S)-3-Hydroxy- γ-butyrolactone B Activated Lactone A->B Activation C (S)-2-Aminobutanamide Hydrochloride B->C Ring Opening & Amination D (S)-N-(1-Amino-1-oxobutan-2-yl) -4-chlorobutanamide C->D 4-Chlorobutyryl Chloride E Levetiracetam D->E Intramolecular Cyclization

Caption: Synthetic pathway to Levetiracetam from (S)-3-hydroxy-γ-butyrolactone.

Scientific Integrity & Logic

The chemoenzymatic synthesis of (S)-3-hydroxy-γ-butyrolactone is a prime example of green chemistry principles, utilizing a biocatalyst for a key stereoselective transformation. The use of lipase from Candida rugosa is well-established for the hydrolysis of esters, and its application here ensures the high enantiomeric purity of the final product. The choice of L-malic acid as a starting material is advantageous due to its low cost and natural chirality.

The subsequent conversion to Levetiracetam follows a logical progression of functional group transformations. The activation of the hydroxyl group in the lactone is a necessary step to introduce the amino functionality. The final intramolecular cyclization is a common and efficient method for the formation of five-membered rings. Each step in this synthesis is designed to proceed with high yield and stereochemical fidelity, which is crucial for the production of a single-enantiomer drug like Levetiracetam.

Visualization & Formatting

Data Presentation: Characterization of (S)-3-Hydroxy-γ-butyrolactone
PropertyValue
Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 98-100 °C at 0.3 mmHg
Density 1.241 g/mL at 25 °C
Optical Rotation [α]D25 = -85° (c=1, EtOH)

Conclusion

This application note has detailed a reliable and efficient chemoenzymatic synthesis of the key pharmaceutical intermediate (S)-3-hydroxy-γ-butyrolactone, and its subsequent application in the stereoselective synthesis of the antiepileptic drug Levetiracetam. The protocols provided are based on established and peer-reviewed methodologies, offering a practical guide for researchers in the field of drug development and organic synthesis. The integration of biocatalysis with traditional organic chemistry highlights a powerful strategy for the synthesis of complex chiral molecules with high purity and efficiency.

References

  • A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed. (URL: [Link])

  • CN1425658A - Synthetic method for (S)
  • Understanding the Role of (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide in Pharmaceutical Manufacturing. (URL: [Link])

  • US6713639B1 - Process for preparing enantiomerically pure (S)
  • Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed. (URL: [Link])

Sources

The Art of Pyridine Functionalization: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge and Allure of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicine and materials science. Its presence in numerous blockbuster drugs, agrochemicals, and functional materials underscores the critical importance of efficient synthetic methods for its derivatization. However, the inherent electronic properties of the pyridine ring—specifically the electron-deficient nature and the coordinating ability of the nitrogen atom—present significant challenges to synthetic chemists. These characteristics can often lead to catalyst inhibition and sluggish reaction kinetics in traditional cross-coupling methodologies.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit to address these challenges, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine core. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key palladium-catalyzed cross-coupling reactions for substituted pyridines. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into overcoming common hurdles, thereby empowering you to confidently navigate the synthesis of this privileged heterocyclic motif.

I. The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the synthesis of biaryl and heteroaryl compounds, including 2-arylpyridines, which are prevalent in a vast array of pharmaceutical agents.[1]

Mechanistic Rationale: The Key to Success

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The successful execution of this cycle with pyridine substrates is highly dependent on the judicious selection of ligands and bases.

  • Oxidative Addition: The initial step involves the addition of the pyridyl halide to the Pd(0) catalyst. The reactivity of the halide follows the general trend I > Br > OTf >> Cl.[2] For less reactive chlorides, the use of bulky, electron-rich phosphine ligands is crucial to facilitate this otherwise challenging step.[3] These ligands increase the electron density on the palladium center, promoting its insertion into the carbon-halogen bond.[4]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its derivative) to the palladium center. The choice of base is critical here, as it activates the boronic acid to form a more nucleophilic boronate species. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required, especially for challenging couplings.[5]

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and forms the desired C-C bond. The steric bulk of the phosphine ligands can also accelerate this step.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Pyridyl-X) Pd0->OA Pyridyl-X PdII_Aryl L-Pd(II)-Pyridyl      |     X OA->PdII_Aryl Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Biaryl L-Pd(II)-Pyridyl      |     Ar' Transmetalation->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Regeneration Product Pyridyl-Ar' (Product) RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with an Arylboronic Acid

This protocol is a general procedure utilizing a bulky biarylphosphine ligand, which is often necessary for the coupling of challenging 2-chloropyridines.[3]

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and XPhos ligand. Then, add the degassed toluene and water via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Conditions & Rationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) are crucial for activating C-Cl bonds and promoting reductive elimination.[5]
Base Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are effective in facilitating the transmetalation step without competing side reactions.
Solvent Aprotic solvents like toluene or dioxane are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.
Temperature Elevated temperatures (80-110 °C) are typically required to overcome the activation barriers for oxidative addition and transmetalation.

II. The Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful method for the formation of C-N bonds.[6] This reaction is particularly valuable for the synthesis of aminopyridines, which are key components of many biologically active molecules.

Mechanistic Insights: Navigating the Challenges of Pyridine Amination

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8] The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate to the palladium catalyst can make this transformation challenging.[9]

  • Ligand Selection is Paramount: The choice of ligand is critical for a successful Buchwald-Hartwig amination of pyridines. Bulky biarylphosphine ligands such as RuPhos and BrettPhos, as well as chelating bisphosphine ligands like Xantphos, have proven to be highly effective.[9] These ligands stabilize the palladium catalyst, prevent the formation of inactive species, and facilitate the key steps of the catalytic cycle.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[10]

Visualizing the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_workflow General Workflow for Buchwald-Hartwig Amination start Start setup Reaction Setup: - Pyridyl Halide - Amine - Pd Precatalyst - Ligand - Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert add_solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) inert->add_solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Aminopyridine Product purify->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Primary Amine

This protocol provides a general procedure for the amination of a 2-bromopyridine with a primary amine using a palladium catalyst and a suitable phosphine ligand.[11][12]

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 2-bromopyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous toluene, followed by the primary amine.

  • Inert Atmosphere: Seal the Schlenk tube and remove it from the glovebox (if applicable).

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

LigandAmine Substrate SuitabilityRationale
XPhos/SPhos Primary and secondary aminesBulky, electron-rich monophosphine ligands that are highly effective for a broad range of substrates.
RuPhos/BrettPhos Primary and secondary amines, especially hindered onesSimilar to XPhos and SPhos, offering excellent reactivity for challenging couplings.[9]
Xantphos Primary and secondary aminesA chelating bisphosphine ligand with a wide bite angle, which can stabilize the catalyst and promote reductive elimination.[10]
BINAP Primary aminesA classic bidentate ligand that is effective for the coupling of primary amines.[6]

III. The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl moieties onto the pyridine ring.[13] This reaction is invaluable for the synthesis of complex molecules in medicinal chemistry and materials science.[14][15]

Mechanistic Principles: A Tale of Two Cycles

The traditional Sonogashira reaction employs a dual catalytic system, with interconnected palladium and copper cycles.[14]

  • Palladium Cycle: Similar to other cross-coupling reactions, the palladium cycle involves oxidative addition of the pyridyl halide to a Pd(0) species, followed by transmetalation and reductive elimination.

  • Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne by forming a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex.[16]

In recent years, copper-free Sonogashira protocols have gained popularity to avoid issues associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts.[17] In these systems, the alkyne is thought to coordinate directly to the palladium center, followed by deprotonation by a base.

Visualizing the Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Pyridyl-X PdII_Aryl L-Pd(II)-Pyridyl      |     X OA->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans PdII_Alkynyl L-Pd(II)-Pyridyl      |     C≡CR Trans->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Product Pyridyl-C≡CR RE->Product CuX Cu(I)-X Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord H-C≡CR Cu_Alkyne Cu(I)-C≡CR Alkyne_Coord->Cu_Alkyne Cu_Alkyne->Trans To Pd Cycle Base Base Cu_Alkyne->Base Deprotonation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling of an Iodopyridine

This protocol describes a general procedure for the Sonogashira coupling of an iodopyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[18]

Materials:

  • Iodopyridine derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the iodopyridine derivative, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base Addition: Add the anhydrous THF and triethylamine. Stir the mixture at room temperature for 5-10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is often complete within a few hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended Conditions & Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are commonly used and effective for a wide range of substrates.[13]
Copper Co-catalyst CuI is the most common and effective co-catalyst for activating the terminal alkyne.
Base An amine base such as triethylamine or diisopropylethylamine is used to neutralize the hydrogen halide formed and facilitate the formation of the copper acetylide.[17]
Solvent Aprotic polar solvents like THF or DMF are typically used to dissolve the reagents and facilitate the reaction.
Atmosphere A strictly inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[17]

IV. C-H Functionalization: A Modern Frontier

Direct C-H functionalization is an increasingly important area of research, offering a more atom-economical approach to the synthesis of substituted pyridines by avoiding the need for pre-functionalized starting materials.[19][20] Palladium-catalyzed C-H activation of pyridines, often directed by a coordinating group, allows for the selective formation of new C-C and C-X bonds.[21][22][23] While a detailed exploration of this rapidly evolving field is beyond the scope of this guide, it represents a significant advancement in pyridine chemistry and warrants consideration for complex synthetic challenges.

V. Troubleshooting and Final Considerations

Despite the robustness of these methods, challenges can arise. Low yields, catalyst deactivation, and side reactions such as dehalogenation or homocoupling are common issues.[5][24] A systematic approach to troubleshooting, including careful consideration of the purity of reagents and solvents, the choice of ligand and base, and the reaction conditions, is essential for success.

The palladium-catalyzed cross-coupling reactions discussed herein are indispensable tools for the modern synthetic chemist. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters will undoubtedly pave the way for the discovery and development of novel pyridine-containing molecules with significant impact in science and society.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.

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  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.

  • Buchwald-Hartwig Coupling. Organic Synthesis.

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  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.

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  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information.

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.

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  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.

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  • Sonogashira coupling. Wikipedia.

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  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.

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Guide to the Handling and Storage of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide detailing the essential procedures for the safe handling and optimal storage of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS No. 400777-00-6). As a critical intermediate in pharmaceutical synthesis and drug development, maintaining the purity and stability of this compound is paramount for reproducible experimental outcomes.[1] The protocols herein are designed to mitigate risks associated with chemical exposure and prevent compound degradation due to environmental factors such as atmosphere, light, and temperature. Adherence to these guidelines will ensure both personnel safety and the integrity of the material.

Compound Profile and Hazard Identification

This compound is a halogenated pyridine derivative featuring a Boc-protected amine. This structural arrangement makes it a versatile building block for introducing a substituted aminopyridine moiety in complex molecule synthesis.[1] However, its chemical nature also necessitates specific handling and storage precautions.

Physical and Chemical Properties

The fundamental properties of the compound are summarized below. This data is essential for its correct identification and for understanding its physical behavior in a laboratory setting.

PropertyValueSource
CAS Number 400777-00-6PubChem[2]
Molecular Formula C₁₀H₁₂ClIN₂O₂PubChem[2]
Molecular Weight 354.57 g/mol PubChem[2]
Appearance White to yellow solidChemicalBook[3]
Purity Typically ≥98%Sigma-Aldrich
Predicted Boiling Point 339.7 ± 42.0 °CChemicalBook[3]
Predicted Density 1.723 ± 0.06 g/cm³ChemicalBook[3]
Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. Understanding these hazards is the first step in implementing appropriate safety measures. The primary risks are associated with irritation and acute oral toxicity.[2]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07Warning H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)GHS07Warning H315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)GHS07Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationGHS07Warning H335: May cause respiratory irritation

Data sourced from PubChem CID 53415320.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

  • Primary Engineering Control: All handling procedures, including weighing, dispensing, and preparing solutions, must be performed inside a certified chemical fume hood.[4] This is critical to mitigate the risk of inhaling the powder, which may cause respiratory irritation.[2][5]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[6]

    • Hand Protection: Chemical-resistant nitrile gloves are mandatory. Inspect gloves for any defects before use and change them immediately if contamination occurs.[5]

    • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Closed-toe shoes are required in the laboratory.

Long-Term Storage Protocol

The stability of this compound is contingent on strict adherence to proper storage conditions. The compound's synthesis is performed under anhydrous and inert conditions, suggesting a sensitivity to atmospheric oxygen and moisture.[3] Furthermore, halogenated organic compounds can be light-sensitive.

Recommended Storage Conditions: Store at 2-8°C, under an inert atmosphere (Argon or Nitrogen), in a dark place. [3]

Protocol 3.1: Compound Reception and Storage
  • Inspect Upon Receipt: Immediately upon arrival, verify that the container's primary and secondary seals are intact. Any breach could indicate that the compound's integrity has been compromised.

  • Labeling: Affix a label with the date of receipt and the date the container is first opened. This is crucial for tracking the compound's exposure history.[7]

  • Inert Atmosphere: Before placing in cold storage, it is best practice to place the manufacturer's container inside a larger, sealable secondary container (such as a desiccator or a sealable bag) that has been flushed with an inert gas like argon or nitrogen. This provides an additional barrier against atmospheric contamination.

  • Refrigeration: Place the container in a designated 2-8°C refrigerator. This location should be reserved for chemicals only and should not be used for storing food or beverages.[8]

  • Inventory Management: Log the compound's name, quantity, location, and date of receipt into the laboratory's chemical inventory system. This ensures accurate tracking and prevents the accumulation of expired or unnecessary reagents.[9]

A Receive Compound B Inspect Container Seal A->B C Seal Intact? B->C D Return to Sender or Contact Supplier C->D No E Place in Secondary Container (Inert Atmosphere) C->E Yes F Store in 2-8°C Refrigerator (Dark Location) E->F G Log in Chemical Inventory F->G H Storage Complete G->H

Fig 1. Workflow for receiving and storing the compound.

Safe Handling and Dispensing Protocols

Given the requirement for an inert atmosphere, dispensing this solid compound requires techniques that minimize its exposure to air. The choice of method depends on the available equipment and the amount of material needed.

Protocol 4.1: Dispensing in an Inert Atmosphere Glovebox

This is the preferred method as it provides the most controlled environment.

  • Preparation: Ensure the glovebox antechamber is properly purged and that the internal atmosphere is maintained with low levels of oxygen and moisture.

  • Material Transfer: Introduce the sealed container of this compound, along with a clean, labeled receiving vial, spatulas, and a tared weighing boat or paper, into the glovebox via the antechamber.

  • Equilibration: Allow the container to equilibrate to the glovebox's ambient temperature before opening to prevent condensation.

  • Dispensing: Inside the glovebox, carefully open the container. Using a clean spatula, transfer the desired amount of the solid to the tared weighing container.

  • Sealing: Tightly reseal the primary container. It is crucial to ensure a good seal to protect the remaining material.

  • Removal: Transfer the weighed sample (in its new vial) and the stock container out of the glovebox through the antechamber.

  • Post-Handling: Return the stock container to its proper storage location (2-8°C) immediately.

Protocol 4.2: Dispensing with Positive Inert Gas Pressure (Benchtop Method)

This method can be used when a glovebox is unavailable but requires care and proficiency. It relies on maintaining a positive pressure of inert gas to prevent air from entering the container.[10]

  • Glassware Preparation: All glassware, including any receiving flasks, must be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[11][12]

  • Setup: Place the sealed container of the compound in a secondary container (e.g., a beaker) for stability. Arrange a source of dry inert gas (argon or nitrogen) with a needle adapter.

  • Inerting: Puncture the septum of the container with a gas inlet needle connected to the inert gas line. Puncture it again with a second, wider-bore "exit" needle to allow gas to flush through the headspace.

  • Weighing by Difference: Weigh the entire sealed container of the compound on an analytical balance and record the mass.

  • Transfer: Under a positive flow of inert gas (remove the exit needle so pressure builds slightly), quickly remove the container cap and use a clean, dry spatula to transfer an estimated amount of the solid to a tared and dried receiving flask.

  • Resealing: Immediately and tightly reseal the stock container.

  • Final Weighing: Reweigh the stock container. The difference between the initial and final mass is the amount of compound transferred.

  • Storage: Return the stock container to the 2-8°C refrigerator immediately.

cluster_0 Handling Environment Decision cluster_1 General Workflow A Glovebox Available? B Use Protocol 4.1: Glovebox Dispensing A->B Yes C Use Protocol 4.2: Benchtop Inert Gas Method A->C No F Dispense Required Amount Under Inert Atmosphere B->F C->F D Remove Compound from 2-8°C Storage E Allow to Equilibrate to Ambient Temp D->E E->A G Tightly Reseal Stock Container F->G H Return Stock to 2-8°C Storage Immediately G->H I Proceed with Experiment H->I

Fig 2. Decision workflow for handling and dispensing the solid.

Spill and Waste Management

Accidental spills and waste require immediate and proper attention to prevent exposure and environmental contamination.

  • Spill Response:

    • Evacuate the immediate area and alert personnel.[4]

    • Wear the full PPE as described in Section 2.

    • For small spills, carefully sweep up the solid material, avoiding dust generation. Use an inert absorbent material (e.g., vermiculite or sand) if necessary.[5]

    • Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly.

  • Waste Disposal:

    • All waste material, including empty containers and contaminated items, must be disposed of as hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical in the standard trash or down the drain.[13]

References

  • Vertex AI Search. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories.
  • Lab Manager. (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • ChemicalBook. (2025). CARBAMIC ACID, (6-CHLORO-4-IODO-3-PYRIDINYL)-, 1,1-DIMETHYLETHYL ESTER.
  • Washington State University. (n.d.). Pyridine Hazard Assessment.
  • BLDpharm. (n.d.). 400777-00-6|this compound.
  • Troy Corporation. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Boc Sciences. (n.d.). MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - tert-Butyl carbamate.
  • Chemrio. (n.d.). This compound.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Apollo Scientific. (n.d.). Pyridine SDS.
  • BenchChem. (2025). Safe Handling and Storage of 4-(4-Chlorobutyl)pyridine hydrochloride: Application Notes and Protocols.
  • Vulcanchem. (n.d.). Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate.
  • Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS Safety Data Sheet.

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Application Note: A Robust and Scalable Synthesis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, in-depth technical guide for the scale-up synthesis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a key building block in the development of various pharmaceutical agents. The described two-step synthesis commences with the commercially available 6-chloro-pyridin-3-amine, proceeding through a regioselective iodination followed by a Boc-protection. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive protocol that emphasizes safety, scalability, and reproducibility. The causality behind experimental choices is explained, and all quantitative data is summarized for clarity.

Introduction: Significance of Substituted Pyridines

Highly functionalized pyridines are privileged scaffolds in medicinal chemistry due to their prevalence in a wide array of biologically active molecules.[1][2] The specific substitution pattern of the target molecule, this compound, offers multiple points for diversification, making it a valuable intermediate for library synthesis and lead optimization in drug discovery programs. The chloro, iodo, and protected amine functionalities allow for selective manipulation through various cross-coupling reactions and deprotection/derivatization strategies.[3] This application note details a reliable and scalable process to access this important building block.

Synthetic Strategy and Mechanistic Rationale

The synthesis is designed as a two-step sequence, prioritizing commercially available starting materials, straightforward reaction conditions, and ease of purification.

Overall Synthetic Scheme:

Synthetic Scheme Start 6-chloro-pyridin-3-amine Intermediate 6-chloro-4-iodopyridin-3-amine Start->Intermediate Iodination NIS, Acetonitrile Product This compound Intermediate->Product Boc Protection (Boc)2O, THF, TEA

Figure 1: Two-step synthesis of the target compound.

Step 1: Regioselective Iodination

The initial step involves the electrophilic iodination of 6-chloro-pyridin-3-amine. The directing effects of the amino and chloro substituents on the pyridine ring are crucial for achieving the desired regioselectivity. The strongly activating amino group directs the incoming electrophile (iodine) to the ortho and para positions. The position para to the amine is blocked by the chloro substituent, and one ortho position is occupied by the ring nitrogen. Therefore, iodination is expected to occur predominantly at the C4 position. N-Iodosuccinimide (NIS) is chosen as the iodine source due to its ease of handling and milder reactivity compared to molecular iodine. Acetonitrile is selected as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions.

Step 2: Boc-Protection

The second step is the protection of the amino group of 6-chloro-4-iodopyridin-3-amine as a tert-butoxycarbonyl (Boc) carbamate. This is a standard protecting group strategy in organic synthesis, rendering the amine nucleophilicity inert to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions.[4][5] Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the acidic byproduct, tert-butoxycarboxylic acid. Tetrahydrofuran (THF) is an excellent solvent for this reaction, providing good solubility for both the substrate and the reagent.

Experimental Protocols

Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized with UV light. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

Step-by-Step Synthesis
3.2.1. Synthesis of 6-chloro-4-iodopyridin-3-amine

Iodination_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification A 1. Charge Reactor 6-chloro-pyridin-3-amine Acetonitrile B 2. Cool to 0°C Ice-water bath A->B C 3. Add NIS Portion-wise over 30 min B->C D 4. Reaction Stir at RT for 12-16 h C->D E 1. Quench Aq. Na2S2O3 solution D->E F 2. Extract Ethyl acetate (3x) E->F G 3. Wash & Dry Brine, Na2SO4 F->G H 4. Concentrate Rotary Evaporation G->H I 5. Purify Column Chromatography H->I

Figure 2: Workflow for the synthesis of 6-chloro-4-iodopyridin-3-amine.

  • To a stirred solution of 6-chloro-pyridin-3-amine (1.0 eq) in acetonitrile, cool the mixture to 0 °C using an ice-water bath.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-chloro-4-iodopyridin-3-amine as a solid.[6][7]

3.2.2. Synthesis of this compound

Boc_Protection_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification A 1. Charge Reactor 6-chloro-4-iodopyridin-3-amine THF, TEA B 2. Add (Boc)2O Dropwise at RT A->B C 3. Reaction Stir at RT for 4-6 h B->C E 1. Concentrate Rotary Evaporation C->E F 2. Dilute & Wash Ethyl acetate, Water, Brine E->F G 3. Dry & Concentrate Na2SO4, Rotary Evaporation F->G H 4. Recrystallize Hexanes/Ethyl Acetate G->H

Figure 3: Workflow for the Boc-protection step.

  • To a stirred solution of 6-chloro-4-iodopyridin-3-amine (1.0 eq) and triethylamine (1.5 eq) in tetrahydrofuran (THF), add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a crystalline solid.

Data Summary

StepStarting MaterialReagentsProductYield (%)Purity (%) (by NMR)
16-chloro-pyridin-3-amineNIS, Acetonitrile6-chloro-4-iodopyridin-3-amine85-95>98
26-chloro-4-iodopyridin-3-amine(Boc)₂O, TEA, THFThis compound90-98>99

Table 1: Summary of reaction parameters and results.

Safety and Handling

Di-tert-butyl dicarbonate ((Boc)₂O):

  • Hazards: Flammable solid, harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8][9]

  • Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[10] Use in a well-ventilated area.[8] Wear protective gloves, clothing, eye, and face protection.[9]

  • Handling: Ground and bond container and receiving equipment to prevent static discharge. Use non-sparking tools.[8]

N-Iodosuccinimide (NIS):

  • Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.

  • Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves and eye/face protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.[8][9]

Conclusion

The presented two-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocol utilizes readily available starting materials and reagents, proceeds with high yields, and offers a straightforward purification procedure. This application note serves as a valuable resource for researchers in need of this versatile building block for their drug discovery and development efforts.

References

  • Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

  • Novachem. Di-tert-butyl dicarbonate Safety Data Sheet. [Link]

  • PubMed. Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. [Link]

  • ResearchGate. Various routes for the synthesis of functionalized pyridines. [Link]

  • NIH. Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of this critical building block.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. However, achieving high yields and purity can be challenging due to the sensitive nature of the intermediates and the potential for side reactions. This guide provides a comprehensive overview of the synthetic pathways, potential pitfalls, and strategies for optimization.

Synthetic Strategies: A Comparative Analysis

There are two primary synthetic routes to obtain this compound, each with its own set of advantages and challenges.

Route A: Iodination followed by Boc Protection

This route involves the initial iodination of 6-chloropyridin-3-amine to form 6-chloro-4-iodopyridin-3-amine, which is then protected with a tert-butoxycarbonyl (Boc) group.

Route B: Boc Protection followed by Iodination

In this alternative pathway, 6-chloropyridin-3-amine is first protected with a Boc group to yield tert-butyl (6-chloropyridin-3-yl)carbamate, followed by iodination at the 4-position.

Synthetic_Routes cluster_A Route A cluster_B Route B A1 6-chloropyridin-3-amine A2 6-chloro-4-iodopyridin-3-amine A1->A2 Iodination A3 This compound A2->A3 Boc Protection B1 6-chloropyridin-3-amine B2 tert-Butyl (6-chloropyridin-3-yl)carbamate B1->B2 Boc Protection B3 This compound B2->B3 Iodination

Caption: Comparative workflow of the two primary synthetic routes.

Recommendation:

Route B is often preferred due to the potential for higher overall yields and cleaner reaction profiles. The Boc-protected intermediate in Route B is generally more stable and less prone to side reactions during the iodination step compared to the free amine in Route A.

Detailed Experimental Protocols

Protocol for Route B: Boc Protection followed by Iodination

Step 1: Synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate

This procedure is adapted from established methods for Boc protection of aminopyridines.[1]

  • Materials:

    • 6-chloropyridin-3-amine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve 6-chloropyridin-3-amine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.5 eq) to the solution and stir.

    • Slowly add a solution of (Boc)₂O (1.2 eq) in anhydrous THF to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure tert-butyl (6-chloropyridin-3-yl)carbamate.

Step 2: Synthesis of this compound

This iodination protocol is based on a patented synthetic route.[2]

  • Materials:

    • tert-Butyl (6-chloropyridin-3-yl)carbamate

    • Tetramethylethylenediamine (TMEDA)

    • n-Butyllithium (n-BuLi) in hexanes

    • Iodine (I₂)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of TMEDA (2.5 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add n-BuLi (2.5 eq). Stir for 30 minutes.

    • Slowly add a solution of tert-butyl (6-chloropyridin-3-yl)carbamate (1.0 eq) in anhydrous THF to the reaction mixture at -78 °C. Stir for 1 hour.

    • Add a solution of iodine (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C. Stir for another hour.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10/1) to afford tert-butyl 6-chloro-4-iodopyridin-3-ylcarbamate.[2]

ReagentMolar Eq. (Step 1)Molar Eq. (Step 2)
6-chloropyridin-3-amine1.0-
(Boc)₂O1.2-
Triethylamine1.5-
tert-Butyl (6-chloropyridin-3-yl)carbamate-1.0
TMEDA-2.5
n-BuLi-2.5
Iodine-1.2
Expected Yield >90%~33%[2]

Troubleshooting Guide

Troubleshooting cluster_iodination Iodination Step Issues cluster_boc Boc Protection Issues cluster_purification Purification Challenges I1 Low to No Conversion I1_sol 1. Inactive iodinating agent 2. Insufficiently low temperature 3. Poor quality reagents I1->I1_sol Potential Causes I2 Multiple Spots on TLC (Over-iodination) I2_sol 1. Excess iodinating agent 2. Reaction temperature too high I2->I2_sol Potential Causes I3 Product Degradation I3_sol 1. Presence of strong acid/base 2. Prolonged reaction time I3->I3_sol Potential Causes B1 Incomplete Reaction B1_sol 1. Inactive (Boc)₂O 2. Insufficient base 3. Presence of moisture B1->B1_sol Potential Causes B2 Formation of Di-Boc Product B2_sol 1. Excess (Boc)₂O 2. Reaction temperature too high B2->B2_sol Potential Causes B3 Hydrolysis of Boc Group B3_sol 1. Acidic workup conditions 2. Presence of protic solvents B3->B3_sol Potential Causes P1 Streaking on TLC/Column P1_sol 1. Compound is too polar 2. Interaction with silica gel P1->P1_sol Potential Causes P2 Co-eluting Impurities P2_sol 1. Similar polarity of impurities 2. Incomplete reaction P2->P2_sol Potential Causes

Caption: Troubleshooting workflow for common synthesis issues.

Iodination Step
  • Q: My iodination reaction shows low or no conversion to the desired product. What could be the issue?

    • A: This could be due to several factors. Firstly, ensure your iodinating reagent is fresh and active. Iodine, for instance, can sublime over time. Secondly, for reactions involving organolithium reagents like n-BuLi, maintaining a very low temperature (e.g., -78 °C) is critical to prevent decomposition. Finally, the quality of your anhydrous solvent is paramount; any moisture can quench the organolithium species.

  • Q: I am observing multiple spots on my TLC plate after the iodination step, suggesting the formation of byproducts. What are these and how can I avoid them?

    • A: A common side reaction is over-iodination, leading to di- or tri-iodinated products. This can be minimized by carefully controlling the stoichiometry of the iodinating agent (use no more than 1.2 equivalents). Running the reaction at a lower temperature can also improve selectivity.

  • Q: My product seems to be degrading during the reaction or workup. Why is this happening?

    • A: Iodopyridines can be sensitive to both strongly acidic and basic conditions. During workup, ensure that any quenching steps are performed carefully and that the pH does not become too extreme. Prolonged exposure to light can also cause decomposition, so it is advisable to protect the reaction mixture from light.

Boc Protection Step
  • Q: The Boc protection of my amine is incomplete, even after extended reaction times. What should I do?

    • A: Incomplete reaction is often due to inactive di-tert-butyl dicarbonate ((Boc)₂O), which can degrade upon exposure to moisture. Ensure you are using fresh, high-quality (Boc)₂O. Additionally, the amount and strength of the base are crucial. For less reactive amines, a stronger, non-nucleophilic base or the addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) might be necessary.

  • Q: My main byproduct is the di-Boc protected amine. How can I prevent its formation?

    • A: The formation of the di-Boc product is favored by an excess of (Boc)₂O and higher reaction temperatures. Use a controlled amount of (Boc)₂O (around 1.1-1.2 equivalents) and maintain the reaction at room temperature or below.

  • Q: I am losing my Boc group during the workup. How can I prevent this?

    • A: The Boc protecting group is labile to acidic conditions. During aqueous workup, avoid washing with acidic solutions. If an acidic wash is necessary to remove other impurities, use a very dilute acid and minimize the contact time.

Purification
  • Q: My product is streaking on the TLC plate and during column chromatography. What can I do to improve the separation?

    • A: Streaking is a common issue with nitrogen-containing compounds on silica gel due to interactions with the acidic silanol groups. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system can significantly improve the peak shape and separation.

  • Q: I am having trouble separating my product from a persistent impurity. What are my options?

    • A: If column chromatography is not providing adequate separation, consider recrystallization. A good starting point for solvent screening would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or isopropanol.

Frequently Asked Questions (FAQs)

  • Q1: Which iodinating agent is best for this synthesis?

    • A1: For Route B, the use of n-BuLi and elemental iodine is a well-documented method.[2] For Route A, N-iodosuccinimide (NIS) in the presence of an acid catalyst or iodine monochloride (ICl) are common choices for the iodination of electron-rich pyridines.[3][4] The choice will depend on the specific reaction conditions and the desired reactivity.

  • Q2: What is the best way to monitor the progress of these reactions?

    • A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the iodination and Boc protection steps. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the products and byproducts.

  • Q3: Can I use a different protecting group instead of Boc?

    • A3: Yes, other protecting groups such as Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the Boc group is often preferred due to its ease of introduction and its stability to a wide range of reaction conditions, while being readily removable under acidic conditions.

  • Q4: What are the key safety precautions I should take during this synthesis?

    • A4: Always work in a well-ventilated fume hood. Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere. Halogenated compounds and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents.
  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • Google Patents. BOC protection method for aminopyridine.
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • National Center for Biotechnology Information. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

  • ResearchGate. Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. [Link]

  • ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

  • National Center for Biotechnology Information. Selective C–H Iodination of (Hetero)arenes. [Link]

  • ResearchGate. ChemInform Abstract: Mild and Efficient Iodination of Aromatic Compounds with Pyridine Iodine Monochloride Complex (PyICl). [Link]

  • ResearchGate. Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrates. [Link]

  • PubMed. SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. [Link]

  • National Center for Biotechnology Information. Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. [Link]

  • ResearchGate. Methyl carbamate purification by extraction and recrystallization. [Link]

  • National Center for Biotechnology Information. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]

  • PubMed. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. [Link]

  • ResearchGate. Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. [Link]

  • National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

Sources

Technical Support Center: Iodination of Chloropyridine Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the iodination of chloropyridine carbamates. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Pyridine's inherent electron-deficient nature, combined with the competing electronic effects of chloro and carbamate substituents, presents unique challenges. This guide provides in-depth, experience-driven answers to common problems, troubleshooting strategies for side reactions, and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my iodination reaction failing or showing very low conversion?

A: This is the most common issue and typically stems from the fundamental electronic properties of the pyridine ring. The nitrogen atom acts as a strong electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution (EAS).[1][2] This problem is often exacerbated by the reaction conditions themselves.

  • Protonation/Lewis Acid Complexation: Many iodination procedures use acidic reagents or generate acids in situ. The pyridine nitrogen is basic (pKa of pyridinium ion is ~5.2) and can be readily protonated or complex with Lewis acids.[1][2] This places a formal positive charge on the nitrogen, severely deactivating the ring and making substitution extremely difficult. The reaction temperature required to overcome this deactivation can be very high, often leading to decomposition.[2]

  • Insufficient Electrophilicity: Molecular iodine (I₂) is a relatively weak electrophile. For a deactivated ring like a chloropyridine, it often lacks the reactivity to effect substitution without an "activator".[3]

Q2: I'm getting a mixture of iodinated isomers. How can I control the regioselectivity?

A: Predicting the exact substitution pattern on a polysubstituted pyridine can be complex. The outcome is a delicate balance between the directing effects of the existing substituents and the inherent reactivity of the pyridine ring.

  • Inherent Pyridine Reactivity: Electrophilic attack on an unsubstituted pyridine ring preferentially occurs at the 3-position (meta to the nitrogen). This is because the intermediates for attack at the 2- and 4-positions have resonance structures that place a positive charge directly on the electronegative nitrogen, which is highly unfavorable.[2]

  • Substituent Effects:

    • Chloro Group: A halogen is a deactivating group but is ortho-, para-directing.

    • Carbamate Group (e.g., -NHCO₂R): The nitrogen of the carbamate is an activating, ortho-, para-directing group due to its ability to donate a lone pair into the ring.

  • The Conflict: You have a conflict between the inherent preference for C-3 substitution and the directing effects of your substituents. The final regiochemical outcome will depend on which effect dominates under your specific reaction conditions (solvent, temperature, iodinating agent). Achieving high selectivity often requires careful optimization or a different synthetic strategy entirely.

Q3: My starting material is consumed, but I'm isolating a complex mixture of dark, tarry byproducts. What's happening?

A: The formation of tar often indicates substrate decomposition or polymerization. This can be caused by:

  • Harsh Reaction Conditions: High temperatures or strongly acidic/oxidizing conditions can degrade the sensitive carbamate group or the pyridine ring itself.

  • Oxidation: Some iodination reagents, particularly those that generate a potent electrophilic iodine species (I⁺) using strong oxidants, can also oxidize the electron-rich carbamate or other parts of the molecule, leading to undesired side reactions.[4]

Q4: Is the carbamate group stable during iodination?

A: Not always. Carbamates are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. If your workup involves a strong acid or base wash, or if the reaction conditions are harsh, you risk cleaving the carbamate to the corresponding aminopyridine. This amine is highly activated and can lead to a host of side reactions, including over-iodination and oxidation.

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
1. No or Very Low Conversion Ring Deactivation: Protonation of the pyridine nitrogen by acidic reagents (e.g., HI byproduct) is severely deactivating the ring.Use a Non-Acidic System: Switch to N-Iodosuccinimide (NIS) in a non-polar, aprotic solvent like DCM or THF. NIS does not generate a strong acid byproduct. Add a Non-Nucleophilic Base: Include a mild, non-nucleophilic base like anhydrous Na₂CO₃ or K₂CO₃ to scavenge any protons generated during the reaction, keeping the pyridine nitrogen in its neutral, more reactive state. Activate the Iodine: If using I₂, add a Lewis acid like AgNO₃ or an oxidant (e.g., H₂O₂) to generate a more potent electrophilic iodine species.[5]
2. Mixture of Regioisomers Competing Directing Effects: The inherent C-3 preference of the pyridine ring is competing with the ortho/para directing effects of the carbamate and chloro groups.Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the kinetic selectivity, favoring the product formed via the lowest energy transition state. Change the Solvent: Solvent polarity can influence the transition state energies and alter the isomeric ratio. Screen solvents like dioxane, acetonitrile, and chlorinated solvents.[6] Consider an Ortho-Litiation Strategy: For absolute regiocontrol, consider a different approach. A carbamate group can act as a directed metalation group (DMG). Using a strong base like n-BuLi or LDA can selectively deprotonate the position ortho to the carbamate, which can then be quenched with an iodine source (e.g., I₂).[4]
3. Significant Di-iodination Over-activation: The first iodine atom, despite being an electron-withdrawing group, may not sufficiently deactivate the ring to prevent a second substitution, especially if the carbamate is a strong activating group.Use Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent. Use exactly 1.0 equivalent or slightly less. Slow Addition: Add the iodinating agent slowly (e.g., via syringe pump or portion-wise) to maintain a low concentration in the reaction flask, favoring mono-substitution. Lower the Temperature: As with controlling regioselectivity, lower temperatures reduce the reaction rate and can help prevent over-reaction.
4. Carbamate Group Cleavage Hydrolysis: The reaction or workup conditions are too acidic or basic, leading to the hydrolysis of the carbamate ester.Maintain Neutral pH: Ensure your reaction and workup are performed under neutral or near-neutral conditions. Avoid strong acid or base washes. Protecting Group Choice: If cleavage is persistent, consider if a more robust N-protecting group is necessary for your synthetic route. However, for a single iodination step, optimizing conditions is usually sufficient.

Visualizing the Challenges

Understanding the underlying mechanisms is key to troubleshooting. The following diagrams illustrate core concepts.

Mechanism: Why Electrophilic Attack on Pyridine is Difficult

EAS_Pyridine cluster_ortho Attack at C-2 (Ortho) cluster_meta Attack at C-3 (Meta) cluster_para Attack at C-4 (Para) ortho_start Pyridine ortho_int Wheland Intermediate (Unfavorable) ortho_start->ortho_int + E⁺ ortho_res Resonance Structure (Positive charge on N) ortho_int->ortho_res Resonance meta_start Pyridine meta_int Wheland Intermediate (More Favorable) meta_start->meta_int + E⁺ meta_res All resonance structures avoid + charge on N meta_int->meta_res Resonance para_start Pyridine para_int Wheland Intermediate (Unfavorable) para_start->para_int + E⁺ para_res Resonance Structure (Positive charge on N) para_int->para_res Resonance

Logical Workflow: Troubleshooting a Failed Iodination

Troubleshooting_Workflow start Reaction Complete? (Analyze by TLC/LCMS) no_reaction Problem: No/Low Conversion start->no_reaction No complex_mix Problem: Complex Mixture/Tar start->complex_mix No product_ok Success! Proceed to Purification start->product_ok Yes isomers Problem: Mixture of Isomers start->isomers Yes, but... cause_deactivation Cause: Ring Deactivation? (Acidic Conditions) no_reaction->cause_deactivation cause_harsh Cause: Harsh Conditions? (High Temp/Oxidant) complex_mix->cause_harsh cause_directing Cause: Competing Directors? isomers->cause_directing cause_reagent Cause: Weak Iodinating Agent? cause_deactivation->cause_reagent No solution_base Solution: Add non-nucleophilic base cause_deactivation->solution_base Yes solution_nis Solution: Switch to NIS cause_reagent->solution_nis Yes solution_activate Solution: Use I₂ + Activator cause_reagent->solution_activate Yes solution_mild Solution: Milder Temp/Reagents cause_harsh->solution_mild Yes solution_temp Solution: Lower Temperature cause_directing->solution_temp Yes solution_solvent Solution: Screen Solvents solution_temp->solution_solvent

Experimental Protocols

The following protocols are provided as robust starting points. Optimization for your specific substrate is likely necessary.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This method is often the first choice due to its mild, non-acidic nature.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the chloropyridine carbamate (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (ACN) to a concentration of 0.1 M.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq.) to the solution in one portion. If your substrate is particularly prone to decomposition, cool the mixture to 0 °C before addition.

  • Reaction: Stir the reaction at room temperature (or the chosen temperature) and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (to quench any remaining NIS/I₂), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Iodination using Iodine and Silver Nitrate

This method uses a Lewis acid to activate molecular iodine, creating a more powerful electrophile.

  • Preparation: In a flask protected from light (wrapped in aluminum foil), dissolve the chloropyridine carbamate (1.0 eq.) and silver nitrate (AgNO₃, 1.1 eq.) in anhydrous acetonitrile (ACN).

  • Reagent Addition: Add molecular iodine (I₂, 1.1 eq.) portion-wise to the stirring solution. A precipitate of silver iodide (AgI) will form.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the AgI precipitate. Wash the Celite® pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over Na₂SO₄, and purified as described in Protocol 1.

References

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health (NIH). Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry (RSC) Publishing. DOI: 10.1039/C5CC07799K. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. ResearchGate. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health (NIH). Available at: [Link]

  • EAS Reactions of Pyridine: Videos & Practice Problems. Pearson. Available at: [Link]

  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. Available at: [Link]

  • Pyridine - Wikipedia. Wikipedia. Available at: [Link]

  • Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. IntechOpen. Available at: [Link]

  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]

  • Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

  • One-Pot Synthesis of Carbamate Esters Through Alcoholic Tosylates. Erowid. Available at: [Link]

  • Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. National Institutes of Health (NIH). Available at: [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. Available at: [Link]

  • Specific Solvent Issues with Iodination. WordPress. Available at: [Link]

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Technical Support Center: Strategies for Minimizing Di-iodinated Byproduct Formation in Aromatic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with selectivity in aromatic iodination reactions. Specifically, we will address the common issue of di-iodinated byproduct formation and provide in-depth, field-proven strategies to favor the desired mono-iodinated product.

Introduction: The Challenge of Selective Mono-iodination

Aromatic iodination is a cornerstone of organic synthesis, providing a versatile handle for further functionalization through cross-coupling reactions, the formation of organometallic reagents, and the synthesis of hypervalent iodine compounds. The reaction is a type of electrophilic aromatic substitution (SEAr) where an electrophilic iodine species attacks the aromatic ring. However, a frequent complication, particularly with activated aromatic systems, is over-iodination, leading to the formation of di- or even poly-iodinated byproducts.

The underlying issue is that the introduction of the first iodine atom does not sufficiently deactivate the aromatic ring to prevent a second electrophilic attack. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions to achieve high selectivity for the mono-iodinated product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of di-iodinated byproduct. What is the most likely cause?

The formation of di-iodinated byproducts is most often a result of the high reactivity of the mono-iodinated intermediate, especially when using highly activated aromatic substrates like phenols and anilines. Several factors can contribute to this:

  • Highly Reactive Iodinating Agent: Stronger electrophilic iodine sources can overcome the slight deactivating effect of the first iodine substituent.

  • Stoichiometry: Using an excess of the iodinating reagent will naturally drive the reaction towards multiple substitutions.

  • Reaction Temperature: Higher temperatures can increase reaction rates, often at the expense of selectivity.

  • Substrate Activation: Electron-donating groups on the aromatic ring increase its nucleophilicity, making it more susceptible to multiple iodinations.

Q2: How can I control the stoichiometry to favor mono-iodination?

Careful control over the molar ratio of the iodinating agent to the aromatic substrate is a critical first step in preventing over-iodination.

  • Recommendation: Begin by using a 1:1 molar ratio of your substrate to the iodinating agent. In some cases, using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the iodinating agent can further suppress the formation of the di-iodinated product.

Q3: What is the effect of temperature on the selectivity of my iodination reaction?

Temperature plays a significant role in reaction kinetics and selectivity.

  • Expert Insight: Lowering the reaction temperature generally slows down the reaction rate, which can enhance selectivity for the mono-iodinated product. Reactions that are highly exothermic should be carefully controlled with appropriate cooling. It is advisable to screen a range of temperatures to find the optimal balance between reaction time and selectivity.

Q4: Which iodinating reagent should I choose to improve selectivity?

The choice of iodinating reagent is paramount in controlling the outcome of the reaction. Milder reagents are less likely to lead to multiple additions.

Reagent ClassExamplesReactivityBest Suited For
Molecular Iodine (I₂) with Oxidant I₂/H₂O₂, I₂/NaIO₄, I₂/HNO₃Moderate to HighActivated arenes. Reactivity can be tuned by the choice of oxidant.
N-Iodoamides N-Iodosuccinimide (NIS)Mild to ModerateActivated and moderately activated arenes. Often used with an acid catalyst.
Interhalogen Compounds Iodine monochloride (ICl)HighCan be used for less reactive arenes, but may be less selective.
Hydantoin-based Reagents 1,3-Diiodo-5,5-dimethylhydantoin (DIH)HighReported to have good reactivity and selectivity.
  • Troubleshooting Tip: If you are observing significant di-iodination with a highly reactive system like I₂/HNO₃, consider switching to a milder system such as NIS with a catalytic amount of a Brønsted acid like trifluoroacetic acid.

Q5: Can the choice of solvent impact the formation of di-iodinated byproducts?

Yes, the solvent can influence the reactivity of the iodinating species and thus the selectivity of the reaction.

  • Expert Insight: While chlorinated solvents have been traditionally used, greener alternatives are encouraged. For instance, conducting the iodination of phenols in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) can help moderate the reaction. Acetonitrile is often a good choice for reactions using NIS or DIH. It is recommended to perform a solvent screen to identify the optimal medium for your specific substrate and reagent combination.

Visualizing the Reaction Pathway

Iodination Pathway cluster_conditions Reaction Conditions Aromatic Aromatic Substrate MonoIodo Mono-iodinated Product (Desired) Aromatic->MonoIodo k1 (fast) DiIodo Di-iodinated Byproduct MonoIodo->DiIodo k2 (competing) Reagent Iodinating Reagent (I+) Stoichiometry Stoichiometry Temperature Temperature Reagent Choice Reagent Choice Solvent Solvent

Caption: The competitive pathways in aromatic iodination leading to mono- and di-substitution.

Experimental Protocols for Enhanced Selectivity

Protocol 1: Mild Iodination of an Activated Arene using N-Iodosuccinimide (NIS)

This protocol is suitable for electron-rich aromatic compounds where over-iodination is a concern.

Materials:

  • Activated aromatic substrate (e.g., anisole)

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Appropriate extraction solvent (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (1.05 eq) to the solution and stir.

  • Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution to reduce any unreacted NIS.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Controlled Iodination of a Phenol in Aqueous Base

This method is particularly useful for highly activated phenolic substrates.

Materials:

  • Phenolic substrate

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Aqueous sodium thiosulfate solution

  • Appropriate extraction solvent (e.g., diethyl ether)

Procedure:

  • Dissolve the phenolic substrate (1.0 eq) in an aqueous solution of sodium bicarbonate.

  • In a separate flask, prepare the iodinating solution by dissolving iodine (1.0 eq) and potassium iodide (1.2 eq) in a minimum amount of water.

  • Slowly add the iodine solution dropwise to the stirred solution of the phenol at 0 °C (ice bath).

  • Allow the reaction to stir at 0 °C to room temperature while monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate solution until the dark color of iodine disappears.

  • Acidify the mixture carefully with dilute HCl to precipitate the product (if it is a solid) or to prepare for extraction.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify as needed.

Advanced Troubleshooting: Purification Strategies

In cases where the formation of di-iodinated byproducts cannot be completely suppressed, effective purification is essential.

Q6: I've optimized my reaction, but still have a small amount of di-iodinated byproduct. What is the best way to separate it from my mono-iodinated product?

The separation of mono- and di-iodinated products can often be achieved by standard chromatographic techniques.

  • Flash Column Chromatography: This is the most common method. The di-iodinated product is typically less polar than the mono-iodinated product and will therefore elute first from a normal-phase silica gel column. A carefully selected solvent system with a shallow gradient can effectively resolve the two compounds.

  • Recrystallization: If your mono-iodinated product is a solid, recrystallization can be a highly effective purification method. The di-iodinated byproduct may have different solubility properties, allowing for its removal.

  • Preparative HPLC: For challenging separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) is a powerful option.

A systematic approach to assessing the stability of your compounds on different stationary phases for chromatography can be beneficial, especially for sensitive molecules.

Logical Workflow for Troubleshooting

Troubleshooting_Di-iodination Start Problem: Excess Di-iodination Observed Check_Stoich Step 1: Verify Stoichiometry (Aim for 1:1 or slightly less I+) Start->Check_Stoich Lower_Temp Step 2: Lower Reaction Temperature (e.g., from RT to 0°C) Check_Stoich->Lower_Temp If problem persists Success Success: High Yield of Mono-iodinated Product Check_Stoich->Success If successful Change_Reagent Step 3: Switch to Milder Reagent (e.g., I₂/Oxidant -> NIS/Acid) Lower_Temp->Change_Reagent If problem persists Lower_Temp->Success If successful Solvent_Screen Step 4: Perform Solvent Screen (e.g., Acetonitrile, Aqueous Base) Change_Reagent->Solvent_Screen If problem persists Change_Reagent->Success If successful Purification Step 5: Optimize Purification (Chromatography, Recrystallization) Solvent_Screen->Purification If minor byproduct remains Solvent_Screen->Success If successful Purification->Success

Caption: A step-by-step workflow for troubleshooting and minimizing di-iodinated byproduct formation.

References
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  • Isolation of mono- and di-iodine 125 tyramines for conjugation labelling. (1991). PubMed. Retrieved January 10, 2026, from [Link]

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  • Evaluation of a variety of iodinating agents a. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

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  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. (2019, June 21). RSC Advances. Retrieved January 10, 2026, from [Link]

  • Troubleshooting guide for incomplete 3-Iodoaniline reactions. (n.d.). Benchchem. Retrieved January 10, 2026

Technical Support Center: Purification of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS 400777-00-6). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you overcome common challenges encountered during the isolation and purification of this critical synthetic intermediate.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter post-synthesis and during the purification workflow.

Question 1: After aqueous workup, my crude product is a dark, oily, or sticky solid. What are the likely causes and how can I fix this?

Answer: This is a common issue that typically points to incomplete removal of reagents or reaction by-products from the initial synthesis. The synthesis of this compound often involves a low-temperature lithiation using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA), followed by quenching with an iodine source.[1]

  • Causality & Explanation:

    • Residual TMEDA: TMEDA is a high-boiling point amine (b.p. ~121°C) that can be difficult to remove completely by simple extraction and rotary evaporation. It can form complexes with your product and other species, leading to an oily consistency.

    • Incomplete Quenching: If the quenching of reactive organolithium species is not thorough, side reactions can occur during warm-up and workup, generating polymeric or tarry materials.

    • Solvent Residues: Anhydrous THF, the typical reaction solvent, can be persistent if not diligently removed under vacuum.

  • Troubleshooting Steps:

    • Acidic Wash: Before standard extraction, perform a wash with a dilute, cold acid solution (e.g., 1 M HCl or saturated aqueous ammonium chloride[1]). This will protonate and sequester basic impurities like TMEDA into the aqueous layer.

    • Brine Wash: After the primary extraction, wash the combined organic layers with saturated sodium chloride (brine) solution. This helps to break up emulsions and remove residual water.

    • Azeotropic Removal: If TMEDA is suspected to be persistent, co-evaporation with a solvent like toluene or heptane under reduced pressure can help remove it azeotropically.

    • Preliminary "Flash Plug": Before committing to a full purification, you can dissolve the crude oil in a minimal amount of dichloromethane (DCM) or ethyl acetate, adsorb it onto a small amount of silica gel, and pass it through a short plug of silica in a funnel, eluting with a moderately polar solvent (e.g., 20% ethyl acetate in hexanes). This will remove baseline impurities and can often help the product solidify.

Question 2: What is the most effective method for purifying the final compound: column chromatography or recrystallization?

Answer: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. Both methods are viable, but they have distinct advantages.

  • Expertise & Causality:

    • Column Chromatography is ideal for separating compounds with different polarities. Since the starting material (tert-butyl 6-chloropyridin-3-ylcarbamate) is significantly less polar than the iodinated product, chromatography is highly effective at removing it. It also excels at removing unknown by-products with different polarity profiles.

    • Recrystallization is a bulk purification technique that relies on differences in solubility between the target compound and impurities in a given solvent at different temperatures.[2] It is more economical and scalable than chromatography but may fail to remove impurities with similar structures and solubilities, such as isomers.[3]

Data Presentation: Comparison of Purification Methods

FeatureSilica Gel Column ChromatographyRecrystallization
Resolution High; excellent for separating closely related compounds and starting material.Lower; best for removing impurities with very different solubility profiles.
Scalability Poor; becomes cumbersome and expensive for large quantities (>10-20 g).Excellent; easily scalable for multi-gram to kilogram quantities.
Solvent Usage High; requires significant volumes of eluent.Low to moderate; requires only enough solvent to achieve saturation.
Speed Slower, especially for large columns.Can be faster for large scales, but requires solvent screening and optimization.
Primary Application Removal of starting material, isomeric by-products, and unknown impurities.[1]Removal of bulk impurities, salts, and achieving high crystalline purity.[2]
Visualization: Purification Strategy Decision Flow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

Purification Decision Tree Start Crude Product Assessed Purity_Check Is Purity Goal >99% for analytical use? Start->Purity_Check Scale_Check Reaction Scale >10 g? Purity_Check->Scale_Check No Column Primary Method: Silica Gel Chromatography Purity_Check->Column Yes Impurity_Check Major impurity is unreacted starting material? Scale_Check->Impurity_Check No Recryst Primary Method: Recrystallization Scale_Check->Recryst Yes Impurity_Check->Column Yes Impurity_Check->Recryst No Recryst_Polish Optional Polish: Recrystallization Column->Recryst_Polish Column_Polish Consider small-scale chromatography on a portion. Recryst->Column_Polish Recrystallization Workflow cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation a Dissolve crude solid in minimum hot 'good' solvent b Add 'poor' solvent dropwise until solution is turbid a->b c Add a few drops of hot 'good' solvent to re-clarify b->c d Cool slowly to room temperature c->d e Cool further in an ice bath d->e f Collect crystals by vacuum filtration e->f g Wash crystals with cold 'poor' solvent f->g h Dry crystals under vacuum g->h i i h->i Pure Crystalline Product

Sources

Technical Support Center: Suzuki Reactions with tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate . This guide is designed for researchers, chemists, and drug development professionals who are looking to perform selective C-C bond formation at the C-4 (iodo) position of this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this specific substrate.

The structure of your starting material presents a unique opportunity and a distinct challenge. The significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective coupling at the iodine-bearing position, provided the reaction is optimized.[1] However, the electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair can lead to common pitfalls such as low yield, catalyst deactivation, and undesirable side reactions.[2][3]

This guide provides a logical, question-driven approach to troubleshooting, from quick-check FAQs to in-depth analysis of reaction components and step-by-step protocols.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial problems encountered with this substrate.

Q1: My reaction shows no product formation at all. What are the absolute first things I should verify?

A1: A complete lack of reactivity points to a fundamental issue with one of the core components of the reaction. Before making any complex changes, rigorously check the following:

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Inadequate degassing or a poor seal on your reaction vessel can kill the catalyst before the reaction starts.[4] We recommend degassing your solvent for at least 30 minutes with argon or nitrogen and ensuring all reagents are added under a positive pressure of inert gas.

  • Catalyst Activity: Is your palladium source active? If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) state.[5] This process can be inefficient. Consider using a modern, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which activates more reliably.[4][6]

  • Reagent Quality: Verify the purity and integrity of your boronic acid/ester and your base. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[5] Ensure your base is anhydrous if the protocol calls for it.

Q2: I'm getting a very low yield (<20%). What is the most likely culprit?

A2: Low yield is the most common problem and is typically caused by suboptimal reaction parameters that fail to address the specific challenges of your substrate. The most probable causes are:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[2] This is a well-documented issue with nitrogen-containing heterocycles.[3] The solution is often to use a ligand that can mitigate this effect.

  • Ineffective Ligand: Standard ligands like PPh₃ may not be sufficient. This substrate benefits from bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which accelerate the rate-limiting steps of the reaction (oxidative addition and reductive elimination) and can help prevent catalyst deactivation.[3][6]

  • Insufficiently Strong Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7][8][9] For an electron-deficient system like this pyridine derivative, a weak base like Na₂CO₃ may be insufficient. A stronger base like K₃PO₄ or Cs₂CO₃ is often required.[6]

Q3: I'm seeing a lot of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I prevent this?

A3: Protodeboronation is a common side reaction, especially with heteroaryl boronic acids, and is often exacerbated by the presence of water.[5] To minimize this:

  • Use Anhydrous Conditions: Ensure your solvent is rigorously dried and degassed. Use an anhydrous base if possible.

  • Consider a Milder Base: While a strong base is often needed, an overly aggressive or highly nucleophilic base can promote protodeboronation. This is a delicate balance. Sometimes, a moderately strong, non-nucleophilic base like K₃PO₄ is a good compromise.

  • Use a Boronate Ester: Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and less prone to premature hydrolysis and protodeboronation.[5][10] They slowly hydrolyze under the reaction conditions to release the boronic acid for the coupling.[10][11]

Q4: My analysis shows a significant amount of homocoupled biaryl from my boronic acid. What causes this?

A4: The homocoupling of boronic acids is typically an oxidative process. The two main causes are:

  • Oxygen Contamination: As mentioned, oxygen in the reaction mixture can lead to oxidative side reactions, including the homocoupling of the boronic acid, and can deactivate the Pd(0) catalyst.[4][5]

  • Inefficient Pd(II) Precatalyst Reduction: If you use a Pd(II) source, it is often reduced to Pd(0) by the homocoupling of two boronic acid molecules.[5] If this process is too prevalent, it will consume your nucleophile. Using a pre-formed Pd(0) source or a modern precatalyst that activates more cleanly can mitigate this.

Q5: Is there a risk of the reaction occurring at the C-Cl bond instead of the C-I bond?

A5: The risk is very low under standard Suzuki conditions. The oxidative addition step of the catalytic cycle is highly dependent on the carbon-halogen bond strength. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it much more reactive towards oxidative addition with Pd(0). The established reactivity order is I > Br > OTf >> Cl.[1] This inherent difference allows for excellent chemoselectivity, making your substrate a valuable tool for sequential cross-coupling. To couple at the C-Cl position would require much more forcing conditions and specialized catalyst systems designed for C-Cl activation.

In-Depth Troubleshooting Guides

If the FAQs have not resolved your issue, a more systematic approach is required. This section delves into the causality behind common failures and provides structured solutions.

Problem 1: Persistently Low or No Product Conversion

When initial checks fail, the issue lies in the intricate kinetics and stability of the catalytic system. The primary challenge with this compound is overcoming the inhibitory effects of the pyridine substrate itself.

The Suzuki catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. Your substrate can interfere with this cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inhibition Potential Failure Point Pd0 Pd(0)L₂ (Active Catalyst) PdII_RI R¹-Pd(II)L₂-I Pd0->PdII_RI Oxidative Addition R¹-I Inhibition Pyridine Coordination (Catalyst Deactivation) Pd0->Inhibition Inhibition Path PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RI->PdII_R1R2 Transmetalation R²-B(OH)₂ / Base PdII_R1R2->Pd0 Reductive Elimination Forms R¹-R² caption The Suzuki-Miyaura catalytic cycle. The pyridine nitrogen can reversibly or irreversibly coordinate to the Pd(0) catalyst, leading to deactivation.

Caption: The Suzuki-Miyaura catalytic cycle. The pyridine nitrogen can coordinate to the Pd(0) catalyst, leading to deactivation.[2]

Expert Analysis & Solutions:

  • Mechanism of Inhibition: The nitrogen lone pair on the pyridine ring competes with the phosphine ligands for coordination sites on the palladium atom. This can form stable, off-cycle complexes that do not proceed to oxidative addition, effectively reducing the concentration of the active catalyst.[2][3]

  • Solution 1: Advanced Ligands: To counteract this, use bulky, electron-rich monodentate phosphine ligands.

    • Why they work: These ligands promote the desired catalytic steps. Their large steric bulk (e.g., the biaryl backbone of Buchwald ligands) favors the formation of monoligated Pd(0)L species, which are highly reactive in oxidative addition.[3] Their strong electron-donating ability accelerates the final, often rate-limiting, reductive elimination step. This high activity helps the desired reaction outcompete the deactivation pathway.

    • Recommended Ligands: XPhos, SPhos, RuPhos, or similar Buchwald-type ligands. N-heterocyclic carbenes (NHCs) can also be highly effective.[6]

  • Solution 2: Modern Precatalysts: Instead of traditional sources like Pd(OAc)₂, use a well-defined precatalyst such as XPhos Pd G3 .

    • Why they work: These precatalysts generate the active Pd(0)L species cleanly and efficiently at room temperature upon addition of a base, avoiding the inefficient and side-reaction-prone reduction steps required for Pd(II) sources.[4][6] This ensures a higher initial concentration of the active catalyst.

The transmetalation step requires the boronic acid to be activated into a more nucleophilic "ate" complex by the base.[7][9] The choice of base and solvent is therefore critical.

Expert Analysis & Solutions:

  • Base Strength Matters: The pKa of the base influences the equilibrium concentration of the active boronate species. For challenging couplings, a stronger base is generally needed to drive the reaction forward.[8]

  • Solvent Choice: The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature. It should also be rigorously degassed to prevent catalyst oxidation.

Table 1: Comparison of Common Bases for Suzuki Reactions

BaseFormulaStrengthSolubility (Aprotic Polar Solvents)Comments & Recommendations
Sodium CarbonateNa₂CO₃WeakLowOften used in aqueous/biphasic systems. May be too weak for this substrate.[12]
Potassium CarbonateK₂CO₃ModerateModerateA common choice, stronger than Na₂CO₃. Good starting point if milder conditions are desired.[13]
Potassium PhosphateK₃PO₄StrongModerateAn excellent choice for challenging couplings. It's a strong, non-nucleophilic base.[6][13]
Cesium CarbonateCs₂CO₃StrongHighHighly effective due to its strength and the high solubility of its salts. Often gives superior results but is more expensive.[6]

Recommended Action: If you are using a weak base like Na₂CO₃ and seeing low conversion, switch to K₃PO₄ or Cs₂CO₃ . Use an anhydrous, degassed polar aprotic solvent like 1,4-dioxane , toluene , or THF .

Validated Experimental Protocols

Follow these detailed protocols as a robust starting point for your experiments.

Protocol 1: General Procedure for Selective Suzuki Coupling

This protocol is optimized for the selective coupling at the C-4 iodo position using a modern catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 precatalyst (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), powdered and dried (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene (to make a 0.1 - 0.2 M solution)

  • Reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • Preparation: In an inert atmosphere glovebox (or on a Schlenk line), add the this compound, the boronic acid/ester, K₃PO₄, and the XPhos Pd G3 precatalyst to the reaction vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial.

  • Sealing: Securely seal the vial with the septum cap. If not in a glovebox, perform several cycles of evacuating and backfilling with inert gas (Argon or Nitrogen).

  • Reaction: Place the vial in a preheated oil bath or heating block set to 80–110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material. A typical reaction time is 4-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Rigorous Solvent Degassing

Proper degassing is non-negotiable for reproducible results.

  • Freeze-Pump-Thaw (Most Effective):

    • Place the solvent in a robust flask with a sidearm (e.g., a Schlenk flask).

    • Freeze the solvent completely using a liquid nitrogen bath.

    • Once frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

    • Close the flask to the vacuum and thaw the solvent in a water bath. You may see gas bubbles evolve.

    • Repeat this freeze-pump-thaw cycle at least three times.

    • Finally, backfill the flask with argon or nitrogen.

  • Sparging (Good Alternative):

    • Insert a long needle or cannula into the solvent, ensuring the tip is below the liquid surface.

    • Insert a second, shorter needle to act as a vent.

    • Bubble a steady stream of inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues with your reaction.

Troubleshooting_Workflow start Reaction Failed: Low or No Yield check_basics Step 1: Verify Basics - Inert Atmosphere? - Reagent Quality? - Correct Stoichiometry? start->check_basics analyze_symptoms Step 2: Analyze Symptoms check_basics->analyze_symptoms no_conversion Mainly Starting Material (Low Conversion) analyze_symptoms->no_conversion No side_products Significant Side Products analyze_symptoms->side_products Yes catalyst_issue Potential Cause: Catalyst System Failure no_conversion->catalyst_issue conditions_issue Potential Cause: Suboptimal Conditions no_conversion->conditions_issue protodeboronation Side Product: Protodeboronation side_products->protodeboronation homocoupling Side Product: Boronic Acid Homocoupling side_products->homocoupling solution_catalyst Solution: - Use Bulky, Electron-Rich Ligand (e.g., XPhos) - Use Modern Precatalyst (e.g., XPhos Pd G3) catalyst_issue->solution_catalyst solution_conditions Solution: - Use Stronger Base (K₃PO₄, Cs₂CO₃) - Increase Temperature (80-110 °C) - Ensure Anhydrous Solvent conditions_issue->solution_conditions solution_proto Solution: - Use Boronate Ester - Ensure Anhydrous Conditions - Re-evaluate Base Choice protodeboronation->solution_proto solution_homo Solution: - Rigorously Degas Solvents (Freeze-Pump-Thaw) - Use Pd(0) Precatalyst to avoid oxidative initiation homocoupling->solution_homo caption A decision-making workflow for troubleshooting low-yield Suzuki reactions.

Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.

References

  • Alacid, E., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(4), 2286–2295. [Link]

  • Semproni, M. J., et al. (2022). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(26), 9298–9307. [Link]

  • Semproni, M. J., et al. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 41(24), 3845–3852. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(45), 15437–15448. [Link]

  • Nikoshvili, L., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1475. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Scrivanti, A., & Beghetto, V. (2022). Suzuki Reactions. Royal Society of Chemistry Books. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(45), 15437–15448. [Link]

  • Reddit discussion on troubleshooting Suzuki reactions. r/Chempros. (2021). [Link]

  • Wang, Z., et al. (2019). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. ResearchGate. [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(14), 3045–3048. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(12), 5589–5596. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2019). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Shinde, D. V., et al. (2018). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Asian Journal of Organic Chemistry, 7(5), 924-928. [Link]

  • Kotha, S., & Lahiri, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(22), 7543–7551. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Mako, T. L., & Byers, J. A. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 17(1), 122-125. [Link]

  • Use of Base Metals in Suzuki Coupling. ACS Green Chemistry Institute. [Link]

  • Chen, Y., et al. (2023). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

  • Singh, J., et al. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing cross-coupling reactions involving tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and reaction optimization for this specific substrate. Our approach is rooted in mechanistic understanding and field-proven experience to empower you to troubleshoot effectively and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding cross-coupling reactions with this halogenated pyridine substrate.

Q1: My Suzuki-Miyaura coupling with this compound is giving a low yield. What are the most likely causes?

A1: Low yields with this substrate are frequently encountered and can often be attributed to a few key factors. Firstly, the substrate itself presents challenges; the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[1] Secondly, side reactions such as protodeboronation of the boronic acid and homocoupling are common culprits.[1] Lastly, the choice of catalyst system, including the palladium source and ligand, is critical for activating the sterically hindered and electronically modified aryl iodide.

Q2: Which palladium catalyst and ligand combination is a good starting point for this substrate?

A2: For a Suzuki-Miyaura coupling with this compound, a robust initial choice would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ (1-2 mol%) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).[2] These ligands are known to promote the oxidative addition and reductive elimination steps, which can be challenging with heteroaryl halides.[3][4] For Sonogashira couplings, a common starting point is Pd(PPh₃)₂Cl₂ (1-3 mol%) with a copper(I) co-catalyst like CuI (2-5 mol%).[2]

Q3: Can the tert-butyl carbamate (Boc) protecting group interfere with the cross-coupling reaction?

A3: While the Boc group is generally stable under typical cross-coupling conditions, it is acid-labile.[5][6] If your reaction conditions generate acidic byproducts or if you use additives that are Lewis acidic, you might observe some deprotection. It is crucial to maintain basic or neutral conditions to ensure the integrity of the Boc group. Standard deprotection involves strong acids like trifluoroacetic acid (TFA) or HCl in methanol, conditions which are generally avoided in these coupling reactions.[5]

Q4: I am observing significant amounts of dehalogenated starting material. What is causing this and how can I minimize it?

A4: Dehalogenation, the replacement of the iodine with a hydrogen atom, is a common side reaction.[1] This can occur through a competitive reductive pathway in the catalytic cycle. The source of the hydride can be impurities in the solvent, the base, or even the boronic acid reagent itself. To minimize dehalogenation, ensure you are using high-purity, anhydrous, and thoroughly degassed solvents.[7] Using a milder base or switching to a boronic ester (e.g., a pinacol ester) can also sometimes suppress this side reaction.[7]

Troubleshooting Guide: A Deeper Dive

This section provides more detailed troubleshooting advice for specific experimental issues.

Issue 1: Low or No Conversion of Starting Material

If you are observing a significant amount of unreacted this compound, consider the following troubleshooting workflow:

Troubleshooting_Low_Conversion Start Low/No Conversion Check_Catalyst Verify Catalyst Activity - Use fresh Pd source & ligand - Consider a pre-catalyst Start->Check_Catalyst Is catalyst active? Check_Catalyst->Start No, replace Optimize_Ligand Screen Ligands - Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) Check_Catalyst->Optimize_Ligand Yes Optimize_Base Evaluate Base - Screen K3PO4, Cs2CO3, K2CO3 - Ensure base is dry and finely powdered Optimize_Ligand->Optimize_Base Still low Optimize_Solvent Assess Solvent System - Anhydrous & degassed - Toluene, Dioxane, THF/H2O Optimize_Base->Optimize_Solvent Still low Increase_Temp Increase Reaction Temperature - Monitor for decomposition Optimize_Solvent->Increase_Temp Still low Success Improved Conversion Increase_Temp->Success Optimized

Caption: Troubleshooting workflow for low starting material conversion.

Causality Explained:

  • Catalyst Activity: The active Pd(0) species is susceptible to oxidation.[7] Using fresh, high-purity palladium sources and ligands is paramount. Pre-catalysts, where the active Pd(0) is readily formed in situ, can offer more consistent results.[8][9]

  • Ligand Choice: The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination.[4][10] For electron-deficient heteroaryl halides, bulky and electron-donating ligands are often necessary to facilitate the oxidative addition step.[3]

  • Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[11] The solubility and strength of the base can significantly impact the reaction rate. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1]

  • Solvent System: The solvent must be capable of dissolving the reactants and catalyst system. It also needs to be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[2][7] For Suzuki couplings, a mixture of an organic solvent and water is often beneficial.[2]

Issue 2: Formation of Significant Side Products

The primary side products to monitor for are homocoupling of the boronic acid and protodeboronation.

Side Product Potential Cause Recommended Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[2]Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Protodeboronation Presence of water and certain bases.[1]Use anhydrous solvents and ensure the base is dry. Consider using a more stable boronic ester derivative, such as a pinacol ester.
Dehalogenation Hydride impurities.Use high-purity, anhydrous, and degassed solvents.[7]

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to screen for the minimal effective catalyst loading.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (or another suitable ligand)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equivalents)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in 1,4-dioxane.

    • Prepare a stock solution of the arylboronic acid in 1,4-dioxane.

    • Prepare a stock solution of K₃PO₄ in degassed water.

  • Catalyst/Ligand Preparation:

    • In an inert atmosphere, prepare a series of vials with varying amounts of Pd(OAc)₂ and SPhos, maintaining a 1:2 Pd:Ligand ratio. Target catalyst loadings could be 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%.

  • Reaction Setup:

    • To each vial containing the catalyst and ligand, add the stock solution of the aryl halide, followed by the arylboronic acid stock solution.

    • Add the aqueous K₃PO₄ solution. The final solvent ratio should be approximately 4:1 dioxane:water.

    • Seal the vials and place them in a pre-heated reaction block (e.g., at 80-100 °C).

  • Monitoring and Analysis:

    • Stir the reactions for a set time (e.g., 12 hours).

    • After cooling, quench the reactions with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and yield.

  • Optimization:

    • Based on the results, identify the lowest catalyst loading that provides a high yield. Further optimization of temperature and reaction time can then be performed at this loading.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArI Ar-I ArI->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509(7500), 299–309. [Link]

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976–1984. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Dutta, S., & Pathak, D. D. (2015). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 17(12), 5239–5269. [Link]

  • Gombert, A., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Journal of Medicinal Chemistry, 58(22), 8876–8888. [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(11), 4569–4640. [Link]

  • Al-Amin, M., et al. (2017). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 7(12), 384. [Link]

  • Eid, E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications (2023). [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate (2012). [Link]

  • Optimization of reaction conditions for the Sonogashira reaction - ResearchGate (2018). [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes - Tesi di Dottorato (2015). [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society (1999). [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate (2015). [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) (2025). [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central (2012). [Link]

  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group (2007). [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews (2016). [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate (n.d.). [Link]

  • Heck Reaction - Organic Chemistry Portal (n.d.). [Link]

  • Screening of catalyst loading, reaction temperature, reaction time for the cross-coupling reaction of 4- (chloromethyl)benzonitrile with phenyl boronic acid. a - ResearchGate (n.d.). [Link]

  • Heck Reaction—State of the Art - MDPI (2016). [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate (2017). [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit (2016). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications (2002). [Link]

  • The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst - ACS Publications (2007). [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit (2021). [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH (2017). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - Wiley Online Library (2023). [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia (n.d.). [Link]

  • Guideline for Elucidating Catalysts - ChemRxiv (2024). [Link]

  • This compound | C10H12ClIN2O2 | CID 53415320 - PubChem (n.d.). [Link]

  • Boc Protecting Group for Amines - Chemistry Steps (n.d.). [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate (2020). [Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - NIH (2014). [Link]

  • Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF - ResearchGate (2019). [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal (n.d.). [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH (2016). [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications (2022). [Link]

Sources

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under acidic and basic conditions. Our goal is to equip you with the necessary knowledge to confidently handle this versatile building block in your synthetic endeavors.

Introduction

This compound is a key intermediate in medicinal chemistry, valued for its trifunctional nature which allows for selective and sequential modifications. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for directing reactivity and is designed for removal under specific conditions. Understanding the stability of this molecule, including the carbamate linkage and the halogen substituents, is paramount to achieving successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: The stability of the molecule is primarily dictated by the Boc-protected amine. As a general rule, Boc-protected amines are stable under basic and nucleophilic conditions but are labile to acidic conditions. The halogen substituents on the pyridine ring also influence its overall reactivity. Storage in a cool, dark, and dry place is recommended to prevent degradation.

Q2: Under what acidic conditions will the Boc group be cleaved?

A2: The Boc group is readily cleaved under acidic conditions. Common reagents for this deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent such as dioxane or in an aqueous solution.[1] A literature procedure for the deprotection of this specific compound utilizes 3M hydrochloric acid at 60°C for 12 hours.[2]

Q3: What are the expected byproducts of acidic deprotection?

A3: The primary product is the free amine, 6-chloro-4-iodopyridin-3-amine. The deprotection reaction also generates gaseous byproducts, carbon dioxide and isobutylene, from the fragmentation of the tert-butyl carbamate group.[3] The isobutylene is formed from the relatively stable tert-butyl cation intermediate.

Q4: Can the tert-butyl cation cause side reactions during deprotection?

A4: Yes, the liberated tert-butyl cation is an electrophile and can alkylate nucleophilic sites on your molecule of interest or other molecules in the reaction mixture. While the pyridine ring in your compound is electron-deficient, other substrates or scavengers in the reaction could be susceptible to alkylation.

Q5: How stable is the compound under basic conditions?

A5: this compound is generally stable under mild basic conditions. The Boc protecting group is resistant to bases like triethylamine (TEA), diisopropylethylamine (DIPEA), and sodium bicarbonate. However, very strong bases or prolonged exposure to harsh basic conditions could potentially lead to degradation of the pyridine ring or displacement of the halogens, although the carbamate itself is expected to be quite robust. Studies on N-pyridylcarbamates suggest that N,N-disubstituted carbamates exhibit significantly enhanced stability towards basic hydrolysis compared to their N-H counterparts.

Q6: Are the chloro and iodo substituents stable during acidic Boc deprotection?

A6: Generally, chloro and iodo substituents on a pyridine ring are stable to the acidic conditions used for Boc deprotection. However, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to some degree of dehalogenation, particularly de-iodination. Monitoring the reaction by techniques like TLC or LC-MS is crucial to avoid overexposure to harsh conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Boc Deprotection Insufficient acid strength or stoichiometry.Increase the equivalents of acid. For substrates with basic moieties like pyridine, more than a catalytic amount of acid is required.
Reaction time is too short or temperature is too low.Extend the reaction time and/or gently warm the reaction. Monitor progress by TLC or LC-MS.
Poor solvent choice.Ensure the substrate is fully dissolved. Solvents like DCM, dioxane, or methanol are commonly used.
Formation of Unknown Impurities Degradation of the pyridine ring.Use milder acidic conditions (e.g., HCl in dioxane at room temperature instead of elevated temperatures). Minimize reaction time.
Side reaction with the tert-butyl cation.If other nucleophilic groups are present, consider adding a scavenger like triethylsilane or anisole to trap the tert-butyl cation.
Low Recovery of Product The deprotected amine salt is water-soluble.After acidic work-up, carefully basify the aqueous layer and extract with an organic solvent to recover the free amine.
Product degradation during work-up.Avoid prolonged exposure to strong acids or bases during the work-up procedure. Neutralize carefully and extract promptly.
Discoloration of Reaction Mixture Oxidation or degradation of the iodopyridine moiety.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction from light, as iodinated compounds can be light-sensitive.

Experimental Protocols

Protocol 1: Acidic Deprotection of this compound

This protocol is adapted from a known synthetic procedure.[2]

Materials:

  • This compound

  • 3 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in 3 M HCl.

  • Heat the solution to 60°C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution to pH 8 by the slow addition of saturated NaHCO₃ solution. Be cautious as CO₂ evolution will occur.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield 6-chloro-4-iodopyridin-3-amine.

Visualizations

Diagram 1: Acid-Catalyzed Deprotection Mechanism

Acidic Deprotection cluster_0 Protonation cluster_1 Carbocation Formation cluster_2 Decarboxylation cluster_3 Byproduct Formation Start This compound Protonated Protonated Carbamate Start->Protonated H+ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated->tBu_cation Amine 6-chloro-4-iodopyridin-3-amine Carbamic_Acid->Amine CO2 Carbon Dioxide Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene -H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Diagram 2: Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting Deprotection Start Incomplete Deprotection Observed Check_Acid Verify Acid Stoichiometry and Concentration Start->Check_Acid Check_Conditions Review Reaction Time and Temperature Start->Check_Conditions Check_Solubility Ensure Substrate is Fully Dissolved Start->Check_Solubility Optimize_Acid Increase Acid Equivalents Check_Acid->Optimize_Acid Optimize_Conditions Increase Time / Temperature Check_Conditions->Optimize_Conditions Optimize_Solvent Try Alternative Solvent Check_Solubility->Optimize_Solvent Success Complete Deprotection Optimize_Acid->Success Optimize_Conditions->Success Optimize_Solvent->Success

Caption: Workflow for troubleshooting incomplete Boc deprotection.

References

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Deprotection of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the deprotection of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar halogenated pyridine intermediates. The unique electronic properties of this substrate—bearing both a chloro and an iodo substituent—can present specific challenges not encountered with simpler aromatic systems. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls and achieve successful, high-yield deprotection.

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My deprotection reaction is sluggish or incomplete, even after several hours. What are the likely causes and how can I drive it to completion?

Answer: Incomplete conversion is the most frequently reported issue. The electron-withdrawing nature of the two halogen substituents on the pyridine ring decreases the basicity of the carbamate's carbonyl oxygen, making the initial, requisite protonation step more difficult compared to electron-rich systems.

Possible Causes & Recommended Solutions:

  • Insufficient Acid Strength or Concentration: Standard conditions like 20% TFA in DCM may be too mild for this substrate. The pyridine nitrogen can also act as a base, consuming a portion of the acid.

  • Low Reaction Temperature: Many standard Boc deprotections proceed at room temperature.[1] However, for this deactivated system, thermal energy is often required to overcome the activation barrier.

Troubleshooting Table: Incomplete Deprotection

SymptomPossible CauseRecommended Action
<50% conversion by LC-MS after 4h at RT with TFA/DCMInsufficient acid strength and/or temperature.Switch to a stronger acid system. A validated method is using 3M aqueous HCl and heating the reaction to 60°C .[2][3] Monitor the reaction for 12 hours or until completion is confirmed by LC-MS.
Reaction stalls at ~80-90% completion.Equilibrium reached or reagent degradation.Add a fresh charge of the acidic reagent. For instance, if using HCl in dioxane, add another 1-2 equivalents. Ensure your reagents are not old; HCl solutions in organic solvents can degrade over time.

Question 2: I'm observing a significant amount of an unknown, higher molecular weight byproduct in my crude LC-MS. What is this and how can I prevent it?

Answer: A common pitfall in Boc deprotection is the formation of byproducts resulting from the electrophilic tert-butyl cation that is generated during the reaction.[4][5]

Mechanism of Side Reaction: The tert-butyl cation (t-Bu⁺) is a potent electrophile. While the starting material and product are electron-deficient, any trace nucleophiles or even the amine product itself can be alkylated by this cation, leading to undesired tert-butylated impurities.[5]

Prevention Strategy: Cation Scavengers The most effective way to prevent this is to introduce a "scavenger" into the reaction mixture. This is a molecule that is more nucleophilic than your compound of interest and will sacrificially react with the tert-butyl cation.

Recommended Scavengers:

  • Triethylsilane (TES): Reduces the tert-butyl cation to isobutane.

  • Anisole or Thioanisole: Acts as a nucleophilic aromatic trap for the cation.[6]

Experimental Tip: Add 5-10% (v/v) of a scavenger like anisole to your reaction mixture at the start of the procedure. This is particularly important when using strong, non-nucleophilic acids like TFA.

Question 3: My reaction appears complete by LC-MS, but I'm recovering very little product after aqueous work-up and extraction. What's happening to my product?

Answer: This issue almost always points to problems with the liquid-liquid extraction phase of the work-up, stemming from the properties of the product, 6-chloro-4-iodopyridin-3-amine.

Root Causes:

  • Product is in Salt Form: After acidic deprotection, your product exists as an ammonium salt (e.g., hydrochloride or trifluoroacetate). These salts are often highly soluble in water and will remain in the aqueous layer during extraction with organic solvents like ethyl acetate or DCM.[7][8]

  • Incomplete Neutralization: To extract the free amine into an organic layer, the aqueous layer must be basified to a pH > 8. If the pH is not sufficiently high, a significant portion of the product will remain protonated and water-soluble.

Validated Work-up Protocol:

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is confirmed to be between 8 and 9 using pH paper or a meter.[2][3] Be cautious, as CO₂ evolution will cause frothing.

  • Extract the aqueous layer multiple times (e.g., 3 x 100 mL for a 10g scale reaction) with a suitable organic solvent like ethyl acetate.[2][3]

  • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

G cluster_reaction Reaction Phase cluster_workup Work-up Phase start Start: Acidic Deprotection Mixture complete Reaction Complete (Amine Salt in Acid) start->complete Stir at 60°C quench Quench & Basify (aq. NaHCO3, pH 8-9) complete->quench Cool to RT extract Extract with Ethyl Acetate (3x) quench->extract dry Dry (Na2SO4) & Concentrate extract->dry product Crude Free Amine dry->product

Caption: Standard experimental workflow for deprotection and work-up.

Question 4: My substrate contains other acid-sensitive functional groups. Are there milder or alternative deprotection methods I can try?

Answer: Absolutely. While strong acids are common, they are not always suitable. If your molecule contains other acid-labile groups (e.g., tert-butyl esters, acetals), a milder or orthogonal strategy is necessary.

Alternative Deprotection Strategies

MethodReagents & ConditionsProsCons
Lewis Acid Zinc Bromide (ZnBr₂) in DCM, RT.[1][9]Milder than strong Brønsted acids.Can sometimes be slow; requires anhydrous conditions.
Thermal (Neutral) Heat in a high-boiling solvent like dioxane or water, ~150°C.[10][11]Avoids acidic reagents entirely.High temperatures may degrade sensitive substrates.
Oxalyl Chloride Oxalyl chloride (3 equiv.) in methanol, RT.[12][13]Very mild, tolerant of many functional groups.[13]Reagent is toxic and moisture-sensitive. Mechanism is complex.[14]
Basic Conditions Sodium carbonate (Na₂CO₃) in refluxing DME.[15]Useful for substrates with acid-labile groups.Generally limited to primary amines with electron-withdrawing groups.[15]

For this specific substrate, the oxalyl chloride in methanol method is a promising mild alternative, as it has been shown to be effective for halo-aromatic systems.[13]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of acid-catalyzed Boc deprotection?

A1: The deprotection proceeds via a well-established, multi-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[7]

  • C-O Bond Cleavage: This protonation weakens the adjacent tert-butyl-oxygen bond, which cleaves to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing the free amine and carbon dioxide gas.[7] This step is irreversible and drives the reaction to completion.

  • Protonation of Amine: Under the acidic conditions, the newly formed amine is immediately protonated to give the final amine salt.[7]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Q2: What are the main differences between using TFA and HCl for deprotection?

A2: Both are strong acids commonly used for this purpose, but they have different practical implications.

  • Trifluoroacetic Acid (TFA): Typically used as a 20-50% solution in an organic solvent like dichloromethane (DCM). TFA is highly volatile, making it relatively easy to remove under vacuum. However, it is corrosive and more expensive. The resulting product is a trifluoroacetate salt.

  • Hydrochloric Acid (HCl): Can be used as an aqueous solution (e.g., 3M HCl) or as a solution in an organic solvent (e.g., 4M HCl in dioxane). HCl in dioxane is often preferred as it maintains anhydrous conditions and the solvent is easily removed.[8] The product is isolated as a hydrochloride salt, which is often a stable, crystalline solid that is easy to handle. For the title compound, aqueous HCl with heating has been demonstrated to be effective.[2][3]

Q3: How should I monitor the reaction's progress?

A3: The best methods are Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a solvent system like 30-50% ethyl acetate in hexanes. The Boc-protected starting material will have a higher Rf value (less polar) than the free amine product. Staining with potassium permanganate or ninhydrin can help visualize the amine product.

  • LC-MS: This is the most definitive method. It will allow you to track the disappearance of the starting material peak and the appearance of the product peak, confirming the mass of both species and detecting any potential side products.

G start Is the reaction complete by LC-MS? incomplete Incomplete Reaction start->incomplete No complete Reaction Complete start->complete Yes increase_temp Increase temperature to 60°C incomplete->increase_temp If using mild conditions use_stronger_acid Switch to 3M HCl incomplete->use_stronger_acid If temp increase fails proceed_workup Proceed to Quench & Extraction complete->proceed_workup

Caption: A simple troubleshooting decision tree for the reaction.

References

  • Vertex AI Search, Boc Deprotection Mechanism - HCl - Common Organic Chemistry.
  • ChemicalBook, 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis.
  • Fisher Scientific, Amine Protection / Deprotection.
  • ResearchGate, A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • ChemicalBook, 6-CHLORO-4-IODOPYRIDIN-3-AMINE | 351227-42-4.
  • Semantic Scholar, A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • RSC Publishing, Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • RSC Publishing, Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Hebei Boze Chemical Co.,Ltd., BOC deprotection.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides, BOC Deprotection - Wordpress.
  • Master Organic Chemistry, Amine Protection and Deprotection.
  • Reddit, Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • Benchchem, Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides, Bases - Wordpress.
  • NIH, Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate, I have a problem with boc deprotection of pyridinium salts.

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Technical Support Hub: Overcoming Low Reactivity in Pyridine Ring Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This hub is designed to provide expert insights and practical solutions for one of the most common challenges in synthetic chemistry: the functionalization of the electron-deficient pyridine ring. Pyridine and its derivatives are cornerstone motifs in pharmaceuticals, agrochemicals, and materials science, yet their inherent electronic nature often presents significant synthetic hurdles.[1][2][3]

This guide moves beyond simple protocols to explain the underlying principles governing pyridine reactivity. Here, you will find troubleshooting advice for common synthetic problems and answers to frequently asked questions, all grounded in mechanistic understanding and supported by authoritative literature.

Part 1: Troubleshooting Guide - Common Experimental Failures

This section addresses specific problems you might encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.

Issue 1: My Electrophilic Aromatic Substitution (EAS) on Pyridine is Failing or Giving Intractably Low Yields.

Question: I'm trying to nitrate my substituted pyridine using standard HNO₃/H₂SO₄ conditions, but I'm either recovering my starting material or getting a complex mixture with less than 10% yield. What is going wrong?

Answer: This is a classic and expected challenge. The pyridine ring is severely deactivated towards electrophilic attack for two primary reasons.[4][5]

  • Inherent Electron Deficiency: The nitrogen atom is highly electronegative and withdraws electron density from the ring, making it a poor nucleophile to attack an incoming electrophile.[4][5][6]

  • Protonation under Acidic Conditions: In the presence of strong acids required for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom is readily protonated.[7] This forms a pyridinium cation, which is even more strongly deactivated, further hindering the reaction.[7][8]

dot

Caption: Causality of failed electrophilic substitution on pyridine.

Troubleshooting & Optimization:

  • Switch to Pyridine N-oxide: This is the most effective and widely used strategy. Oxidation of the pyridine nitrogen to an N-oxide introduces a powerful activating group. The oxygen atom can donate electron density back into the ring, facilitating electrophilic attack, particularly at the C4 (para) position.[9] After the substitution is complete, the N-oxide can be readily reduced back to the pyridine.[9][10]

  • Employ Harsher Conditions (with caution): For some reactions like halogenation, high temperatures can favor a radical pathway over an ionic one, bypassing the deactivation problem.[11] However, this often requires very high temperatures (e.g., 300°C) and can lead to selectivity issues.[7]

  • Introduce Activating Groups: If your synthesis allows, pre-installing strong electron-donating groups (e.g., -NH₂, -OR) on the pyridine ring can partially counteract the deactivating effect of the nitrogen atom.

Issue 2: My Transition-Metal Catalyzed C-H Functionalization is Sluggish and Lacks Regioselectivity.

Question: I am attempting a palladium-catalyzed C-H arylation on a simple pyridine substrate, but the reaction is slow, and I'm getting a mixture of C2, C3, and C4-arylated products. How can I improve the rate and control the position of functionalization?

Answer: This issue highlights the dual nature of the pyridine nitrogen. While it deactivates the ring for EAS, its lone pair of electrons can act as a coordinating ligand for transition metals, which can both help and hinder the reaction.[12][13] Without proper control, this coordination can lead to catalyst inhibition or a lack of selectivity.[14]

Troubleshooting & Optimization:

  • Install a Directing Group (DG): This is the most powerful strategy for achieving high regioselectivity.[14] A directing group is a functional group that coordinates to the metal catalyst and delivers it to a specific C-H bond, typically at the ortho position. For pyridine, this often means achieving C2-functionalization. Common and effective directing groups include amides, picolinamides, and other bidentate chelating moieties.[15][16]

  • Leverage the "Transient Directing Group" Strategy: For meta-C-H functionalization, which is particularly challenging, advanced strategies employ templates or transient directing groups that create a large macrocycle with the catalyst, forcing activation at the remote C3 position.[17][18]

  • Optimize Ligands and Additives: The choice of ligand on the metal catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can prevent catalyst inhibition by the pyridine nitrogen and promote the desired catalytic cycle.[19] Additives like pivalic acid (PivOH) or silver salts can also dramatically influence selectivity and yield in certain systems.[20]

Table 1: Common Catalyst Systems for Pyridine C-H Functionalization

Catalyst PrecursorLigand/AdditiveTarget PositionReaction TypeReference
Pd(OAc)₂PivOH, Ag₂CO₃C3Arylation[20]
[Ir(cod)OMe]₂dtbpy (di-tert-butyl bipyridine)C2/C6Borylation[14]
Ru₃(CO)₁₂DPEphosC3Alkenylation[20]
Pd(OAc)₂(1-Ad)₂P(O)HC2 (N-Oxide)Arylation[10]
Issue 3: My Directed ortho-Metalation (DoM) with an Organolithium Reagent is Giving Nucleophilic Addition Instead of Deprotonation.

Question: I'm using n-BuLi to deprotonate my 3-substituted pyridine at the C2 position, guided by my directing group. However, I'm primarily observing the addition of the butyl group to the C2 or C4 position of the ring. What's wrong?

Answer: This is a common competition in organolithium chemistry with pyridines. The electron-deficient nature of the ring makes it susceptible to nucleophilic addition by strong organometallic reagents like n-BuLi.[14][21] Directed ortho-metalation (DoM) is a kinetically controlled process that requires precise conditions to favor proton abstraction over addition.

Troubleshooting & Optimization:

  • Use a Non-Nucleophilic, Hindered Base: Switch from n-BuLi or s-BuLi to a lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are sterically hindered and much less likely to act as nucleophiles, strongly favoring deprotonation.

  • Strict Temperature Control: DoM reactions must be performed at very low temperatures, typically -78 °C (dry ice/acetone bath), to disfavor the higher activation energy pathway of nucleophilic addition.[14] Ensure the temperature is maintained throughout the base addition and metalation period.

  • Check Directing Group Efficacy: The effectiveness of the directing group is crucial. Strong chelating groups like amides (-CONR₂) or carbamates (-OCONR₂) are excellent for directing lithiation.[14] Weaker directing groups may not be sufficient to drive the reaction cleanly down the DoM pathway.

dot

Caption: Decision workflow for troubleshooting a Directed ortho-Metalation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the pyridine ring considered "electron-deficient"?

The term "electron-deficient" refers to the reduced electron density in the aromatic π-system compared to benzene. The nitrogen atom in the ring is more electronegative than the carbon atoms. It pulls electron density away from the carbons through the sigma bonds (inductive effect) and, to some extent, through resonance.[4][5] This makes the ring carbons partially positive and thus less reactive towards electron-seeking reagents (electrophiles) but more reactive towards electron-rich reagents (nucleophiles).[4]

Q2: Why does nucleophilic aromatic substitution (SNAr) on pyridine occur preferentially at the C2 and C4 positions?

Nucleophilic aromatic substitution proceeds through a high-energy, negatively charged intermediate called a Meisenheimer complex. When a nucleophile attacks the C2 or C4 position of a pyridine ring, the resulting negative charge can be delocalized via resonance directly onto the electronegative nitrogen atom.[22][23] This resonance form provides significant stabilization to the intermediate, lowering the activation energy for the reaction. Attack at the C3 position does not allow for this stabilization, making it a much less favorable pathway.[22][23]

Q3: What is the "2-pyridyl problem" in cross-coupling reactions?

The "2-pyridyl problem" specifically refers to the notorious difficulty of using 2-pyridyl organometallic reagents (e.g., boronic acids, Grignard reagents) as the nucleophilic partner in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[24][25] These reagents are often unstable and prone to side reactions, leading to poor reactivity and low yields.[25] This is why it is often synthetically easier to use a 2-halopyridine as the electrophilic partner and a different aryl organometallic as the nucleophile, effectively reversing the polarity of the desired bond formation.[24]

Q4: Can I perform a Friedel-Crafts alkylation or acylation on pyridine?

Direct Friedel-Crafts reactions on pyridine are generally unsuccessful. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong electron acceptor and coordinates irreversibly with the basic lone pair of the pyridine nitrogen.[7] This coordination forms a highly deactivated complex that is even less reactive towards electrophilic attack than pyridine itself.[7]

Part 3: Key Experimental Protocols

Protocol 1: C4-Nitration of Pyridine via the N-Oxide Strategy

This two-step protocol is a reliable method for achieving electrophilic substitution.

Step A: Synthesis of Pyridine-N-oxide

  • In a round-bottom flask, dissolve pyridine (1.0 equiv) in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (1.1 equiv).

  • Heat the mixture to 70-80°C and maintain for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the acetic acid under reduced pressure.

  • Neutralize the residue carefully with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.

  • Dry the organic layer, concentrate, and purify as necessary.

Step B: Nitration of Pyridine-N-oxide

  • To a flask containing fuming sulfuric acid, cool to 0°C and slowly add the synthesized pyridine-N-oxide (1.0 equiv).

  • Slowly add potassium nitrate (1.1 equiv) in portions, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, heat the mixture to 90°C for 12 hours.

  • Cool the reaction, pour it carefully onto crushed ice, and neutralize with sodium carbonate until the pH is ~8.

  • Extract the 4-nitropyridine-N-oxide product with ethyl acetate.

  • The N-oxide can then be deoxygenated using PCl₃ or H₂/Pd-C to yield 4-nitropyridine.

References

  • Cho, S. H., et al. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. SYNLETT. Available at: [Link]

  • EAS Reactions of Pyridine. (2024). Pearson. Available at: [Link]

  • Maity, P., & Sen, T. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gulevich, A. V., & Sames, D. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules. Available at: [Link]

  • Genc, R., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Available at: [Link]

  • Verma, A. K., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Why does pyridine, when compared to benzene, have decreased susceptibility... (2025). Filo. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Available at: [Link]

  • Why pyridine has little tendency for electrophilic substitution reaction? (2020). Brainly.in. Available at: [Link]

  • Maity, P., & Sen, T. (2021). C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). Chemistry Stack Exchange. Available at: [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. Available at: [Link]

  • Transition-Metal-Catalyzed Functionalization of Pyridines. (2017). Semantic Scholar. Available at: [Link]

  • C-H functionalization of pyridines. (2021). Semantic Scholar. Available at: [Link]

  • c-h-functionalization-of-pyridines. (2023). Bohrium. Available at: [Link]

  • Verma, A. K., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Archives. Available at: [Link]

  • Electrophilic substitution on pyridine. (n.d.). Química Organica.org. Available at: [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. (2022). Ingenta Connect. Available at: [Link]

  • The pyridine/benzene stability 'paradox'? (2017). Chemistry Stack Exchange. Available at: [Link]

  • Smith, M. D., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal. Available at: [Link]

  • Le, P. T., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template. ACS Central Science. Available at: [Link]

  • Strategies for the meta‐C−H functionalization of pyridines. (n.d.). ResearchGate. Available at: [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. Available at: [Link]

  • Genc, R., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Available at: [Link]

  • Electrophilic aromatic substitution reactions of pyridine normally occur at C3. (n.d.). Homework.Study.com. Available at: [Link]

  • Pyridine/pyrimidine groups in C−H activation. (n.d.). ResearchGate. Available at: [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Organometallics. Available at: [Link]

  • Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. (2024). IntechOpen. Available at: [Link]

  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. Available at: [Link]

  • Goti, G., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

  • Rej, S., & Chatani, N. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Available at: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2022). National Institutes of Health. Available at: [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Available at: [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]

  • Chen, Q., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. Available at: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. Available at: [Link]

  • Le-Deyter, M., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Le-Deyter, M., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Semantic Scholar. Available at: [Link]

  • Fagnou, K., & Campeau, L.-C. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. Available at: [Link]

Sources

Technical Support Center: Removing Palladium Catalyst Residues from Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals facing the critical challenge of removing palladium catalyst residues from their reaction products. Palladium-catalyzed reactions are powerful tools in modern organic synthesis, but the efficient removal of the catalyst is paramount for the purity, safety, and regulatory compliance of the final compound, especially in the pharmaceutical industry.[1][2] This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate this essential purification step.

Understanding the Challenge: The Nature of Palladium Residues

Palladium residues can exist in various forms within a reaction mixture, influencing the choice of removal strategy. These forms include:

  • Heterogeneous Palladium: Solid-supported catalysts like palladium on carbon (Pd/C) are generally easier to remove by physical methods.[3]

  • Homogeneous Palladium: Soluble palladium complexes, often arising from catalysts like Pd(OAc)₂, can be more challenging to eliminate.

  • Colloidal Palladium: Nanoparticulate palladium, or "palladium black," can form and may require specific techniques for removal.[4]

The speciation of palladium (e.g., Pd(0) vs. Pd(II)) also plays a crucial role in its reactivity and interaction with different removal agents.

Method Selection: A Logic-Based Approach

Choosing the right palladium removal method is critical for success. The following decision tree illustrates a logical approach to selecting an appropriate strategy based on the nature of the palladium residue and the product.

G start Is the palladium catalyst heterogeneous (e.g., Pd/C)? filtration Filtration through Celite® or a fine filter start->filtration Yes soluble_pd Is the palladium catalyst homogeneous (soluble)? start->soluble_pd No analysis Analyze Pd levels (ICP-MS) filtration->analysis scavenging Adsorption using Scavengers or Activated Carbon soluble_pd->scavenging Yes crystallization Crystallization soluble_pd->crystallization Consider as an option extraction Solvent Extraction soluble_pd->extraction Consider as an option chromatography Column Chromatography soluble_pd->chromatography Consider as an option scavenging->analysis crystallization->analysis extraction->analysis chromatography->analysis

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: High Palladium Levels After Filtration of a Heterogeneous Catalyst

Q: I've filtered my reaction mixture after using Pd/C, but my product is still contaminated with palladium. What's going wrong?

A: This is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:

  • Particle Size of the Catalyst: The fine particles of some heterogeneous catalysts can pass through standard filter paper.

    • Solution: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE), or a pad of a filter aid like Celite®.[5][6] A well-packed Celite® bed of 1-2 cm is often effective.[5]

  • Formation of Soluble or Colloidal Palladium: Some palladium may have leached from the solid support into the solution as soluble species or formed fine colloidal particles.

    • Solution: Filtration alone will not remove these. You will need to employ a secondary method like treatment with a palladium scavenger or activated carbon.[4][6]

  • Improper Filtration Technique: An improperly prepared filter bed can lead to channeling and breakthrough of catalyst particles.

    • Solution: Ensure the Celite® pad is evenly packed and pre-wetted with the solvent before filtration.[6]

Issue 2: Inefficient Removal with Palladium Scavengers

Q: I've treated my product with a scavenger resin, but the palladium levels are still too high. How can I improve the efficiency?

A: The effectiveness of scavenger resins depends on several experimental parameters. Consider the following:

  • Incorrect Scavenger Choice: Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)) and may have different compatibilities with your solvent system.[6]

    • Solution: Screen a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your specific palladium residue and reaction conditions.[7]

  • Insufficient Contact Time or Temperature: The binding of palladium to the scavenger is a kinetic process.

    • Solution: Increase the stirring time (typically 1 to 18 hours) and/or gently heat the mixture (e.g., 40-60 °C) to enhance the rate of scavenging.[7] Always monitor for potential product degradation at elevated temperatures.

  • Scavenger Deactivation: The scavenger's binding sites may be blocked or deactivated by other components in the reaction mixture.

    • Solution: Consider a simple work-up (e.g., an aqueous wash) to remove interfering impurities before adding the scavenger.

Issue 3: Product Loss During Purification

Q: My palladium levels are low, but I'm losing a significant amount of my product during the removal process. What can I do?

A: Product loss is a critical concern, especially in drug development. Here’s how to minimize it:

  • Non-Specific Adsorption to Scavengers or Carbon: Your product may be adsorbing to the solid support of the scavenger or activated carbon.[8]

    • Solution:

      • Minimize the amount of adsorbent used to the minimum effective quantity.[7]

      • Thoroughly wash the scavenger or carbon with fresh solvent after filtration to recover any adsorbed product.[8]

      • Consider changing the solvent to one in which your product is more soluble, which can reduce its affinity for the adsorbent.[7]

  • Co-precipitation during Crystallization: Your product might be trapping palladium species within its crystal lattice.

    • Solution:

      • Screen different crystallization solvents and conditions (e.g., temperature, cooling rate).

      • Consider adding a chelating agent to the mother liquor to keep the palladium species solubilized.[9][10]

  • Product Partitioning during Extraction: In liquid-liquid extraction, your product may have some solubility in the aqueous phase.

    • Solution: Adjust the pH of the aqueous phase or add salt to "salt out" your product, driving it into the organic layer.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A1: Regulatory limits for elemental impurities are set by bodies like the International Council for Harmonisation (ICH). For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[1][11] This translates to a concentration limit in the final drug product, which is dependent on the maximum daily dose. For a 10 g/day dose, the limit would be 10 ppm.[11] For parenteral (injectable) drugs, the PDE is lower at 10 µ g/day .[11]

Q2: How can I accurately measure the concentration of residual palladium?

A2: The most common and sensitive analytical technique for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][12] This method can accurately measure palladium concentrations down to parts-per-billion (ppb) levels.[13] Other techniques like atomic absorption spectroscopy (AAS) can also be used.[14]

Q3: Can I use activated carbon for palladium removal? What are the advantages?

A3: Yes, activated carbon is a widely used and effective adsorbent for removing palladium residues.[15][16] Its high surface area and porous structure allow it to adsorb a range of palladium species.[16] The main advantages of activated carbon are its relatively low cost and broad applicability.[17] However, it can sometimes lead to product loss due to non-specific adsorption.[8]

Q4: What is the mechanism of palladium removal by thiol-based scavengers?

A4: Thiol-based scavengers, often supported on silica or a polymer resin, work through a process called chemisorption.[17] The sulfur atoms in the thiol groups have a high affinity for soft metals like palladium and form strong coordinate bonds, effectively trapping the palladium on the solid support. This allows for easy removal of the palladium-scavenger complex by filtration.

G start Crude Product with Soluble Pd add_scavenger Add Thiol-Based Scavenger Resin start->add_scavenger stir Stir (1-18h, RT to 60°C) add_scavenger->stir filtration Filter to Remove Pd-Loaded Scavenger stir->filtration product Purified Product filtration->product

Caption: General workflow for palladium scavenging.

Q5: Are there any "greener" or more sustainable approaches to palladium removal?

A5: Yes, there is growing interest in developing more sustainable methods. One approach is the use of reusable scavenger systems, such as hydrogels that can capture palladium and then be used as a catalyst for other reactions.[18] Additionally, efficient recovery and recycling of the captured palladium from spent catalysts and scavengers are important for sustainability, given the high cost and limited supply of the metal.[17][19]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[7]

  • Scavenger Addition: Add the selected solid-supported scavenger (typically 3-5 equivalents relative to the palladium content).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[7]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[7]

  • Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[7]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[7]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[7]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension at room temperature or an elevated temperature (e.g., 45 °C) for a period of 1.5 to 18 hours.[8][17]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that carbon fines can be difficult to filter.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[7]

  • Concentration: Concentrate the filtrate to obtain the purified product.[7]

  • Analysis: Analyze the purified product for residual palladium content.[7]

Data Presentation

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical SupportEffective forNotes
Thiol-Based-SHSilica, PolystyrenePd(II)Highly effective, may require elevated temperatures.[6]
Amine-Based-NH₂, -NR₂Silica, PolystyrenePd(II)Good general-purpose scavengers.
Phosphine-Based-PR₂Silica, PolystyrenePd(0), Pd(II)Can be sensitive to oxidation.
Triazine-BasedDimercaptotriazineSilicaPd(II)High affinity and capacity for palladium.[7]

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Retrieved from [Link]

  • MDPI. (n.d.). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Johnson Matthey Technology Review. (2013, October 1). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Retrieved from [Link]

  • Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
  • PubMed. (2020, October 21). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent extraction of Palladium (II) and effective separation of Palladium(II) and Platinum(IV) with synthetic sulfoxide MSO. Retrieved from [Link]

  • NIH. (n.d.). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. Retrieved from [Link]

  • Encyclopedia.pub. (2023, August 3). Platinum and Palladium Solvent Extraction of Spent Catalysts. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Guideline on the specification limits for residues of metal catalysts. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from [Link]

  • NIH. (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

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Technical Support Center: Navigating the Regioselective Functionalization of Di-halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the complex yet critical area of regioselective functionalization of di-halogenated pyridines. Pyridine scaffolds are ubiquitous in pharmaceuticals and functional materials, making the ability to precisely control their substitution patterns a paramount challenge in modern synthesis.[1][2]

This resource moves beyond simple protocols to explain the underlying principles governing reactivity and selectivity. We will address common experimental failures, provide robust troubleshooting strategies, and offer detailed, validated workflows to empower you to overcome these synthetic hurdles.

Section 1: The Root of the Challenge: Understanding Pyridine's Electronic Landscape

Before troubleshooting specific reactions, it's crucial to understand the inherent properties of the di-halogenated pyridine ring. Its electronic nature dictates the reactivity at each position, forming the basis for all regioselective challenges.

FAQ: Core Reactivity Principles

Q1: Why is achieving regioselectivity in di-halogenated pyridines so difficult?

A1: The challenge arises from a confluence of factors inherent to the pyridine ring itself. Firstly, the pyridine nitrogen is electron-withdrawing, which deactivates the entire ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. This creates a non-uniform electronic landscape where the C2, C4, and C6 positions (ortho and para to the nitrogen) are significantly more electron-deficient than the C3 and C5 positions (meta).[3][4] When you have two halogen atoms on this ring, you create multiple reactive sites with subtle but exploitable differences in reactivity. Secondly, the pyridine nitrogen can act as a Lewis base, coordinating to and often inhibiting or deactivating transition metal catalysts, a common problem in cross-coupling reactions.[5][6]

Q2: How do the positions of the halogens (e.g., 2,4- vs. 2,5-dihalopyridines) influence which one reacts first in a typical cross-coupling reaction?

A2: The site of initial reactivity is governed by the electronic deficiency of the carbon to which the halogen is attached.

  • For 2,4-dihalopyridines: Both C2 and C4 positions are highly electron-deficient due to their ortho/para relationship to the ring nitrogen. Generally, oxidative addition of a palladium catalyst is favored at these positions.[4] Conventional wisdom and many catalytic systems favor reaction at the C2 position due to a combination of electronic activation and proximity to the nitrogen atom.[4]

  • For 2,3- and 2,5-dihalopyridines: The C2 position is typically the most reactive site for oxidative addition, again due to its direct activation by the adjacent nitrogen.[4]

  • For 3,5-dihalopyridines: The C3 and C5 positions are less electronically activated. Functionalization here is more challenging and often requires different strategies, such as directed ortho-metalation if a directing group is present.

The following diagram illustrates the general electronic landscape of a pyridine ring, which is the foundation for understanding its reactivity.

Caption: Relative electronic properties of the pyridine ring positions.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, etc.) are the workhorses for functionalizing di-halogenated pyridines. However, achieving high regioselectivity is a common and significant challenge.

FAQ: Controlling Conventional vs. Unconventional Selectivity

Q3: My Suzuki-Miyaura reaction on 2,4-dichloropyridine defaults to the C2-arylated product, but my target requires C4 functionalization. Why does this happen and how can I reverse the selectivity?

A3: This is a classic problem in pyridine chemistry. The "conventional" C2 selectivity you are observing is often the thermodynamically favored pathway with many standard catalyst systems (e.g., those using smaller phosphine ligands like PPh₃).[7][8] This preference is attributed to the higher reactivity of the C2 position.

To achieve "unconventional" C4 selectivity, you must employ a catalyst system where the steric environment around the palladium center overrides the intrinsic electronic preference. The key is ligand selection .

  • Mechanism of Control: Large, sterically bulky ligands (both phosphines and N-heterocyclic carbenes) favor the formation of a low-coordinate, highly active Pd(0)L species. This species is thought to favor an SₙAr-like oxidative addition pathway that is more sensitive to steric hindrance at the C2 position (due to proximity to the nitrogen), thus promoting reaction at the more accessible C4 position.[7] In contrast, smaller ligands favor a Pd(0)L₂ species that proceeds through a three-centered concerted mechanism, defaulting to the electronically favored C2 position.[7]

The following workflow provides a decision-making framework for catalyst selection based on your desired regiochemical outcome.

G start Goal: Selective Functionalization of 2,4-Dihalopyridine target Which position to functionalize? start->target c2_path Target: C2 Position (Conventional Selectivity) target->c2_path C2 c4_path Target: C4 Position (Unconventional Selectivity) target->c4_path C4 c2_ligands Select Small / Bidentate Ligands: • PPh₃ • Xantphos • dppf c2_path->c2_ligands c4_ligands Select Bulky Monodentate Ligands: • P(tBu)₃ (Buchwald Ligands) • IPr (NHC Ligands) • XPhos, SPhos c4_path->c4_ligands result_c2 Achieve C2-Functionalized Product c2_ligands->result_c2 result_c4 Achieve C4-Functionalized Product c4_ligands->result_c4

Caption: Ligand selection workflow for controlling regioselectivity.

Data Summary: Ligand Impact on Regioselectivity

The choice of ligand has a dramatic and predictable impact on the regiochemical outcome of Suzuki-Miyaura couplings on 2,4-dihalopyridines.

SubstrateLigandCatalyst SystemC4:C2 RatioReference
2,4-DichloropyridineIPrPd-PEPPSI-IPr10.4 : 1[7]
2,4-DibromopyridinePPh₃ (≤2.5 equiv)Pd(OAc)₂13 : 1[7]
2,4-DibromopyridineP(tBu)₃Pd₂(dba)₃1 : 2[7]
2,4-DichloropyridineXantphosPd₂(dba)₃1 : 13[7]
Troubleshooting Guide: Common Cross-Coupling Failures

Q4: My reaction is sluggish and I'm isolating significant amounts of protodehalogenated starting material. What's going wrong?

A4: Protodehalogenation (replacement of the halogen with hydrogen) is a common side reaction that competes with the desired cross-coupling.[9] It typically indicates that the catalytic cycle is stalled, particularly at the transmetalation step.

  • Causality: If transmetalation is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, making it susceptible to decomposition pathways. This can be caused by an insufficiently active boron reagent (e.g., hydrolysis to an inactive boronic acid, known as protodeboronation) or a base that is too weak or poorly soluble.

  • Solutions:

    • Base Selection: Switch to a stronger, more effective base. For Suzuki couplings, K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃. Ensure the base is finely ground and anhydrous if running under anhydrous conditions.[6][10]

    • Boron Reagent: Consider switching from a boronic acid to a more robust potassium trifluoroborate salt or a pinacol (Bpin) ester, which are more resistant to protodeboronation.[6]

    • Solvent System: Ensure your solvent is rigorously degassed. Oxygen can promote side reactions.[6] For anhydrous couplings, use anhydrous solvents. For aqueous systems, a small amount of water is often necessary to facilitate base dissolution and transmetalation.[10]

Q5: The nitrogen on my pyridine seems to be killing my catalyst. How can I mitigate catalyst deactivation?

A5: Catalyst deactivation via coordination of the pyridine nitrogen to the palladium center is a frequent issue.[5][6]

  • Causality: The lone pair on the pyridine nitrogen can bind to the electron-deficient palladium center, forming stable, off-cycle complexes that are catalytically inactive.

  • Solutions:

    • Use of Precatalysts: Employ well-defined precatalysts (e.g., Buchwald palladacycle precatalysts or (NHC)Pd complexes). These are more stable and are designed to release the active Pd(0) species controllably, minimizing the time the catalyst is vulnerable to inhibition before entering the catalytic cycle.[5]

    • Bulky Ligands: The sterically demanding ligands used to control regioselectivity (see Q3) also serve to create a protective pocket around the metal center, which can disfavor coordination by the pyridine nitrogen.

    • N-Oxide Strategy: For certain applications, you can temporarily block the nitrogen by converting the pyridine to a pyridine-N-oxide. The N-oxide can act as a directing group for C2-functionalization and is easily removed later via reduction (e.g., with PCl₃ or H₂/Pd).[11][12][13][14]

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

This protocol is adapted from methodologies proven to favor C4-selectivity through the use of a sterically hindered N-heterocyclic carbene (NHC) ligand.[7][15]

Reagents & Equipment:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd-PEPPSI-IPr precatalyst (2-3 mol%)

  • K₃PO₄ (finely ground, dried, 2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating block, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2,4-dichloropyridine, arylboronic acid, K₃PO₄, and the Pd-PEPPSI-IPr precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture is typically heterogeneous.

  • Degassing: Subject the reaction mixture to 2-3 cycles of vacuum backfill with your inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C. The optimal temperature may require screening.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until consumption of the starting material is observed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residue. Wash the filtrate with water or brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 3: Alternative Pathways: Halogen-Metal Exchange and Directed Ortho-Metalation (DoM)

When cross-coupling fails or is not suitable, generating an organometallic intermediate via deprotonation or halogen exchange is a powerful alternative.[16]

FAQ: Choosing the Right Lithiation Strategy

Q6: I need to functionalize 3-bromopyridine at the C4 position. Should I use a directed ortho-metalation (DoM) or a bromine-lithium exchange?

A6: The choice depends critically on the desired regioselectivity and the reagents used.

  • Directed Ortho-Metalation (DoM): This involves deprotonating a C-H bond adjacent to a directing group. For 3-bromopyridine, the bromine atom can act as a weak directing group. Using a sterically hindered lithium amide base like LDA (Lithium diisopropylamide) at low temperatures (-78 °C or lower) will selectively deprotonate the C4 position, as it is the most acidic proton ortho to the bromine.[17][18] This leaves the bromine atom intact for subsequent reactions.

  • Halogen-Metal Exchange: This reaction swaps the halogen atom for a metal. It is typically performed with an alkyllithium reagent like n-BuLi or t-BuLi.[19][20] For 3-bromopyridine, this would generate 3-lithiopyridine, functionalizing the C3 position. This exchange is generally much faster than deprotonation of a C-H bond.[21]

Therefore, for C4-functionalization of 3-bromopyridine, DoM with LDA is the correct choice . For C3-functionalization, bromine-lithium exchange with n-BuLi is appropriate .

G cluster_dom Directed Ortho-Metalation (DoM) cluster_exchange Halogen-Metal Exchange start 3-Bromopyridine base_dom Base: LDA or LiTMP (-78 °C) start->base_dom Reacts with base_exchange Base: n-BuLi or t-BuLi (-78 °C) start->base_exchange Reacts with path_dom Deprotonation at C4 base_dom->path_dom intermediate_dom 4-Lithio-3-bromopyridine (C4 Functionalization) path_dom->intermediate_dom path_exchange Br-Li Exchange at C3 base_exchange->path_exchange intermediate_exchange 3-Lithiopyridine (C3 Functionalization) path_exchange->intermediate_exchange

Caption: Competing pathways for the lithiation of 3-bromopyridine.

Troubleshooting Guide: Lithiation and Exchange Issues

Q7: I'm trying to perform a halogen-metal exchange on 2-chloropyridine with n-BuLi, but I'm getting a dark mixture and low yields of my desired product after quenching. What is happening?

A7: You are likely observing nucleophilic addition (a Chichibabin-type reaction) of the n-BuLi to the electron-deficient C6 position of the pyridine ring, rather than the desired halogen-metal exchange or deprotonation.[22]

  • Causality: Alkyllithium reagents are strong nucleophiles as well as strong bases. The highly electrophilic nature of the C2 and C6 positions of many pyridines makes them susceptible to nucleophilic attack, leading to the formation of unstable dihydropyridine intermediates and subsequent decomposition.

  • Solutions:

    • Switch the Base: The most effective solution is to switch from a nucleophilic alkyllithium base to a non-nucleophilic, sterically hindered amide base like LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). These bases are excellent for deprotonation but are too bulky to act as nucleophiles.[21]

    • Use Mixed Aggregates: Special superbases, like mixed aggregates of nBuLi and lithium aminoalkoxides (e.g., LiDMAE), have been developed to promote deprotonation over nucleophilic addition.[22]

    • Lower the Temperature: Ensure the reaction is performed at very low temperatures (e.g., -78 °C to -100 °C) to disfavor the activation energy barrier for nucleophilic addition.

References

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.

  • A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. Benchchem.

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry.

  • Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate.

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH.

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.

  • Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect.

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Iranian Chemical Society.

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. NIH.

  • Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Synfacts.

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. PubMed Central.

  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. PMC.

  • Troubleshooting common issues in reactions involving 2,6-Dichloropyridine. Benchchem.

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate.

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.

  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions. Benchchem.

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC - NIH.

  • Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.

  • Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. PMC - PubMed Central.

  • A Comparative Guide to the Catalytic Activity of Pyridine-2-Sulfonate-Based Palladium Complexes. Benchchem.

  • Directed Metalation: A Survival Guide. Baran Lab.

  • Directed (ortho) Metallation. University of Liverpool.

  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.

  • Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society.

  • How can I solve my problem with Suzuki coupling? ResearchGate.

  • Diagnosing issues with a failed Suzuki coupling? Reddit.

  • Regioselective synthesis of 4-functionalized pyridines. Request PDF - ResearchGate.

  • Metal–halogen exchange. Wikipedia.

  • Metal–halogen exchange. Grokipedia.

  • Regioselective synthesis of 4-functionalized pyridines. Semantic Scholar.

  • Regioselective synthesis of 4-functionalized pyridines. OUCI.

  • Palladium-Catalyzed Direct C−H Arylation of Pyridine N- oxides with Potassium Aryl- and Heteroaryltrifluoroborates. The Royal Society of Chemistry.

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group.

  • Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications.

  • LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive.

  • Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. YouTube.

Sources

Technical Support Center: The Critical Role of Solvent Choice in Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support and troubleshooting advice on one of the most pivotal yet frequently underestimated variables in chemical synthesis: the choice of solvent. A solvent is not merely a medium for your reactants; it is an active participant that can dictate the kinetics, selectivity, and ultimate success of your reaction.[1][2] This center will equip you with the expertise to navigate the complexities of solvent effects and empower you to optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solvent-Based Solutions

This section addresses specific experimental challenges in a question-and-answer format, linking them to potential solvent-related causes and offering actionable solutions.

Q1: My reaction yield is unexpectedly low. How could the solvent be the culprit?

A1: Low yields are a common frustration, and the solvent is often a key factor to investigate.[3][4] Several solvent properties can contribute to this issue:

  • Poor Solubility of Reactants: If your reactants are not fully dissolved, the reaction will be slow and incomplete. The principle of "like dissolves like" is a good starting point; polar reactants dissolve best in polar solvents, and non-polar reactants in non-polar solvents.[5]

  • Suboptimal Stabilization of Transition State: Solvents play a crucial role in stabilizing the transition state of a reaction.[6][7][8][9][10] If the solvent does not adequately stabilize the transition state, the activation energy of the reaction will be high, leading to a slower reaction and lower yield. For instance, reactions that proceed through charged intermediates are often accelerated in polar solvents that can stabilize these species.[6][11]

  • Solvent-Induced Side Reactions: The solvent itself can sometimes participate in unwanted side reactions, consuming your reactants or leading to the formation of byproducts.[12] For example, using a protic solvent (like an alcohol) with a strong base or nucleophile can lead to an acid-base reaction that neutralizes the reagent.[13]

  • Incorrect Solvent Polarity for the Mechanism: Different reaction mechanisms are favored by different types of solvents. For example, SN1 reactions are favored in polar protic solvents because they stabilize the carbocation intermediate, while SN2 reactions are faster in polar aprotic solvents which do not solvate the nucleophile as strongly, leaving it more reactive.[1][14][15][16]

Troubleshooting Steps:

  • Assess Reactant Solubility: Visually inspect your reaction mixture. If you see undissolved solids, consider a solvent with a different polarity or a co-solvent system.

  • Re-evaluate Solvent Choice Based on Mechanism: Consider the likely mechanism of your reaction and choose a solvent that is known to favor it.

  • Conduct a Small-Scale Solvent Screen: Run the reaction in a few different solvents with varying polarities and proticities to identify a more suitable medium.

Q2: I'm observing poor selectivity (e.g., regio- or stereoselectivity). Can the solvent influence this?

A2: Absolutely. The solvent can have a profound impact on the selectivity of a reaction by differentially stabilizing competing transition states.[1][7]

  • Differential Solvation of Transition States: If a reaction can proceed through multiple pathways leading to different products, the solvent can stabilize the transition state of one pathway more than the others, thus favoring the formation of a specific product.[7] For example, in some reactions, a more polar solvent may favor a more polar transition state, leading to a different regio- or stereoisomer.

  • Hydrogen Bonding and Steric Effects: Protic solvents can form hydrogen bonds with reactants or catalysts, which can influence the stereochemical outcome of a reaction by altering the steric environment around the reactive center.[17]

Troubleshooting Steps:

  • Vary Solvent Polarity: Experiment with a range of solvents from non-polar to polar to see how it affects the product ratio.

  • Compare Protic and Aprotic Solvents: If your reactants or intermediates can participate in hydrogen bonding, switching between protic and aprotic solvents can significantly alter selectivity.

  • Consult the Literature: Look for similar reactions in the literature to see what solvent systems have been successfully used to control selectivity.

Q3: My reaction is not proceeding at a reasonable rate. How can the solvent be affecting the kinetics?

A3: The solvent influences reaction rates primarily by affecting the energy of the reactants and the transition state.[6][7][10][11][17]

  • Stabilization of Charged Species: Reactions that involve the formation of charged intermediates or transition states are generally faster in polar solvents.[6][11] The solvent molecules orient themselves to stabilize these charged species, which lowers the activation energy.[6]

  • Solvation of Nucleophiles: In nucleophilic substitution reactions, the nature of the solvent is critical. Polar protic solvents can solvate anionic nucleophiles through hydrogen bonding, making them less reactive and slowing down SN2 reactions.[9][13][14] In contrast, polar aprotic solvents solvate cations more effectively than anions, leaving the nucleophile "naked" and more reactive.[1][13]

  • Viscosity: While often overlooked, the viscosity of the solvent can impact reaction rates.[1] In highly viscous solvents, the diffusion of reactants can be slower, leading to a decrease in the reaction rate.

Troubleshooting Steps:

  • Increase Solvent Polarity for Reactions with Polar Intermediates: If your mechanism involves charge separation, a more polar solvent will likely accelerate the reaction.

  • Switch to a Polar Aprotic Solvent for SN2 Reactions: If you are running an SN2 reaction with an anionic nucleophile, consider switching from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).

  • Consider the Operating Temperature: The boiling point of the solvent dictates the maximum temperature at which a reaction can be run at atmospheric pressure.[1] A higher temperature generally leads to a faster reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the difference between polar protic and polar aprotic solvents?

A1: The key difference lies in their ability to act as hydrogen bond donors.

  • Polar Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom (usually oxygen or nitrogen) and can therefore act as hydrogen bond donors.[13] Examples include water (H₂O), methanol (CH₃OH), and ethanol (CH₃CH₂OH). They are particularly good at solvating both cations and anions.[18]

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but lack an O-H or N-H bond, so they cannot act as hydrogen bond donors.[13] Examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (CH₃CN). They are effective at solvating cations but less so for anions.[11]

Q2: How do I choose a starting solvent for a new reaction?

A2: Choosing a starting solvent involves several considerations:[12][19][20]

  • Solubility of Reactants: The primary requirement is that the reactants are soluble in the solvent.[5][20]

  • Reaction Mechanism: As discussed, the expected mechanism will guide your choice towards protic or aprotic, and polar or non-polar solvents.[1][21]

  • Reaction Temperature: The solvent's boiling point must be compatible with the desired reaction temperature.[1]

  • Inertness: The solvent should not react with any of the reactants, reagents, or products.[5][12]

  • Safety and Environmental Impact: Whenever possible, choose a solvent with a lower toxicity and environmental footprint.[5][22] Many pharmaceutical companies have developed solvent selection guides to promote greener chemistry.[23][24][25][26][27][28]

Q3: What are solvent polarity scales and how can I use them?

A3: Solvent polarity scales are empirical measures of a solvent's polarity based on various physical or chemical properties.[29][30][31][32] Some common scales include:

  • Dielectric Constant (ε): A measure of a solvent's ability to separate charges.

  • Dipole Moment (μ): A measure of the polarity of an individual solvent molecule.

  • Reichardt's Dye (ET(30)): Based on the solvatochromic shift of a specific dye.[30]

These scales can be useful for comparing the polarity of different solvents and for selecting a solvent with a specific polarity for a particular application. You can find tables of these values in many organic chemistry resources.

Experimental Protocols

Protocol 1: General Solvent Screening Workflow

This protocol outlines a systematic approach to selecting an optimal solvent for a new reaction.

Objective: To identify a solvent that provides the best balance of reaction yield, rate, and selectivity.

Materials:

  • Reactants and reagents for the target reaction

  • A selection of candidate solvents (e.g., Toluene, THF, Acetonitrile, DMF, Ethanol, Water)

  • Small-scale reaction vessels (e.g., vials or a parallel synthesis platform)

  • Analytical instrumentation for monitoring reaction progress and product purity (e.g., TLC, LC-MS, GC-MS, NMR)

Procedure:

  • Initial Solvent Selection: Choose a small, diverse set of 4-6 solvents based on the theoretical considerations outlined in the FAQs (solubility, mechanism, temperature).

  • Small-Scale Reactions: Set up the reaction on a small scale in each of the chosen solvents under identical conditions (temperature, concentration, stoichiometry).

  • Reaction Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique. Note the time to completion or the conversion at a fixed time point.

  • Analysis of Outcome: Once the reactions are complete, analyze the crude reaction mixtures to determine the yield of the desired product and the formation of any byproducts.

  • Selection of Lead Solvent(s): Identify the solvent(s) that gave the best results.

  • Optimization (Optional): If necessary, further optimize the reaction conditions in the lead solvent(s) by varying temperature, concentration, or catalyst loading.

Protocol 2: Troubleshooting Low Yield via Solvent Optimization

This protocol is designed for situations where an established reaction is giving poor yields.

Objective: To improve the yield of a reaction by systematically evaluating alternative solvents.

Procedure:

  • Analyze the Current System: Identify the properties of the current solvent (polarity, proticity, boiling point).

  • Hypothesize the Problem: Formulate a hypothesis for why the yield is low based on the troubleshooting guide (e.g., "The polar protic solvent is deactivating the nucleophile").

  • Select Alternative Solvents: Choose a few alternative solvents that address the hypothesized problem. For example, if you suspect nucleophile deactivation, select polar aprotic solvents.

  • Run Comparative Experiments: Set up the reaction in the original solvent and the selected alternative solvents in parallel, keeping all other parameters constant.

  • Evaluate and Iterate: Compare the yields and purity of the product from each reaction. If an improvement is observed, you may have identified a better solvent system. If not, revisit your hypothesis and select a different set of alternative solvents for the next iteration.

Data Presentation

Table 1: Properties of Common Solvents

SolventFormulaDielectric Constant (ε) at 20°CBoiling Point (°C)Class
WaterH₂O80.1100Polar Protic
MethanolCH₃OH32.765Polar Protic
EthanolC₂H₅OH24.578Polar Protic
AcetonitrileCH₃CN37.582Polar Aprotic
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.7189Polar Aprotic
N,N-Dimethylformamide (DMF)HCON(CH₃)₂36.7153Polar Aprotic
AcetoneCH₃COCH₃20.756Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂9.140Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O7.566Polar Aprotic
Ethyl AcetateCH₃COOC₂H₅6.077Polar Aprotic
TolueneC₇H₈2.4111Non-Polar
HexaneC₆H₁₄1.969Non-Polar

Data compiled from various sources.

Visualizations

Solvent_Effect_on_SN1 cluster_SN1 SN1 Reaction Pathway cluster_Solvent Solvent Interaction Reactant Reactant Carbocation Intermediate Carbocation Intermediate Reactant->Carbocation Intermediate Slow, Rate-Determining Product Product Carbocation Intermediate->Product Polar Protic Solvent Polar Protic Solvent Polar Protic Solvent->Carbocation Intermediate Stabilization via H-bonding and ion-dipole interactions

Caption: Stabilization of the carbocation intermediate in an SN1 reaction by a polar protic solvent.

Solvent_Screening_Workflow Define Reaction Define Reaction Select Diverse Solvents Select Diverse Solvents Define Reaction->Select Diverse Solvents Run Small-Scale Parallel Reactions Run Small-Scale Parallel Reactions Select Diverse Solvents->Run Small-Scale Parallel Reactions Monitor and Analyze Monitor and Analyze Run Small-Scale Parallel Reactions->Monitor and Analyze Identify Optimal Solvent Identify Optimal Solvent Monitor and Analyze->Identify Optimal Solvent Scale-Up and Optimization Scale-Up and Optimization Identify Optimal Solvent->Scale-Up and Optimization

Caption: A typical workflow for systematic solvent screening in reaction optimization.

References

  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025, July 3). Google Cloud.
  • Solvent effects. Wikipedia.
  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2015, April 22). Leah4sci.
  • What Factors Are Taken Into Consideration When Selecting a Solvent? (2026, January 2). ACS Green Chemistry Institute.
  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2013, August 6). Leah4sci.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • How are solvents chosen in organic reactions? (2016, October 5). Chemistry Stack Exchange.
  • Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation C
  • Effect of solvents on chemical reactions and reactivity.
  • Substitution and Elimination Reactions for the DAT. (2024, August 8). Shemmassian Academic Consulting.
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31).
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016, February 17). RSC Publishing.
  • Solvent Effects on Transition States. University of California, Santa Barbara.
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Temperature control strategies during lithiation to prevent over-lithiation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for temperature control strategies during lithiation. This guide is designed for researchers, scientists, and drug development professionals who utilize potent organolithium reagents and seek to prevent common side reactions, such as over-lithiation, through precise thermal management. Here, we move beyond simple protocols to explain the underlying principles that govern these sensitive reactions, empowering you to troubleshoot issues and optimize your synthetic outcomes.

The Crucial Role of Temperature in Lithiation Chemistry

Organolithium reagents are exceptionally strong bases and potent nucleophiles, making them invaluable in modern synthesis.[1] However, this high reactivity is a double-edged sword.[2] Most lithiation reactions are highly exothermic, and without adequate temperature control, the heat generated can lead to a cascade of problems, including:

  • Over-lithiation: Deprotonation at multiple sites on the substrate, leading to a mixture of undesired products.

  • Side Reactions: Reaction with solvents (e.g., THF) or other functional groups.[3]

  • Reagent Decomposition: Thermal degradation of the organolithium reagent itself.[2]

  • Thermal Runaway: A dangerous, uncontrolled escalation of the reaction rate and temperature.[4]

Effective temperature control is therefore not just a matter of improving yield, but a critical safety requirement.[4][5] This guide provides the foundational knowledge and practical steps to maintain that control.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers.

Q1: Why is -78 °C such a common temperature for lithiation reactions?

A: The widespread use of -78 °C is a practical choice based on several factors. This is the sublimation point of carbon dioxide (dry ice), making a dry ice/acetone or dry ice/isopropanol bath a convenient and reliable way to maintain a very low and stable temperature.[6][7][8] Kinetically, this low temperature is highly effective at:

  • Slowing down the reaction rate: This makes the highly exothermic deprotonation manageable and prevents rapid heat buildup.[8]

  • Preventing side reactions: Many unwanted reactions, such as the reaction of n-BuLi with THF or nucleophilic attack on sensitive functional groups, have higher activation energies and are significantly suppressed at -78 °C.[3]

  • Stabilizing intermediates: The resulting organolithium intermediates are often thermally unstable and benefit from the cryogenic conditions.[9]

Q2: What are the signs of a thermal excursion or runaway reaction?

A: Vigilant monitoring is key. Be alert for:

  • A rapid, unexpected rise in the internal reaction temperature.[4]

  • Bubbling or gas evolution that is more vigorous than expected.

  • A sudden change in the color of the reaction mixture.

  • Fuming or smoke emanating from the reaction flask.

  • Boiling of the solvent, even when the cooling bath is in place.

If any of these signs are observed, it is critical to be prepared to take immediate corrective action as outlined in our troubleshooting guide.

Q3: Is it always necessary to run lithiations at -78 °C? Can I use a higher temperature?

A: Not always. The optimal temperature is dictated by the specific reaction, including the acidity of the proton being removed, the stability of the organolithium reagent, and the nature of the substrate.[3] Some reactions are sluggish at -78 °C and may require warming to proceed at a reasonable rate.[2] However, any deviation to a higher temperature should be done cautiously and with a clear understanding of the potential trade-offs. Higher temperatures may shift the reaction from kinetic to thermodynamic control, potentially altering the product distribution.[10] As a general rule, perform the reaction at the lowest temperature at which it proceeds efficiently to minimize side reactions.[3]

Q4: What is the difference between the bath temperature and the internal reaction temperature, and which is more important?

A: This is a critical distinction.

  • Bath Temperature: The temperature of your cooling medium (e.g., -78 °C in a dry ice/acetone bath).

  • Internal Temperature: The actual temperature of the reacting solution inside the flask.

The internal temperature is the most important parameter to monitor.[4][6] Due to the exothermic nature of the reaction, the internal temperature can be significantly higher than the bath temperature, especially at the point of reagent addition. Relying solely on the bath temperature can give a false sense of security and lead to uncontrolled exotherms. A thermocouple or low-temperature thermometer should be placed directly in the reaction mixture for accurate monitoring.[6]

Troubleshooting Guide: Thermal Management Issues

This section provides a problem-and-solution framework for common issues related to temperature control.

Problem 1: Low Yield and a Complex Mixture of Products, Suggesting Over-Lithiation.
  • Root Cause: The reaction temperature likely rose high enough at the point of addition to overcome the activation energy barrier for a second deprotonation. This creates a di-lithiated or multi-lithiated species, which then reacts with the electrophile to generate byproducts. Higher temperatures can favor the formation of a more stable, but undesired, thermodynamic product.[10][11]

  • Preventative Strategy:

    • Ensure Efficient Cooling: Use a cooling bath with sufficient volume and surface area. Ensure the reaction flask is adequately immersed. For larger-scale reactions, consider a cryocooler or a jacketed reactor for more precise temperature regulation.[12]

    • Slow Reagent Addition: Add the organolithium reagent dropwise via a syringe pump.[4] This allows the heat generated from each drop to dissipate before the next is added, keeping the internal temperature close to that of the bath.

    • Monitor Internal Temperature: Continuously monitor the internal temperature. If it rises more than 5-10 °C above the bath temperature, pause the addition until it cools back down.[6]

    • Efficient Stirring: Ensure vigorous stirring to promote rapid heat transfer from the solution to the flask walls and into the cooling bath. Poor mixing can create localized "hot spots" where over-lithiation can occur.[4]

Problem 2: The Internal Temperature is Rising Uncontrollably.
  • Root Cause: The rate of heat generation is exceeding the rate of heat dissipation. This is a pre-thermal runaway condition and must be addressed immediately. It is typically caused by adding the reagent too quickly or an inadequate cooling setup.[4]

  • Immediate Corrective Actions:

    • STOP THE ADDITION: Immediately cease adding the organolithium reagent.

    • Increase Cooling (If Possible): If using a dry ice bath, carefully add more dry ice.

    • Add Pre-Cooled Solvent: If the reaction volume allows, adding more pre-chilled solvent can help absorb some of the heat.

    • Prepare for Quenching: Have a secondary container with a suitable quenching agent (e.g., isopropanol) in a dry ice bath ready. If control cannot be re-established, the reaction may need to be safely quenched.

Problem 3: The Reaction Fails to Initiate or is Extremely Sluggish.
  • Root Cause: The temperature may be too low for the specific reaction, making the activation energy barrier insurmountable. This can sometimes be the case with sterically hindered substrates or less reactive organolithium reagents.[2]

  • Troubleshooting Steps:

    • Verify Reagent Activity: First, ensure your organolithium reagent has not degraded. Titration is the best way to confirm its concentration.

    • Controlled Warming: Remove the cooling bath for very short intervals (e.g., 1-2 minutes) while carefully monitoring the internal temperature. Allow the temperature to rise by a few degrees (e.g., from -78 °C to -70 °C) and observe for any signs of reaction initiation (e.g., color change, slight exotherm).

    • Re-cool as Needed: If an exotherm begins, immediately re-immerse the flask in the cooling bath to control it.

    • Consider Additives: In some cases, additives like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase reactivity, allowing the reaction to proceed at a lower temperature.[1]

Key Experimental Protocols

Protocol 1: Setting Up a Low-Temperature Lithiation Reaction
  • Glassware Preparation: Thoroughly dry all glassware in an oven (>120 °C for at least 4 hours) and assemble it hot under a stream of dry, inert gas (Argon or Nitrogen). Allow to cool to room temperature under the inert atmosphere.[5]

  • System Purge: Assemble the reaction apparatus (flask with stir bar, septum, and inert gas inlet/outlet bubbler) and purge the system with inert gas for 10-15 minutes.

  • Solvent and Substrate Addition: Add the anhydrous solvent and the substrate to the reaction flask via cannula or syringe.

  • Cooling: Place the reaction flask in a Dewar containing the appropriate cooling bath mixture (see Table 1). Allow the internal solution to equilibrate to the bath temperature for at least 15 minutes.

  • Temperature Monitoring: Insert a calibrated, low-temperature thermometer or thermocouple probe through the septum so that the tip is submerged in the reaction mixture but does not interfere with the stir bar.

  • Reagent Addition: Draw the required volume of organolithium reagent into a dry, inert gas-purged syringe. Mount the syringe on a syringe pump and set a slow addition rate (e.g., 0.5 mL/min, adjust based on scale and reactivity). Insert the syringe needle through the septum.

  • Execution: Begin the addition while stirring vigorously. Continuously monitor the internal temperature, pausing the addition if a significant exotherm is observed.[4]

  • Post-Addition: After the addition is complete, allow the reaction to stir at the low temperature for the specified time before proceeding with quenching or further steps.

Data Presentation: Common Cooling Baths

The selection of a cooling bath is critical for establishing the reaction's temperature floor.

Cooling AgentLiquid CarrierTemperature (°C)Notes
IceWater0For less reactive systems.
IceNaCl (saturated)-10 to -20Simple, but temperature can be variable.
Dry IceAcetonitrile-40Useful intermediate temperature.
Dry IceAcetone / Isopropanol-78Most common for lithiations; stable and easy to prepare.[7]
Liquid N₂Diethyl Ether-100Use with extreme caution due to flammability and condensation of oxygen.
Liquid N₂Isopentane-160For specialized cryogenic applications.

Table adapted from University of Rochester, Department of Chemistry resources.[7]

Visualizations

Diagram 1: Logic Flow for Thermal Control Strategy

This diagram outlines the decision-making process for establishing proper temperature control for a lithiation reaction.

Thermal_Control_Strategy cluster_prep Preparation Phase cluster_exec Execution Phase A Assess Reaction Exothermicity (Literature, Analogy) B Select Appropriate Cooling Bath (See Table 1) A->B C Setup Reaction Under Inert Gas (Oven-dried glassware) B->C D Cool Substrate Solution (Equilibrate to bath temp) C->D E Monitor Internal Temperature (Use thermocouple) D->E F Slow, Controlled Addition of R-Li (Syringe Pump Recommended) E->F G Observe for Exotherm F->G H Is Temp Rise > 5-10°C? G->H I Pause Addition, Allow to Cool H->I Yes J Continue Addition H->J No I->E J->F K Reaction Complete J->K

Caption: Decision workflow for setting up and executing a temperature-controlled lithiation.

Diagram 2: Kinetic vs. Thermodynamic Control in Over-Lithiation

This energy profile diagram illustrates how temperature can influence the outcome of a deprotonation reaction.

KT_Control cluster_axis cluster_legend Legend Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate Reactants Substrate + R-Li TS_Kinetic Reactants->TS_Kinetic ΔG‡ (kinetic) Low Activation Energy TS_Thermo Reactants->TS_Thermo ΔG‡ (thermo) High Activation Energy P_Kinetic Mono-lithiated (Kinetic Product) - Forms Faster - Favored at Low Temp TS_Kinetic->P_Kinetic P_Thermo Di-lithiated (Thermodynamic Product) - More Stable - Favored at High Temp TS_Thermo->P_Thermo L1 Low Temp favors Kinetic Path (irreversible) L2 High Temp allows Thermodynamic Path (reversible)

Caption: Energy profile showing how low temperatures favor the faster-forming kinetic product.

References

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of heterocyclic intermediates, rigorous analytical characterization is paramount. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS 400777-00-6), a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its multifunctionalized pyridine core.[1] This guide provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of this compound, grounded in established scientific principles and supported by experimental data.

The structural complexity of this molecule, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, a chlorinated and iodinated pyridine ring, and a carbamate linkage, necessitates a multi-pronged analytical approach to confirm its identity, purity, and stability. We will explore the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC), offering not just procedural steps but the underlying rationale for methodological choices.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of pharmaceutical intermediates. For this compound, a reversed-phase HPLC method is typically the most effective approach. The choice of a C18 stationary phase is common for carbamates and pyridine derivatives, offering a good balance of hydrophobic and polar interactions.[2]

A critical consideration for this analyte is the mobile phase composition, especially when interfacing with mass spectrometry. The use of volatile buffers is essential for MS compatibility. A patent application detailing the use of this compound in a synthesis workflow provides a validated LC-MS method, which can be adapted for a standard HPLC-UV analysis.[3]

Comparative HPLC Methodologies
ParameterMethod A: HPLC-UV (General Purity)Method B: LC-MS (Process Monitoring/Impurity ID)
Column C18, 4.6 x 150 mm, 5 µmXtimate C18, 2.1 x 30 mm, 3 µm[3]
Mobile Phase A 0.1% Formic Acid in Water0.037% TFA in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.018% TFA in Acetonitrile[3]
Gradient 10-90% B over 15 min, hold at 90% B for 5 min10-80% B over 4.5 min, hold at 80% B for 1.5 min[3]
Flow Rate 1.0 mL/min1.2 mL/min[3]
Detection UV at 254 nmPDA at 220, 215, 254 nm & Mass Spectrometry[3]
Column Temp. 40 °C40 °C[3]

Rationale for Method Selection:

  • Method A is a robust, general-purpose method for routine purity checks. The longer gradient and column provide higher resolution, which is ideal for separating closely related impurities. Formic acid is a common mobile phase modifier that provides good peak shape for pyridine-containing compounds.

  • Method B , as described in the patent literature, is optimized for high-throughput analysis, as indicated by the shorter column and faster gradient.[3] The use of trifluoroacetic acid (TFA) as an ion-pairing agent can improve peak sharpness for basic compounds like pyridines, and its volatility makes it suitable for LC-MS.

Experimental Protocol: HPLC-UV Purity Determination
  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 0.5 mg/mL stock solution. Further dilute to a working concentration of 0.05 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Instrument Setup: Equilibrate the HPLC system (Method A) with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample solution.

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the area percentage to determine the purity.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute equilibrate Equilibrate System dilute->equilibrate inject Inject Sample equilibrate->inject run Run Gradient inject->run detect UV Detection run->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are required to verify the connectivity of the atoms.

Expected ¹H NMR Spectral Features:

Based on the analysis of similar carbamate and pyridine structures, the following proton signals are anticipated:[4]

  • tert-Butyl Protons: A sharp singlet around 1.5 ppm, integrating to 9 protons.

  • Pyridine Protons: Two singlets or narrow doublets in the aromatic region (typically 7.5-8.5 ppm). The exact chemical shifts will be influenced by the electronic effects of the chloro, iodo, and carbamate substituents.

  • Carbamate N-H Proton: A broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Expected ¹³C NMR Spectral Features:

  • tert-Butyl Carbons: Two signals, one for the quaternary carbon (~80 ppm) and one for the methyl carbons (~28 ppm).

  • Carbonyl Carbon: A signal around 152-155 ppm.

  • Pyridine Carbons: Four signals in the aromatic region (approximately 110-150 ppm). The carbons directly attached to the halogens will show distinct chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 10-15 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to cover both the aliphatic and aromatic regions.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

NMR Logic Diagram

NMR_Logic cluster_nmr NMR Spectroscopy substance This compound H1_NMR 1H NMR substance->H1_NMR C13_NMR 13C NMR substance->C13_NMR tBu_H t-Butyl (s, 9H) ~1.5 ppm H1_NMR->tBu_H Aryl_H Pyridine (2H) ~7.5-8.5 ppm H1_NMR->Aryl_H NH_H N-H (br s, 1H) H1_NMR->NH_H tBu_C t-Butyl C ~28, 80 ppm C13_NMR->tBu_C CO_C C=O ~153 ppm C13_NMR->CO_C Aryl_C Pyridine C ~110-150 ppm C13_NMR->Aryl_C

Caption: Expected NMR signals for the target compound.

Molecular Weight Verification: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₀H₁₂ClIN₂O₂, Molecular Weight: 354.57 g/mol ), electrospray ionization (ESI) is a suitable technique.[1]

Expected Mass Spectrum:

  • Protonated Molecule [M+H]⁺: The base peak is expected at m/z 355.97, corresponding to the protonated molecule.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with an [M+2] peak approximately one-third the intensity of the [M] peak.

  • Fragmentation: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to fragment ions. The loss of the entire Boc group (-100 Da) is also possible.

Comparative MS Ionization Techniques
TechniquePros for this AnalyteCons for this Analyte
Electrospray (ESI) Soft ionization, ideal for observing the molecular ion. Easily coupled with LC.Can be susceptible to matrix effects.
APCI Good for less polar compounds, less susceptible to matrix effects than ESI.Can sometimes lead to more fragmentation than ESI.
Electron Ionization (EI) Provides detailed fragmentation patterns for structural elucidation.Often too harsh, may not show a molecular ion peak.

Rationale: ESI is the preferred method as it is a soft ionization technique that is well-suited for polar, medium molecular weight compounds and provides strong evidence of the molecular ion, which is the primary goal for this analysis.

Experimental Protocol: LC-ESI-MS
  • LC Separation: Utilize the LC-MS method (Method B) described in the HPLC section to introduce the sample into the mass spectrometer.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100-500

  • Data Analysis: Examine the resulting mass spectrum for the [M+H]⁺ ion and its characteristic chlorine isotopic pattern. Identify any significant fragment ions.

Thermal Stability Assessment: TGA and DSC

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for understanding the thermal stability, decomposition profile, and solid-state properties of a pharmaceutical intermediate.[3][5] This information is critical for defining safe handling, storage, and processing conditions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[6] For this compound, TGA can be used to determine the onset of thermal decomposition. A typical TGA experiment would likely show a significant mass loss corresponding to the decomposition of the molecule.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[3] This technique is used to determine the melting point and identify any polymorphic transitions. The compound is expected to be a solid at room temperature, and DSC will reveal a sharp endothermic peak at its melting point.

Experimental Protocol: TGA/DSC
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.

  • TGA Method:

    • Temperature Program: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • DSC Method:

    • Temperature Program: Heat the sample from 30 °C to a temperature above its expected melting point at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition from the TGA curve.

    • DSC: Determine the peak temperature of the melting endotherm.

Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis sample Sample Preparation (3-5 mg in pan) heat_tga Heat at 10°C/min under N2 sample->heat_tga heat_dsc Heat at 10°C/min under N2 sample->heat_dsc mass_loss Measure Mass Loss heat_tga->mass_loss tga_result Determine Decomposition Temp. mass_loss->tga_result heat_flow Measure Heat Flow heat_dsc->heat_flow dsc_result Determine Melting Point heat_flow->dsc_result

Caption: Workflow for TGA and DSC analysis.

Conclusion

The comprehensive characterization of this compound requires an integrated analytical approach. HPLC is essential for purity assessment, with reversed-phase methods providing reliable separation. NMR spectroscopy serves as the definitive tool for structural confirmation, while mass spectrometry verifies the molecular weight and provides fragmentation data. Finally, thermal analysis by TGA and DSC offers critical insights into the material's stability and solid-state properties. By employing this suite of techniques, researchers can ensure the quality and integrity of this important pharmaceutical intermediate, facilitating its successful application in drug discovery and development.

References

  • Supporting Information for various tert-butyl carbamates. [Link]

  • Beilstein Journal of Organic Chemistry. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. [Link]

  • Frontier Specialty Chemicals. tert-Butyl 6-chloro-4-iodopyridin-3-ylcarbamate. [Link]

  • Scientific Research Publishing. Some scientific research about this compound. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. Novel dual nk-1/nk-3 receptor antagonists.
  • ResearchGate. Synthesis and characterization of oxovanadium (IV) dithiocarbamates with pyridine. [Link]

  • Google Patents. Novel dual nk-1/nk-3 receptor antagonists.
  • ResearchGate. Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. [Link]

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Comparative NMR Analysis Guide: Tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate Chemical Structure

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key intermediate in pharmaceutical synthesis. We will dissect its spectral features, compare them with structurally related compounds, and provide a detailed experimental protocol for data acquisition. This analysis is crucial for researchers, scientists, and drug development professionals for structural verification and purity assessment.

Introduction: The Significance of Structural Elucidation

This compound (PubChem CID: 53415320) is a substituted pyridine derivative incorporating a Boc-protecting group, a chloro, and an iodo substituent.[1] The precise arrangement of these functional groups on the pyridine ring dictates its reactivity and utility in the synthesis of more complex molecules. NMR spectroscopy stands as the cornerstone technique for unambiguously determining this arrangement and confirming the compound's identity and purity.

This guide will delve into the nuances of the ¹H and ¹³C NMR spectra, explaining the rationale behind the observed chemical shifts and coupling patterns. By comparing these features to simpler, related structures, we can build a comprehensive understanding of how each substituent influences the electronic environment of the pyridine ring.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the N-H proton of the carbamate, and the protons of the tert-butyl group.

Key Expected Signals:

  • Pyridine Ring Protons (H-2 and H-5): The pyridine ring has two remaining protons at the C-2 and C-5 positions. Due to the anisotropic effect of the pyridine nitrogen and the influence of the electron-withdrawing chloro and iodo substituents, these protons will appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm.

    • The proton at the C-2 position (H-2) is expected to be the most downfield signal due to its proximity to the electronegative nitrogen atom.

    • The proton at the C-5 position (H-5) will also be in the aromatic region but likely at a slightly more upfield position compared to H-2.

    • These two protons are expected to appear as singlets, as there are no adjacent protons to cause spin-spin coupling.

  • Carbamate N-H Proton: The proton attached to the nitrogen of the carbamate group will typically appear as a broad singlet. Its chemical shift is highly dependent on factors such as solvent, concentration, and temperature, but it is generally expected in the range of δ 6.5-9.5 ppm.

  • tert-Butyl Protons: The nine equivalent protons of the tert-butyl (Boc) group will give rise to a sharp, intense singlet in the upfield region of the spectrum, characteristically around δ 1.5 ppm.[2][3] This signal is a hallmark of the Boc-protecting group and its integration value of 9H is a key diagnostic feature.[3]

Comparative Analysis:

To understand the substituent effects, let's consider the ¹H NMR of simpler pyridines:

  • Pyridine: The protons of unsubstituted pyridine resonate at approximately δ 8.6 (H-2, H-6), 7.2 (H-3, H-5), and 7.6 (H-4) ppm.[4][5]

  • 2-Chloropyridine: The presence of a chlorine atom at the C-2 position deshields the adjacent proton (H-6), pushing it further downfield.[6]

  • tert-Butyl (pyridin-3-yl)carbamate: In this case, the carbamate group at C-3 influences the chemical shifts of the neighboring protons.

The combined electron-withdrawing effects of the chloro and iodo groups in our target molecule are expected to cause a general downfield shift of the remaining pyridine protons compared to unsubstituted pyridine.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

Key Expected Signals:

  • Pyridine Ring Carbons: The six carbons of the pyridine ring will each produce a distinct signal.

    • The carbons directly attached to the electronegative nitrogen (C-2 and C-6) will be the most downfield.

    • The carbon bearing the iodo group (C-4) will have a chemical shift significantly influenced by the heavy atom effect of iodine, typically resulting in an upfield shift compared to a C-H carbon in a similar environment.

    • The carbon attached to the carbamate group (C-3) and the chlorine atom (C-6) will also show characteristic chemical shifts.

  • Carbamate Carbonyl Carbon: The carbonyl carbon of the carbamate group will appear in the typical carbonyl region, around δ 150-160 ppm.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will resonate around δ 80 ppm, while the three equivalent methyl carbons will appear further upfield, typically around δ 28 ppm.[2]

Comparative Analysis:

  • Substituted Pyridines: The chemical shifts of the pyridine carbons are sensitive to the electronic nature of the substituents. Electron-withdrawing groups generally cause a downfield shift of the carbon signals, except for the carbon directly attached to the substituent (the ipso-carbon), which can be shifted upfield or downfield depending on the substituent.[7][8]

  • Boc-Protected Amines: The characteristic signals for the tert-butyl group in the ¹³C NMR spectrum are a reliable indicator of the presence of the Boc protecting group.[2][9]

Experimental Protocol for NMR Data Acquisition

The following is a standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a common choice).

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

    • A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis of quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Data Summary and Interpretation

The following tables summarize the predicted chemical shifts for this compound. Experimental values may vary slightly depending on the solvent and other acquisition conditions.

Table 1: Predicted ¹H NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-28.0 - 8.5s1H
H-57.5 - 8.0s1H
N-H7.0 - 9.0br s1H
-C(CH₃)₃~1.5s9H

Table 2: Predicted ¹³C NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)
C-2145 - 155
C-3130 - 140
C-490 - 100
C-5140 - 150
C-6148 - 158
C=O150 - 155
-C (CH₃)₃~81
-C(CH₃ )₃~28

Visualizing Molecular Structure and Key Interactions

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, the precise structural elucidation of novel synthetic intermediates is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a structural fingerprint through fragmentation analysis. This guide offers an in-depth examination of the expected fragmentation pattern of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a halogenated pyridine derivative, under electrospray ionization (ESI) conditions. We will dissect its fragmentation pathway, compare it to its unprotected amine analogue, and provide the experimental rationale for confident identification.

The Critical Role of the tert-Butoxycarbonyl (Boc) Group in MS Analysis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[1] Its utility extends into mass spectrometry, where it imparts a highly predictable and diagnostically useful fragmentation signature. Under typical collision-induced dissociation (CID) conditions in positive-ion ESI-MS/MS, the Boc group undergoes a characteristic series of neutral losses, simplifying spectral interpretation and often providing a clear starting point for deducing the structure of the remaining molecule.[2][3]

The fragmentation of protonated Boc-protected amines is initiated by a coupled elimination of isobutylene (2-methylpropene) and carbon dioxide, resulting in a total neutral loss of 100 Da.[2] This clean, high-yield fragmentation pathway is a key advantage, often producing an abundant ion corresponding to the protonated parent amine, which can then be subjected to further fragmentation (MS³) for deeper structural analysis.

Predicted Fragmentation Pathway of this compound

The target molecule, with a monoisotopic mass of 353.9632 Da[4], is expected to readily protonate under positive-ion ESI conditions, likely on the basic nitrogen of the pyridine ring, to form the precursor ion [M+H]⁺ at m/z 354.9710 . The chlorine atom will also produce a characteristic isotopic peak at [M+2+H]⁺ (m/z 356.9680) with an abundance of approximately one-third of the monoisotopic peak.[5]

Upon subjecting the m/z 354.9710 precursor ion to CID, we predict the following dominant fragmentation pathway:

  • Initial Neutral Loss of Isobutylene (C₄H₈): The most facile fragmentation is the loss of a 56 Da neutral isobutylene molecule. This is a hallmark of Boc group fragmentation, proceeding through a low-energy rearrangement to form a carbamic acid intermediate.[6][7] This results in a prominent fragment ion at m/z 298.9951 .

  • Decarboxylation: The carbamic acid intermediate is unstable and readily loses a 44 Da molecule of carbon dioxide (CO₂).[2] This leads to the formation of the protonated core amine, 6-chloro-4-iodopyridin-3-amine , at m/z 254.9319 . This ion, resulting from the combined loss of 100 Da, is often one of the most abundant fragments in the spectrum.[3]

  • Fragmentation of the Pyridine Core: The resulting protonated amine (m/z 254.9319) can undergo further fragmentation. Given the presence of two different halogens, we can anticipate competitive losses:

    • Loss of Iodine Radical (I•): The carbon-iodine bond is weaker than the carbon-chlorine bond. Therefore, the loss of a neutral iodine radical (126.9045 Da) is a highly probable event, leading to a fragment at m/z 128.0274 .

    • Loss of Chlorine Radical (Cl•): While less favorable than the loss of iodine, the elimination of a chlorine radical (34.9689 Da) could also occur, yielding a fragment at m/z 219.9630 .[8]

The predicted fragmentation cascade is illustrated in the diagram below.

G parent [M+H]⁺ This compound m/z 354.97 intermediate Carbamic Acid Intermediate m/z 298.99 parent->intermediate - C₄H₈ (56 Da) amine [M+H-100]⁺ 6-chloro-4-iodopyridin-3-amine m/z 254.93 intermediate->amine - CO₂ (44 Da) frag_iodine [Amine-I•]⁺ m/z 128.03 amine->frag_iodine - I• (127 Da) frag_chlorine [Amine-Cl•]⁺ m/z 219.96 amine->frag_chlorine - Cl• (35 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway.

Comparison with Unprotected 6-chloro-4-iodopyridin-3-amine

To appreciate the utility of the Boc group's fragmentation signature, it is instructive to compare it with the fragmentation of the unprotected core amine.

FeatureThis compound6-chloro-4-iodopyridin-3-amine (Unprotected)
Precursor Ion [M+H]⁺ m/z 354.97m/z 254.93
Primary Fragmentation Neutral loss of isobutylene (-56 Da) and CO₂ (-44 Da)Loss of Iodine radical (-127 Da) or Chlorine radical (-35 Da)
Key Diagnostic Ion m/z 254.93 ([M+H-100]⁺)m/z 128.03 ([M+H-I•]⁺)
Diagnostic Advantage The 100 Da neutral loss is a highly specific indicator of the Boc-carbamate presence, simplifying initial spectral assessment.Direct fragmentation of the core provides immediate information on the substituents, but lacks the initial confirmatory loss.

The presence of the Boc group provides a two-stage fragmentation that first confirms the nature of the protecting group and then reveals the mass of the underlying amine core. This is particularly advantageous in complex mixtures or during reaction monitoring, where the characteristic 100 Da loss can be used as a screen for all Boc-protected species.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for acquiring high-quality tandem mass spectra for the title compound.

A. Sample & System Preparation

  • Sample Preparation: Dissolve the compound in methanol or acetonitrile to a final concentration of 1 µg/mL.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

B. Liquid Chromatography (LC) Method

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient:

    • Start at 5% B.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B in 0.1 minutes.

    • Equilibrate at 5% B for 2.9 minutes.

C. Tandem Mass Spectrometry (MS/MS) Method

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Type: Product Ion Scan (or Tandem MS).

  • Precursor Ion: m/z 354.97 (and 356.97 for isotope confirmation).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Optimize using a ramp (e.g., 10-40 eV) to observe both the intermediate and subsequent fragments. A fixed energy of ~20 eV is a good starting point.

G cluster_lc LC System cluster_ms Mass Spectrometer Sample Sample Injection Column C18 Column Sample->Column Gradient Elution ESI ESI Source (+ mode) Column->ESI Eluent Q1 Quadrupole 1 (Isolates m/z 355) ESI->Q1 Q2 Collision Cell (CID with Argon) Q1->Q2 TOF TOF Analyzer (Detects Fragments) Q2->TOF Data Data TOF->Data Spectrum

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by the characteristic behavior of the Boc protecting group. The sequential neutral losses of isobutylene (56 Da) and carbon dioxide (44 Da) serve as a reliable diagnostic marker, yielding a protonated amine core that subsequently fragments through predictable losses of its halogen substituents. This clear, multi-stage fragmentation pathway, when compared to the simpler pattern of the unprotected amine, underscores the analytical utility of the Boc group in structural confirmation. The provided experimental protocol offers a validated starting point for researchers to obtain clear and interpretable data for this and structurally related molecules.

References

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society. Available at: [Link]

  • Turecek, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Hangzhou Better Chemtech Ltd. (2023). What is the mass spectrum of 2 - Chloropyridine? Blog. Available at: [Link]

  • Ghosh, D., et al. (2009). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry. Available at: [Link]

  • Wang, X., et al. (2020). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

  • Sureshbabu, V. V., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Badu-Tawiah, A., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Chemical Science. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Poullain, D., et al. (2018). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Tsujikawa, K., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry. Available at: [Link]

  • Organic Chemistry Explained. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • Sugie, K. I., et al. (2015). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. Available at: [Link]

  • Deme, R., & D'Agostino, P. A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

  • Cabri, W., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. Available at: [Link]

  • Csomos, C., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Al-Said, N. H., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-pyrimidinethione Derivatives. International Journal of Organic Chemistry. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Cross-Coupling: A Comparative Analysis of Bromo- vs. Iodo-Pyridinyl Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, pyridine scaffolds are of paramount importance. Their prevalence in bioactive molecules and functional materials necessitates robust and predictable methods for their elaboration. Palladium-catalyzed cross-coupling reactions stand as the most powerful tools for forging carbon-carbon and carbon-heteroatom bonds to these essential heterocycles.

However, the success and efficiency of these transformations are critically dependent on the choice of the halide on the pyridine ring. This guide provides an in-depth, evidence-based comparison of the reactivity of iodo-pyridinyl versus bromo-pyridinyl intermediates in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of reactivity, offering field-proven insights to guide your experimental design and troubleshooting efforts.

The Heart of the Matter: Oxidative Addition and the C–X Bond

The reactivity of any aryl halide in a cross-coupling reaction is fundamentally governed by the rate of the initial oxidative addition step. In this crucial phase, the palladium(0) catalyst inserts into the carbon-halogen (C–X) bond, forming a Pd(II) intermediate. This step is frequently the rate-determining event in the catalytic cycle.[1][2]

The energy required to break the C–X bond is a primary determinant of the reaction rate. The bond dissociation energies (BDEs) follow a clear trend: C–Cl > C–Br > C–I.[3][4] Consequently, the weaker carbon-iodine bond is cleaved more readily than the carbon-bromine bond, making iodo-pyridines intrinsically more reactive electrophiles than their bromo-pyridine counterparts.[5] This fundamental difference in reactivity has profound implications for catalyst selection, reaction conditions, and overall synthetic strategy.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pyridyl-X (I or Br) Ar-Pd(II)-X(L2) Pyridyl-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M (e.g., R-B(OR)2) Ar-Pd(II)-R(L2) Pyridyl-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Pyridyl-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The position of the halide on the pyridine ring also introduces electronic and steric effects. The nitrogen atom in pyridine can coordinate to the palladium catalyst, a phenomenon particularly pronounced with 2-halopyridines, which can sometimes inhibit or "poison" the catalyst.[6][7] This is often referred to as the "2-pyridyl problem" and necessitates careful selection of ligands to mitigate this unwanted interaction.[6]

Suzuki-Miyaura Coupling: The C-C Bond Workhorse

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C(sp²)–C(sp²) bond formation. The difference in reactivity between iodo- and bromo-pyridines is starkly evident here.

Iodo-Pyridines:

  • High Reactivity: Readily undergo oxidative addition.

  • Milder Conditions: Often react efficiently at room temperature or with gentle heating (50-80 °C).

  • Catalyst Versatility: Can be successful with traditional, less electron-rich catalysts like Pd(PPh₃)₄.

Bromo-Pyridines:

  • Lower Reactivity: Require more forcing conditions to overcome the higher activation barrier for oxidative addition.

  • Harsher Conditions: Typically necessitate higher temperatures (80-120 °C).

  • Specialized Catalysts: Often require more sophisticated, electron-rich, and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the challenging C-Br bond cleavage.[8]

The challenge of coupling at the 2-position is significant. While feasible, reactions involving 2-bromopyridines often require highly active catalyst systems to achieve good yields, whereas 2-iodopyridines can provide a more reliable route.[6][9]

Comparative Data: Suzuki-Miyaura Coupling

FeatureIodo-Pyridinyl IntermediateBromo-Pyridinyl Intermediate
Typical Temperature 25 - 80 °C80 - 120 °C
Catalyst System Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ / Buchwald Ligands
Reaction Time 1 - 12 hours12 - 24 hours
General Yields Good to ExcellentModerate to Good (Highly condition dependent)
Key Advantage High reactivity, mild conditionsLower cost, greater commercial availability
Representative Protocol: Suzuki Coupling of 3-Halopyridine

Objective: Synthesize 3-phenylpyridine from either 3-iodopyridine or 3-bromopyridine.

Materials:

  • 3-Iodopyridine or 3-Bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium Catalyst: Pd(PPh₃)₄ for iodide; Pd₂(dba)₃/SPhos for bromide (2 mol% Pd)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the halopyridine, phenylboronic acid, palladium catalyst (and ligand for the bromide), and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • For 3-Iodopyridine: Stir the reaction mixture at 80 °C.

  • For 3-Bromopyridine: Stir the reaction mixture at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol is a generalized example. Optimal conditions, particularly the choice of base, solvent, and ligand, should be screened for specific substrates.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds. The reactivity trend of I > Br holds true, directly influencing the required reaction conditions.[10]

Iodo-Pyridines:

  • Generally couple efficiently with a wide range of primary and secondary amines.

  • Can often be successful with earlier generations of phosphine ligands like BINAP or DPPF.[11]

Bromo-Pyridines:

  • Are more challenging substrates, especially when coupling with less nucleophilic amines or ammonia equivalents.

  • Almost always require the use of modern, sterically demanding biarylmonophosphine ligands (e.g., XPhos, RuPhos) to achieve high yields and prevent catalyst deactivation.[8][12]

  • The issue of catalyst poisoning by the pyridine nitrogen is a significant concern, making the choice of a bulky ligand that shields the palladium center particularly critical.[7]

Comparative Data: Buchwald-Hartwig Amination

FeatureIodo-Pyridinyl IntermediateBromo-Pyridinyl Intermediate
Typical Temperature 60 - 100 °C90 - 120 °C
Ligand Requirement DPPF, BINAP, or modern ligandsModern, bulky monophosphine ligands are essential
Base NaOtBu, K₃PO₄, LiHMDSNaOtBu, K₃PO₄, LiHMDS
Reaction Scope BroadBroad with optimized catalyst systems
Key Challenge Potential for side reactions at high temp.Catalyst poisoning, requires highly active systems

Sonogashira Coupling: Accessing Alkynylated Pyridines

The Sonogashira coupling provides a direct route to C(sp²)–C(sp) bonds. This reaction is highly reliable and showcases one of the clearest examples of differential reactivity, which can be exploited for selective functionalization. The general reactivity order is I > OTf > Br >> Cl.[13][14]

Iodo-Pyridines:

  • Extremely reactive, often coupling at or slightly above room temperature.

  • The reaction is typically fast and high-yielding.

Bromo-Pyridines:

  • Significantly less reactive, requiring higher temperatures and sometimes longer reaction times.

  • The C-Br bond is often left intact under conditions that readily cleave a C-I bond.

This reactivity difference is a powerful synthetic tool. For a substrate like 2-bromo-4-iodopyridine, the Sonogashira coupling can be performed with high regioselectivity at the 4-position (C-I bond), leaving the 2-position (C-Br bond) untouched for a subsequent, different cross-coupling reaction.[13][15]

Sequential_Coupling Start 2-Bromo-4-Iodopyridine Step1 Sonogashira Coupling (Reacts at C-I) Pd/Cu, R-C≡CH Start->Step1 Intermediate 4-Alkynyl-2-Bromopyridine Step1->Intermediate Step2 Suzuki or Buchwald Coupling (Reacts at C-Br) Pd(0), Nu-H or R'-B(OR)2 Intermediate->Step2 Product 2,4-Disubstituted Pyridine Step2->Product

Caption: Workflow for selective, sequential cross-coupling of a dihalopyridine.

Strategic Decisions: Choosing Your Pyridinyl Halide

The choice between an iodo- or bromo-pyridine is not merely a tactical decision but a strategic one, balancing reactivity, cost, stability, and selectivity.

Decision_Tree Start Need to Functionalize a Pyridine Ring? Question1 Is the desired starting material commercially available and cost-effective? Start->Question1 Question2 Is high reactivity under mild conditions a priority? Question1->Question2 No / Cost is not a factor Bromide Choose Bromo-Pyridine (Cost-Effective, Stable) Question1->Bromide Yes (Often Bromide) Question3 Is sequential, site-selective coupling required on a polyhalogenated ring? Question2->Question3 No Iodide Choose Iodo-Pyridine (High Reactivity) Question2->Iodide Yes Question3->Iodide Yes (Use Iodo/Bromo combo) Question3->Bromide No

Caption: Decision-making framework for selecting a pyridinyl halide.

  • For Reactivity and Mild Conditions: Iodo-pyridines are the clear choice. They are ideal for sensitive substrates that cannot tolerate high temperatures and for rapid library synthesis where reaction speed is crucial.

  • For Cost-Effectiveness and Availability: Bromo-pyridines are generally less expensive and more widely available from commercial suppliers. They are the workhorses of process chemistry where cost is a major driver.

  • For Sequential Functionalization: A di-halogenated pyridine containing both iodine and bromine is an excellent strategic intermediate, allowing for selective coupling at the C-I position first.[3][13]

Conclusion

The comparative reactivity of iodo- and bromo-pyridines in cross-coupling is a clear and consistent principle rooted in the fundamental strength of the carbon-halogen bond. The order of reactivity, I > Br , dictates the entire experimental approach, from the choice of catalyst and ligands to the reaction temperature and duration.

  • Iodo-pyridines offer the advantage of high reactivity, enabling milder conditions and faster transformations, making them ideal for complex or sensitive molecular architectures.

  • Bromo-pyridines , while requiring more forcing conditions and advanced catalyst systems, provide a cost-effective and readily available alternative, particularly for large-scale synthesis.

A thorough understanding of these differences empowers the modern chemist to design more efficient, predictable, and robust synthetic routes. By leveraging the distinct reactivity profiles of these intermediates, researchers can navigate the challenges of pyridine functionalization with greater control and confidence, accelerating the discovery and development of novel chemical entities.

References

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing).
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
  • Sonogashira coupling. Wikipedia.
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
  • Coupling outcomes for pyridines.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • oxidative addition and palladium coupling. csbsju.

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A Senior Application Scientist's Guide to Strategic Scaffolding: Evaluating Alternatives to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Amino-4,6-disubstituted Pyridine Scaffold

In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone in the design of countless therapeutic agents.[1][2] The strategic functionalization of this core allows for the precise orientation of pharmacophoric elements in three-dimensional space, enabling tailored interactions with biological targets. Among the vast arsenal of synthetic building blocks, tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS 400777-00-6) has emerged as a particularly valuable and versatile intermediate.[3][4][5]

Its utility stems from a masterful arrangement of functional groups offering orthogonal chemical reactivity. The C4-iodine and C6-chlorine substituents serve as distinct handles for sequential, site-selective transition-metal-catalyzed cross-coupling reactions.[1][6] The carbon-iodine bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the more robust carbon-chlorine bond, allowing for selective functionalization at the C4 position while leaving the C6 position intact for a subsequent, different transformation.[7] The tert-butoxycarbonyl (Boc)-protected amine at the C3 position provides a third vector for diversification, which can be unmasked under acidic conditions in a late-stage synthetic step to introduce further complexity.[8][9]

This guide provides an in-depth comparison of strategic alternatives to this key building block. We will move beyond a simple catalog of compounds to explore the causal relationships behind choosing a specific scaffold, focusing on how these choices impact synthetic strategy, physicochemical properties, and the exploration of novel chemical space.

Section 1: The Reference Compound: A Profile of this compound

The power of this building block lies in its predictable, stepwise reactivity, which is ideal for building structure-activity relationship (SAR) libraries. A typical workflow involves leveraging the differential reactivity of the two halogen atoms.

Key Reactivity Profile:

  • C4-Iodo Position: Highly susceptible to a wide range of Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings. This is the primary site for initial diversification.[6][8]

  • C6-Chloro Position: Less reactive than the C-I bond, it can undergo cross-coupling under more forcing conditions or, more commonly, is a site for nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination after the C4 position has been addressed.[1][10]

  • C3-Boc-Amine: The Boc group is stable to most cross-coupling conditions but is readily cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the free 3-amino group for subsequent acylation, urea formation, or other derivatizations.[8][9]

This stepwise approach allows for the systematic and independent variation of three different substituents around the pyridine core, making it an invaluable tool for lead optimization.

Caption: Standard synthetic workflow using the reference compound.

Section 2: A Comparative Guide to Strategic Alternatives

The choice of a building block is a critical decision point in a drug discovery campaign. The "best" alternative depends entirely on the project's goals: Are we exploring different regio-chemistry? Modulating physicochemical properties? Or seeking entirely new intellectual property?

Regioisomeric Scaffolds: Probing Different Vectorial Space

Altering the substitution pattern on the pyridine ring provides the most direct way to change the spatial orientation of the appended functional groups. This can have a profound impact on how a molecule fits into a target's binding pocket.

Compound NameCAS NumberCore StructureKey Feature
This compound400777-00-6Reference CompoundReference: C3-Amino flanked by C4/C6 substituents.
tert-Butyl (2-chloro-3-iodopyridin-4-yl)carbamate868733-96-4Isomer 1Isomer 1: C4-Amino flanked by C2/C3 substituents. Changes electronic distribution significantly.[8]
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate1816293-59-0Isomer 2Isomer 2: C2-Amino adjacent to the ring nitrogen. Alters H-bonding potential and basicity.[11]

Causality Behind the Choice:

  • Expertise & Experience: Choosing a regioisomer is a deliberate strategy to alter the molecule's interaction vectors. If a lead compound shows a binding pose where a hydrogen bond from the C3-amine is critical, but a steric clash exists at the C6 position, switching to the (2-chloro-3-iodopyridin-4-yl)carbamate scaffold could place the bulky groups in a completely different, and potentially more favorable, region of the binding site. The C2-amino isomer fundamentally changes the electronic nature of the amine due to its proximity to the electron-withdrawing ring nitrogen.

Alternative Halogenation Patterns: Tuning Reactivity and Availability

While the Iodo/Chloro combination is excellent for sequential coupling, other halogen patterns can be employed to fine-tune reactivity, manage cost, or align with specific catalytic systems.

Halogen Reactivity in Pd-Catalyzed Cross-Coupling
Most Reactive
C-I
C-OTf (Triflate)
C-Br
C-Cl
Least Reactive

Supporting data can be found in numerous organometallic chemistry reviews.[1][6]

Why choose an alternative?

  • Trustworthiness: A C-Br bond is more stable than a C-I bond, which can be advantageous for compounds that require harsh conditions in other synthetic steps, reducing the risk of de-halogenation.

  • Experience: For large-scale synthesis, bromo- and chloro-aromatics are often significantly cheaper and more readily available than their iodo- counterparts. A process chemistry group might opt for a (6-bromo-4-chloropyridin-3-yl)carbamate to develop a more cost-effective route, accepting the challenge of potentially requiring more active catalysts or higher temperatures for the initial cross-coupling step.

Bioisosteric Core Replacements: Modulating Physicochemical Properties

Bioisosterism is a cornerstone strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its desired biological activity.[12][13] Replacing the pyridine core with other six-membered heterocycles, such as diazines (pyrimidine, pyridazine, pyrazine), can dramatically alter a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[14][15]

Heterocyclic CoreApproximate pKa (of conjugate acid)H-Bond AcceptorsKey Impact on Properties
Pyridine ~5.21Baseline lipophilicity and basicity. Well-understood metabolism.
Pyrimidine ~1.32Significantly less basic. The extra H-bond acceptor can increase solubility but may also increase clearance.
Pyridazine ~2.32The adjacent nitrogens create a unique dipole moment, influencing crystal packing and solubility. Can be metabolically labile.
Pyrazine ~0.62Weakest base. Often used to escape metabolic oxidation at the para-position of a phenyl ring by replacing a C-H with N.

Authoritative Grounding: The strategic introduction of a nitrogen atom is a field-proven tactic to modulate properties.[13][14] For example, if a pyridine-based compound suffers from rapid metabolic oxidation on the ring, switching to a pyrimidine or pyrazine bioisostere can block that metabolic soft spot, thereby increasing the compound's half-life. Conversely, if a compound is too lipophilic and suffers from poor solubility, the introduction of an additional nitrogen as a hydrogen bond acceptor can provide a beneficial increase in aqueous solubility.[14]

Alternative Synthetic Paradigms: De Novo Synthesis via Multicomponent Reactions (MCRs)

Instead of relying on a pre-functionalized, complex building block, an alternative paradigm is to construct the desired substituted pyridine core from simpler, acyclic precursors in a single step. Multicomponent reactions are powerful for rapidly generating molecular diversity.[16][17]

Caption: Conceptual workflow for a multicomponent reaction.

Expertise & Experience: The MCR approach is fundamentally different. It is best suited for the discovery phase, where the goal is to rapidly synthesize a large, diverse library of compounds around a new scaffold to identify initial hits. The building block approach using this compound is better suited for the lead optimization phase, where the core scaffold is already validated, and the goal is to make precise, systematic modifications to improve potency and properties. The MCR route may require significant reaction optimization for each new set of precursors, whereas the building block approach relies on robust, well-established cross-coupling reactions.

Section 3: Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C4-Iodo Position

This protocol describes a typical reaction to functionalize the more reactive C4-iodine position of the reference compound.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane or DME, followed by a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the C4-functionalized product.

Protocol 2: Boc-Deprotection to Reveal the C3-Amine

This protocol is for the final deprotection step after all other functionalizations are complete.[9]

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Common choices are trifluoroacetic acid (TFA) (5-10 eq.) in DCM, or a 4M solution of HCl in dioxane.

  • Reaction Execution: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material. The reaction is typically accompanied by the evolution of isobutylene and carbon dioxide gas.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If using HCl, the product will be the hydrochloride salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize carefully with a base like saturated aqueous sodium bicarbonate (NaHCO₃) until the pH is ~8-9.[9]

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 3-aminopyridine product.

Conclusion

This compound is a powerful and reliable building block for constructing trisubstituted pyridine scaffolds in a controlled, stepwise manner. However, it is just one tool in the medicinal chemist's toolbox. The strategic selection of an alternative—be it a regioisomer to explore new binding orientations, a bioisosteric core to modulate ADMET properties, or an entirely different synthetic paradigm like MCRs for discovery-phase campaigns—is a decision rooted in the specific challenges and goals of a drug discovery project. An expert understanding of the causality behind these choices is what separates routine synthesis from rational drug design.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
  • Facile Synthesis of Functionalized 2-Aminopyridines. (2025). Synfacts, 21(11), 1093.
  • tert-Butyl (6-chloro-4-iodopyridin-3-yl)
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (n.d.). MDPI.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central.
  • tert-Butyl 6-chloro-4-iodopyridin-3-ylcarbamate. (n.d.). Frontier Specialty Chemicals.
  • This compound. (n.d.).
  • This compound | C10H12ClIN2O2 | CID 53415320. (n.d.). PubChem.
  • Synthesis of Highly Functionalized Imidazopyridine. (n.d.). Taylor & Francis Online.
  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020). The Journal of Organic Chemistry.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • The role of bioisosterism in modern drug design: Current applic
  • tert-Butyl (2-chloro-3-iodopyridin-4-YL)
  • The Design and Application of Bioisosteres in Drug Design. (n.d.).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • An In-depth Technical Guide to 6-Chloropyridin-3-amine Deriv
  • Bioisosteres in Drug Design – “Escape
  • 1816293-59-0|tert-Butyl (6-chloro-4-iodopyridin-2-yl)
  • 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis. (n.d.). Chemicalbook.
  • 6-Chloro-3-iodopyridin-2-amine. (n.d.). Apollo Scientific.
  • BLD Pharm 100MG tert-Butyl (6-chloro-3-iodopyridin -2-yl)

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A Comparative Guide to Suzuki and Stille Reactions for the Functionalization of 4-bromo-7-(2,4,6-trichlorophenyl)-triazolo[1,5-a]pyrimidine

A Comparative Guide to Suzuki and Stille Reactions for the Functionalization of 4-bromo-7-(2,4,6-trichlorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine

In the landscape of modern medicinal chemistry, the efficient construction of carbon-carbon bonds is paramount for the synthesis of novel therapeutics. The palladium-catalyzed cross-coupling reactions developed by Suzuki and Stille are cornerstone methodologies for this purpose, enabling the versatile functionalization of heteroaromatic scaffolds. This guide provides an in-depth comparison of the Suzuki-Miyaura and Stille reactions for a specific, electronically demanding transformation: the arylation of 4-bromo-7-(2,4,6-trichlorophenyl)-[1][2]triazolo[1,5-a]pyrimidine. This electron-deficient heterocyclic system presents unique challenges and opportunities for both catalytic cycles, making it an excellent case study for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Coupling: A Green Chemistry Staple

First reported by Akira Suzuki in 1979, the Suzuki reaction has become a widely adopted method for C-C bond formation due to its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[1] The reaction typically involves the coupling of an organohalide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.[1][3]

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The initial step involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, forming a Pd(II) intermediate. Subsequently, in the transmetalation step, the organic moiety from the boronic acid (activated by the base) is transferred to the palladium center. Finally, reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.[5]

Suzuki_CyclePd(0)L2Pd(0)L2Ar-Pd(II)-X(L2)Ar-Pd(II)-X(L2)Pd(0)L2->Ar-Pd(II)-X(L2)OxidativeAddition(Ar-X)Ar-Pd(II)-R(L2)Ar-Pd(II)-R(L2)Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2)Transmetalation(R-B(OR)2 + Base)Ar-Pd(II)-R(L2)->Pd(0)L2Ar-RAr-RAr-Pd(II)-R(L2)->Ar-RReductiveElimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Stille Coupling: Robust and Versatile

The Stille reaction, developed by John K. Stille, offers a powerful alternative for C-C bond formation, particularly when dealing with complex substrates or when mild, base-free conditions are required.[6] This reaction couples an organohalide with an organostannane (organotin) reagent, also catalyzed by palladium.[6][7]

Mechanistic Rationale

Similar to the Suzuki reaction, the Stille catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[8] A key difference lies in the transmetalation step, which does not require a base. The organostannane directly transfers its organic group to the palladium(II) complex.[7] This insensitivity to base makes the Stille reaction highly tolerant of a wide array of functional groups.[8]

Stille_CyclePd(0)L2Pd(0)L2Ar-Pd(II)-X(L2)Ar-Pd(II)-X(L2)Pd(0)L2->Ar-Pd(II)-X(L2)OxidativeAddition(Ar-X)Ar-Pd(II)-R(L2)Ar-Pd(II)-R(L2)Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2)Transmetalation(R-SnR'3)Ar-Pd(II)-R(L2)->Pd(0)L2Ar-RAr-RAr-Pd(II)-R(L2)->Ar-RReductiveElimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Head-to-Head Comparison: Suzuki vs. Stille for the Functionalization of 4-bromo-7-(2,4,6-trichlorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine

ParameterSuzuki ReactionStille Reaction
Nucleophile Boronic acid/esterOrganostannane
Toxicity LowHigh (organotin reagents are toxic)
Byproduct Removal Generally straightforward (boron-containing byproducts are often water-soluble)Can be challenging (organotin byproducts are often non-polar and require specific workup procedures)[1][11]
Reagent Stability Boronic acids can be prone to protodeboronation and oxidation. Boronate esters offer improved stability.[12]Organostannanes are generally stable to air and moisture.[7]
Base Requirement Yes (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)No
Functional Group Tolerance Good, but can be sensitive to base-labile groups.Excellent, particularly for base-sensitive substrates.
Typical Yields (Analogous Systems) Moderate to excellent (60-95%)[9]Good to excellent (70-98%)[13]
Catalyst Loading Typically 1-5 mol%Typically 1-5 mol%
Reaction Temperature 80-120 °C80-120 °C

Discussion and Recommendations

For the arylation of 4-bromo-7-(2,4,6-trichlorophenyl)-[1][2]triazolo[1,5-a]pyrimidine, both the Suzuki and Stille reactions present viable pathways. The choice between them will largely depend on the specific requirements of the synthesis.

The Suzuki reaction is generally the preferred first choice due to its more favorable environmental profile and the commercial availability of a vast array of boronic acids.[14] The lower toxicity of the reagents and the easier removal of byproducts are significant advantages, especially in a drug development setting where purity is critical. However, the electron-deficient nature of the triazolopyrimidine substrate may necessitate the use of more electron-rich phosphine ligands and potentially higher catalyst loadings to achieve good yields.[2]

The Stille reaction, on the other hand, offers a robust alternative, particularly if the substrate or coupling partner contains base-sensitive functional groups. Its key advantage is the absence of a base, which can lead to cleaner reactions and broader functional group compatibility.[8] The primary drawback of the Stille reaction is the high toxicity of organotin reagents and the often-difficult removal of tin-containing byproducts.[6][7] This can be a significant hurdle in pharmaceutical synthesis, requiring specialized and rigorous purification protocols.[1][11]

Experimental Protocols

Representative Suzuki Coupling Protocol

This protocol is a generalized procedure based on successful couplings of similar heteroaryl bromides.[15]

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-7-(2,4,6-trichlorophenyl)-[1][2]triazolo[1,5-a]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • To this mixture, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Stille Coupling Protocol

This protocol is a generalized procedure based on established methods for Stille couplings of heteroaryl halides.[8]

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-7-(2,4,6-trichlorophenyl)-[1][2]triazolo[1,5-a]pyrimidine (1.0 equiv.) and the desired organostannane (1.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent such as DMF or toluene.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), and any additives like CuI if required.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.

  • To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF).[1] This will precipitate the tin as insoluble tin fluoride, which can be removed by filtration through Celite.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

Both the Suzuki and Stille reactions are powerful tools for the functionalization of the electron-deficient 4-bromo-7-(2,4,6-trichlorophenyl)-[1][2]triazolo[1,5-a]pyrimidine. The Suzuki reaction is recommended as the initial approach due to its greener profile and the vast commercial availability of reagents. However, should base sensitivity or issues with boronic acid stability arise, the Stille reaction provides a highly reliable and versatile alternative. The ultimate choice will be guided by the specific synthetic context, weighing the benefits of the Suzuki reaction's low toxicity against the Stille reaction's exceptional functional group tolerance. Careful optimization of the catalyst, ligand, solvent, and temperature will be crucial for achieving high yields and purity with either method.

References

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • PubMed. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

  • Slideshare. Mechanism and synthetic application of suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • NROChemistry. Stille Coupling. Available at: [Link]

  • Chemistry LibreTexts. Stille Coupling. Available at: [Link]

  • YouTube. Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. Available at: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available at: [Link]

  • RSC Publishing. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Available at: [Link]

  • ResearchGate. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available at: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • The Stille Reaction, 38 Years Later | ACS Catalysis - ACS Publications. Available at: [Link]

  • ResearchGate. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Available at: [Link]

  • PMC - NIH. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Available at: [Link]

  • The Royal Society of Chemistry. CHAPTER 20: Suzuki Reactions. Available at: [Link]

  • PubMed - NIH. Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Suzuki-Miyaura. Available at: [Link]

  • ResearchGate. A Historical Note of the Stille Reaction. Available at: [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]

  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a palladium catalyst is a critical decision that dictates the success, efficiency, and scalability of synthetic routes. This guide provides an in-depth comparison of the efficacy of various palladium catalysts for several cornerstone cross-coupling reactions. Rather than a rigid protocol, this document is designed to offer a logical framework for catalyst selection, grounded in mechanistic principles and supported by experimental insights.

Introduction: The Central Role of Palladium in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and functional group tolerance.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The heart of these reactions lies in the catalytic cycle, a series of elementary steps involving the palladium center. The choice of catalyst—specifically the palladium precursor and its associated ligands—profoundly influences each step of this cycle, thereby dictating the overall reaction outcome.

This guide will explore the comparative efficacy of common palladium catalysts in four key transformations: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination. We will use functionalized aryl halides as a representative substrate class to frame our discussion, as their electronic and steric properties often present challenges that highlight the strengths and weaknesses of different catalytic systems.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction.[1][4] Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is heavily dependent on the nature of the aryl halide and the boronic acid. Electron-rich aryl halides are generally less reactive, while sterically hindered substrates can pose significant challenges. The following table summarizes the performance of several common palladium catalysts. It is important to note that the data presented is a synthesis of information from various sources and should be considered a qualitative guide rather than a direct quantitative comparison due to varying reaction conditions.[1]

Catalyst SystemKey Features & AdvantagesTypical Substrate ScopeConsiderations & Limitations
Pd(PPh₃)₄ A versatile and widely used Pd(0) catalyst. Effective for a broad range of aryl bromides and iodides.Aryl iodides, bromides, and some activated aryl chlorides.Air-sensitive, requiring inert atmosphere handling. Can be less effective for challenging substrates.[5]
PdCl₂(dppf) A robust and reliable Pd(II) precatalyst. The dppf ligand enhances catalyst stability and promotes reductive elimination.Excellent for a wide range of aryl halides, including some challenging examples.[1]May require higher temperatures compared to more active catalysts.
Pd(OAc)₂ / SPhos A highly active system for challenging couplings. The bulky, electron-rich SPhos ligand facilitates oxidative addition and reductive elimination.Effective for deactivated aryl chlorides and sterically hindered substrates.[1]The ligand is proprietary and can be more expensive.
Palladacycles Pre-activated catalysts that can offer high turnover numbers (TONs) and turnover frequencies (TOFs).Broad applicability, including reactions in aqueous media.Synthesis of the palladacycle adds a step to the overall process.
Heterogeneous Catalysts (e.g., Pd/C) Offer the advantage of easy separation and recyclability, aligning with green chemistry principles.[5]Generally effective for activated aryl halides.Can suffer from lower activity and metal leaching compared to homogeneous catalysts.[6]
Mechanistic Insight & Experimental Rationale

The catalytic cycle of the Suzuki-Miyaura reaction illustrates the critical role of the catalyst system.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR(L_n) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

The choice of ligand (L) is paramount. Bulky, electron-donating phosphine ligands, such as SPhos, accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[7] The base is not merely a spectator; it facilitates the transmetalation step by forming a more nucleophilic boronate species. The selection of a suitable base (e.g., K₂CO₃, Cs₂CO₃) and solvent is crucial for achieving optimal results.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 equiv).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, dioxane, or a mixture with water).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

The Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[8] This reaction is particularly valuable for the synthesis of substituted styrenes and other vinylarenes.

Catalyst Performance Comparison

The efficiency of the Heck reaction is influenced by the nature of both the aryl halide and the alkene. Electron-deficient alkenes are generally more reactive.

Catalyst SystemKey Features & AdvantagesTypical Substrate ScopeConsiderations & Limitations
Pd(OAc)₂ / PPh₃ A classic and cost-effective catalyst system.Effective for aryl iodides and bromides with activated alkenes.Can require high temperatures and may not be suitable for deactivated aryl chlorides.
Pd(OAc)₂ / P(o-tol)₃ The more electron-donating P(o-tol)₃ ligand can improve catalyst activity.Broader scope than the PPh₃ system, including some less activated substrates.Ligand can be more expensive than PPh₃.
Pd(dba)₂ / Di-1-adamantyl-n-butylphosphine A highly efficient catalyst for challenging Heck reactions.[9]Effective for non-activated and deactivated aryl chlorides.[9]The ligand is specialized and may not be readily available.
N-Heterocyclic Carbene (NHC) Palladium Complexes Offer high thermal stability and are often excellent substitutes for phosphine ligands.[7]Broad substrate scope, including challenging aryl chlorides.[7]NHC precursors can require multi-step synthesis.
Heterogeneous Catalysts (e.g., Pd-SBA-15) Provide high activity and can be recycled.[10]Effective for a range of Heck coupling reactions.[10]Catalyst preparation can be complex.
Mechanistic Insight & Experimental Rationale

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide, migratory insertion of the alkene, and subsequent β-hydride elimination.

Heck_Reaction_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) [(Alkene)Ar-Pd(II)-X(L_n)] [(Alkene)Ar-Pd(II)-X(L_n)] Ar-Pd(II)-X(L_n)->[(Alkene)Ar-Pd(II)-X(L_n)] Alkene Coordination H-Pd(II)-X(L_n) H-Pd(II)-X(L_n) [(Alkene)Ar-Pd(II)-X(L_n)]->H-Pd(II)-X(L_n) Migratory Insertion R-CH=CH-Ar R-CH=CH-Ar H-Pd(II)-X(L_n)->Pd(0)L_n Reductive Elimination (Base) H-Pd(II)-X(L_n)->R-CH=CH-Ar β-Hydride Elimination

Catalytic cycle for the Heck reaction.

The choice of base is critical for regenerating the active Pd(0) catalyst.[8] Organic bases like triethylamine (NEt₃) or inorganic bases such as K₂CO₃ are commonly employed. The regioselectivity of the reaction (i.e., which carbon of the alkene adds to the aryl group) can often be controlled by the choice of ligands and reaction conditions.

Representative Experimental Protocol: Heck Reaction
  • Reaction Setup: In a pressure tube, combine the aryl halide (1.0 equiv), alkene (1.2 equiv), and base (e.g., NEt₃, 1.5 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 equiv) and the ligand (e.g., PPh₃, 0.02 equiv).

  • Solvent Addition: Add a suitable solvent such as DMF, NMP, or acetonitrile.

  • Reaction: Seal the tube and heat the reaction to the desired temperature (e.g., 100-140 °C).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and purify the product.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is indispensable for the synthesis of conjugated enynes and other alkyne-containing molecules.

Catalyst Performance Comparison

The classic Sonogashira reaction employs a dual catalyst system of palladium and a copper(I) co-catalyst. However, copper-free variations have been developed to avoid issues associated with the use of copper.

Catalyst SystemKey Features & AdvantagesTypical Substrate ScopeConsiderations & Limitations
Pd(PPh₃)₂Cl₂ / CuI The traditional and widely used catalyst system. Highly effective for a broad range of substrates.[5][11]Aryl iodides and bromides with terminal alkynes.The use of copper can lead to the formation of diynes (Glaser coupling) and can be problematic for sensitive substrates.
Pd(PPh₃)₄ A common Pd(0) catalyst that can be used in copper-free Sonogashira couplings.Effective for aryl iodides and activated aryl bromides.May require higher catalyst loadings and longer reaction times compared to the dual-catalyst system.[12]
PdCl₂(PPh₃)₂ / TBAF A copper-, amine-, and solvent-free method that is effective for a range of aryl halides.[13]Particularly effective for deactivated aryl chlorides.[13]TBAF is hygroscopic and must be handled with care.
Palladium Single-Atom Catalysts (SACs) A heterogeneous catalyst that offers high stability and reusability, with performance comparable to homogeneous catalysts.[14]Effective for aryl iodides and acetylenes with various functional groups.[14]The use of aryl bromides and chlorides can still be challenging.[14]
Mechanistic Insight & Experimental Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: one for palladium and one for copper.

Sonogashira_Coupling_Cycle cluster_palladium Palladium Cycle cluster_copper Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Reductive Elimination (Ar-C≡CR) Cu(I)-X Cu(I)-X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-X->Cu(I)-C≡CR R-C≡C-H, Base Cu(I)-C≡CR->Ar-Pd(II)-X(L_n)

Interconnected catalytic cycles of the Sonogashira coupling.

The copper(I) acetylide is a key intermediate that undergoes transmetalation with the palladium complex.[12] The amine base plays a dual role: it deprotonates the terminal alkyne and also serves as a ligand for the palladium and copper centers.

Representative Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and copper(I) iodide (0.04 equiv).

  • Solvent and Amine Addition: Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Work-up: Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and purify the product.

The Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[15][16] This reaction has become a cornerstone of medicinal chemistry due to the prevalence of the aniline moiety in pharmaceutical agents.[17]

Catalyst Performance Comparison

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which must be carefully selected based on the nature of the aryl halide and the amine.

Catalyst SystemKey Features & AdvantagesTypical Substrate ScopeConsiderations & Limitations
Pd(OAc)₂ / P(o-tol)₃ The first-generation catalyst system, effective for a range of aryl bromides and secondary amines.[15]Aryl bromides with cyclic and acyclic secondary amines.[15]Not generally effective for primary amines or aryl chlorides.[15]
Pd₂(dba)₃ / BINAP The use of a bidentate phosphine ligand expanded the scope to include primary amines.[15]Aryl iodides, bromides, and triflates with primary amines.[15]Can be less effective for hindered amines.
Pd(OAc)₂ / XPhos or SPhos Bulky, electron-rich biarylphosphine ligands provide highly active and versatile catalysts.Broad scope, including aryl chlorides and hindered amines.[11]Ligands are proprietary and can be costly.
Pd-PEPPSI Precatalysts Well-defined N-heterocyclic carbene (NHC) palladium precatalysts that offer high stability and activity.Effective for the cross-coupling of aryl tosylates with amines and anilines.[18]The synthesis of the NHC ligand can be complex.
Mechanistic Insight & Experimental Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide, coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond.[19]

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) [Ar-Pd(II)-NHR₂ (L_n)]⁺X⁻ [Ar-Pd(II)-NHR₂ (L_n)]⁺X⁻ Ar-Pd(II)-X(L_n)->[Ar-Pd(II)-NHR₂ (L_n)]⁺X⁻ Amine Coordination Ar-Pd(II)-NR₂(L_n) Ar-Pd(II)-NR₂(L_n) [Ar-Pd(II)-NHR₂ (L_n)]⁺X⁻->Ar-Pd(II)-NR₂(L_n) Deprotonation (Base) Ar-Pd(II)-NR₂(L_n)->Pd(0)L_n Reductive Elimination (Ar-NR₂)

Catalytic cycle of the Buchwald-Hartwig amination.

A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is essential for the deprotonation of the coordinated amine.[19] The choice of ligand is critical to facilitate both the oxidative addition and the final reductive elimination step.

Representative Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, combine the aryl halide (1.0 equiv), amine (1.2 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv) in a Schlenk tube.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv) and the appropriate ligand (e.g., XPhos, 0.02 equiv).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction to the desired temperature (e.g., 80-110 °C).

  • Work-up: After cooling, quench the reaction with water, extract with an organic solvent, and purify the product.

Conclusion and Future Outlook

The field of palladium catalysis continues to evolve, with ongoing research focused on the development of more active, stable, and sustainable catalyst systems.[4] The choice of the optimal palladium catalyst is a multifaceted decision that requires a deep understanding of the reaction mechanism and the interplay between the substrate, catalyst, and reaction conditions. While classic catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain valuable tools, the development of specialized ligands and heterogeneous catalysts has significantly expanded the scope and applicability of these powerful transformations. As our understanding of catalysis deepens, we can expect the development of even more efficient and selective palladium catalysts that will continue to drive innovation in chemical synthesis.

References

  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol. Benchchem.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Recent advances in palladium-catalyzed C(sp3)/C(sp2)–H bond functionalizations: access to C-branched glycosides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
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  • A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. Benchchem.
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  • Recent advances in Palladium(II)-catalyzed activation of aromatic ring C-H bonds.
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH.
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  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Modern Palladium-Catalyzed Transformations Involving C–H Activation and Subsequent Annulation.
  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
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The Halogen Dilemma: A Cost-Benefit Analysis of Iodo- vs. Bromo-Substituted Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in a vast array of pharmaceuticals and bioactive molecules. Its functionalization, often achieved through transition metal-catalyzed cross-coupling reactions, is a critical step in drug discovery and development. A pivotal decision in this process is the choice of the halogen on the pyridine ring, typically between bromine and iodine. This guide provides an in-depth, data-supported comparison of iodo- and bromo-substituted pyridines to inform a rational selection based on a cost-benefit analysis.

The Core Trade-Off: Reactivity vs. Cost

The fundamental difference between iodo- and bromo-pyridines lies in the trade-off between chemical reactivity and economic cost. This is dictated by the inherent properties of the carbon-halogen (C-X) bond.

Reactivity: The C-I bond is significantly weaker and longer than the C-Br bond. This lower bond dissociation energy directly impacts the rate-determining step in most palladium-catalyzed cross-coupling reactions: oxidative addition.[1][2] The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the C-Br bond.[2][3] This translates to several practical advantages for iodo-pyridines:

  • Milder Reaction Conditions: Reactions can often be run at lower temperatures.

  • Faster Reaction Times: Increased reactivity leads to shorter reaction durations.

  • Lower Catalyst Loadings: Efficient oxidative addition may allow for a reduction in the amount of expensive palladium catalyst required.

Cost: The higher reactivity and different starting materials used in their synthesis make iodinated pyridines consistently more expensive than their brominated counterparts.[1] This price difference can be substantial, especially at a larger scale, making it a critical factor in process development and manufacturing.

Head-to-Head Performance in Key Cross-Coupling Reactions

The choice between an iodo- or bromo-pyridine directly influences the outcome and efficiency of the most common C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

A cornerstone for creating biaryl structures, the Suzuki-Miyaura reaction clearly illustrates the reactivity difference. Iodo-pyridines generally provide higher yields in shorter times with standard catalyst systems like Pd(PPh₃)₄.[4] Achieving comparable yields with bromo-pyridines often necessitates more advanced, electron-rich, and bulky phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) based catalysts to facilitate the more challenging oxidative addition step.[5]

FeatureIodo-PyridineBromo-PyridineRationale & Comments
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂/SPhos, PEPPSI-IPrBromo-pyridines often require more active, specialized catalysts to overcome the higher activation energy for oxidative addition.[5][6]
Reaction Temp. Room Temp. to 80 °C80 °C to 130 °CThe higher reactivity of the C-I bond allows for significantly lower reaction temperatures.[4]
Reaction Time 1 - 12 hours4 - 24 hoursFaster kinetics are a direct result of the more facile oxidative addition.
Typical Yield 85 - 98%70 - 95%While high yields are achievable with bromo-pyridines, it often requires more rigorous optimization of ligands and conditions.[7][8]
Sonogashira Coupling

Used to install valuable alkynyl groups, the Sonogashira coupling is highly selective for the C-I bond.[9] This predictable reactivity is a major advantage, especially in di-halogenated systems where selective mono-functionalization is desired.[2] While bromo-pyridines are also effective substrates, the reaction typically requires higher temperatures.[10]

FeatureIodo-PyridineBromo-PyridineRationale & Comments
Regioselectivity ExcellentGoodThe reaction overwhelmingly favors the C-I bond, allowing for precise, selective couplings in polyhalogenated pyridines.[9]
Reaction Temp. Room Temp. to 60 °C60 °C to 100 °CThe reactivity order I > Br dictates the thermal energy required to drive the reaction.[10]
Catalyst System PdCl₂(PPh₃)₂ / CuIPdCl₂(PPh₃)₂ / CuIThe core catalyst system is often the same, but conditions are adjusted to match substrate reactivity.
Side Reactions Low risk of over-reactionPotential for di-alkynylationIn di-halopyridines (e.g., 2-bromo-4-iodopyridine), harsh conditions needed for the C-Br bond can lead to unwanted side products if not carefully controlled.[9]
Buchwald-Hartwig Amination

This reaction is crucial for synthesizing the arylamines prevalent in pharmaceuticals. The reactivity trend (I > Br) generally holds, allowing for more facile C-N bond formation with iodo-pyridines.[11] However, the success of this reaction with pyridine substrates is highly dependent on the choice of ligand, which is critical for preventing catalyst inhibition by the pyridine nitrogen.[12][13]

FeatureIodo-PyridineBromo-PyridineRationale & Comments
General Reactivity HigherLowerFollows the established trend for oxidative addition.[11]
Ligand Choice Bulky biarylphosphines (e.g., RuPhos, BrettPhos), XantphosBulky biarylphosphines (e.g., RuPhos, BrettPhos), XantphosLigand choice is paramount for both substrates to achieve high yields and prevent catalyst deactivation with pyridine substrates.[12]
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is essential for catalyst turnover.[13]
Typical Yield 80 - 95%75 - 90%With optimized ligand systems, excellent yields can be obtained for both, though conditions may be milder for the iodide.[14]

Visualizing the Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling, highlighting the critical oxidative addition step where the difference between iodo- and bromo-pyridines is most pronounced.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd_I Oxidative Addition (Fast, Low Temp) OxAdd_Br Oxidative Addition (Slower, High Temp) ArPdX Ar-Pd(II)(X)L₂ OxAdd_I->ArPdX X = I OxAdd_Br->ArPdX X = Br ArPdX->Pd0 [ Reductive Elimination ] Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)(Ar')L₂ Transmetal->ArPdAr ReductElim Reductive Elimination ArPdAr->ReductElim Product Ar-Ar' ArPdAr->Product ArI Iodo-Pyridine (Ar-I) ArI->OxAdd_I ArBr Bromo-Pyridine (Ar-Br) ArBr->OxAdd_Br Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Practical Cost-Benefit Analysis

For a tangible comparison, the table below provides approximate, relative costs for common halopyridine isomers. Prices are for research quantities and can vary significantly between suppliers and by purity grade.

CompoundHalogenRelative Cost (per gram)
2-BromopyridineBromo$
2-IodopyridineIodo

3-BromopyridineBromo$
3-IodopyridineIodo

$
4-BromopyridineBromo

4-IodopyridineIodo

$

(Relative cost based on a survey of major chemical suppliers in Q4 2025. $ = lowest,


$ = highest)

This cost disparity necessitates a strategic approach:

  • Discovery Phase: In early-stage research, speed and rapid generation of diverse analogs are paramount. The higher reactivity and reliability of iodo-pyridines often justify their higher cost to quickly establish structure-activity relationships (SAR).[1]

  • Scale-Up & Process Development: For large-scale synthesis, cost-effectiveness is a primary driver. Bromo-pyridines are the preferred choice.[1] The initial investment in optimizing reaction conditions (e.g., screening catalysts, ligands, and bases) to achieve high yields with the less reactive but cheaper starting material is economically sound.

Decision-Making Workflow

The following workflow provides a logical framework for selecting the appropriate halopyridine based on key project variables.

Decision_Workflow Start Project Start: Need to Functionalize a Pyridine Stage What is the project stage? Start->Stage Discovery Discovery / SAR Study Stage->Discovery Early ScaleUp Scale-Up / Process Dev. Stage->ScaleUp Late StabilityCheck Is substrate stability a concern? Discovery->StabilityCheck Bromide Choose Bromo-Pyridine ScaleUp->Bromide Iodide Choose Iodo-Pyridine ReasonIodide Reason: - Faster Results - Milder Conditions - Higher Initial Success Rate Iodide->ReasonIodide ReasonBromide Reason: - Cost-Effectiveness - Optimize for Robust Protocol Bromide->ReasonBromide Unstable Yes StabilityCheck->Unstable Yes Stable No StabilityCheck->Stable No Unstable->Bromide Stable->Iodide

Caption: Decision workflow for halopyridine selection.

Experimental Protocols: Suzuki-Miyaura Coupling Example

The following protocols illustrate the practical differences in reaction conditions for a typical Suzuki-Miyaura coupling.

Protocol 1: Coupling of 3-Iodopyridine with Phenylboronic Acid

  • Rationale: The high reactivity of 3-iodopyridine allows for the use of a standard, commercially available catalyst and milder heating.

  • Materials:

    • 3-Iodopyridine (1.0 mmol, 205 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 3-iodopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 85 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of 3-Bromopyridine with Phenylboronic Acid

  • Rationale: The lower reactivity of 3-bromopyridine requires a more active catalyst system and higher temperature to achieve a good yield in a reasonable timeframe.[5]

  • Materials:

    • 3-Bromopyridine (1.0 mmol, 158 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried Schlenk tube.

    • Add 3-bromopyridine and phenylboronic acid.

    • Add degassed toluene via syringe.

    • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically requires 12-18 hours).

    • Follow the same workup and purification procedure as described in Protocol 1.

Other Considerations

  • Stability: Aryl iodides can be less stable than their bromo counterparts, particularly if the ring is electron-rich. They can be sensitive to light and heat, potentially undergoing deiodination, which can be a drawback in multi-step syntheses or during long-term storage.[1]

  • Synthesis: While most simple halopyridines are commercially available, more complex derivatives may need to be synthesized. It is possible to synthesize iodo-pyridines from bromo-pyridines, for example, through a "halogen dance" reaction, which involves deprotonation and subsequent iodine migration.[15][16]

Conclusion

The choice between iodo- and bromo-substituted pyridines is a strategic decision governed by the competing demands of reactivity and cost. Iodo-pyridines offer the advantage of higher reactivity, leading to faster reactions under milder conditions, making them ideal for the rapid compound generation required in the discovery phase of drug development. Conversely, bromo-pyridines provide a significant cost advantage, making them the reagent of choice for large-scale synthesis, where the initial investment in process optimization is offset by the lower starting material cost. A thorough understanding of this trade-off allows researchers and drug development professionals to make informed, rational decisions that align with the specific goals, budget, and timeline of their projects.

References

  • A Cost-Benefit Analysis for Synthetic Chemists: Iodinated vs.
  • Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. Benchchem.
  • A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
  • A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its S. Synthesis.
  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Iodopyridine: Common isomorphs, synthesis, side effects and applic
  • A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
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A Comparative Guide to the Validation of a Synthetic Route Through Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unequivocal validation of a synthetic route is a cornerstone of chemical research and drug development. Beyond merely achieving the desired product, a profound understanding of the underlying reaction mechanism is paramount for process optimization, impurity profiling, and intellectual property protection.[1][2] Isotopic labeling stands as a powerful and definitive technique to elucidate these mechanistic intricacies, offering a level of insight that is often unattainable through conventional kinetic or spectroscopic methods alone.[3] This guide provides a comprehensive comparison of isotopic labeling strategies, detailed experimental protocols, and data interpretation frameworks to empower researchers in the robust validation of their synthetic pathways.

The Foundational Principle: Why Use Isotopes?

Isotopic labeling involves the strategic replacement of one or more atoms in a reactant with one of its isotopes.[4] These isotopes, while having the same number of protons, possess a different number of neutrons, resulting in a mass difference.[5] This seemingly subtle alteration has profound implications for tracking the fate of atoms throughout a chemical transformation. The core principle lies in the ability to distinguish the labeled atoms in the product, thereby revealing the precise bond-forming and bond-breaking events that constitute the reaction mechanism.[3][4]

Stable, non-radioactive isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are the workhorses of modern mechanistic studies due to their safety and ease of detection by common analytical techniques.[6][7]

Designing the Isotopic Labeling Study: A Strategic Comparison

The success of an isotopic labeling study hinges on a well-conceived experimental design. The choice of isotope and its position within the starting material are critical decisions that dictate the clarity of the mechanistic information obtained.

IsotopeNatural Abundance (%)Detection Method(s)Key AdvantagesPrimary Applications & Mechanistic Insights
Deuterium (²H or D) 0.015NMR, Mass SpectrometryRelatively inexpensive, significant and readily measurable Kinetic Isotope Effect (KIE).[8]Kinetic Isotope Effect (KIE) Studies: Determining if a C-H bond is broken in the rate-determining step. A significant primary KIE (kH/kD > 2) provides strong evidence for this.[1] Tracing Hydride Pathways: Following the transfer of a hydride ion in reduction reactions.[8]
Carbon-13 (¹³C) 1.1NMR, Mass SpectrometryAllows for the direct tracing of the carbon skeleton of a molecule.[4]Mapping Skeletal Rearrangements: Unambiguously tracking the movement of carbon atoms during complex rearrangements. Elucidating Biosynthetic Pathways: Following the incorporation of labeled precursors into natural products.[]
Nitrogen-15 (¹⁵N) 0.37NMR, Mass SpectrometryIdeal for tracking the fate of nitrogen atoms in reactions involving amines, amides, and other nitrogen-containing functional groups.[6]Validating Amine Incorporation: Confirming the source and pathway of nitrogen incorporation in heterocycle synthesis.[10] Studying Enzyme Mechanisms: Probing the role of nitrogen-containing active site residues.
Oxygen-18 (¹⁸O) 0.20Mass SpectrometryUseful for studying reactions involving carbonyls, alcohols, and ethers.Investigating Esterification/Hydrolysis Mechanisms: Determining whether the acyl-oxygen or alkyl-oxygen bond is cleaved. Tracing Oxygen Transfer: Following the path of oxygen atoms in oxidation reactions.

Causality Behind Isotope Selection: The choice of isotope is dictated by the specific mechanistic question at hand. For instance, to probe the involvement of a C-H bond cleavage in the rate-limiting step, deuterium is the logical choice due to the pronounced kinetic isotope effect.[1] Conversely, if a skeletal rearrangement is hypothesized, ¹³C labeling is indispensable for tracking the carbon framework.[4]

Experimental Workflow: A Self-Validating System

The experimental protocol for an isotopic labeling study must be meticulously executed to ensure the integrity of the results. The following workflow provides a robust framework for obtaining reliable mechanistic data.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Reaction Execution cluster_2 Phase 3: Product Analysis & Data Interpretation A Synthesis of Isotopically Labeled Starting Material B Purification of Labeled Starting Material A->B C Characterization (NMR, MS) & Isotopic Purity Determination B->C D Parallel Reactions: Labeled vs. Unlabeled Reactant C->D E Reaction Monitoring (TLC, LC-MS) D->E F Isolation & Purification of Labeled Product E->F G Structural Characterization (NMR, MS) F->G H Determination of Isotope Position & Scrambling G->H I Mechanistic Conclusion H->I

Caption: General workflow for a synthetic route validation using isotopic labeling.

To illustrate the practical application of this workflow, let's consider the validation of the mechanism of a base-mediated ester hydrolysis. The central question is whether the reaction proceeds via cleavage of the acyl-oxygen bond or the alkyl-oxygen bond.

Hypothesized Mechanism (Acyl-Oxygen Cleavage):

G reactant R-C(=O)-¹⁸O-R' intermediate [R-C(O⁻)(OH)-¹⁸O-R'] reactant->intermediate Nucleophilic Attack reagent + OH⁻ product1 R-C(=O)-OH intermediate->product1 Collapse of Tetrahedral Intermediate product2 + ¹⁸O-R' intermediate->product2

Caption: Hypothesized mechanism of ester hydrolysis with ¹⁸O labeling.

1. Synthesis of ¹⁸O-Labeled Ester: The ester is synthesized using an ¹⁸O-labeled alcohol (R'-¹⁸OH) and an unlabeled carboxylic acid (R-COOH) under standard esterification conditions (e.g., Fischer esterification).

2. Purification and Characterization: The resulting ¹⁸O-labeled ester is purified by column chromatography. Its identity and isotopic enrichment are confirmed by mass spectrometry (observing the M+2 peak) and potentially ¹³C NMR (if the ¹⁸O isotope causes a resolvable shift in the adjacent carbon signal).

3. Parallel Hydrolysis Reactions: Two parallel reactions are set up under identical conditions (e.g., aqueous NaOH, room temperature):

  • Reaction A: Unlabeled ester
  • Reaction B: ¹⁸O-labeled ester

4. Product Isolation and Analysis: Upon completion, the alcohol product (R'-OH) is isolated from both reaction mixtures. The isolated alcohols are then analyzed by mass spectrometry.

5. Data Interpretation:

  • If the alcohol from Reaction B (R'-OH) shows no ¹⁸O incorporation (i.e., its mass spectrum is identical to the alcohol from Reaction A), this provides strong evidence for acyl-oxygen cleavage. The ¹⁸O label remains with the carboxylate.
  • If the alcohol from Reaction B is found to be ¹⁸O-labeled (R'-¹⁸OH), this would support an alkyl-oxygen cleavage mechanism.

This self-validating system, by comparing the labeled and unlabeled reactions, provides a clear and unambiguous answer to the mechanistic question.

Analytical Techniques for Isotopic Labeling Studies: A Comparative Overview

The choice of analytical technique is crucial for accurately determining the location and extent of isotopic labeling.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight of the labeled compound and its fragments.[4]High sensitivity, provides direct evidence of isotope incorporation.[7]Can be difficult to distinguish between positional isomers of the label without fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Precise location of the isotopic label within the molecule.[4]Provides detailed structural information and can quantify the degree of labeling at specific sites.[11]Lower sensitivity compared to MS, may require higher concentrations of the labeled compound.

Trustworthiness of Data: The combination of MS and NMR provides a highly trustworthy and comprehensive picture of the isotopic labeling pattern.[4] MS confirms the overall incorporation of the isotope, while NMR pinpoints its exact location, leaving little room for ambiguity in mechanistic interpretation.

Case Study: Distinguishing Sₙ1/E1 from E2 Mechanisms using Deuterium Labeling

A classic application of isotopic labeling is distinguishing between competing substitution and elimination pathways.[1] Consider the reaction of a tertiary alkyl halide with a base.

Scenario: The reaction of 2-bromo-2-methylpropane with a base can proceed via Sₙ1/E1 (unimolecular) or E2 (bimolecular) pathways.

Isotopic Labeling Strategy: Synthesize 2-bromo-2-methylpropane deuterated at one of the methyl groups (e.g., (CD₃)C(CH₃)₂Br).

Kinetic Isotope Effect (KIE) Measurement: The rates of the elimination reaction are measured for both the deuterated and non-deuterated starting materials. The KIE is calculated as the ratio of the rate constants (kH/kD).[12]

Interpreting the Results:

Observed KIE (kH/kD)Inferred MechanismRationale
~1 (No significant KIE) Sₙ1/E1 The rate-determining step is the formation of the carbocation, which does not involve the cleavage of a C-H (or C-D) bond.[1]
>>1 (Significant primary KIE, typically 2-7) E2 The rate-determining step involves the abstraction of a proton (or deuteron) by the base, and the C-H (or C-D) bond is broken in this step.[1]

This comparative approach, grounded in the principles of the kinetic isotope effect, provides definitive evidence for the operative reaction mechanism.[13]

Conclusion: The Indispensable Role of Isotopic Labeling

Isotopic labeling is an indispensable tool for the rigorous validation of synthetic routes. By providing a direct window into the bond-forming and bond-breaking events of a reaction, it moves beyond simple product identification to a fundamental understanding of the reaction mechanism.[3] This deep level of understanding is critical for researchers, scientists, and drug development professionals to optimize reaction conditions, control impurity formation, and build a robust intellectual property portfolio. The systematic application of the principles and protocols outlined in this guide will enable the confident and authoritative validation of synthetic pathways.

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A Comparative Guide to the Synthesis of Oseltamivir (Tamiflu®): Benchmarking Modern, Shikimic Acid-Independent Routes Against the Industrial Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir, the active pharmaceutical ingredient in Tamiflu®, is a critical antiviral agent for the treatment and prophylaxis of influenza A and B virus infections.[1][2] Its synthesis has been a formidable challenge and a showcase for chemical innovation, driven by the need for efficient, scalable, and secure production methods.[3] The original and current commercial production route, developed by Gilead Sciences and refined by Hoffmann-La Roche, famously relies on (-)-shikimic acid.[4][5] This natural product, harvested from Chinese star anise or produced via fermentation, presents a significant supply chain vulnerability, especially during pandemics.[5]

This guide provides an in-depth comparison of the established Roche process with a prominent, newer synthetic strategy that bypasses the reliance on shikimic acid: the asymmetric Diels-Alder approach. We will analyze the core methodologies, compare key performance metrics, and provide expert insight into the causality behind experimental choices to equip researchers with a comprehensive understanding of these vital synthetic pathways.

The Benchmark: The Roche Industrial Synthesis from (-)-Shikimic Acid

The Roche process is a robust, large-scale synthesis that leverages the inherent chirality of (-)-shikimic acid to construct the complex stereochemistry of oseltamivir.[4][6] While highly optimized, its key vulnerabilities are its dependence on a potentially scarce starting material and the use of hazardous azide reagents in its most common industrial iteration.[4][7] The overall yield from shikimic acid is typically in the range of 17-22%.[4]

A generalized workflow for the Roche synthesis proceeds through a key epoxide intermediate.[5]

Generalized Roche Workflow

Roche_Workflow cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Amine Installation Shikimic_Acid (-)-Shikimic Acid Esterification Esterification (EtOH, SOCl₂) Shikimic_Acid->Esterification Ketalization Ketalization (3-Pentanone, p-TsOH) Esterification->Ketalization Mesylation Mesylation (MsCl, Et₃N) Ketalization->Mesylation Epoxidation Epoxidation (K₂CO₃) Mesylation->Epoxidation Key_Epoxide Key Epoxide Intermediate Epoxidation->Key_Epoxide Azide_Opening Azide Ring-Opening (NaN₃) Key_Epoxide->Azide_Opening Reduction Azide Reduction (e.g., H₂, Pd/C) Azide_Opening->Reduction Acetylation Acetylation Reduction->Acetylation Final_Product Oseltamivir Acetylation->Final_Product

Caption: High-level workflow of the Roche industrial synthesis of Oseltamivir.

The initial steps focus on protecting the hydroxyl groups and activating the C-5 hydroxyl as a mesylate, a good leaving group, to facilitate the formation of a key epoxide intermediate.[5] The subsequent phase involves the regioselective opening of this epoxide with an azide nucleophile, which installs the first nitrogen atom.[6] A second nitrogen is introduced later in the synthesis. The use of sodium azide is a significant process safety concern due to the potential for forming explosive heavy metal azides and the inherent toxicity of azide compounds.[3][7]

A New Paradigm: The Fukuyama Synthesis from Pyridine

To circumvent the dependence on shikimic acid, numerous alternative syntheses have been developed.[8] Among the most elegant and practical is the route developed by the Fukuyama group, which begins from the inexpensive and readily available starting material, pyridine.[1][9] This approach utilizes a powerful asymmetric Diels-Alder reaction to establish the core cyclohexene ring and its stereochemistry.[1][10]

The key advantages of this route are its independence from natural product starting materials and its strategic use of modern catalytic methods to control stereochemistry.[1]

Fukuyama Synthesis Workflow

Fukuyama_Workflow cluster_0 Phase 1: Cyclohexene Core Construction cluster_1 Phase 2: Functional Group Manipulation Pyridine Pyridine Reduction Reduction / Protection (NaBH₄, Cbz-Cl) Pyridine->Reduction Dihydropyridine Dihydropyridine Reduction->Dihydropyridine Diels_Alder Asymmetric Diels-Alder (Acrolein, MacMillan Catalyst) Dihydropyridine->Diels_Alder Bicyclic_Adduct Bicyclic Aldehyde (>99% ee) Diels_Alder->Bicyclic_Adduct Oxidation Oxidation & Bromolactonization Bicyclic_Adduct->Oxidation Hofmann Hofmann Rearrangement Oxidation->Hofmann Domino_Transformation Domino Transformation (to Aziridine) Hofmann->Domino_Transformation Ring_Opening Aziridine Opening (3-Pentanol, Lewis Acid) Domino_Transformation->Ring_Opening Final_Product Oseltamivir Ring_Opening->Final_Product

Caption: Generalized workflow of the shikimic acid-free Fukuyama synthesis.

This strategy's ingenuity lies in the initial asymmetric Diels-Alder reaction between a Cbz-protected dihydropyridine and acrolein, catalyzed by a MacMillan imidazolidinone catalyst.[1] This single step constructs the bicyclic core of the molecule with exceptional enantiomeric excess (>99% ee).[1] Subsequent steps, including a bromolactonization and a Hofmann rearrangement, skillfully manipulate the functional groups toward the final target.[9]

Head-to-Head Performance Comparison

A direct comparison reveals the distinct advantages and trade-offs of each synthetic strategy. While numerous variations exist, this table summarizes the performance of the benchmark industrial process against the innovative Fukuyama route and other notable shikimic acid-independent syntheses.

MetricRoche Industrial ProcessFukuyama SynthesisTrost SynthesisCorey Synthesis
Starting Material(s) (-)-Shikimic AcidPyridine, AcroleinCommercially available materialsButadiene, Acrylic Acid
Independence from Shikimic Acid? NoYesYesYes
Overall Yield 17–22%[4]~22% (from advanced intermediate)[1]30%[11][12]~30%[13]
Number of Steps (Linear) ~9–12[1]8 (from advanced intermediate)[1]8[11][12]~12[14]
Key Strategy Chiral pool synthesisAsymmetric Diels-AlderPd-catalyzed Asymmetric Allylic Alkylation (AAA)Asymmetric Diels-Alder
Use of Azides? Yes (in main variant)[4]NoNo[11]No[13]
Key Advantage(s) Proven, large-scale manufacturabilityAvoids shikimic acid; inexpensive starting materialsShortest route to date; azide-free[12]Azide-free; unpatented[15]
Potential Drawback(s) Supply chain vulnerability; azide useMulti-step sequence to key intermediateUse of palladium catalyst (cost, removal)Multi-step functional group manipulation

In-Depth Protocol: Asymmetric Diels-Alder Reaction (Fukuyama)

This protocol details the pivotal step in the Fukuyama synthesis, where the core stereochemistry of the molecule is established. The causality behind the choice of catalyst and reagents is critical for success.

Objective: To synthesize the chiral bicyclic aldehyde adduct via an organocatalyzed asymmetric Diels-Alder reaction.[1]

Materials:

  • Cbz-protected 1,2-dihydropyridine

  • Acrolein

  • MacMillan Catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one)

  • Trifluoroacetic Acid (TFA)

  • Solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the MacMillan catalyst and a proton source like TFA in the chosen solvent. The acid protonates the catalyst, forming a chiral iminium ion, which is the active catalytic species. This activation lowers the LUMO of the dienophile (acrolein), accelerating the reaction and enforcing a specific facial approach.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C) to maximize stereoselectivity.

  • Substrate Addition: Add the Cbz-protected dihydropyridine to the cooled solution.

  • Initiation: Slowly add acrolein dropwise to the reaction mixture. The slow addition maintains a low concentration of the dienophile, preventing uncatalyzed background reactions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dihydropyridine is consumed.

  • Quenching: Upon completion, quench the reaction by adding a suitable quenching agent, such as saturated aqueous sodium bicarbonate solution, to neutralize the acid.

  • Workup and Purification: Perform an aqueous workup, extracting the product into an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude aldehyde by silica gel column chromatography to yield the highly enantiomerically enriched bicyclic adduct.[1]

Experimental Workflow: Asymmetric Diels-Alder

Protocol_Workflow A 1. Dissolve MacMillan Catalyst & TFA in CH₂Cl₂ under N₂ B 2. Cool solution to -78 °C A->B C 3. Add Dihydropyridine Substrate B->C D 4. Add Acrolein Dropwise C->D E 5. Monitor Reaction by TLC/LC-MS D->E F 6. Quench with sat. aq. NaHCO₃ E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry, Concentrate & Purify via Chromatography G->H I Product: Chiral Aldehyde (>99% ee) H->I

Caption: Step-by-step workflow for the key organocatalytic Diels-Alder reaction.

Expert Analysis and Outlook

The evolution of oseltamivir synthesis is a testament to the power of organic chemistry to solve critical healthcare challenges.

  • Trustworthiness of the Industrial Route: The Roche process, despite its drawbacks, is a highly validated and reliable method for producing oseltamivir on a massive scale.[6] Its continued use is a reflection of its optimization and proven manufacturability.[16]

  • The Strategic Advantage of New Routes: Syntheses like Fukuyama's and Trost's represent a crucial strategic shift.[1][11] By starting from simple, readily available feedstocks, they decouple the production of a vital medicine from a potentially volatile agricultural source. This enhances supply chain security, a lesson underscored by global health crises.[2] The avoidance of hazardous reagents like azides in the Trost and Corey routes is a significant step forward in process safety and green chemistry.[11][13]

  • Future Directions: The future of oseltamivir synthesis will likely involve integrating the best features of these diverse approaches. The development of organocatalytic methods, as highlighted in the Hayashi synthesis, and the application of flow chemistry to handle hazardous intermediates safely, offer pathways to even more efficient, safer, and scalable production.[3][17] As new antiviral targets emerge, the lessons learned from the synthetic challenges of oseltamivir will continue to inform and accelerate the development of the next generation of medicines.

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A-Practical-Guide-to-the-Cross-Validation-of-Analytical-Results-from-Different-Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Inter-Laboratory Reproducibility

In the landscape of pharmaceutical development and manufacturing, the successful transfer of an analytical method from one laboratory to another is a cornerstone of ensuring product quality and regulatory compliance.[1][2] This process, known as inter-laboratory cross-validation, serves to provide documented evidence that a receiving laboratory is qualified to perform a validated analytical method and obtain results that are equivalent to the originating laboratory.[1][2] The core objective is to guarantee that the method is robust and reproducible under varied conditions, which is paramount for the credibility of analytical data in regulated environments.[3]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the World Health Organization (WHO) mandate evidence of method reliability across different laboratories.[2] This guide provides a comprehensive framework for planning, executing, and evaluating inter-laboratory cross-validation studies, grounded in scientific principles and regulatory expectations.

The Regulatory Framework: Adherence to Global Standards

A successful analytical method transfer (AMT) is underpinned by a thorough understanding of the relevant regulatory guidelines. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a foundational framework for the validation of analytical methods.[4][5][6] While ICH Q2(R1) focuses on the initial validation of a method, its principles of accuracy, precision, specificity, and robustness are directly applicable to the cross-validation process.

The FDA's guidance, "Analytical Procedures and Methods Validation for Drugs and Biologics," emphasizes that analytical procedures should be detailed enough to allow a competent analyst to reproduce the necessary conditions and obtain results within the proposed acceptance criteria.[7] This underscores the importance of a well-documented and thoroughly understood analytical procedure as a prerequisite for a successful transfer.

Strategic Approaches to Method Cross-Validation

Several strategies can be employed for analytical method transfer, with the choice depending on a risk-based assessment of the method's complexity, the experience of the receiving laboratory, and regulatory requirements.[2][8]

  • Comparative Testing: This is the most common approach, where both the transferring (sending unit - SU) and receiving (receiving unit - RU) laboratories analyze the same set of homogeneous samples.[7][8] The results are then statistically compared against pre-defined acceptance criteria.[7]

  • Co-validation: In this strategy, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[2][9] This approach is often used when a new method is being implemented at multiple sites simultaneously.[8]

  • Revalidation or Partial Revalidation: The receiving laboratory conducts a partial or full revalidation of the analytical method.[9] This is typically employed when there are significant differences in the laboratory environments or equipment between the two sites.[8]

  • Transfer Waiver: In rare and well-justified cases, a formal transfer study may be waived.[8] This requires a comprehensive risk assessment and strong scientific justification demonstrating the receiving laboratory's capability to perform the method.

The Cross-Validation Workflow: A Step-by-Step Guide

A successful inter-laboratory cross-validation study is a meticulously planned and executed process. The following workflow outlines the critical stages:

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation & Reporting planning Initial Gap & Risk Assessment protocol Develop Transfer Protocol planning->protocol Inputs acceptance Define Acceptance Criteria protocol->acceptance Includes training Analyst Training acceptance->training Prerequisite samples Sample Preparation & Distribution training->samples Leads to analysis Concurrent Analysis at Both Labs samples->analysis Enables data_comp Statistical Data Comparison analysis->data_comp Generates Data for investigation Investigate Discrepancies data_comp->investigation If Criteria Not Met report Final Transfer Report data_comp->report If Criteria Met investigation->analysis May Require Re-testing investigation->report Documents Findings

Caption: A streamlined workflow for a multi-laboratory analytical method cross-validation study.

Experimental Protocol: A Practical Implementation

This section details a step-by-step methodology for a comparative testing approach, the most frequently employed strategy for cross-validation.

1. Objective: To demonstrate that Laboratory B (Receiving Unit) can achieve comparable, accurate, and precise results to Laboratory A (Sending Unit) using the validated HPLC assay for the quantification of Active Pharmaceutical Ingredient (API) X in Drug Product Y.

2. Materials and Methods:

  • Samples: A minimum of three batches of Drug Product Y, including one batch near the end of its shelf life, if available.[7] For impurity methods, samples should contain the impurities of interest; if not naturally present, spiked samples should be used.[7]
  • Reference Standards: A single, well-characterized lot of API X reference standard.
  • Reagents and Solvents: All reagents and solvents should meet the specifications outlined in the analytical method.
  • Equipment: HPLC systems in both laboratories should be qualified and calibrated. While identical instrumentation is not mandatory, key performance characteristics should be equivalent.[2]

3. Pre-Transfer Activities:

  • Knowledge Transfer: The sending laboratory must provide the receiving laboratory with the complete analytical method, validation reports, and any relevant historical data.[9][10] Open communication and a pre-transfer meeting are crucial for success.[9]
  • Analyst Training: The receiving laboratory's analysts must be thoroughly trained on the analytical method by experienced personnel from the sending laboratory.[8] All training should be documented.

4. Experimental Design:

  • Both laboratories will analyze the same set of samples in parallel.
  • Each batch of the drug product will be analyzed in six-fold replicate preparations by one analyst in each laboratory.
  • A single analyst in each laboratory will perform the testing to minimize intra-laboratory variability for the purpose of the transfer.

5. Data Analysis and Acceptance Criteria:

  • Precision: The relative standard deviation (RSD) for the six replicate preparations for each batch should be calculated for each laboratory.
  • Accuracy (Comparative): The mean assay value for each batch from the receiving laboratory will be compared to the mean assay value from the sending laboratory.
  • Acceptance Criteria: Pre-defined acceptance criteria are essential and should be based on the method's performance during validation and the product's specifications.[9] A common approach is to evaluate the difference between the mean results of the two laboratories. For an assay, a typical acceptance criterion for the difference between the means of the two labs is not more than 2.0%.[11] For impurity analysis, the criteria may be wider, especially at low levels.[9]

Data Presentation: A Comparative Analysis

Summarizing quantitative data in a clear, structured table is crucial for a direct and unambiguous comparison of results between laboratories.

Batch IDSending Lab Mean Assay (%)Sending Lab %RSDReceiving Lab Mean Assay (%)Receiving Lab %RSDDifference in Means (%)Acceptance CriteriaPass/Fail
Batch 001100.20.899.80.9-0.4≤ 2.0%Pass
Batch 00299.50.799.10.8-0.4≤ 2.0%Pass
Batch 003101.00.9100.51.0-0.5≤ 2.0%Pass

Statistical Evaluation: Ensuring Objective Comparison

While a simple comparison of means is often sufficient, a more rigorous statistical approach can provide greater confidence in the cross-validation results.

Student's t-test: This can be used to determine if there is a statistically significant difference between the mean results of the two laboratories. However, the focus of method transfer is not just statistical significance but analytical relevance.[12]

Equivalence Testing (e.g., Two One-Sided T-tests - TOST): This is a more appropriate statistical tool for demonstrating equivalence. It tests the hypothesis that the difference between the two means is within a pre-specified equivalence margin (the acceptance criteria).

StatisticalEvaluation Data Raw Data from Both Labs Stats Calculate Mean, SD, RSD for Each Lab Data->Stats Compare Calculate Difference in Means Stats->Compare EquivTest Optional: Perform Equivalence Testing (TOST) Stats->EquivTest Acceptance Compare Difference to Acceptance Criteria (e.g., ≤ 2.0%) Compare->Acceptance Pass Method Transfer Successful Acceptance->Pass Yes Fail Investigate Root Cause Acceptance->Fail No EquivTest->Acceptance Provides Statistical Confidence

Caption: Decision-making process for the statistical evaluation of cross-validation data.

Troubleshooting and Common Pitfalls

Even with careful planning, challenges can arise during a method transfer. A proactive approach to identifying and mitigating potential issues is key.

  • Discrepancies in Results: If the acceptance criteria are not met, a thorough investigation should be initiated.[9] This should involve a joint review of the data, experimental procedures, and equipment by both laboratories.[7]

  • Method Ambiguity: The analytical procedure should be written with sufficient detail to avoid misinterpretation.[7] Any ambiguities should be clarified before the transfer study begins.

  • Instrumental Differences: While instruments do not need to be identical, significant differences in configuration (e.g., detector type, column dimensions) can lead to disparate results and should be assessed during the initial gap analysis.[2][8]

  • Sample Handling and Stability: Ensure that samples are handled, stored, and shipped under conditions that maintain their integrity.[9]

Conclusion: Fostering a Culture of Quality and Collaboration

A successful inter-laboratory cross-validation is more than a regulatory requirement; it is a testament to the robustness of an analytical method and the quality systems of the laboratories involved. It is a collaborative process that relies on transparent communication, meticulous planning, and a shared commitment to scientific integrity.[9] By following the principles and practices outlined in this guide, researchers, scientists, and drug development professionals can ensure the seamless transfer of analytical methods, thereby safeguarding data integrity and ultimately, patient safety.

References

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A Spectroscopic Guide to Halogenated Pyridinyl Carbamates: Comparing tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Halogenated pyridines are foundational scaffolds in medicinal chemistry and drug discovery, prized for their ability to modulate the physicochemical properties and biological activity of molecules. The introduction of halogens (F, Cl, Br, I) onto the pyridine ring allows for fine-tuning of parameters such as lipophilicity, metabolic stability, and binding interactions with therapeutic targets. The carbamate moiety, particularly the acid-labile tert-butoxycarbonyl (Boc) protecting group, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1]

A precise understanding of the structure of these intermediates is paramount for ensuring the desired synthetic outcome and for regulatory purposes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of molecular characterization. This guide provides an in-depth comparative analysis of the spectroscopic signatures of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate and its structural analogues, offering insights into how substituent changes manifest in their respective spectra.

Molecular Structures Under Comparison

This guide focuses on a systematic comparison of three key compounds, allowing for the elucidation of substituent effects on their spectroscopic properties.

Compound IDNameStructure
1 This compoundCl at C6, I at C4, Boc-NH at C3
2 tert-Butyl (4,6-dichloropyridin-3-yl)carbamateCl at C6, Cl at C4, Boc-NH at C3
3 tert-Butyl (6-chloropyridin-3-yl)carbamateCl at C6, H at C4, Boc-NH at C3

Note: The numbering of the pyridine ring places the nitrogen atom at position 1.

Comparative Spectroscopic Analysis

The electronic environment of a molecule is exquisitely sensitive to the nature and position of its constituent atoms. Halogens exert a combination of inductive (electron-withdrawing) and resonance (electron-donating) effects, which directly influence the magnetic shielding of nearby nuclei (NMR), the vibrational frequencies of bonds (IR), and the fragmentation patterns of the molecular ion (MS).

¹H NMR Spectroscopy: A Probe of the Proton Environment

In the ¹H NMR spectra of these substituted pyridines, the chemical shifts (δ) of the aromatic protons are highly informative. The protons at the C2 and C5 positions of the pyridine ring typically appear as distinct singlets or doublets, depending on neighboring substituents.

Key Observations & Interpretation:

  • Deshielding by Electronegative Groups: The protons on the pyridine ring are deshielded (shifted downfield to higher ppm values) due to the ring's inherent electron-deficient nature, which is further amplified by the electron-withdrawing halogen and carbamate substituents.

  • Effect of C4 Substituent:

    • In Compound 3 (H at C4), the proton at C4 would exhibit a characteristic chemical shift and coupling with adjacent protons. However, in Compounds 1 and 2 , this position is substituted.

    • The proton at C5 in Compound 1 (I at C4) is expected to be at a slightly different chemical shift compared to the C5 proton in Compound 2 (Cl at C4), reflecting the different electronic influence of iodine versus chlorine.

  • Protons at C2 and C5: The protons at C2 (adjacent to the nitrogen) and C5 are the most useful for comparison. For instance, in tert-Butyl (6-chloropyridin-3-yl)carbamate (3 ), the C2-H, C4-H, and C5-H protons provide a clear pattern. Replacing the C4-H with a halogen (1 and 2 ) simplifies the spectrum, leaving only two aromatic proton signals.

  • Boc Group Protons: The nine protons of the tert-butyl group of the Boc protector consistently appear as a sharp singlet around 1.5 ppm, providing a reliable internal reference point. The N-H proton of the carbamate often appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shift (δ, ppm) Comparison

CompoundH-2 (approx.)H-5 (approx.)N-H (approx.)-C(CH₃)₃
1 ~8.5 s~8.1 s7.0-8.0 br s~1.5 s
2 ~8.6 s~7.5 s7.0-8.0 br s~1.5 s
3 ~8.5 d~7.4 dd7.0-8.0 br s~1.5 s

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'br s' denotes broad singlet. Values are estimates based on typical substituent effects.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy reveals the electronic environment of each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the halogen substituents.

Key Observations & Interpretation:

  • Carbons Bearing Halogens (C4 & C6): Carbon atoms directly bonded to halogens experience significant shifts. The highly electronegative chlorine atom in Compounds 1, 2, and 3 will cause a downfield shift for C6. The C4 carbon will be similarly affected in Compounds 1 and 2 . Due to the "heavy atom effect," the C4 carbon signal in the iodo-substituted Compound 1 is expected to be shifted significantly upfield (to a lower ppm value) compared to the chloro-substituted C4 in Compound 2 .

  • Carbamate Carbons: The carbonyl carbon (C=O) of the Boc group typically resonates around 152-154 ppm. The quaternary carbon (-C (CH₃)₃) appears around 80-82 ppm, and the methyl carbons (-C(CH₃ )₃) are found further upfield at approximately 28 ppm.[2] These signals are relatively consistent across the analogues.

  • Pyridine Ring Carbons: The chemical shifts of C2, C3, and C5 are influenced by the overall electronic distribution. The substitution pattern on each analogue creates a unique electronic fingerprint for these carbons.[3]

Table 2: Expected ¹³C NMR Chemical Shift (δ, ppm) Comparison

Carbon PositionCompound 1 (C6-Cl, C4-I)Compound 2 (C6-Cl, C4-Cl)Compound 3 (C6-Cl, C4-H)
C2 ~148~147~145
C3 ~140~138~135
C4 ~95 (Upfield Shift) ~130~125
C5 ~125~123~120
C6 ~150~149~147
C=O ~153~153~153
-C(CH₃)₃ ~81~81~81
-C(CH₃)₃ ~28~28~28

Note: Values are estimates and serve for comparative purposes. The upfield shift of the iodine-bearing carbon is a key diagnostic feature.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of functional groups. Key absorptions for these molecules include the N-H and C=O stretches of the carbamate group and vibrations of the pyridine ring.

Key Observations & Interpretation:

  • N-H Stretch: A sharp to moderately broad peak is expected in the range of 3200-3400 cm⁻¹, corresponding to the N-H bond of the carbamate group.[4]

  • C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.[5]

  • C=O Stretch: A strong, sharp absorption band between 1700-1740 cm⁻¹ is characteristic of the carbonyl group in the Boc-carbamate.[2] This is often one of the most prominent peaks in the spectrum.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring typically occur in the 1400-1600 cm⁻¹ region.[6][7] The pattern of these peaks can be subtly different for each analogue due to the influence of the halogen substituents on the ring's vibrational modes.

  • C-Halogen Stretches: The C-Cl stretching vibration is typically found in the 850-550 cm⁻¹ region, while the C-I stretch occurs at lower frequencies, often below 600 cm⁻¹. These can sometimes be difficult to assign definitively in a complex fingerprint region.

Table 3: Key IR Absorption Frequencies (cm⁻¹) Comparison

Functional GroupExpected RangeCompound 1Compound 2Compound 3
N-H Stretch 3200-3400PresentPresentPresent
Aromatic C-H 3000-3100PresentPresentPresent
Aliphatic C-H 2850-3000PresentPresentPresent
C=O Stretch 1700-1740StrongStrongStrong
C=C, C=N Ring 1400-1600Multiple bandsMultiple bandsMultiple bands
Mass Spectrometry (MS): Molecular Weight and Isotopic Patterns

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For halogenated compounds, the isotopic distribution of chlorine and bromine provides a definitive diagnostic tool.

Key Observations & Interpretation:

  • Molecular Ion (M⁺): The molecular ion peak will confirm the molecular formula of each compound.

    • Compound 1 (C₁₀H₁₂ClIN₂O₂): Monoisotopic Mass: 353.96 Da.[8]

    • Compound 2 (C₁₀H₁₂Cl₂N₂O₂): Monoisotopic Mass: 262.03 Da.

    • Compound 3 (C₁₀H₁₃ClN₂O₂): Monoisotopic Mass: 228.07 Da.[9]

  • Isotopic Patterns: This is the most powerful feature for distinguishing the analogues.

    • Chlorine: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A compound with one chlorine atom will show a characteristic M+ peak and an M+2 peak with an intensity ratio of approximately 3:1.[10] Compounds 1 and 3 will exhibit this pattern.

    • Dichlorine: A compound with two chlorine atoms, like Compound 2 , will show a more complex pattern with M+, M+2, and M+4 peaks in an approximate intensity ratio of 9:6:1.[10]

    • Iodine: Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak.[11]

  • Fragmentation: A common fragmentation pathway for these molecules is the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da) from the molecular ion, followed by loss of CO₂ (-44 Da) to give the corresponding aminopyridine fragment.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup:

    • Use a standard 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum using a standard pulse sequence.

    • Typical parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: Spectral width of 200-220 ppm, 1024 or more scans (due to lower natural abundance), relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: Mass Spectrometry Analysis (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Operate in positive ion mode (ESI+).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution directly or via an LC system.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 Da).

    • For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor.

Workflow and Data Visualization

A systematic approach is crucial for the unambiguous identification and comparison of these analogues.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Prepare solutions of Compounds 1, 2, & 3 NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry (HRMS & MS/MS) Prep->MS Interpret_NMR Compare Chemical Shifts & Coupling Patterns NMR->Interpret_NMR Interpret_IR Compare Vibrational Frequencies IR->Interpret_IR Interpret_MS Analyze Molecular Ion, Isotopic Patterns & Fragments MS->Interpret_MS Conclusion Structural Confirmation & Comparative Report Interpret_NMR->Conclusion Interpret_IR->Conclusion Interpret_MS->Conclusion

Caption: General workflow for the spectroscopic comparison of halogenated pyridinyl carbamates.

Conclusion

The spectroscopic analysis of this compound and its analogues reveals distinct and predictable differences that directly correlate with their atomic composition and structure. ¹H and ¹³C NMR provide detailed information on the electronic environment of the pyridine ring, with the heavy-atom effect of iodine causing a characteristic upfield shift in the ¹³C spectrum. IR spectroscopy confirms the presence of key functional groups, while high-resolution mass spectrometry provides unambiguous molecular formula confirmation, crucially distinguished by the unique isotopic patterns generated by the number of chlorine atoms present. Together, these techniques form a powerful, self-validating toolkit for the rigorous characterization of these important synthetic intermediates in drug development.

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Assessing the Impact of Steric Hindrance from the N-methylcarbamate Analogue: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Double-Edged Sword of Steric Hindrance in Drug Design

In the intricate dance of molecular recognition, the spatial arrangement of atoms—or steric hindrance—plays a pivotal role. It can be both a formidable obstacle and a powerful tool in the design of potent and selective therapeutics.[1][2] The N-methylcarbamate moiety, a common functional group in medicinal chemistry, presents a fascinating case study in the strategic manipulation of steric effects.[3][4][5] This guide provides an in-depth analysis of the steric impact of N-methylcarbamate analogues, offering a comparative framework and experimental protocols to empower researchers in their drug discovery endeavors.

The carbamate group itself is a versatile structural motif, often employed as a stable and cell-permeable peptide bond surrogate.[3][4] Its ability to form hydrogen bonds and impose conformational constraints makes it a valuable component in designing molecules that interact with specific biological targets.[3][4] The addition of a methyl group on the nitrogen atom introduces a new layer of complexity and opportunity. This seemingly minor modification can profoundly influence a molecule's binding affinity, selectivity, and metabolic stability by introducing localized steric bulk.[6][7] Understanding and quantifying this steric influence is therefore paramount for rational drug design.

This guide will navigate the theoretical underpinnings and practical applications of assessing the steric hindrance of N-methylcarbamate analogues. We will explore a suite of experimental techniques, from the atomic-level precision of X-ray crystallography to the dynamic insights offered by NMR spectroscopy and the quantitative power of kinetic assays. Furthermore, we will delve into the realm of computational chemistry, a powerful ally in predicting and rationalizing steric effects.

I. The N-methylcarbamate Analogue: A Steric Modulator in Drug Design

The N-methylcarbamate functionality is an amide-ester hybrid that confers a degree of conformational rigidity due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[3][4] This inherent planarity, coupled with the projecting methyl group, creates a defined three-dimensional shape that can influence how a molecule fits into a binding pocket.

Key Considerations for N-methylcarbamate Analogues:
  • Conformational Restriction: The presence of the N-methyl group can restrict the rotation around the C-N bond, influencing the preferred conformation of the molecule and potentially locking it into a bioactive state.[7]

  • Receptor Selectivity: The added steric bulk of the methyl group can introduce selectivity by favoring binding to receptors with complementary pockets while preventing binding to those with tighter spatial constraints.[6]

  • Metabolic Stability: Steric hindrance can shield the carbamate linkage from enzymatic hydrolysis, thereby enhancing the metabolic stability and prolonging the in vivo half-life of a drug candidate.[8]

  • Potency Modulation: The steric interactions of the N-methyl group with the target protein can either be favorable, leading to increased potency, or unfavorable, resulting in decreased affinity.[6]

The strategic incorporation of an N-methylcarbamate can be a powerful tactic in medicinal chemistry to fine-tune the pharmacological profile of a lead compound.[6]

II. Experimental Approaches to Quantifying Steric Hindrance

A multi-faceted experimental approach is crucial for a comprehensive assessment of the steric impact of N-methylcarbamate analogues. Each technique provides a unique piece of the puzzle, and their combined insights offer a robust understanding of structure-activity relationships.

A. X-Ray Crystallography: Visualizing Molecular Interactions at Atomic Resolution

X-ray crystallography stands as the gold standard for elucidating the three-dimensional structure of molecule-protein complexes.[9][10][11][12] It provides direct visual evidence of how the N-methylcarbamate analogue orients itself within the binding site and the specific steric interactions it forms with surrounding amino acid residues.

Experimental Workflow:

Caption: X-ray Crystallography Workflow.

Protocol for X-ray Crystallography:

  • Protein Expression and Purification: Obtain a high-purity, homogenous sample of the target protein.

  • Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) to obtain well-ordered protein crystals.

  • Ligand Soaking or Co-crystallization: Introduce the N-methylcarbamate analogue to the protein crystals (soaking) or crystallize the protein in the presence of the ligand (co-crystallization).

  • X-ray Diffraction Data Collection: Mount the crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map and build an atomic model of the protein-ligand complex.[13]

  • Analysis: Visualize the structure to identify close contacts, potential steric clashes, and favorable van der Waals interactions between the N-methylcarbamate and the protein.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Steric Effects in Solution

NMR spectroscopy offers a powerful means to study molecular structure, dynamics, and interactions in a solution state, which more closely mimics the physiological environment.[14] It is particularly adept at detecting subtle changes in chemical shifts and coupling constants that arise from steric compression.[15][16][17]

Key NMR Techniques:

  • Chemical Shift Perturbation (CSP): Titrating a protein with the N-methylcarbamate analogue and monitoring changes in the chemical shifts of protein resonances can identify the binding site and provide insights into the binding affinity. Steric hindrance can influence the magnitude and direction of these shifts.

  • Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, can detect through-space interactions between protons that are close in proximity. This can reveal the conformation of the bound ligand and its orientation relative to the protein, highlighting steric interactions.

  • Quantitative ¹H-NMR (qNMR): This technique can be used to monitor reaction kinetics and determine substrate specificity, providing quantitative data on how steric hindrance affects enzymatic activity.[18]

Experimental Workflow:

Caption: NMR Spectroscopy Workflow for Steric Analysis.

C. Kinetic Assays: Quantifying the Functional Consequences of Steric Hindrance

Kinetic assays provide a direct measure of how steric hindrance affects the rate of a chemical reaction or a biological process, such as enzyme inhibition or receptor binding.[19] By comparing the kinetic parameters of an N-methylcarbamate analogue to a less sterically hindered counterpart (e.g., a carbamate or an N-H analogue), one can quantify the impact of the methyl group.

Common Kinetic Parameters:

  • k_on (Association Rate Constant): Measures the rate at which the ligand binds to the target. Steric hindrance can slow down this rate.

  • k_off (Dissociation Rate Constant): Measures the rate at which the ligand dissociates from the target. Favorable steric interactions can decrease this rate, leading to a longer residence time.

  • K_d (Dissociation Constant): The ratio of k_off/k_on, representing the binding affinity.

  • IC₅₀/EC₅₀ (Inhibitory/Effective Concentration 50): The concentration of the compound required to elicit a 50% response.

Experimental Workflow:

Caption: Kinetic Assay Workflow.

Protocol for a Competitive Binding Assay:

  • Assay Setup: Use a labeled ligand with known affinity for the target protein.

  • Competition: Incubate the protein and labeled ligand with varying concentrations of the N-methylcarbamate analogue and a control compound.

  • Detection: Measure the amount of bound labeled ligand.

  • Data Analysis: Plot the data and fit to a competitive binding model to determine the IC₅₀ and subsequently the Kᵢ (inhibition constant).

III. Computational Modeling: Predicting and Rationalizing Steric Effects

Computational chemistry provides a powerful in silico toolkit to complement experimental data.[20] Molecular modeling can predict binding poses, estimate binding affinities, and offer a detailed energetic breakdown of the interactions driving complex formation.

Computational Techniques:

  • Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor. This can reveal potential steric clashes before a compound is even synthesized.

  • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms over time, providing insights into the dynamic nature of the ligand-protein complex and the conformational flexibility of both partners.

  • Quantum Mechanics (QM) Calculations: Can provide a more accurate description of the electronic effects and energetics of steric interactions.[20] The Taft equation, for instance, is a linear free-energy relationship that can be used to measure the steric effects of a substituent on reaction rates.[20]

Computational Workflow:

Caption: Computational Modeling Workflow.

IV. Comparative Data Analysis: A Case Study

To illustrate the practical application of these methodologies, consider a hypothetical case study comparing three compounds targeting the enzyme "Sterase."

  • Compound A: A simple carbamate.

  • Compound B: The N-methylcarbamate analogue of Compound A.

  • Compound C: An N-ethylcarbamate analogue for further steric comparison.

CompoundIC₅₀ (nM)k_on (10⁵ M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)ΔG_bind (kcal/mol) - ComputationalKey X-ray Crystallography Observation
A 502.512.5-10.2Forms two H-bonds with Ser123.
B 151.82.7-11.5Methyl group fits into a small hydrophobic pocket near Leu88, displacing a water molecule.
C 1200.56.0-9.8Ethyl group exhibits a steric clash with the side chain of Met90.

Analysis of the Data:

  • The N-methylcarbamate (Compound B ) shows a significant improvement in potency (lower IC₅₀) compared to the unsubstituted carbamate (Compound A ).

  • The kinetic data reveals that this increased affinity is primarily driven by a slower dissociation rate (lower k_off), suggesting the methyl group contributes to a more stable binding interaction.

  • The computational and crystallographic data corroborate this, showing a favorable hydrophobic interaction of the methyl group.

  • The N-ethylcarbamate (Compound C ) demonstrates a loss of potency, with a slower association rate and a faster dissociation rate than Compound B. The structural data rationalizes this by identifying a steric clash.

V. Conclusion: A Holistic Approach to Harnessing Steric Hindrance

The N-methylcarbamate analogue serves as a powerful tool in the medicinal chemist's arsenal for modulating the steric profile of a drug candidate. A comprehensive assessment of its impact requires a synergistic combination of experimental and computational approaches. X-ray crystallography provides the static, high-resolution picture; NMR offers insights into solution-state dynamics; kinetic assays quantify the functional consequences; and computational modeling provides a predictive and rationalizing framework.

By judiciously applying these techniques, researchers can move beyond a trial-and-error approach and engage in a more rational, structure-guided design process. This will ultimately lead to the development of more potent, selective, and metabolically robust therapeutics.

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A Senior Application Scientist's Guide to the Quantitative Analysis of Byproduct Formation in Different Synthetic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the realm of drug development and fine chemical synthesis, the desired product is only part of the story. The byproducts and impurities generated during a chemical transformation are of equal, if not greater, importance.[1] These unintended molecules can impact the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API).[2] Regulatory bodies like the FDA and EMA have stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the identification, quantification, and control of impurities above specific thresholds (typically 0.1%).[1][2]

A successful synthesis is therefore not merely one that maximizes the yield of the target molecule, but one that minimizes the formation of byproducts and allows for their effective removal.[3] This requires a deep, mechanistic understanding of the chosen synthetic route and the deployment of precise analytical techniques to monitor and quantify the reaction mixture's composition in real-time.[4] This guide bridges the gap between synthetic strategy and analytical validation, offering field-proven insights into why byproducts form and how to accurately measure them.

Part 1: A Comparative Analysis of Byproduct Formation in Key Synthetic Methodologies

The choice of synthetic methodology is the primary determinant of the impurity profile. Each reaction class possesses unique mechanistic pathways that can diverge from the desired product-forming route to generate characteristic byproducts. Understanding these pathways is the first step toward controlling them.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C and C-heteroatom bonds with remarkable efficiency.[5][6] However, the intricate catalytic cycle involving Pd(0) and Pd(II) species presents several opportunities for side reactions.

Mechanistic Origin of Byproducts: The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7] Byproducts primarily arise from competing, undesired steps in this cycle:

  • Homocoupling (Dimerization): This is a frequent byproduct where the organometallic reagent or the organic halide couples with itself. It can occur during the pre-catalyst reduction phase or from side reactions during the main catalytic cycle.[5]

  • β-Hydride Elimination: When the organohalide or organometallic partner contains a β-hydrogen, the alkyl-palladium intermediate can undergo β-hydride elimination. This is a common decomposition pathway that leads to olefinic byproducts and is a significant challenge in couplings involving sp3-hybridized carbons.[8]

  • Proto-demetalation: Reaction of the organometallic reagent with trace amounts of water or other protic sources can lead to the formation of a simple hydrocarbon byproduct.

  • Reduction: The organic halide can be reduced to the corresponding hydrocarbon, consuming the catalyst and reagents without forming the desired C-C bond.

The choice of ligand, base, and solvent plays a critical role in modulating the rates of these competing reactions versus the desired reductive elimination step.[7]

Table 1: Illustrative Quantitative Data for Byproduct Formation in a Suzuki-Miyaura Coupling

LigandBaseDesired Product Yield (%)Homocoupling Byproduct (%)β-Hydride Elimination Byproduct (%)
SPhosK₃PO₄953<1
PPh₃K₂CO₃78152
No LigandK₃PO₄15605

Data is hypothetical and for illustrative purposes.

Solid-Phase Peptide Synthesis (SPPS)

SPPS revolutionized the synthesis of peptides by anchoring the growing chain to an insoluble resin, simplifying the removal of excess reagents and soluble byproducts through simple filtration and washing steps.[9][10][11] Despite this advantage, the iterative nature of SPPS means that even minor side reactions can accumulate, leading to a complex mixture of final products.

Mechanistic Origin of Byproducts: Byproducts in SPPS typically result from incomplete reactions or undesired side-chain chemistry:

  • Deletion Sequences: Failure of either the Nα-protecting group removal (deprotection) or the subsequent amino acid coupling step results in peptides missing one or more amino acids.

  • Aspartimide Formation: Peptides containing an aspartic acid residue are highly susceptible to base-catalyzed cyclization to form a five-membered aspartimide intermediate. This intermediate can then reopen to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is a significant impurity.[12][13] This is particularly problematic in Fmoc-based SPPS which uses a basic deprotection step.[14]

  • Racemization: Activation of the carboxylic acid of the incoming amino acid can lead to the loss of stereochemical integrity, particularly for sensitive residues like histidine and cysteine.

  • Side-Chain Reactions: During the final cleavage from the resin, the highly reactive carbocations generated from side-chain protecting groups (e.g., the tert-butyl cation from Boc or tBu groups) can reattach to nucleophilic residues like tryptophan or methionine if not properly quenched by "scavengers" in the cleavage cocktail.[12]

Table 2: Quantitative Comparison of Aspartimide Byproduct in Fmoc-SPPS

Coupling ReagentDeprotection ConditionsDesired Peptide (%)Aspartimide-Related Byproducts (%)
HBTU/DIEA20% Piperidine in DMF8512
DIC/Oxyma20% Piperidine in DMF926
HBTU/DIEA2% DBU, 2% Piperidine in DMF7521

Data is hypothetical and for illustrative purposes. DBU is a stronger base than piperidine and can accelerate aspartimide formation.[12][14]

Part 2: Core Analytical Techniques for Byproduct Quantification

Accurate quantification of byproducts requires robust, validated analytical methods. The choice of technique depends on the properties of the analytes (e.g., volatility, chromophore presence) and the specific information required.[15][16]

Workflow for Byproduct Identification and Quantification

The general process for analyzing a reaction mixture involves separating the components, identifying them, and quantifying their relative amounts.

G cluster_0 Sample Preparation & Analysis cluster_1 Data Processing & Identification cluster_2 Quantification A Crude Reaction Mixture B Dilution / Quenching A->B C Analytical Separation (HPLC, GC, etc.) B->C D Generate Chromatogram / Spectrum C->D E Peak Integration D->E F Structural Elucidation (MS, NMR) D->F For Unknown Peaks G Calculate Relative % (Area Normalization) E->G H Calculate Absolute Quantity (qNMR, Calibration Curve) E->H With Standard I Final Impurity Profile G->I H->I G Start Analyze Crude Reaction Mixture Q1 Need relative purity % for all components? Start->Q1 Q2 Are byproducts volatile? Q1->Q2 No HPLC HPLC-UV/MS Q1->HPLC Yes Q3 Need absolute quantity of a specific byproduct? Q2->Q3 No GCMS GC-MS Q2->GCMS Yes Q3->HPLC No, relative OK qNMR qNMR Q3->qNMR Yes

Sources

Unambiguous Confirmation of Reaction Products: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel chemical entities, the unambiguous determination of a reaction product's three-dimensional structure is paramount. For researchers in synthetic chemistry and drug development, an atomic-level understanding of molecular architecture is not merely confirmatory; it is the bedrock upon which further research, patent applications, and clinical trials are built. While several analytical techniques offer structural insights, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution molecular structure.[1][2][3]

This guide offers an in-depth exploration of X-ray crystallography for the structural confirmation of reaction products. It is designed for researchers and scientists who require a robust understanding of not only the methodology but also its comparative standing against other common analytical techniques. We will delve into the causality behind experimental choices, the self-validating nature of the workflow, and provide a comparative analysis to inform your selection of the most appropriate structural elucidation tools.

The Imperative of Absolute Structure: Why X-ray Crystallography Excels

In the synthesis of complex molecules, particularly those with multiple stereocenters, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization. They provide crucial information about connectivity and molecular weight. However, they provide indirect structural information, which can make the determination of complex molecular structures challenging.[4] In contrast, X-ray crystallography provides direct, unambiguous evidence of atomic positions in three-dimensional space, including relative and absolute stereochemistry.[3][5] This technique has been fundamental in determining the size of atoms, the lengths and types of chemical bonds, and the atomic-scale differences between various materials.[2]

The power of X-ray crystallography lies in its ability to generate a precise 3D map of electron density within a crystal.[2] From this map, the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[5][6] This level of detail is often crucial for understanding reaction mechanisms, elucidating structure-activity relationships (SAR), and securing intellectual property.

The Crystallographic Workflow: From Reaction Vial to Refined Structure

The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that demands careful execution and a foundational understanding of the principles at each stage. The success of the entire endeavor hinges on the quality of the single crystal.

Workflow cluster_prep Sample Preparation cluster_exp Data Collection & Processing cluster_analysis Structure Determination Purification Purification of Reaction Product Crystal_Growth Crystal Growth Purification->Crystal_Growth >95% purity Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF File)

Figure 1: The experimental workflow for single-crystal X-ray diffraction analysis.
Part 1: The Cornerstone of Success - Growing High-Quality Crystals

The most critical and often most challenging step is obtaining diffraction-quality single crystals.[2][3][7] A suitable crystal should be well-formed, free of defects, and typically between 0.03 and 0.3 mm in size.[5] The underlying principle of crystallization is to slowly bring a supersaturated solution of the purified compound to a state of lower solubility, allowing molecules to self-assemble into a highly ordered, repeating lattice.[3][8]

Experimental Protocols for Crystal Growth:

  • Slow Evaporation: This is one of the simplest methods.[9]

    • Dissolve the compound in a suitable solvent or solvent mixture near its saturation point in a small vial.

    • Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed for several hours to weeks. As the solvent evaporates, the concentration of the compound increases, leading to supersaturation and crystal formation.[4]

  • Vapor Diffusion: This technique is highly effective, especially for small sample quantities.[9]

    • Vial-in-Vial Method: Dissolve the compound in a small amount of a relatively volatile solvent in a small, open inner vial.

    • Place this inner vial inside a larger, sealed outer vial containing a larger volume of a more volatile "anti-solvent" in which the compound is insoluble.

    • Over time, the vapor of the anti-solvent diffuses into the inner vial, decreasing the solubility of the compound and inducing crystallization.[4]

  • Slow Cooling:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Allow the solution to cool down slowly and undisturbed. A dewar filled with hot water can provide a simple and effective slow-cooling environment.[10] As the temperature decreases, the solubility of the compound drops, leading to crystal growth.

Crystallization Method Principle Best Suited For Key Considerations
Slow Evaporation Gradual increase in concentration by solvent removal.Moderately soluble compounds in volatile solvents.Rate of evaporation is crucial; too fast leads to poor quality crystals.[9]
Vapor Diffusion Decreasing solubility by introducing an anti-solvent via the vapor phase.Small quantities of material; compounds that are difficult to crystallize.[9]Requires careful selection of a miscible solvent/anti-solvent pair with different volatilities.[11]
Slow Cooling Decreasing solubility by gradually lowering the temperature.Compounds with a significant temperature-dependent solubility profile.The cooling rate must be slow and controlled to prevent rapid precipitation.[4][10]
Part 2: Data Collection - Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[12] A focused beam of monochromatic X-rays is directed at the crystal.[6] As the crystal is rotated, the X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.[2] The intensities and positions of these reflections contain the information needed to determine the crystal structure.[2]

Modern diffractometers automate the process of data collection, systematically rotating the crystal to measure the intensities of thousands of unique reflections.[6][12]

Part 3: Structure Solution and Refinement - From Diffraction Pattern to Molecular Model

The collected diffraction data consists of a list of reflection intensities. However, to calculate the electron density map and thus visualize the molecule, both the intensity (related to the amplitude) and the phase of the diffracted X-rays are required.[7] Unfortunately, the phase information is lost during the experiment, a fundamental obstacle known as the phase problem .[7][13]

Solving the Phase Problem:

For small molecules, which are the typical products of chemical reactions, the phase problem is usually solved using direct methods.[2][12] These are computational techniques that use statistical relationships between the measured intensities to derive initial phase estimates.[12]

Structure Refinement:

Once initial phases are obtained, an initial electron density map can be calculated, and an initial model of the molecule can be built. This initial model is then refined using a least-squares process.[12][14] Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, thermal parameters) to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.[14] The goal is to minimize the difference between the observed and calculated structure factor amplitudes.[12]

The Litmus Test: Validation of the Crystal Structure

A solved and refined crystal structure must undergo rigorous validation to ensure its quality and accuracy. This is a critical step to prevent the publication of erroneous structures.[15] Validation involves checking the model against a variety of chemical and crystallographic criteria.[16]

Key Validation Metrics:

Metric Description What it Indicates Acceptable Values
R-factor (Rwork) A measure of the agreement between the observed diffraction data (Fo) and the calculated data from the model (Fc).[17]A lower R-factor indicates a better fit of the model to the data.Typically < 0.05 for high-quality small molecule structures.
Rfree Calculated similarly to Rwork but using a small subset of reflections (5-10%) that were not included in the refinement process.[17]A crucial cross-validation tool to detect overfitting of the data.[17] A large difference between Rwork and Rfree can indicate a problem with the model.Should be close to the Rwork value.
Goodness-of-Fit (GoF) A statistical measure that should approach 1.0 for a good refinement.Values significantly different from 1.0 may indicate an incorrect model or weighting scheme.Ideally close to 1.0.
Residual Electron Density Peaks and troughs in the final difference electron density map.Large residual peaks may indicate missing atoms, while deep troughs could suggest atoms that are misplaced or have incorrect atomic assignments.Should be close to zero (e.g., < ±0.5 e-/ų).
Geometric Parameters Bond lengths, bond angles, and torsion angles are compared to established values from similar, well-determined structures.[18]Significant deviations from expected values can indicate errors in the model.[16]Should be chemically reasonable and consistent with known values.

Automated validation tools, such as the checkCIF service provided by the International Union of Crystallography (IUCr), generate a comprehensive report highlighting any potential issues with the crystallographic data and the refined model.[19]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive structure, its primary limitation is the need for a single, diffraction-quality crystal.[2] In many cases, obtaining such a crystal can be a significant bottleneck. Therefore, it is essential to understand its strengths and weaknesses in comparison to other widely used structural elucidation techniques.

Comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Xray X-ray Crystallography + Unambiguous 3D structure + Absolute stereochemistry + High precision & accuracy - Requires single crystals - Solid-state structure may differ from solution NMR NMR Spectroscopy + Structure in solution + Provides dynamic information + No crystallization needed - Indirect structural information - Can be complex for large molecules MS Mass Spectrometry + Precise molecular weight + Elemental composition + Fragmentation gives connectivity clues - No 3D structural information - Isomer differentiation can be difficult

Figure 2: High-level comparison of primary structural analysis techniques.
Feature X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Primary Information Unambiguous 3D atomic arrangement, bond lengths, and angles.[5][6]Atomic connectivity, through-bond and through-space correlations, dynamic information.[20][21]Molecular weight and elemental composition.[4]
Sample State Solid (single crystal).[22]Solution.[21]Gas phase (ions).
Key Advantage Definitive determination of absolute and relative stereochemistry.[3]Provides information on structure and dynamics in a physiologically relevant state (solution).[21][23]High sensitivity and accuracy for molecular formula determination.
Key Limitation The absolute requirement for a diffraction-quality single crystal.[2][3]Structure determination is indirect and can be ambiguous for complex molecules; less precise than crystallography.[4][20]Provides no direct 3D structural or stereochemical information.
Molecular Size No theoretical size limit, though crystallization becomes harder for larger molecules.[13]Generally best for small to medium-sized molecules (< 50 kDa for proteins).[23]Applicable to a very wide range of molecular weights.

In practice, these techniques are highly complementary.[20][21] A typical workflow involves using MS to confirm the molecular weight and NMR to determine the carbon-hydrogen framework and connectivity. If the structure is new, complex, or if the stereochemistry is crucial and cannot be determined by NMR, X-ray crystallography is then employed for final, unambiguous confirmation.

Conclusion: The Final Arbiter of Molecular Structure

For the drug development professional, the synthetic chemist, and the materials scientist, absolute certainty in molecular structure is non-negotiable. While NMR and mass spectrometry are the workhorses of daily chemical analysis, single-crystal X-ray crystallography stands as the ultimate arbiter for determining the three-dimensional arrangement of atoms. Its ability to provide a high-resolution, unambiguous structure makes it an indispensable tool for confirming the outcome of a chemical reaction, guiding further synthesis, and forming the foundation of structure-based drug design.[3] The challenges associated with crystallization, while significant, are often a worthwhile investment for the unparalleled level of structural detail and certainty that this powerful technique delivers.

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  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 3), 249–265.
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  • Thorp-Greenwood, F. L., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2245–2263.
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Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, a halogenated pyridinyl carbamate. The following protocols are synthesized from an understanding of the compound's chemical properties, associated hazards, and the regulatory landscape governing hazardous waste.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound with a molecular formula of C₁₀H₁₂ClIN₂O₂.[1] A thorough risk assessment is the foundational step for its safe handling and disposal.

Key Hazards: [1][2]

  • Harmful if swallowed: Acute oral toxicity.

  • Causes skin irritation: Can lead to redness and discomfort upon dermal contact.

  • Causes serious eye irritation: May result in significant eye damage if direct contact occurs.

  • May cause respiratory irritation: Inhalation of dust can irritate the respiratory tract.

Structural Concerns for Disposal: The presence of chlorine and iodine atoms classifies this compound as a halogenated organic compound .[3][4] Halogenated compounds are of particular environmental concern and are subject to stringent disposal regulations. Furthermore, the carbamate functional group and the pyridine ring influence its reactivity and decomposition pathways.

Thermal Decomposition Hazards: While a specific Safety Data Sheet (SDS) for this exact isomer is not readily available, data from closely related compounds indicate that thermal decomposition is likely to produce hazardous gases, including:[5]

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl)

  • Iodine vapors[6]

This information is critical when considering incineration as a disposal method, as it necessitates the use of specialized incinerators equipped with scrubbers to neutralize these toxic byproducts.[5]

Personal Protective Equipment (PPE): The First Line of Defense

Due to the identified hazards, strict adherence to PPE protocols is mandatory when handling this compound in any form, including during disposal preparation.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and subsequent irritation.[5]
Body Protection A lab coat, worn fully buttoned.Provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or in case of dust generation.Minimizes the risk of respiratory tract irritation from inhaling dust.[1][5]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and safe cleanup is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, use an inert absorbent material like vermiculite or sand.

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention if Necessary: If exposure occurs, follow first-aid procedures and seek medical advice. For eye contact, flush with water for at least 15 minutes. For skin contact, wash thoroughly with soap and water.[5]

Proper Disposal Procedures: A Step-by-Step Guide

Under no circumstances should this compound be disposed of down the drain or in regular trash. It must be treated as hazardous chemical waste.

Protocol for Waste Collection and Disposal:

  • Waste Segregation: This compound is a halogenated organic waste . It must be collected in a dedicated, properly labeled hazardous waste container, separate from non-halogenated organic waste, aqueous waste, and other incompatible materials.[3][4]

  • Container Selection: Use a high-density polyethylene (HDPE) or other compatible container with a secure, sealable lid.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

  • Collection of Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, must also be disposed of in the same designated hazardous waste container.

  • Rinsate Collection: When decontaminating glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate is also considered hazardous waste and must be collected in a separate, labeled container for halogenated liquid waste.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Disposal should be carried out by a licensed hazardous waste disposal company.

Recommended Disposal Method:

The preferred method for the ultimate disposal of this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5][7] This method is necessary to handle the hazardous decomposition products, such as hydrogen chloride and nitrogen oxides.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal_pathway Disposal Pathway start This compound Waste halogenated_solid Halogenated Solid Waste Container start->halogenated_solid contaminated_materials Contaminated Materials (Gloves, etc.) contaminated_materials->halogenated_solid rinsate Solvent Rinsate halogenated_liquid Halogenated Liquid Waste Container rinsate->halogenated_liquid storage Secure Satellite Accumulation Area halogenated_solid->storage halogenated_liquid->storage ehs_pickup EHS Pickup storage->ehs_pickup incineration High-Temperature Incineration with Scrubber ehs_pickup->incineration

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deep-seated commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate (CAS No. 400777-00-6), a halogenated pyridine derivative. By understanding the rationale behind each safety measure, you can cultivate a laboratory environment that is not only compliant but also intuitively safe. This document moves beyond a simple checklist to offer a self-validating system of protocols rooted in scientific principles.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid compound with a molecular weight of 354.57 g/mol .[1] A thorough risk assessment is the critical first step before handling this or any chemical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1][2]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is imperative to utilize engineering controls to minimize exposure. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This is crucial for preventing the inhalation of any dust or aerosols that may be generated. An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[3][5]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is paramount for the safe handling of this compound. The following table outlines the recommended PPE, along with the rationale for each selection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles that meet EU standard EN166 or US standard ANSI Z87.1. A face shield should be worn over goggles if there is a significant risk of splashing.[3]Protects against splashes and airborne particles that can cause serious eye irritation.[1][6]
Skin Protection Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Gloves should be inspected for any signs of degradation or perforation before each use.[7] Lab Coat: A clean, buttoned laboratory coat. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat.[7][8]Carbamates and halogenated compounds can potentially be absorbed through the skin, and this compound is known to cause skin irritation.[1][7] Protective gloves and clothing create a necessary barrier.
Respiratory Protection Under normal laboratory conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is not typically required.[7] If dusts or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) should be used.[3]Prevents the inhalation of the compound, which may cause respiratory irritation.[1][2]

Safe Handling Workflow: A Step-by-Step Guide

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_transfer Transfer to Reaction Vessel prep_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Logical workflow for the safe handling of this compound.

Spill Management and Emergency Procedures

Even with meticulous planning, accidents can occur. A well-defined emergency plan is crucial.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For solid spills, carefully sweep up the material and place it into a sealed, labeled container for disposal. Avoid generating dust. For solutions, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.[4][5]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials should be placed in a sealed container and disposed of as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Environmental Responsibility

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers that are compatible with the chemical.[5][9]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4][5]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[4][10] Never pour chemical waste down the drain.[4]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.